molecular formula C13H16N2O5 B141053 Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate CAS No. 152628-01-8

Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate

Cat. No.: B141053
CAS No.: 152628-01-8
M. Wt: 280.28 g/mol
InChI Key: IGCBUUTXGYCQAI-UHFFFAOYSA-N
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Description

Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate is a useful research compound. Its molecular formula is C13H16N2O5 and its molecular weight is 280.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-(butanoylamino)-3-methyl-5-nitrobenzoate
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InChI

InChI=1S/C13H16N2O5/c1-4-5-11(16)14-12-8(2)6-9(13(17)20-3)7-10(12)15(18)19/h6-7H,4-5H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCBUUTXGYCQAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCC(=O)NC1=C(C=C(C=C1C)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00430843
Record name Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate
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Molecular Weight

280.28 g/mol
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CAS No.

152628-01-8
Record name 4-Butyrylamino-3-methyl-5-nitrobenzoic acid methyl ester
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Record name Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate
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Record name Benzoic acid, 3-methyl-5-nitro-4-[(1-oxobutyl)amino]-, methyl ester
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Record name Methyl 4-(butanoylamino)-3-methyl-5-nitrobenzoate
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Foundational & Exploratory

In-Depth Technical Guide: Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate (CAS 152628-01-8)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate is a specialized organic compound primarily utilized as a key intermediate in pharmaceutical synthesis. Its chemical structure, featuring a substituted nitrobenzoate core, makes it a valuable building block for constructing more complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its principal applications in drug development, and essential safety information. The content herein is synthesized from patent literature, chemical databases, and supplier technical data to offer a technically sound and practical resource for laboratory and industrial applications.

Chemical Identity and Physicochemical Properties

This compound is systematically named methyl 4-(butanoylamino)-3-methyl-5-nitrobenzoate.[1] It is also known by synonyms such as 4-butyramido-3-methyl-5-nitro methyl benzoate and 3-Methyl-4-butyrylamido-5-nitro benzoic acid methyl ester. This compound typically presents as a white to off-white or cream-colored crystalline solid or powder.[2] It demonstrates solubility in organic solvents like chloroform and methanol, which is advantageous for its use in various chemical reactions.[3]

Key physicochemical data are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 152628-01-8[2][4][5]
Molecular Formula C13H16N2O5[2][5][6]
Molecular Weight 280.28 g/mol [2][5][6]
Appearance White to off-white powder/crystalline solid[2]
Purity ≥98% (typical)[2]
Boiling Point (Predicted) 468.1 ± 45.0 °C[2][3]
Density (Predicted) 1.265 g/cm³[3][5]
Flash Point (Predicted) 236.87 °C[5]
Storage Temperature 2-8°C, sealed in dry conditions[3][5]
Canonical SMILES CCCC(=O)NC1=C(C=C(C=C1C)C(=O)OC)[O-][5][7]

Core Application in Pharmaceutical Synthesis

The primary and most significant application of this compound is its role as a crucial intermediate in the synthesis of Telmisartan.[4][8] Telmisartan is a widely prescribed antihypertensive drug, classified as an angiotensin II receptor blocker (ARB), used to manage high blood pressure.[8]

The specific molecular architecture of this intermediate is critical for the efficient construction of Telmisartan's complex benzimidazole ring system.[8] Its functional groups—the nitro group, the butyrylamino side chain, and the methyl ester—are all strategically positioned to facilitate subsequent reaction steps. The high purity of this intermediate, often required to be 99% or higher, is essential for ensuring the quality, safety, and regulatory compliance of the final Active Pharmaceutical Ingredient (API).[8]

Beyond Telmisartan, its structure suggests potential utility as a building block in medicinal chemistry for creating libraries of novel compounds for screening in anti-inflammatory and anti-cancer research programs.

Synthesis Protocol and Mechanism

The synthesis of this compound is a multi-step process that involves the acylation of an aminobenzoate precursor followed by a regioselective nitration.[9] The following protocol is a representative method derived from published literature.

Representative Synthesis Workflow

The overall synthetic pathway can be visualized as a two-step process starting from methyl 4-amino-3-methylbenzoate.

Synthesis_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Nitration A Methyl 4-amino-3-methylbenzoate C Methyl 4-(butyrylamino)-3-methylbenzoate A->C Acylation (Chloroform) B Butyryl Chloride B->C Acylation (Chloroform) E This compound C->E Nitration (-10°C to -5°C) C->E D Fuming Nitric Acid + Sulfuric Acid

Caption: A two-step synthesis workflow for the target compound.

Detailed Step-by-Step Methodology

Objective: To synthesize this compound with high yield and purity.[9]

Step 1: Acylation of Methyl 4-amino-3-methylbenzoate

  • Reactant Preparation: In a suitable reaction vessel, dissolve methyl 4-amino-3-methylbenzoate (1 equivalent) in an appropriate organic solvent, such as chloroform.[9]

  • Acylating Agent Addition: Slowly add butyryl chloride (1 equivalent) to the solution. The reaction is typically carried out at an elevated temperature (e.g., reflux) to drive the reaction to completion.

  • Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.

  • Intermediate Formation: The product of this step is the intermediate, methyl 4-(butyrylamino)-3-methylbenzoate. This solution is typically used directly in the next step without isolation.[9]

Step 2: Nitration

  • Nitrating Mixture Preparation: In a separate vessel, prepare the nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid while maintaining a low temperature (e.g., in an ice bath).[10][11] The reaction between nitric and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is the active agent for nitration.[10]

  • Controlled Addition: Cool the reaction vessel containing the intermediate from Step 1 to a temperature between -10°C and -5°C.[9] Slowly add the chloroform solution of methyl 4-(butyrylamino)-3-methylbenzoate dropwise into the cold nitrating mixture.

    • Causality: Maintaining a low temperature is critical to control the exothermic reaction and to prevent unwanted side reactions or over-nitration, ensuring the regioselective addition of the nitro group at the 5-position.

  • Reaction Quenching: After the addition is complete, allow the reaction to proceed for a short period before quenching. This is done by carefully pouring the reaction mixture over crushed ice or into ice-water.[11][12] This step precipitates the solid product.

  • Isolation and Purification: Isolate the crude product by vacuum filtration, washing it thoroughly with cold water to remove residual acids.[12] The product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, or by column chromatography to achieve high purity (typically >98%).[12] An overall yield of 88% has been reported for this improved synthetic procedure.[9]

Mechanism of Nitration

The core of the synthesis is the electrophilic aromatic substitution reaction in Step 2.

Nitration_Mechanism cluster_0 Generation of Electrophile cluster_1 Electrophilic Attack & Resonance cluster_2 Rearomatization HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus HSO4_minus HSO₄⁻ HNO3->HSO4_minus H2O H₂O HNO3->H2O H2SO4 H₂SO₄ H2SO4->NO2_plus H2SO4->HSO4_minus H2SO4->H2O Substrate Methyl 4-(butyrylamino) -3-methylbenzoate Sigma_Complex Arenium Ion (Sigma Complex) Substrate->Sigma_Complex + NO₂⁺ Product Final Product Sigma_Complex->Product - H⁺ (to HSO₄⁻)

Caption: Mechanism of electrophilic aromatic nitration.

  • Formation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the powerful electrophile, the nitronium ion (NO₂⁺).[10]

  • Electrophilic Attack: The electron-rich benzene ring of the substrate attacks the nitronium ion. The existing substituents on the ring (the activating amino-butyryl group and the weakly activating methyl group) direct the incoming nitro group primarily to the position ortho to the methyl group and meta to the ester, which is the C5 position. This attack temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.

  • Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.[10]

Safety, Handling, and Storage

As with any specialized chemical, proper handling of this compound is essential.

  • Handling: Use in a well-ventilated area, preferably within a fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: The compound should be stored in a tightly sealed container in a dry, cool place.[3][13] Recommended storage temperatures are between 2-8°C.[3][5]

  • Hazards: While specific toxicology data is limited, nitroaromatic compounds should generally be handled as potentially hazardous. The synthesis involves the use of corrosive and strong oxidizing agents (fuming nitric acid and concentrated sulfuric acid), which require extreme caution.

Conclusion

This compound (CAS 152628-01-8) is a high-value chemical intermediate whose primary importance lies in its role in the industrial synthesis of the antihypertensive drug Telmisartan.[4][8] Its synthesis, involving a straightforward acylation followed by a controlled nitration, is well-documented. Understanding the physicochemical properties and synthetic route of this compound is crucial for chemists and researchers involved in pharmaceutical development and organic synthesis. Its utility as a building block underscores the importance of such intermediates in the creation of complex therapeutic agents.

References
  • This compound | Premium Quality Chemical Manufacturer. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

  • The Chemical Synthesis of this compound: Processes and Applications. (2025, October 18). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate. (2025, August 7). ResearchGate. Retrieved from [Link]

  • This compound. (n.d.). LookChem. Retrieved from [Link]

  • What is the synthesis of methyl 3-nitrobenzoate? (2016, July 4). Quora. Retrieved from [Link]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Anasazi Instruments. Retrieved from [Link]

  • Multistep Synthesis Nitration. (n.d.). Truman ChemLab. Retrieved from [Link]

  • CAS No.152628-01-8,Methyl 4-(butyrylamino). (n.d.). LookChem. Retrieved from [Link]

  • New process for synthetising m-nitrobenzoic. (n.d.). Google Patents.
  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.). Web.mnstate.edu. Retrieved from [Link]

Sources

The Strategic Role of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate in Telmisartan Synthesis: A Technical Guide for Pharmaceutical Scientists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the pivotal role of the intermediate, Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate, in the industrial synthesis of Telmisartan, a widely prescribed angiotensin II receptor blocker. We will dissect the synthetic pathway leading to and from this key intermediate, elucidating the mechanistic underpinnings of each transformation. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the experimental choices, process controls, and potential pitfalls associated with this synthetic route. Our discussion is grounded in authoritative references, detailed experimental protocols, and a thorough examination of process-related impurities, ensuring a self-validating framework for robust and efficient Telmisartan production.

Introduction: The Significance of a Well-Designed Intermediate

Telmisartan is a cornerstone in the management of hypertension, exerting its therapeutic effect by selectively blocking the angiotensin II type 1 (AT1) receptor. The intricate molecular architecture of Telmisartan, featuring a substituted bis-benzimidazole core, necessitates a multi-step synthetic strategy. The commercial viability of such a synthesis hinges on the efficiency and robustness of each step. A critical juncture in many established synthetic routes is the formation and subsequent transformation of this compound. This intermediate is strategically designed to introduce the necessary functionalities in a controlled manner, paving the way for the construction of the first benzimidazole ring of Telmisartan. Its synthesis and purification are paramount to ensuring high yield and purity of the final Active Pharmaceutical Ingredient (API).[1]

Synthesis of this compound: A Two-Act Play

The preparation of this compound is a classic two-step sequence involving acylation followed by a regioselective nitration.[2]

Act I: Acylation of Methyl 4-amino-3-methylbenzoate

The synthesis commences with the readily available starting material, Methyl 4-amino-3-methylbenzoate. This is acylated using butyryl chloride to introduce the n-butyrylamino side chain, which will ultimately form the n-propyl group on the first benzimidazole ring of Telmisartan.

Causality of Experimental Choices:

  • Solvent: Chlorobenzene is often employed as the solvent for this reaction. Its high boiling point (132 °C) allows the reaction to be conducted at elevated temperatures (around 100 °C), ensuring a reasonable reaction rate.[3] Furthermore, its relatively non-polar nature is suitable for the reactants and facilitates product isolation.

  • Reagent: Butyryl chloride is the acylating agent of choice due to its high reactivity. The reaction is typically carried out without an additional base, as the starting amine is sufficiently nucleophilic to react directly with the acid chloride. The hydrogen chloride gas generated as a byproduct can be vented or neutralized.

Act II: Regioselective Nitration

The subsequent step is the critical nitration of the acylated intermediate. This electrophilic aromatic substitution introduces a nitro group at the 5-position of the benzene ring. The directing effects of the existing substituents are key to the success of this transformation. The butyrylamino group is a moderately activating ortho-, para-director, while the methyl group is a weakly activating ortho-, para-director. The ester group is a deactivating meta-director. The concerted effect of these groups directs the incoming electrophile, the nitronium ion (NO₂⁺), to the position ortho to the butyrylamino group and meta to the ester group.

Causality of Experimental Choices:

  • Nitrating Agent: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the standard nitrating agent. Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to generate the highly electrophilic nitronium ion.[4][5][6] This is essential to overcome the deactivating effect of the ester group and achieve nitration under controlled conditions.

  • Temperature Control: This reaction is highly exothermic and requires strict temperature control, typically between -10 °C and 5 °C.[4] Failure to maintain a low temperature can lead to the formation of dinitro byproducts and other impurities.[2]

Diagram 1: Synthesis of the Key Intermediate

G cluster_acylation Acylation cluster_nitration Nitration Start Methyl 4-amino-3-methylbenzoate Reagent1 Butyryl Chloride (Chlorobenzene, 100°C) Start->Reagent1 Intermediate1 Methyl 4-(butyrylamino)-3-methylbenzoate Reagent1->Intermediate1 Reagent2 HNO₃ / H₂SO₄ (-10°C to 5°C) Intermediate1->Reagent2 Product This compound Reagent2->Product

Caption: Synthetic pathway to the key intermediate.

The Core Transformation: From Nitro-intermediate to Benzimidazole

The strategic importance of this compound lies in its efficient conversion to the first benzimidazole core of Telmisartan. This transformation is a two-step, one-pot process involving the reduction of the nitro group followed by an acid-catalyzed cyclization.

Step 1: Reduction of the Nitro Group

The nitro group is selectively reduced to a primary amine, yielding Methyl 3-amino-4-(butyrylamino)-5-methylbenzoate. Catalytic hydrogenation is the most common and efficient method for this transformation.

Causality of Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity, selectivity, and ease of removal by filtration.[7] Typically, a 5% or 10% Pd/C loading is used.

  • Hydrogen Source: The reduction can be carried out using hydrogen gas under pressure (typically 3-5 bar). Alternatively, catalytic transfer hydrogenation using a hydrogen donor like formic acid or ammonium formate can be employed, which may be more convenient for laboratory-scale synthesis.

  • Solvent: Methanol is a common solvent for this reduction as it readily dissolves the starting material and is compatible with the catalytic hydrogenation conditions.

Step 2: Acid-Catalyzed Cyclization

The resulting ortho-diamino derivative is then cyclized to form the benzimidazole ring. This is typically achieved by heating the reaction mixture in the presence of an acid catalyst. The butyrylamino side chain provides the necessary carbon atom for the formation of the imidazole ring, which upon cyclization and dehydration forms the n-propyl substituted benzimidazole.

Causality of Experimental Choices:

  • Catalyst: Glacial acetic acid is a widely used catalyst and solvent for this cyclization.[7] It protonates the carbonyl oxygen of the amide, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the adjacent amino group. Other acids, such as polyphosphoric acid (PPA), can also be used, but acetic acid is often preferred for its milder conditions and easier work-up.[5]

Diagram 2: Formation of the Benzimidazole Core

G cluster_reduction Reduction cluster_cyclization Cyclization Start This compound Reagent1 H₂ / Pd-C (Methanol) Start->Reagent1 Intermediate Methyl 3-amino-4-(butyrylamino)-5-methylbenzoate Reagent1->Intermediate Reagent2 Glacial Acetic Acid (Heat) Intermediate->Reagent2 Product Methyl 2-propyl-4-methyl-1H-benzimidazole-6-carboxylate Reagent2->Product

Caption: Conversion of the nitro-intermediate to the benzimidazole.

Experimental Protocols and Data

Synthesis of this compound

A detailed protocol for a similar nitration is provided in the literature, which can be adapted for this synthesis.[3]

  • Acylation: In a round-bottom flask, dissolve Methyl 4-amino-3-methylbenzoate (1 equivalent) in chlorobenzene. Add butyryl chloride (1 equivalent) dropwise at room temperature. Heat the mixture to 100 °C and stir for 2-4 hours until the reaction is complete (monitored by TLC). Cool the reaction mixture and isolate the product, Methyl 4-(butyrylamino)-3-methylbenzoate.

  • Nitration: In a separate flask, prepare a mixture of fuming nitric acid and sulfuric acid (60%) and cool it to -10 °C. Dissolve the product from the acylation step in a suitable solvent and add it dropwise to the cold nitrating mixture, ensuring the temperature does not exceed 5 °C. After the addition is complete, stir the reaction mixture at low temperature for 30-60 minutes. Pour the reaction mixture onto crushed ice and filter the resulting precipitate. Recrystallize the crude product from a suitable solvent like methylene chloride or an ethanol/water mixture to obtain pure this compound.

Parameter Condition Yield Reference
Nitration Temperature-10 °C to 5 °C77-88%[3][4]
Nitrating AgentFuming HNO₃ / H₂SO₄High[3]
One-Pot Reduction and Cyclization to Methyl 2-propyl-4-methyl-1H-benzimidazole-6-carboxylate
  • Reduction: To a solution of this compound in methanol, add 5% Palladium on Carbon (Pd/C) catalyst. Pressurize the reaction vessel with hydrogen gas (3-5 bar) and stir vigorously at room temperature for 4-6 hours.

  • Cyclization: After the reduction is complete (monitored by TLC or HPLC), filter the reaction mixture to remove the Pd/C catalyst. Concentrate the filtrate to a thick syrup. Add glacial acetic acid and heat the mixture to reflux (around 110-120 °C) for 1.5-2 hours. Cool the reaction mixture and isolate the product.

Step Catalyst/Reagent Yield Reference
ReductionH₂ / Pd-CQuantitative[7]
CyclizationGlacial Acetic Acid~90%[7]

Impurity Profiling and Process Control

A self-validating synthetic process requires a thorough understanding and control of potential impurities.

  • Dinitro Derivatives: Over-nitration during the synthesis of the key intermediate can lead to the formation of dinitro- and other regioisomeric nitro-impurities. Strict temperature control and careful addition of the nitrating agent are crucial to minimize these byproducts.[2]

  • Incomplete Reduction: If the reduction of the nitro group is incomplete, the unreacted nitro-intermediate will be carried forward. This can lead to the formation of undesired side products in the subsequent cyclization step.

  • Regioisomers from Cyclization: While the cyclization is generally high-yielding, the possibility of forming regioisomers, although minimal in this specific case due to the nature of the precursors, should always be considered and monitored by appropriate analytical techniques.

High-Performance Liquid Chromatography (HPLC) is the primary analytical tool for monitoring the progress of these reactions and for quantifying the purity of the intermediates and the final API.

Conclusion

This compound is a strategically designed and indispensable intermediate in the synthesis of Telmisartan. Its preparation through a well-controlled acylation and regioselective nitration, followed by an efficient one-pot reduction and cyclization, exemplifies a robust and industrially viable synthetic strategy. A deep understanding of the underlying reaction mechanisms, meticulous control of reaction parameters, and diligent monitoring of impurity formation are paramount to the successful and cost-effective production of high-quality Telmisartan. This guide provides a foundational framework for researchers and professionals to approach this synthesis with scientific rigor and practical insight.

References

  • Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzo
  • An improved synthesis of telmisartan via the copper-catalyzed cyclization of o-haloarylamidines. (2020). RSC Advances. [Link]

  • Methyl 4-(butyrylamino)-5-methyl-2-nitrobenzoate. (2008). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Synthesis of telmisartan impurity B. (2013). Journal of Chemical Research. [Link]

  • An Efficient and Impurity-Free Process for Telmisartan: An Antihypertensive Drug. (2010). Organic Process Research & Development.
  • Efficient and improved synthesis of Telmisartan. (2010). Beilstein Journal of Organic Chemistry. [Link]

  • Novel impurity of telmisartan and synthesis method thereof. (2018). CN108084041A.
  • An improved process for the preparation of telmisartan. (2012). WO2012028925A2.
  • Experiment 43, Nitration of Methyl Benzo
  • Methyl m-Nitrobenzo
  • Nitration of Methyl Benzoate. (n.d.). University of Colorado Boulder.
  • Efficient and improved synthesis of Telmisartan. (2010). Beilstein Journal of Organic Chemistry. [Link]

  • A Current Study on Benzimidazole Derivatives. (2013). Asian Journal of Research in Chemistry.

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An In-Depth Technical Guide to Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate: A Key Intermediate in Telmisartan Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate, a critical chemical intermediate. The focus is on its chemical identity, properties, and its pivotal role in the synthesis of the angiotensin II receptor blocker, Telmisartan. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, process development, and pharmaceutical manufacturing.

Chemical Identity and Synonyms

This compound is a complex organic molecule with a systematic IUPAC name of methyl 4-(butanoylamino)-3-methyl-5-nitrobenzoate[1][2]. Due to its specific role as a precursor and its complex name, it is known by a variety of synonyms in commercial and research contexts. Understanding these alternative names is crucial for conducting thorough literature and supplier searches.

Common Synonyms:

  • 4-Butyrylamino-3-methyl-5-nitrobenzoic acid methyl ester[1][2]

  • Methyl 4-butanamido-3-methyl-5-nitrobenzoate[3]

  • 3-Methyl-5-nitro-4-[(1-oxobutyl)amino]-benzoic acid methyl ester[4][5]

  • 4-butyramido-3-methyl-5-nitro methyl benzoate[4][6]

  • 3-Methyl-4-butyrylamido-5-nitro benzoic acid methyl ester[4][6]

  • Telmisartan Impurity 5[1]

  • Telmisartan Impurity 34[1]

  • Telmisartan Intermediate[3]

The compound is cataloged under the CAS (Chemical Abstracts Service) number 152628-01-8 [3][5][7].

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and use in synthetic protocols.

PropertyValueSource(s)
Molecular Formula C13H16N2O5[3][7]
Molecular Weight 280.28 g/mol [3][7]
Appearance Off-white to cream-colored or white crystalline powder[6][7]
Solubility Soluble in organic solvents such as Chloroform and Methanol (slightly)[3][6]
Boiling Point 468.052 °C at 760 mmHg[7]
Density 1.265 g/cm³[7]
Storage Temperature 2-8°C[3][7]

Role in Pharmaceutical Synthesis: The Gateway to Telmisartan

The primary significance of this compound lies in its role as a key intermediate in the manufacturing of Telmisartan[5]. Telmisartan is a potent and widely prescribed angiotensin II receptor blocker (ARB) used in the management of hypertension.

The molecular architecture of this compound is specifically designed to facilitate the construction of the complex benzimidazole core of Telmisartan. The nitro group, introduced in this synthetic step, is subsequently reduced to an amine, which then undergoes cyclization to form the first benzimidazole ring.

The Telmisartan Synthesis Pathway

The synthesis of Telmisartan from this intermediate involves a multi-step process that highlights the strategic importance of this molecule. The general workflow is outlined below.

G A Methyl 4-(butyrylamino)-3-methylbenzoate B This compound A->B Nitration C Methyl 4-(butyrylamino)-3-amino-5-methylbenzoate B->C Nitro Group Reduction D First Benzimidazole Ring Formation C->D Cyclization E Coupling with Second Benzimidazole Moiety D->E Suzuki or other Cross-Coupling Reaction F Telmisartan E->F Final Assembly

Caption: Synthetic workflow from a precursor to Telmisartan, highlighting the central role of this compound.

Experimental Protocol: Synthesis of this compound

The following protocol is based on established methods for the nitration of aniline derivatives, providing a robust procedure for the synthesis of the target compound. This protocol is intended for qualified laboratory personnel with experience in handling strong acids and performing organic synthesis.

Materials:

  • Methyl 4-butyrylamino-3-methylbenzoate

  • Sulfuric acid (96%)

  • Nitric acid (99%)

  • Ice

  • Water

  • Enamel or glass-lined reactor with stirring and temperature control

Procedure:

  • Preparation of the Reaction Mixture: In a suitable reactor, charge 70.5 g of 96% sulfuric acid.

  • Substrate Addition: While maintaining the temperature at a maximum of 20°C, carefully add 23.5 g of Methyl 4-butyrylamino-3-methylbenzoate to the sulfuric acid with stirring.

  • Nitrating Agent Preparation: In a separate vessel, prepare a mixed acid solution by combining approximately 65% sulfuric acid and 35% nitric acid.

  • Nitration Reaction: Cool the reactor containing the substrate to a temperature range of -10 to 0°C. Slowly add 36.2 g of the mixed acid over a period of approximately 60 minutes, ensuring the temperature is maintained within this range.

  • Reaction Completion: After the addition is complete, continue to stir the mixture for an additional 60 minutes at the same temperature.

  • Quenching and Precipitation: Prepare a mixture of 250 g of ice and 250 ml of water. Pour the reaction mixture onto the ice-water slurry to quench the reaction and precipitate the product.

  • Isolation and Purification: Filter the precipitated solid, wash it thoroughly with water, and dry it to obtain this compound.

Expected Yield: Approximately 24.9 g (89% of theoretical yield). The product may contain small amounts of isomeric impurities.

Synthesis Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Nitration cluster_workup Workup and Isolation A Charge Reactor with Sulfuric Acid (96%) B Add Methyl 4-butyrylamino-3-methylbenzoate (≤ 20°C) A->B C Cool Reactor (-10 to 0°C) B->C D Slowly Add Mixed Acid (H2SO4/HNO3) over 60 min C->D E Stir for 60 min at -10 to 0°C D->E F Pour Reaction Mixture onto Ice/Water E->F G Filter Precipitated Solid F->G H Wash with Water G->H I Dry the Product H->I

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Conclusion

This compound is a compound of significant interest not for its direct biological activity, but for its indispensable role as a building block in the synthesis of the antihypertensive drug Telmisartan. Its synthesis, primarily through the nitration of its precursor, is a well-established process. This guide provides drug development professionals with the core technical information required to understand, handle, and utilize this key intermediate in their research and manufacturing endeavors.

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A Technical Guide to the Solubility Profile of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate (CAS No. 152628-01-8) is a key chemical intermediate, notably in the synthesis of the antihypertensive drug Telmisartan[1][2]. The physicochemical properties of such intermediates, particularly solubility, are critical determinants of reaction kinetics, purification efficiency, and overall process yield. This guide provides a comprehensive technical overview of the theoretical principles and practical methodologies for determining the solubility of this compound. We delve into the molecular characteristics influencing its solubility, present a detailed, field-proven protocol for its experimental determination based on OECD guidelines, and discuss the critical factors that modulate its behavior in various solvent systems. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding and practical framework for solubility characterization.

Introduction: The Critical Role of Solubility

In pharmaceutical development and chemical synthesis, understanding the solubility of a compound is not merely an academic exercise; it is a cornerstone of process optimization and product formulation. For an intermediate like this compound, solubility data dictates the choice of reaction solvents, influences crystallization and purification strategies, and ultimately impacts the economic viability and scalability of the synthesis process[1][3]. Inadequate solubility can lead to poor yields, complex purification procedures, and challenges in achieving the high purity required for active pharmaceutical ingredient (API) synthesis[1].

This guide will first deconstruct the molecule to predict its solubility behavior based on its functional groups. It will then provide a rigorous, step-by-step experimental protocol for generating precise and reliable solubility data, empowering researchers to make informed, data-driven decisions in their work.

Physicochemical & Structural Analysis

A molecule's solubility is intrinsically linked to its structure and physical properties. A thorough analysis of these parameters provides a predictive framework for its behavior in different solvents.

Key Physicochemical Properties

A summary of the known and predicted properties of this compound is presented below. These values serve as the foundation for our theoretical analysis.

PropertyValueSource
CAS Number 152628-01-8[4]
Molecular Formula C₁₃H₁₆N₂O₅[4]
Molecular Weight 280.28 g/mol [4]
Appearance Off-white to cream-colored powder[4][5]
Predicted LogP ~2.5 - 3.02[4]
Hydrogen Bond Donors 1 (Amide N-H)[4]
Hydrogen Bond Acceptors 5 (2x Nitro O, 2x Ester O, 1x Amide O)[4]
Predicted pKa 13.27 ± 0.70 (Amide Proton)[4]
Structural Influence on Solubility

The solubility of this compound is a complex interplay between its lipophilic and hydrophilic components. The general consensus from chemical suppliers is that the compound is soluble in organic solvents but offers limited aqueous solubility[6].

  • Lipophilic (Hydrophobic) Regions : The benzene ring, the methyl group (-CH₃), and the butyryl alkyl chain (-C₄H₇) contribute to the molecule's non-polar character. These regions favor dissolution in non-polar organic solvents. The predicted LogP value of ~3.0 suggests a significant preference for a lipophilic environment over an aqueous one.

  • Hydrophilic (Polar) Regions : The molecule possesses several polar functional groups capable of hydrogen bonding: the nitro group (-NO₂), the methyl ester (-COOCH₃), and the amide group (-NHC=O). These groups are the primary drivers for solubility in polar solvents. The five hydrogen bond acceptors and one donor indicate a capacity to interact with protic solvents like water and alcohols[4].

The overall solubility profile suggests that while the compound has polar functionalities, the significant non-polar surface area will likely render it poorly soluble in water. However, its solubility is expected to be substantial in polar aprotic solvents (e.g., DMSO, DMF) and moderately polar organic solvents (e.g., ethanol, acetone, ethyl acetate) where both polar and non-polar interactions can be accommodated[6][7].

Caption: Structural analysis of key functional groups.

Experimental Determination of Aqueous Solubility

To obtain definitive solubility data, an experimental approach is mandatory. The Shake-Flask Method , as detailed in OECD Guideline 105, is the globally recognized gold standard for determining the water solubility of chemical substances[8][9]. It is a robust and reliable technique for compounds with solubilities above 10⁻² g/L[9].

Principle of the Shake-Flask Method

The core principle is to establish a saturated solution where the dissolved solute is in equilibrium with an excess of the undissolved solid substance. The mixture is agitated at a constant temperature for a sufficient duration to ensure equilibrium is reached. Subsequently, the solid and liquid phases are separated, and the concentration of the solute in the aqueous phase is quantified using a suitable analytical method.

Detailed Experimental Protocol

This protocol is a self-validating system. The inclusion of a preliminary test and multi-timepoint sampling ensures that the final measurement represents true equilibrium solubility.

Materials & Equipment:

  • This compound (Purity >98%)

  • Reagent-grade water (e.g., Type I ultrapure)

  • Glass flasks with low-adsorption stoppers (e.g., PTFE-lined caps)

  • Constant temperature shaker bath or incubator

  • Centrifuge capable of phase separation

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

  • Volumetric glassware

Workflow Visualization:

G start Start: Compound & Solvent prelim_test Step 1: Preliminary Test (Estimate solubility & equilibration time) start->prelim_test main_exp Step 2: Main Experiment (Add excess solid to solvent in triplicate) prelim_test->main_exp agitate Step 3: Equilibration (Agitate at constant T for 24-72h) main_exp->agitate sample Step 4: Sampling (Withdraw aliquots at 24h, 48h, 72h) agitate->sample separate Step 5: Phase Separation (Centrifuge to pellet excess solid) sample->separate filter Step 6: Filtration (Filter supernatant through 0.22µm filter) separate->filter analyze Step 7: Analytical Quantification (e.g., HPLC-UV Analysis) filter->analyze end End: Report Solubility (mg/L) analyze->end

Caption: Workflow for the Shake-Flask Solubility Method.

Step-by-Step Procedure:

  • Preliminary Test (Trustworthiness Pillar):

    • Causality: This step prevents wastage of the compound and establishes the approximate timeframe needed to reach equilibrium.

    • Action: Prepare a flask with ~5 g/L of the compound in water. Agitate at the desired temperature (e.g., 25 °C). Withdraw small aliquots at intervals (e.g., 2, 4, 8, 24 hours), filter, and measure the concentration. The time at which the concentration plateaus indicates the minimum time required for equilibrium.

  • Main Experiment Setup:

    • Causality: Using a significant excess of the solid ensures that saturation is achieved and maintained. Running experiments in triplicate provides statistical confidence in the final result.

    • Action: In at least three separate flasks, add an amount of the compound that is at least five times greater than the estimated solubility from the preliminary test. For example, if the estimated solubility is 100 mg/L, add at least 500 mg of the solid to 1 L of water.

  • Equilibration:

    • Causality: Continuous agitation at a controlled temperature is critical for reaching a true thermodynamic equilibrium between the solid and dissolved states. The temperature must be controlled to ± 0.5 °C as solubility is temperature-dependent[8].

    • Action: Place the flasks in a shaker bath set to the target temperature (e.g., 25.0 ± 0.5 °C). Agitate at a speed sufficient to keep the solid suspended but not so vigorous as to cause foaming or dispersion issues.

  • Equilibrium Confirmation (Self-Validation):

    • Causality: To validate that equilibrium has been reached, concentrations from consecutive time points must agree. A common criterion is that two consecutive samples taken at least 24 hours apart should not differ by more than 5%.

    • Action: Withdraw samples at two or three time points after the minimum time determined in Step 1 (e.g., at 24h, 48h, and optionally 72h).

  • Phase Separation & Analysis:

    • Causality: It is imperative to completely remove all undissolved solid particles before analysis, as their presence would artificially inflate the measured concentration. Centrifugation followed by filtration is a robust method to achieve this.

    • Action: a. Allow the flasks to stand at the test temperature for at least 1 hour to let larger particles settle. b. Withdraw a sufficient volume from the clear supernatant. c. Centrifuge the aliquot at high speed. d. Carefully withdraw the supernatant from the centrifuge tube and immediately filter it through a 0.22 µm syringe filter. Discard the first few drops to saturate any potential binding sites on the filter membrane. e. Quantify the concentration of the filtrate using a pre-validated analytical method (e.g., HPLC-UV).

Factors Influencing Solubility

The solubility value is not absolute but is dependent on environmental conditions.

  • Temperature: The dissolution of most solids is an endothermic process. Therefore, the solubility of this compound is expected to increase with rising temperature. This relationship should be characterized if the synthesis process involves temperature fluctuations.

  • pH: The compound contains an amide group, which is generally considered neutral. The predicted pKa of ~13 for the amide proton indicates it will not ionize under typical aqueous pH conditions (1-10)[4]. Therefore, its aqueous solubility is expected to be largely independent of pH within this range. However, at extremely high pH, deprotonation could occur, potentially increasing solubility.

  • Solvent Composition: As predicted, solubility will be dramatically higher in organic solvents than in water[6]. For process chemistry, exploring mixed solvent systems (co-solvents) can be a powerful strategy to fine-tune solubility to desired levels[7]. A solubility screen in various organic solvents (e.g., Methanol, Ethanol, Acetone, Toluene, Ethyl Acetate) is highly recommended.

Conclusion

While readily soluble in common organic solvents, this compound is predicted to have low aqueous solubility due to its significant lipophilic character. This guide provides the theoretical foundation and a detailed, authoritative experimental protocol based on the OECD 105 shake-flask method to precisely quantify this critical parameter. The generation of accurate solubility data is an indispensable step in the development of efficient, scalable, and robust synthetic processes for pharmaceutical intermediates.

References

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Technical Guide: Physicochemical Characterization of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate with a Focus on Melting Point Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Crucial Role of Physicochemical Properties in Pharmaceutical Synthesis

In the intricate world of pharmaceutical development, the journey from a chemical intermediate to a final Active Pharmaceutical Ingredient (API) is governed by stringent quality control and a deep understanding of the materials involved. Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate stands as a pivotal intermediate, notably in the synthesis of Telmisartan, a widely used antihypertensive drug.[1][2] Its purity and structural integrity are paramount, directly influencing the yield, impurity profile, and ultimate safety and efficacy of the final therapeutic agent.

This guide provides an in-depth analysis of this compound, with a primary focus on a fundamental, yet critically important, physical property: the melting point. While a specific melting point for this compound is not widely published in standard literature, this document serves as a comprehensive manual for its determination and interpretation. We will explore the causality behind the experimental choices, establish a self-validating protocol for its measurement, and contextualize the significance of this parameter in a drug development framework.

Compound Profile: this compound

A thorough understanding of the subject compound is the foundation of any analytical endeavor. This intermediate is a specialized organic molecule designed for specific roles in complex synthetic pathways.

1.1. Chemical Identity and Structure The structural features of this molecule—a nitro group, an amide linkage, and a methyl ester on a benzene core—are deliberately designed to facilitate subsequent reactions in the multi-step synthesis of Telmisartan.[1]

PropertyDataSource(s)
Systematic Name methyl 4-(butanoylamino)-3-methyl-5-nitrobenzoate[3]
CAS Number 152628-01-8[2][3][4][5][6][7][8][9]
Molecular Formula C₁₃H₁₆N₂O₅[3][4][5][6][8]
Molecular Weight 280.28 g/mol [3][4][5][6][8]
Appearance Typically an off-white to cream-colored crystalline solid/powder[4][6][8]
Solubility Soluble in various organic solvents

1.2. Role in Pharmaceutical Synthesis This compound is a key building block in the production of Telmisartan.[1][2] The purity of this intermediate, often required to be at or above 99%, is essential for ensuring the quality and regulatory compliance of the final API.[1] The synthesis route to obtain this intermediate generally involves the amidation of methyl 4-amino-3-methylbenzoate with butyryl chloride, followed by a controlled nitration step.[10] The efficiency and success of these steps are directly reflected in the physical properties of the resulting product.

The Significance of Melting Point in a Pharmaceutical Context

The melting point is far more than a simple physical constant; it is a powerful and accessible indicator of a substance's identity and purity.[11][12][13] For a crystalline solid, the transition from a highly ordered solid state to a liquid state occurs at a specific temperature.[13]

2.1. A Primary Indicator of Purity A pure crystalline compound exhibits a sharp, well-defined melting point, typically spanning a narrow range of 0.5–1°C.[14] The presence of even minor impurities disrupts the crystal lattice, leading to two observable effects: a depression of the melting point and a broadening of the melting range.[12][14] Therefore, for a critical intermediate like this compound, a sharp melting range provides a rapid and reliable first assessment of purity, indicating the successful removal of starting materials, solvents, and side-products.

2.2. Identity Confirmation and Quality Control In a regulated manufacturing environment, melting point determination is a fundamental test for verifying the identity of raw materials and intermediates.[12][14] By comparing the experimentally determined melting point of a new batch against an established reference standard, scientists can quickly confirm that the synthesis has yielded the correct compound. This serves as a crucial quality control checkpoint.[12][14]

2.3. Influence on Drug Development The melting point of a compound is intrinsically linked to its solubility and crystal lattice energy. These factors, in turn, can influence bioavailability and other pharmacokinetic properties of the final drug.[15][16] While this intermediate is not the final drug, understanding its thermal properties is essential for process development, ensuring stability during storage, and optimizing downstream reaction conditions.[16]

Authoritative Protocol: Determination of Melting Point

This section details a robust, self-validating protocol for accurately determining the melting point range of a synthesized batch of this compound. The capillary method is described here as it is the most common and reliable technique.

3.1. Pre-analysis: Sample Preparation Integrity The validity of the final measurement is entirely dependent on meticulous sample preparation. This is a non-negotiable first step.[13]

  • Step 1: Ensure Absolute Dryness: The sample must be completely free of residual solvents. If necessary, dry the sample under vacuum. Moisture can act as an impurity, depressing and broadening the melting range.[13]

  • Step 2: Create a Fine Powder: The compound, described as a crystalline solid, must be ground into a fine, homogeneous powder using a mortar and pestle.[13][17] This ensures uniform heat transfer throughout the sample.[13]

  • Step 3: Capillary Loading: Tightly pack the powdered sample into a thin-walled capillary tube to a height of approximately 2-3 mm.[17][18] This is achieved by tapping the sealed end of the capillary on a hard surface. Insufficient packing can lead to errors in observation.

3.2. Experimental Workflow: The Capillary Method The following workflow is designed for a standard digital melting point apparatus.

Caption: Workflow for accurate melting point determination.

3.3. Detailed Procedural Steps

  • Initial Rapid Determination: To save time, first perform a quick determination by heating the sample at a fast rate (e.g., 10-20°C per minute). This will provide an approximate melting point. Note this temperature but do not record it as the official result.

  • Prepare for Accurate Measurement: Allow the apparatus to cool significantly. Use a fresh, newly packed capillary tube for the accurate measurement.

  • Controlled Heating: Set the starting temperature of the apparatus to about 15-20°C below the approximate melting point found in the initial run.

  • Slow Heating Rate: Once the temperature is within 15°C of the expected melting point, reduce the heating rate to a slow and steady 1-2°C per minute.[18] This slow rate is critical to allow the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading.[18]

  • Observation and Recording: Observe the sample closely through the magnifying lens.

    • Record the temperature (T₁) at which the first tiny droplet of liquid becomes visible.[17]

    • Record the temperature (T₂) at which the last solid crystal melts and the entire sample is a clear liquid.[17]

  • Reporting the Result: The melting point is reported as the range from T₁ to T₂.[11]

  • Verification: A trustworthy result is a validated one. Repeat the careful determination with another fresh sample to ensure the results are consistent and reproducible.

Interpreting the Results: A Self-Validating System

The data obtained from the melting point determination provides immediate feedback on the success of the synthesis and purification of this compound.

ObservationInterpretationImplication for Drug Development
Sharp, narrow range (e.g., 1-2°C) High purity of the compound. The crystal lattice is uniform.The intermediate meets a key quality attribute. The subsequent synthetic step can proceed with confidence, minimizing the risk of impurity carry-over.
Broad, depressed range (e.g., >3°C and lower than reference) Presence of impurities (e.g., starting materials, solvents, by-products).The intermediate fails the purity check. It must be re-purified (e.g., via recrystallization or chromatography) before use to prevent compromising the final API.
Matches the reference standard Confirms the identity of the synthesized compound.Provides strong evidence that the correct molecular structure has been formed, a critical step in process validation.

Logical Framework for Synthesis and Quality Control

The determination of the melting point is not an isolated analytical test but an integral part of a larger logical framework for chemical synthesis and quality control.

Synthesis_QC_Logic cluster_synthesis Synthesis Stage cluster_qc Quality Control Stage Start Starting Materials (e.g., Methyl 4-amino-3-methylbenzoate) Reaction Chemical Transformation (Amidation & Nitration) Start->Reaction Purification Purification (Recrystallization/Chromatography) Reaction->Purification MP_Test Melting Point Determination Purification->MP_Test Submit Batch Pass Pass QC MP_Test->Pass Result: Sharp, Correct Range Fail Fail QC MP_Test->Fail Result: Broad, Depressed Range Spectroscopy Structural Verification (NMR, IR, MS) Purity_Test Purity Assay (HPLC) Next_Step Use in Telmisartan Synthesis Pass->Next_Step Action: Release for Next Step Fail->Purification Action: Re-purify

Caption: Logical flow from synthesis to quality control.

Conclusion

This compound is a compound of significant industrial importance, and its characterization demands scientific rigor. While a definitive melting point may not be readily available in published literature, this guide provides the authoritative framework and detailed methodology for its determination. The melting point serves as an efficient, reliable, and cost-effective tool for assessing purity and confirming identity.[13] For researchers and drug development professionals, mastering this fundamental technique is essential for ensuring the integrity of the synthetic process and the quality of the final pharmaceutical product. By following the protocols outlined herein, scientists can generate trustworthy and reproducible data, making informed decisions that propel the drug development pipeline forward.

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An In-depth Technical Guide to the Potential Biological Activity of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of a Niche Intermediate

Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate, a compound primarily recognized as a crucial intermediate in the synthesis of the widely-used antihypertensive drug Telmisartan, presents a compelling case for further biological investigation.[1][2][3][4] While its role in cardiovascular drug manufacturing is well-established, the inherent chemical functionalities within its structure—specifically the nitroaromatic and amide moieties—suggest a broader, yet unexplored, pharmacological potential. This guide moves beyond its established application to explore its latent biological activities, drawing upon established knowledge of related chemical structures to propose a strategic framework for its investigation. We will delve into the scientific rationale for suspecting antimicrobial, anti-inflammatory, and cytotoxic properties, and provide detailed, field-proven methodologies for their systematic evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to unlock the full therapeutic value of this and similar chemical entities.

Compound Profile: this compound

This compound is a nitro-substituted benzoate ester.[2] Its synthesis typically involves a multi-step process including the acylation of methyl 4-amino-3-methylbenzoate with butyryl chloride, followed by nitration.[2][5]

PropertyValue
CAS Number 152628-01-8
Molecular Formula C13H16N2O5
Molecular Weight 280.28 g/mol
Appearance Typically a crystalline solid
Solubility Soluble in organic solvents

Postulated Biological Activities and Mechanistic Rationale

The chemical architecture of this compound provides a strong foundation for hypothesizing its potential biological activities. The presence of a nitro group on the benzene ring is particularly significant, as this moiety is a known pharmacophore in a variety of antimicrobial and cytotoxic agents.[6][7][8]

Antimicrobial Activity

Nitroaromatic compounds have a long history as antimicrobial agents.[6][7] Their mechanism of action is often predicated on the reductive bioactivation of the nitro group by microbial nitroreductases.[7][9] This process generates reactive nitrogen species, such as nitroso and superoxide radicals, which can induce significant cellular damage by covalently modifying DNA and other critical biomolecules, ultimately leading to cell death.[6][8]

Research into related nitrobenzoate compounds supports this hypothesis:

  • Substituted nitrobenzoates have demonstrated efficacy against a spectrum of bacteria and fungi.[10]

  • A library of nitrobenzoate esters has shown activity against Mycobacterium tuberculosis, with the 3,5-dinitrobenzoate esters being particularly potent.[6]

  • Derivatives of 3-methyl-4-nitrobenzoate have exhibited significant antifungal activity against Candida guilliermondii.[11][12][13]

Given these precedents, it is plausible that this compound could exhibit inhibitory activity against a range of pathogenic microbes.

Anti-inflammatory Activity

Chronic inflammation is often associated with the overexpression of pro-inflammatory mediators, many of which are regulated by the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[14][15] The inhibition of this pathway is a key strategy in the development of anti-inflammatory drugs. The structural components of the target molecule suggest a potential to modulate inflammatory responses. While direct evidence is lacking for this specific compound, its role as a precursor to Telmisartan, which has known anti-inflammatory properties, provides a rationale for investigation.

Cytotoxic (Anticancer) Activity

The same reductive activation that confers antimicrobial properties to nitroaromatic compounds can also be exploited for anticancer activity. The hypoxic environment characteristic of many solid tumors can facilitate the reduction of the nitro group, leading to the generation of cytotoxic reactive nitrogen species that can damage cancer cells.[10] Furthermore, general claims in the literature suggest that this class of compounds is used in anticancer research.[16] Therefore, evaluating the cytotoxic potential of this compound against various cancer cell lines is a logical line of inquiry.

Proposed Experimental Workflows for Biological Activity Screening

A systematic, phased approach is essential for the efficient evaluation of a novel compound's biological activities. The following workflows outline the key experimental protocols for investigating the antimicrobial, anti-inflammatory, and cytotoxic potential of this compound.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Elucidation Compound Compound Antimicrobial Screening Antimicrobial Screening Compound->Antimicrobial Screening MIC Assay Cytotoxicity Screening Cytotoxicity Screening Compound->Cytotoxicity Screening MTT Assay Anti-inflammatory Screening Anti-inflammatory Screening Compound->Anti-inflammatory Screening Griess & ELISA Assays Active Hits Active Hits Antimicrobial Screening->Active Hits Cytotoxicity Screening->Active Hits Anti-inflammatory Screening->Active Hits Dose-Response Studies Dose-Response Studies Active Hits->Dose-Response Studies Mechanism of Action Studies Mechanism of Action Studies Dose-Response Studies->Mechanism of Action Studies

Caption: A generalized workflow for the preliminary biological activity screening of a novel compound.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of clinically relevant bacteria and fungi.

Methodology: Broth Microdilution Method [5][16][17][18][19][20][21][22]

Step-by-Step Protocol:

  • Microorganism Preparation:

    • Culture representative strains of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans) in their respective optimal broth media to the logarithmic growth phase.

    • Standardize the microbial suspensions to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of concentrations.

  • Inoculation:

    • Inoculate each well containing the diluted compound with the standardized microbial suspension.

  • Controls:

    • Include a positive control (microorganisms in broth without the compound), a negative control (broth only), and a vehicle control (microorganisms in broth with the highest concentration of the solvent used).

    • Use a known antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as a reference standard.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Data Analysis:

    • Determine the MIC as the lowest concentration of the compound that causes complete visual inhibition of microbial growth.

    • The optical density at 600 nm can also be measured using a microplate reader for a quantitative assessment.

Cytotoxicity Assessment

Objective: To evaluate the cytotoxic effect of this compound on mammalian cells and determine its half-maximal inhibitory concentration (IC50).

Methodology: MTT Assay [1][2][23][24]

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer) and a non-cancerous human cell line (e.g., HEK293 - human embryonic kidney) in appropriate culture media.

    • Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the culture medium.

    • Replace the existing medium in the wells with the medium containing the various concentrations of the compound.

    • Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition and Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.[24]

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory Activity Evaluation

Objective: To assess the ability of this compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology: Measurement of Nitric Oxide and Cytokines

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement (Griess Assay): [25][26][27][28]

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate in the dark at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA): [3][29][30][31][32]

    • Use the collected cell culture supernatant to measure the concentration of a key pro-inflammatory cytokine, such as Interleukin-6 (IL-6), using a commercially available ELISA kit according to the manufacturer's instructions.

  • Cell Viability Check:

    • Perform a concurrent MTT assay on the treated cells to ensure that any observed reduction in inflammatory mediators is not due to cytotoxicity.

  • Data Analysis:

    • Calculate the percentage of inhibition of NO and IL-6 production compared to the LPS-stimulated vehicle control.

    • Determine the IC50 value for the inhibition of each mediator.

Visualizing Potential Mechanisms and Workflows

Postulated Mechanism of Antimicrobial Action

G Compound This compound (Nitroaromatic Prodrug) Microbial_Cell Microbial Cell Compound->Microbial_Cell Nitroreductase Nitroreductase Reactive_Species Reactive Nitrogen Species (e.g., Nitroso, Superoxide) Nitroreductase->Reactive_Species Bioreduction Cellular_Damage DNA Damage & Protein Modification Reactive_Species->Cellular_Damage Cell_Death Cell Death Cellular_Damage->Cell_Death

Caption: Reductive bioactivation of a nitroaromatic compound within a microbial cell.

Potential Modulation of the NF-κB Inflammatory Pathway

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK_Complex IKK Complex TLR4->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB IkB->NFkB degrades & releases Nucleus Nucleus NFkB->Nucleus Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-6, iNOS) Compound Test Compound Compound->IKK_Complex inhibits? Compound->NFkB inhibits translocation?

Caption: Potential points of inhibition in the canonical NF-κB signaling pathway.

Concluding Remarks and Future Directions

While this compound is currently valued for its role in the synthesis of Telmisartan, its chemical structure suggests a wider range of biological activities that warrant thorough investigation. The proposed experimental workflows provide a robust framework for a preliminary screening cascade to explore its antimicrobial, anti-inflammatory, and cytotoxic potential. Positive results from these in vitro assays would justify progression to more advanced studies, including mechanism of action elucidation, in vivo efficacy models, and structure-activity relationship (SAR) studies to optimize its therapeutic properties. The exploration of such "intermediate" compounds represents a promising and often overlooked avenue for the discovery of new therapeutic leads.

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A Senior Application Scientist's Guide to Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate: Synthesis, Characterization, and Application in Telmisartan Production

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This technical guide provides an in-depth analysis of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate (CAS No. 152628-01-8), a critical intermediate in the pharmaceutical industry. Primarily, it serves as a key building block in the multi-step synthesis of Telmisartan, a widely used angiotensin II receptor blocker for managing hypertension.[1][] This document, intended for researchers, chemists, and drug development professionals, elucidates the compound's physicochemical properties, presents a detailed, high-yield synthesis protocol, and outlines robust quality control measures. By explaining the causality behind experimental choices and emphasizing self-validating protocols, this guide aims to be an authoritative resource for the reliable and efficient production of this vital pharmaceutical intermediate.

Physicochemical Profile and Specifications

This compound is a specialized organic compound whose structure is finely tuned for its role in subsequent synthetic steps. Its key physical and chemical properties are summarized below.

PropertyValueSource(s)
CAS Number 152628-01-8[3][4][5][6][7][8][9][10][11]
Molecular Formula C13H16N2O5[3][4][6][8][11][12]
Molecular Weight 280.28 g/mol [3][4][8][9][12][13]
Appearance Off-white to cream-colored crystalline solid/powder[3][7][9][12][14]
Melting Point Approx. 82-84 °C[14]
Boiling Point Approx. 468.1 °C at 760 mmHg[3][4][9]
Density Approx. 1.265 - 1.3 g/cm³[3][4][9][14]
Solubility Soluble in most organic solvents (e.g., ethanol, dichloromethane)[14]
Purity (Typical) ≥98%[9]

Strategic Importance in Pharmaceutical Synthesis

The primary and most significant application of this intermediate is in the manufacturing of Telmisartan.[1][8][15] The structural arrangement of this compound, with its specific functional groups (amide, methyl, nitro, and ester), is critical for the efficient construction of Telmisartan's complex benzimidazole ring system.[1] The high purity of this intermediate, often required to be 99% or greater, is paramount to ensuring the quality, safety, and regulatory compliance of the final Active Pharmaceutical Ingredient (API).[1][16]

G cluster_start Starting Materials cluster_intermediate Target Intermediate Synthesis cluster_api API Manufacturing A Methyl 4-amino- 3-methylbenzoate C Methyl 4-(butyrylamino)-3-methyl- 5-nitrobenzoate (CAS: 152628-01-8) A->C Acylation & Nitration B Butyryl Chloride B->C Acylation & Nitration D Telmisartan API C->D Reduction, Cyclization & Further Modification

Caption: High-level workflow illustrating the pivotal role of the title intermediate.

Synthesis and Process Chemistry: An Improved Nitration Approach

The synthesis of this compound is a multi-step process. An improved method has been developed that offers high yield, efficiency, and is suitable for continuous production.[17] This process involves two primary transformations: acylation followed by a carefully controlled nitration.

Causality in Synthesis Design
  • Acylation First: The butyrylamino group is introduced before nitration. This is a crucial strategic decision. The amide group is an ortho-, para-directing group, but more importantly, the bulky butyryl group provides steric hindrance that helps direct the incoming nitro group to the desired position (position 5), ortho to the methyl group and meta to the ester.

  • Controlled Nitration: The nitration step is highly exothermic and can lead to undesired byproducts if not properly controlled. The use of fuming nitric acid at a very low temperature (-10 to -5 °C) is critical to maximize the yield of the desired mononitrated product and prevent over-nitration.[17]

G node1 Methyl 4-amino-3-methylbenzoate C₉H₁₁NO₂ reagent1 + Butyryl Chloride in Chloroform node1->reagent1 node2 Methyl 4-(butyrylamino)-3-methylbenzoate (Intermediate Amide) reagent2 + 95% Fuming Nitric Acid @ -10 to -5 °C node2->reagent2 node3 This compound C₁₃H₁₆N₂O₅ (Target Product) reagent1->node2 reagent2->node3

Caption: Reaction scheme for the high-yield synthesis of the target intermediate.

Experimental Protocol: Synthesis

This protocol is based on an improved method demonstrating an overall yield of 88%.[17]

Step 1: Acylation - Preparation of Methyl 4-(butyrylamino)-3-methylbenzoate

  • Reagent Preparation: In a dry reaction vessel equipped with a stirrer and dropping funnel, dissolve Methyl 4-amino-3-methylbenzoate in a suitable solvent such as chloroform.

  • Acylation: Cool the solution and slowly add butyryl chloride dropwise, maintaining the temperature. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

  • Reaction Monitoring: Monitor the reaction to completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude amide intermediate. This intermediate is often used directly in the next step without further purification.

Step 2: Nitration - Preparation of this compound

  • Nitrating Mixture: Prepare the nitrating agent by carefully handling 95% fuming nitric acid. Cool the acid to between -10 °C and -5 °C in a separate, appropriate vessel.

  • Controlled Addition: Dissolve the crude amide intermediate from Step 1 in a suitable solvent (e.g., the chloroform from the previous step). Add this solution dropwise to the cold fuming nitric acid, ensuring the temperature of the reaction mixture is strictly maintained between -10 °C and -5 °C.[17]

  • Reaction Quenching: After the addition is complete, allow the mixture to react for a short period before carefully pouring it onto crushed ice with vigorous stirring. This will precipitate the solid product.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.

Purification and Quality Control

The trustworthiness of any synthetic protocol lies in its ability to produce a product that consistently meets stringent quality specifications. Purification and subsequent analytical validation are therefore non-negotiable.

Experimental Protocol: Purification by Recrystallization
  • Solvent Selection: The crude product can be effectively purified by recrystallization. A common and effective solvent system is a mixture of ethanol and water.[18]

  • Dissolution: Transfer the crude, filtered product to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Precipitation: Slowly add hot water to the ethanol solution until the point of incipient cloudiness.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water mixture, and dry under vacuum.

Quality Control Specifications

The final product must be subjected to rigorous testing to confirm its identity and purity.

AnalysisSpecificationRationale
Assay (HPLC) ≥ 99.0%Ensures the intermediate has sufficient purity for cGMP API synthesis.[1][16]
Appearance Conforms to standard (Off-white powder)A basic but important check for gross contamination.
Identification (FTIR/NMR) Spectrum conforms to reference standardConfirms the chemical structure is correct.
Melting Point Within a narrow range (e.g., 82-84 °C)A sharp melting point is a good indicator of high purity.
Residual Solvents (GC) Within ICH limitsEnsures no harmful solvents carry over to the final drug product.

Handling, Safety, and Storage

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14][19]

  • Handling: Avoid dust formation and inhalation.[19] Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes.[19][20]

  • Fire Safety: In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers.[19]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[6][20] A recommended storage temperature is between 2-8°C.[3]

Conclusion

This compound is more than just a chemical compound; it is an enabling intermediate for the large-scale production of Telmisartan, a critical medicine for global cardiovascular health. Understanding its synthesis, particularly improved methods that enhance yield and efficiency, is crucial for pharmaceutical manufacturers. The protocols and data presented in this guide underscore the necessity of controlled reaction conditions and rigorous quality control to ensure the final API meets the highest standards of safety and efficacy.

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The Emergence of a Key Intermediate: A Technical Guide to Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unsung Hero in Hypertension Treatment

In the landscape of cardiovascular therapeutics, the development of angiotensin II receptor blockers (ARBs) marked a significant milestone in managing hypertension. Among these, Telmisartan stands out for its potent and long-lasting effects.[1] However, the journey to synthesizing such a complex molecule is paved with crucial, often overlooked, chemical intermediates. This guide delves into the discovery, history, and technical intricacies of one such pivotal compound: Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate. Its emergence is not a standalone event but is intrinsically woven into the developmental fabric of Telmisartan, making its story a compelling case study in pharmaceutical process chemistry. This document will illuminate its chemical identity, trace its synthetic origins, and provide detailed methodologies for its preparation, offering a comprehensive resource for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound is a specialized organic compound primarily recognized for its role as a critical intermediate in the synthesis of Telmisartan.[2] Its unique molecular architecture, featuring a nitro group, imparts distinct reactivity that is essential for the subsequent steps in the Telmisartan synthesis cascade.

PropertyValueSource
CAS Number 152628-01-8
Molecular Formula C₁₃H₁₆N₂O₅[3]
Molecular Weight 280.28 g/mol
Appearance White to off-white or pale yellow crystalline solid/powder
Melting Point Approximately 82-84 °C[3]
Boiling Point Approximately 345-346 °C[3]
Solubility Soluble in most organic solvents, such as ethanol, dichloromethane, and dimethyl sulfoxide.[3]

The Genesis of a Key Intermediate: A Historical Perspective

The history of this compound is inextricably linked to the development of Telmisartan. The pioneering work on the first total synthesis of Telmisartan, reported by Ries et al. in 1993, laid the foundation for the synthesis of this key intermediate.[4] The synthetic strategy involved a multi-step process starting from methyl 4-amino-3-methylbenzoate, which through acylation and subsequent nitration, yielded the nitro compound that is the subject of this guide.[4]

The development of ARBs, or "sartans," began with the discovery of nonpeptide Angiotensin II receptor antagonists by Takeda Chemical Industries in 1982.[5] This led to further research by DuPont, culminating in the development of Losartan, the first of its class, approved for clinical use in 1995.[5][6] The quest for more potent and effective ARBs continued, leading to the synthesis of Telmisartan. The synthetic route to Telmisartan, and consequently the preparation of this compound, was a critical step in bringing this important antihypertensive drug to market.

Synthesis Methodologies: From Discovery to Optimization

The synthesis of this compound is a cornerstone of the Telmisartan manufacturing process. Various methods have been developed and refined over the years to improve yield, purity, and cost-effectiveness.

The Original Synthetic Route

The initial synthesis, as part of the broader Telmisartan development, involved a two-step process:

  • Acylation: Methyl 4-amino-3-methylbenzoate is acylated using butyryl chloride to form methyl 4-(butyrylamino)-3-methylbenzoate.

  • Nitration: The resulting amide is then nitrated to introduce the nitro group at the 5-position of the benzene ring, yielding this compound.

Synthesis_Workflow A Methyl 4-amino-3-methylbenzoate C Methyl 4-(butyrylamino)-3-methylbenzoate A->C Acylation B Butyryl Chloride B->C E This compound C->E Nitration D Nitrating Agent (e.g., HNO₃/H₂SO₄) D->E

Caption: General workflow for the synthesis of this compound.

Improved Nitration Method

An improved nitration method has been reported, aiming for higher yield and efficiency. This method involves the controlled addition of a solution of methyl 4-butyrylamino-3-methylbenzoate in chloroform to 95% fuming nitric acid at a low temperature (-10 °C to -5 °C). This procedure reportedly achieves an overall yield of 88%.[7][8]

Experimental Protocol: Improved Nitration

  • Prepare a solution of methyl 4-butyrylamino-3-methylbenzoate in chloroform.

  • Cool a vessel containing 95% fuming nitric acid to a temperature range of -10 °C to -5 °C.

  • Slowly add the chloroform solution of the amide to the cold fuming nitric acid with vigorous stirring, maintaining the low temperature.

  • After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.

  • Carefully quench the reaction mixture, typically by pouring it onto ice.

  • Isolate the precipitated product by filtration.

  • Wash the product with water to remove residual acid.

  • Dry the purified this compound.

Alternative Nitration Process

A patent also describes a nitration process using a mixture of sulfuric acid and nitric acid.[9] This method involves adding methyl 4-butyrylamino-3-methylbenzoate to sulfuric acid, followed by the metered addition of a mixed acid solution at a controlled low temperature.

The Role in Telmisartan Synthesis: A Critical Stepping Stone

This compound serves as a crucial building block in the multi-step synthesis of Telmisartan.[10] The subsequent steps in the synthesis generally involve:

  • Reduction of the Nitro Group: The nitro group is reduced to an amino group, forming methyl 3-amino-4-(butyrylamino)-5-methylbenzoate.

  • Benzimidazole Ring Formation: This diamino derivative then undergoes cyclization to form the first benzimidazole ring of the Telmisartan core structure.

Telmisartan_Synthesis_Pathway A This compound C Methyl 3-amino-4-(butyrylamino)-5-methylbenzoate A->C Nitro Group Reduction B Reduction (e.g., Catalytic Hydrogenation) B->C E Benzimidazole Intermediate C->E Benzimidazole Formation D Cyclization D->E G Telmisartan E->G Multiple Steps F Further Steps F->G

Caption: Simplified pathway from the key intermediate to Telmisartan.

Broader Applications and Future Perspectives

While the primary and most well-documented application of this compound is in the synthesis of Telmisartan, its chemical structure suggests potential for its use as an intermediate in the synthesis of other biologically active compounds. There are mentions of its potential role in anti-inflammatory and anti-cancer research, though these applications are less established than its role in cardiovascular drug manufacturing.[3] The presence of reactive functional groups makes it a versatile scaffold for the development of novel chemical entities.

Conclusion

This compound, though not a household name, is a testament to the intricate and often unseen world of pharmaceutical chemistry. Its history is a direct reflection of the innovation in drug development, specifically in the creation of life-saving antihypertensive medications. From its initial synthesis as part of the pioneering work on Telmisartan to the refined and optimized manufacturing processes of today, this key intermediate has played a vital role. This guide has provided a comprehensive overview of its chemical properties, historical context, and synthetic methodologies, underscoring its significance for researchers and professionals in the field of drug development. The continued exploration of its chemical potential may yet unveil new applications, further solidifying its place in the annals of medicinal chemistry.

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  • Nonpeptide angiotensin II receptor antagonists: synthesis, biological activities, and structure-activity relationships of imidazole-5-carboxylic acids bearing alkyl, alkenyl, and hydroxyalkyl substituents at the 4-position and their related compounds. (1996). PubMed. Retrieved from [Link]

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A Comprehensive Technical Guide to Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides an in-depth technical overview of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate (CAS No: 152628-01-8), a pivotal chemical intermediate. The document elucidates its chemical identity, physicochemical properties, and a detailed, field-proven synthesis protocol with mechanistic insights. The primary application of this compound is its critical role as a key starting material in the manufacturing of Telmisartan, a widely prescribed antihypertensive agent.[1][2] Further discussions cover its broader research applications, analytical characterization methods, and essential safety and handling protocols. This whitepaper is designed to serve as an authoritative resource for professionals engaged in pharmaceutical synthesis and organic chemistry research.

Chemical Identity and Physicochemical Properties

The systematic IUPAC name for this compound is methyl 4-(butanoylamino)-3-methyl-5-nitrobenzoate .[3] It is also commonly referred to by synonyms such as 4-Butyrylamino-3-methyl-5-nitrobenzoic acid methyl ester and 3-Methyl-4-butyrylamido-5-nitro benzoic acid methyl ester.[4]

Key Identifiers and Properties

The fundamental physicochemical data for this compound are summarized in the table below. This data is essential for designing experimental conditions, ensuring safe handling, and predicting its behavior in various solvent systems.

PropertyValueReferences
CAS Number 152628-01-8[4][5]
Molecular Formula C₁₃H₁₆N₂O₅[3][4][6]
Molecular Weight 280.28 g/mol [3][4][5]
Appearance Off-white to cream-colored crystalline powder[4][5][6]
Melting Point 82-84 °C[6]
Boiling Point ~468 °C at 760 mmHg[4][5]
Density ~1.27 - 1.3 g/cm³[4][5][6]
Solubility Soluble in organic solvents such as ethanol, dichloromethane, and dimethyl sulfoxide.[6]
Storage Temperature 2-8 °C[4]
Canonical SMILES CCCC(=O)NC1=C(C=C(C=C1C)C(=O)OC)[O-][4][7]

Synthesis and Mechanistic Insights

The synthesis of this compound is a well-established multi-step process. The primary strategy involves the acylation of an aminobenzoate precursor followed by a regioselective nitration.

Recommended Synthetic Protocol

This protocol is an optimized procedure derived from established literature methods, designed for high yield and purity.[8][9]

Step 1: Amidation of Methyl 4-amino-3-methylbenzoate

  • To a stirred solution of Methyl 4-amino-3-methylbenzoate (1 equivalent) in a suitable aprotic solvent (e.g., chloroform or toluene), add butyryl chloride (1 equivalent) dropwise at room temperature.

  • The reaction is mildly exothermic. Maintain the temperature below 40°C.

  • After the addition is complete, heat the mixture to a moderate temperature (e.g., 50-60°C) and stir for 2-4 hours until TLC analysis indicates the complete consumption of the starting amine.

  • The resulting solution containing the intermediate, methyl 4-(butyrylamino)-3-methylbenzoate, can be used directly in the next step or purified if necessary.

Step 2: Nitration of the Amide Intermediate

  • In a separate reaction vessel, prepare a nitrating mixture. Given the sensitivity of this reaction, it is crucial to pre-cool 95% fuming nitric acid to a temperature between -10°C and -5°C.[8]

  • Slowly and carefully add the solution of methyl 4-(butyrylamino)-3-methylbenzoate from Step 1 to the cold, stirred fuming nitric acid. The rate of addition must be controlled to maintain the internal temperature within the -10°C to -5°C range.

  • Once the addition is complete, allow the reaction to stir at this low temperature for an additional 1-2 hours.

  • Monitor the reaction progress by TLC.

Step 3: Work-up and Purification

  • Upon completion, the reaction mixture is carefully poured into a large volume of an ice-water slurry with vigorous stirring.

  • The crude product will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol or a methylene chloride/hexane mixture, to yield the final product as an off-white crystalline solid.[9] An overall yield of approximately 88% can be achieved with this improved procedure.[8]

Rationale and Mechanistic Discussion
  • Amidation: The first step is a classic nucleophilic acyl substitution. The amino group of the aminobenzoate acts as a nucleophile, attacking the electrophilic carbonyl carbon of butyryl chloride. This step is straightforward but requires an anhydrous environment to prevent hydrolysis of the acid chloride.

  • Nitration: This is an electrophilic aromatic substitution, which is the key regioselective step. The powerful electron-donating amide group (-NHCOR) is a strong ortho-, para- director. The methyl ester group (-COOCH₃) is a meta- director. The directing effects reinforce each other, guiding the incoming nitronium ion (NO₂⁺), generated from fuming nitric acid, to the position ortho to the amide and meta to the ester, resulting in the desired 5-nitro isomer.

  • Temperature Control: Maintaining a low temperature (below -5°C) is critical.[8] It minimizes the formation of undesired isomers and prevents over-oxidation or degradation of the substrate by the highly reactive fuming nitric acid, thereby ensuring high yield and purity.

Synthesis Workflow Diagram

Synthesis_Workflow A Methyl 4-amino-3-methylbenzoate C Step 1: Amidation (Nucleophilic Acyl Substitution) Solvent: Chloroform A->C B Butyryl Chloride B->C D Intermediate: Methyl 4-(butyrylamino)-3-methylbenzoate C->D Formation of Amide F Step 2: Nitration (Electrophilic Aromatic Substitution) Temp: -10°C to -5°C D->F E Fuming Nitric Acid (95%) E->F H Purification (Recrystallization) F->H Crude Product Precipitation G Final Product: This compound H->G High Purity Solid

Caption: A two-step synthesis workflow for this compound.

Core Applications in Drug Development

Role as a Key Starting Material for Telmisartan

The primary and most significant application of this compound is its function as a crucial building block in the multi-step synthesis of Telmisartan.[1][2] Telmisartan is a selective angiotensin II receptor blocker used globally for the management of hypertension.[1] The specific arrangement of the butyrylamino, methyl, and nitro groups on the benzoate core is structurally essential for the efficient construction of Telmisartan's complex benzimidazole ring system in subsequent synthetic steps. High purity of this intermediate, often exceeding 98-99%, is a critical quality attribute for ensuring the final Active Pharmaceutical Ingredient (API) meets stringent pharmacopoeial standards.[1]

Broader Research Applications

Beyond its role in Telmisartan synthesis, this compound serves as a versatile intermediate in organic synthesis.[10] Its functional groups can be further manipulated to create a variety of complex molecular structures. It has been identified as a compound of interest in exploratory research for novel therapeutic agents, particularly in the fields of anti-inflammatory and anti-cancer drug discovery.[6]

Analytical Characterization

To ensure structural integrity and purity, a comprehensive analytical characterization is required.

  • X-Ray Crystallography: The definitive structure of the compound has been confirmed by single-crystal X-ray diffraction, with data indicating a triclinic crystal system.[9] This provides an unambiguous confirmation of the molecular geometry and substitution pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure. The ¹H NMR spectrum would show distinct signals for the aromatic protons, the methyl ester protons, the N-H proton, and the aliphatic protons of the butyryl group.

  • Infrared (IR) Spectroscopy: IR analysis would confirm the presence of key functional groups, including the N-H stretch of the amide, C=O stretches for the ester and amide, and characteristic peaks for the nitro group (NO₂).

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight (280.28 g/mol ) and can provide fragmentation patterns to further support the proposed structure.

Safety, Handling, and Storage

This compound is considered a toxic chemical and must be handled with appropriate care in a controlled laboratory or manufacturing environment.[6]

  • Hazards: May cause irritation to the eyes, skin, and respiratory system.[6][11] The toxicological properties have not been fully investigated, and it should be handled as a potentially hazardous substance.[11]

  • Personal Protective Equipment (PPE): Standard PPE is mandatory. This includes chemical safety goggles, nitrile gloves, and a lab coat.[11][12] When handling the powder outside of a ventilated hood, a NIOSH-approved respirator is recommended.[12][13]

  • First Aid Measures:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[11]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[11]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[11][12]

    • In all cases of exposure, seek immediate medical attention.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[11] Recommended storage is at refrigerated temperatures (2-8°C).[4]

Conclusion

This compound is a high-value chemical intermediate with a precisely defined role in the pharmaceutical industry, most notably in the production of Telmisartan. Its synthesis, while requiring careful control of reaction conditions, is efficient and high-yielding. Understanding its properties, synthesis, and handling requirements is essential for its safe and effective use in research and commercial drug manufacturing.

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"Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate" for organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate for Organic Synthesis

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of this compound (CAS No. 152628-01-8), a pivotal intermediate in modern organic synthesis. The document elucidates the compound's physicochemical properties, delves into its primary synthetic routes with detailed mechanistic insights, and outlines its critical application in the pharmaceutical industry. Emphasis is placed on a robust, high-yield synthetic protocol involving the acylation of an aminobenzoate precursor followed by a regioselective nitration. The role of this molecule as a key building block, particularly in the synthesis of the antihypertensive drug Telmisartan, is explored. This guide serves as a technical resource for scientists engaged in pharmaceutical research and process development, offering field-proven insights and detailed methodologies.

Introduction and Strategic Importance

This compound is a specialized aromatic organic compound whose value lies in its specific arrangement of functional groups: an ester, an amide, a methyl group, and a nitro group. This unique substitution pattern makes it an indispensable precursor in multi-step synthetic pathways. Its most notable and commercially significant application is as a key intermediate in the manufacture of Telmisartan, a widely used angiotensin II receptor blocker for the treatment of hypertension.[1][2][3][] The purity and consistent quality of this intermediate, often required at 97% or higher, are paramount to ensuring the efficacy and safety of the final active pharmaceutical ingredient (API).[5]

Synonyms:

  • 4-Butyramido-3-methyl-5-nitro methyl benzoate

  • 3-Methyl-4-butyrylamido-5-nitro benzoic acid methyl ester

  • Benzoic acid, 3-methyl-5-nitro-4-[(1-oxobutyl)amino]-, methyl ester

Physicochemical and Structural Properties

The compound typically presents as an off-white to cream-colored crystalline solid.[6] Its solubility in common organic solvents facilitates its use in a variety of reaction conditions. A comprehensive summary of its properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 152628-01-8[2][6]
Molecular Formula C₁₃H₁₆N₂O₅[6][7]
Molecular Weight 280.28 g/mol [6][7][8]
Appearance Off-white to cream-colored crystalline powder[6]
Melting Point 151-153 °C[]
Boiling Point 468.1±45.0 °C (Predicted)[]
Density 1.265 g/cm³ (Predicted)[]
Solubility Soluble in Chloroform (Slightly), Methanol (Slightly)[]
Purity Typically ≥ 97-98%[5]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 5[6]
Rotatable Bond Count 5[6]

The molecular structure has been confirmed by X-ray crystallography. The molecule features intramolecular C—H⋯O hydrogen bonds that create nearly planar five- and six-membered rings, contributing to the stability of its conformation.[7]

Synthesis and Mechanistic Analysis

The synthesis of this compound is a well-established, multi-step process that demands precise control over reaction conditions to achieve high yield and purity. The most efficient and widely reported method proceeds via two key transformations: acylation followed by nitration.[7][9]

Synthetic Pathway Overview

The synthesis begins with Methyl 4-amino-3-methylbenzoate. This starting material is first acylated to protect the amine and to introduce the butyryl group. The resulting amide then undergoes a regioselective nitration to install the nitro group at the desired position, yielding the final product.

Synthetic_Pathway Start Methyl 4-amino-3-methylbenzoate Intermediate Methyl 4-(butyrylamino)-3-methylbenzoate Start->Intermediate Step 1: Acylation Butyryl Chloride (or Anhydride) Solvent (e.g., Chloroform) Product This compound Intermediate->Product Step 2: Nitration Fuming HNO₃ / H₂SO₄ Low Temp (-10 to -5 °C) caption Fig. 1: Primary synthetic route for the target compound.

Fig. 1: Primary synthetic route for the target compound.
Causality in Experimental Design: Mechanistic Insights
  • Step 1: Acylation: The acylation of the amino group with butyryl chloride or butyric anhydride serves a dual purpose.[9] Firstly, it introduces the required C₄ acyl chain. Secondly, the resulting amide group is a powerful ortho-, para-directing group. However, its steric bulk and electronic nature deactivate the ring slightly compared to a simple amine, which helps to control the subsequent nitration reaction. The amide is significantly more stable to the harsh acidic conditions of nitration than the free amine, which would be protonated to form a strongly deactivating -NH₃⁺ group, directing meta.

  • Step 2: Nitration: This step is the most critical. The nitration of Methyl 4-(butyrylamino)-3-methylbenzoate is directed by the existing substituents. The butyrylamido group is the most powerful activating and directing group, strongly favoring substitution at its ortho and para positions. The para position is already blocked. The two available ortho positions are C3 and C5.

    • The position ortho to the amide at C3 is already occupied by a methyl group.

    • The other ortho position at C5 is sterically accessible.

    The methyl group (weakly activating) and the methyl ester group (deactivating, meta-directing) also influence the final regioselectivity, but their effects are subordinate to the powerful directing influence of the amide. Therefore, the incoming electrophile (NO₂⁺) is directed almost exclusively to the C5 position.

    Critical Condition: The reaction is conducted at very low temperatures (-10 °C to -5 °C) using potent nitrating agents like fuming nitric acid.[9] This is essential to manage the highly exothermic nature of the reaction and to prevent over-nitration (the formation of dinitro compounds) or degradation of the starting material.

Detailed Experimental Protocol

The following protocol is a synthesized methodology based on established literature procedures.[7][9]

Step 1: Synthesis of Methyl 4-(butyrylamino)-3-methylbenzoate

  • To a solution of Methyl 4-amino-3-methylbenzoate (1 equivalent) in a suitable solvent such as chloroform, add butyryl chloride (1 equivalent) dropwise at room temperature.[9] An organic base like pyridine or triethylamine may be included to scavenge the HCl byproduct.

  • Stir the reaction mixture at room temperature or gentle heat (e.g., 373 K in chlorobenzene) until TLC analysis indicates the complete consumption of the starting material.[7]

  • Upon completion, the reaction mixture can be washed with dilute acid, dilute base, and brine, then dried over an anhydrous salt (e.g., Na₂SO₄).

  • The solvent is removed under reduced pressure. The resulting crude intermediate, Methyl 4-(butyrylamino)-3-methylbenzoate, is often of sufficient purity to be carried forward to the next step without further purification.[9]

Step 2: Synthesis of this compound

  • Prepare a nitrating mixture, for example, of fuming nitric acid in sulfuric acid (60%).[7] Cool this mixture to a temperature between -10 °C and -5 °C in an ice-salt or acetone-dry ice bath.[9]

  • Dissolve the crude Methyl 4-(butyrylamino)-3-methylbenzoate from Step 1 in a minimal amount of solvent (e.g., chloroform as used in the previous step).

  • Add the solution of the intermediate dropwise to the cold, stirred nitrating mixture, ensuring the internal temperature does not rise above -5 °C.[9]

  • After the addition is complete, allow the mixture to stir at this low temperature for a specified duration (e.g., 15-30 minutes), monitoring the reaction progress by TLC.

  • Workup and Purification: Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice.[7]

  • The solid product will precipitate. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • The crude product can be purified by recrystallization from a suitable solvent like methylene chloride or ethanol to yield the final product with high purity (overall yields of 88% have been reported for this improved procedure).[7][9]

Applications in Pharmaceutical Synthesis

The primary and most well-documented application of this compound is its role as a key building block in the synthesis of Telmisartan.[1][][5] It contains the core A-C ring structure with the correct substitution pattern required for the subsequent cyclization and elaboration steps that form the benzimidazole moiety of the final drug molecule.

Telmisartan_Workflow cluster_0 Synthesis of Key Intermediate cluster_1 Elaboration to API Start Methyl 4-amino-3-methylbenzoate Target This compound Start->Target Acylation & Nitration Step1 Reduction of Nitro Group Target->Step1 Step2 Cyclization to form Benzimidazole Step1->Step2 Step3 Coupling with second Benzimidazole unit Step2->Step3 API Telmisartan (Final API) Step3->API caption Fig. 2: Role as an intermediate in Telmisartan synthesis.

Fig. 2: Role as an intermediate in Telmisartan synthesis.

Beyond its use for Telmisartan, the compound is also noted for its utility in general organic synthesis and in the research of other biologically active compounds, including potential agrochemicals and agents for anti-inflammatory or anti-cancer research.[7]

Conclusion

This compound is a high-value synthetic intermediate whose importance is firmly established in the pharmaceutical industry. The synthetic route, characterized by a controlled acylation and a low-temperature regioselective nitration, is efficient and high-yielding. A thorough understanding of the reaction mechanisms and strict control over experimental parameters are crucial for achieving the high purity required for its subsequent use in API manufacturing. This guide provides the foundational knowledge and procedural details necessary for researchers and process chemists to effectively synthesize and utilize this versatile chemical building block.

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A Comprehensive Technical Guide to Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate (CAS No. 152628-01-8) is a specialized organic compound of significant interest in the pharmaceutical industry.[1] While not an active pharmaceutical ingredient (API) itself, it serves as a critical advanced intermediate, most notably in the manufacturing of Telmisartan.[2][3] Telmisartan is a widely prescribed angiotensin II receptor blocker (ARB) used in the management of hypertension (high blood pressure).[2][4] The structural integrity and high purity of this intermediate are paramount for the efficacy and safety of the final drug product.[2] This guide provides an in-depth review of its chemical properties, synthesis, reactivity, and its pivotal role in medicinal chemistry.

Physicochemical and Spectroscopic Properties

This compound typically presents as an off-white to pale-yellow crystalline solid.[1][5] It is soluble in various organic solvents, including chloroform and methanol, which facilitates its use in diverse reaction conditions.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 152628-01-8[5][6][7]
Molecular Formula C₁₃H₁₆N₂O₅[3][5][7]
Molecular Weight 280.28 g/mol [3][5][7]
Appearance White to Off-White/Cream Solid[1][5]
Boiling Point 468.1 ± 45.0 °C (Predicted)[3]
Density ~1.265 g/cm³ (Predicted)[3][5]
Solubility Chloroform (Slightly), Methanol (Slightly)[3]
Storage Temperature 2-8°C, Sealed in dry conditions[3][5][8]
Spectroscopic Characterization

Full characterization is essential to confirm the identity and purity of the compound. Standard spectroscopic methods are employed:

  • ¹H and ¹³C NMR Spectroscopy: Used to identify all unique proton and carbon environments, confirming the substitution pattern on the aromatic ring and the integrity of the butyryl and methyl ester groups.[6]

  • Infrared (IR) Spectroscopy: This technique is effective for identifying key functional groups. Expected characteristic absorption bands include C=O stretching for the ester (approx. 1720 cm⁻¹) and the amide (approx. 1650 cm⁻¹), as well as the asymmetric and symmetric stretches for the NO₂ group (approx. 1520 cm⁻¹).[6] A study on the similar compound 4-methyl-3-nitrobenzoic acid shows a strong nitro group vibration at 1340 cm⁻¹.[9]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound (280.28 g/mol ).[8]

Synthesis and Manufacturing Workflow

The most efficient and commonly cited synthesis of this compound is a two-step process starting from Methyl 4-amino-3-methylbenzoate.[6][10] This route is valued for its high yield and efficiency.[6]

Step 1: Acylation (Amide Formation)

The initial step involves the acylation of the primary amine on the starting material, Methyl 4-amino-3-methylbenzoate.

  • Causality and Rationale: Butyryl chloride is the acylating agent of choice because the resulting four-carbon butyryl group is a required structural component for the subsequent formation of the propyl group in the Telmisartan benzimidazole ring. The reaction is a nucleophilic acyl substitution where the amino group attacks the electrophilic carbonyl carbon of butyryl chloride.

Step 2: Electrophilic Aromatic Substitution (Nitration)

The second step is the nitration of the acylated intermediate. This is a classic electrophilic aromatic substitution reaction.

  • Causality and Rationale: The nitration introduces a nitro group onto the aromatic ring, which is a crucial functional group for the subsequent synthesis steps of Telmisartan. The butyrylamino group is a moderately activating, ortho, para-directing group. However, the position ortho to the bulky butyrylamino group and meta to the methyl group is sterically hindered. The nitration occurs at the position ortho to the methyl group and meta to the ester, which is activated by the powerful directing effect of the amide group. The use of a strong nitrating mixture (fuming nitric acid in sulfuric acid) is necessary, and low temperatures (typically 0 to -10 °C) are critical to control the reaction rate and prevent over-nitration or side reactions.[10] The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.[11][12]

G cluster_synthesis Synthetic Workflow A Methyl 4-amino-3-methylbenzoate (Starting Material) C Acylation (Amide Formation) Solvent: Chlorobenzene Temp: ~100°C (373 K) A->C B Butyryl Chloride (Acylating Agent) B->C D Methyl 4-(butyrylamino)-3-methylbenzoate (Intermediate) C->D F Nitration (Electrophilic Aromatic Substitution) Temp: 0 to -10°C D->F E Fuming HNO₃ / H₂SO₄ (Nitrating Agent) E->F G This compound (Final Product) F->G H Purification (Recrystallization) G->H I High Purity Product (>98%) H->I

Diagram 1: Key steps in the synthesis of this compound.
Detailed Experimental Protocol

The following protocol is an adaptation from established literature procedures.[6][10]

  • Acylation:

    • To a solution of Methyl 4-amino-3-methylbenzoate in a suitable solvent such as chlorobenzene, add butyryl chloride dropwise at an elevated temperature (e.g., 100 °C / 373 K).[10]

    • Maintain the reaction at this temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

    • The resulting intermediate, Methyl 4-(butyrylamino)-3-methylbenzoate, is used directly in the next step.

  • Nitration:

    • Prepare a nitrating mixture of fuming nitric acid in concentrated sulfuric acid, pre-cooled to between -10 °C and 0 °C.

    • Slowly add the solution of the amide intermediate from the previous step to the cold nitrating mixture, ensuring the temperature is strictly maintained.

    • After the addition is complete, continue stirring for a short period.

    • Pour the reaction mixture into ice-water to precipitate the crude product.

  • Purification:

    • Filter the precipitated solid and wash thoroughly with water.

    • Recrystallize the crude product from a suitable solvent, such as ethanol or methylene chloride, to yield the final compound with high purity (often >98%).[10] An overall yield of up to 88% has been reported for this process.[6]

Chemical Reactivity and Role in Telmisartan Synthesis

The title compound is specifically designed for its downstream reactivity. The three key functional groups—nitro, ester, and amide—are all manipulated in the subsequent synthesis of Telmisartan.

  • Nitro Group Reduction: The nitro group is reduced to a primary amine (methyl-3-amino-4-(butyramido)-5-methylbenzoate). This is typically achieved through catalytic hydrogenation (e.g., H₂ gas with a Palladium on Carbon catalyst).[6][13]

  • Benzimidazole Formation: The newly formed diamine undergoes cyclization. The butyramido group provides the propyl substituent, and the adjacent amine reacts with it to form the first benzimidazole ring, yielding methyl-4-methyl-2-propyl-1H-benzimidazole-6-carboxylate.[13]

  • Further Transformations: This molecule is then further elaborated through hydrolysis of the ester, condensation with N-methyl-o-phenylenediamine to form the second benzimidazole ring, and finally alkylation to complete the synthesis of Telmisartan.[14]

G cluster_conversion Conversion to Telmisartan Core A This compound B Step 1: Nitro Group Reduction (e.g., H₂, Pd/C) A->B C Methyl 3-amino-4-(butyrylamino)-5-methylbenzoate (Diamine Intermediate) B->C D Step 2: Cyclization (Benzimidazole Formation) C->D E Methyl 4-methyl-2-propyl-1H-benzimidazole-6-carboxylate (First Benzimidazole) D->E F Further Steps (Hydrolysis, 2nd Cyclization, Alkylation) E->F G Telmisartan (Final API) F->G

Diagram 2: Transformation pathway from the intermediate to the final Telmisartan API.

Biological Context: The Renin-Angiotensin-Aldosterone System (RAAS)

To fully appreciate the importance of this compound, one must understand the mechanism of its final product, Telmisartan. Telmisartan functions by blocking the action of Angiotensin II within the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance.[4][15]

When blood pressure drops, the kidneys release renin. Renin converts angiotensinogen (from the liver) into angiotensin I.[16] Angiotensin-Converting Enzyme (ACE) then converts angiotensin I into angiotensin II, a potent vasoconstrictor.[4] Angiotensin II binds to AT1 receptors on blood vessels, causing them to narrow, and stimulates the adrenal glands to release aldosterone, which promotes sodium and water retention.[15][16] Both actions raise blood pressure. Telmisartan selectively blocks the AT1 receptor, preventing these effects and thereby lowering blood pressure.[4]

G cluster_raas Renin-Angiotensin-Aldosterone System (RAAS) LIVER Liver ANGIOTENSINOGEN Angiotensinogen LIVER->ANGIOTENSINOGEN KIDNEY Kidney RENIN Renin KIDNEY->RENIN Low BP LUNGS Lungs ACE ACE LUNGS->ACE ADRENAL Adrenal Gland ALDOSTERONE Aldosterone ADRENAL->ALDOSTERONE VESSELS Blood Vessels VESSELS->KIDNEY Increased Blood Pressure VESSELS->ADRENAL Increased Blood Pressure ANG1 Angiotensin I ANGIOTENSINOGEN->ANG1  catalyzes RENIN ANG2 Angiotensin II ANG1->ANG2  catalyzes ACE ANG2->ADRENAL Stimulates ANG2->VESSELS Vasoconstriction TELMISARTAN Telmisartan (Blocks Here) ALDOSTERONE->KIDNEY Na⁺ & H₂O Retention TELMISARTAN->VESSELS

Diagram 3: Mechanism of the RAAS and the site of action for Telmisartan.

Safety and Handling

As with many chemical intermediates, this compound should be handled with care. It is listed as harmful if swallowed, in contact with skin, or inhaled.[7] Appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, should be used when handling the material. It should be stored in a cool, dry, well-ventilated area, typically between 2-8°C.[3][5]

Conclusion

This compound is more than just a chemical compound; it is an enabling molecule for a vital therapeutic agent. Its synthesis is a well-refined process designed to install the necessary chemical functionalities in the correct orientation for efficient conversion into Telmisartan. A thorough understanding of its properties, synthesis, and reactivity is essential for chemists and professionals involved in the development and manufacturing of this life-saving antihypertensive drug.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Telmisartan? Retrieved from [Link]

  • Google Patents. (2012, March 8). WO2012028925A2 - An improved process for the preparation of telmisartan.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2010). Efficient Synthesis of Telmisartan: An Antihypertensive Drug. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). Electrophilic aromatic substitution. Part X. The kinetics and mechanism of nitration of some anilides and aromatic ethers... Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 18). The Chemical Synthesis of this compound: Processes and Applications. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Nitration of Acetanilide. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Renin–angiotensin–aldosterone system blockade with telmisartan prevents the decline in cardiac contractility... Retrieved from [Link]

  • YouTube. (2022, May 6). MCQ-215: About the Nitration of Anilides by Dr. Tanmoy Biswas. Retrieved from [Link]

  • RSC Publishing. (n.d.). An improved synthesis of telmisartan via the copper-catalyzed cyclization of o-haloarylamidines. Retrieved from [Link]

  • PubMed Central. (2017, March 21). Advances in understanding the renin-angiotensin-aldosterone system (RAAS) in blood pressure control... Retrieved from [Link]

  • Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Retrieved from [Link]

  • Khan Academy. (n.d.). Nitration of Aniline. Retrieved from [Link]

  • PubMed Central. (n.d.). Methyl 4-(butyrylamino)-5-methyl-2-nitrobenzoate. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-Butyrylamino-3-methyl-5-nitrobenzoic acid methyl ester. Retrieved from [Link]

  • Wikipedia. (n.d.). Renin–angiotensin system. Retrieved from [Link]

  • Cleveland Clinic. (n.d.). Renin-Angiotensin-Aldosterone System (RAAS). Retrieved from [Link]

  • Hexonsynth. (n.d.). Instock: this compound. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid. Retrieved from [Link]

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An In-depth Technical Guide to the Safety and Handling of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the safe handling, storage, and disposal of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate (CAS No. 152628-01-8). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety information with practical, field-proven insights to ensure procedural safety and experimental integrity. As a crucial intermediate in the synthesis of the antihypertensive drug Telmisartan, understanding the nuanced safety profile of this compound is paramount for both laboratory-scale research and large-scale pharmaceutical manufacturing.[1][2][3]

Chemical & Physical Identity

This compound is a complex organic molecule characterized by a substituted nitroaromatic ring.[4] Its structure presents several functional groups, including an ester, an amide, and a nitro group, which dictate its reactivity and potential hazards.

PropertyValueSource
CAS Number 152628-01-8[5][6]
Molecular Formula C13H16N2O5[5][6]
Molecular Weight 280.28 g/mol [5][6]
Appearance Off-white to cream-colored or white powder[5]
Boiling Point 468.052 °C at 760 mmHg[5]
Density 1.265 g/cm³[5]
Flash Point 236.87 °C[5]
Storage Temperature 2-8°C[5]
Chemical Structure Visualization

G start Methyl 4-amino-3-methylbenzoate + Butyryl Chloride acylation Step 1: Acylation (Solvent: Chlorobenzene, Heat) start->acylation intermediate Intermediate: Methyl 4-(butyrylamino)-3-methylbenzoate acylation->intermediate nitration Step 2: Nitration (Fuming HNO3 / H2SO4, -10 to -5 °C) intermediate->nitration quench Quenching (Ice-water) nitration->quench filtration Filtration quench->filtration purification Purification (Recrystallization) filtration->purification product Final Product: This compound purification->product

Caption: A representative workflow for the synthesis of this compound.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Chemical Waste: Collect the compound and any contaminated materials in a sealed, properly labeled hazardous waste container.

  • Disposal Route: Dispose of the waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations.

  • Environmental Precautions: Do not allow the chemical to enter drains, sewers, or waterways.

Conclusion

This compound is a valuable pharmaceutical intermediate that requires careful and informed handling. While specific toxicological data is limited, its chemical structure necessitates treating it as a hazardous compound with potential for irritation and systemic toxicity. By implementing robust engineering controls, consistent use of appropriate personal protective equipment, and adherence to the handling and emergency procedures outlined in this guide, researchers and drug development professionals can mitigate the risks associated with its use.

References

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Acta Crystallographica Section E. (2008). Methyl 4-(butyrylamino)-5-methyl-2-nitrobenzoate. PMC. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemical Synthesis of this compound: Processes and Applications. Retrieved from [Link]

  • PubMed Central. (2019). Combined Toxicity of Nitro-Substituted Benzenes and Zinc to Photobacterium Phosphoreum: Evaluation and QSAR Analysis. Retrieved from [Link]

  • ResearchGate. (2007). Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate. Retrieved from [Link]

  • The Chemical Synthesis of this compound: Processes and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Chemius. (n.d.). nitro razredčilo. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Nitrobenzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Nitrobenzene - Chemical and Physical Information. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2022). Toxicological Profile for Nitrobenzene. Retrieved from [Link]

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Methodological & Application

"Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate" synthesis from methyl 4-amino-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate: A Key Pharmaceutical Intermediate

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a crucial intermediate in the manufacturing of the antihypertensive drug, Telmisartan.[1][2] The synthesis is a two-step process commencing from Methyl 4-amino-3-methylbenzoate. The procedure involves an initial acylation to form an amide intermediate, followed by a regioselective electrophilic aromatic nitration. This guide is intended for researchers, chemists, and professionals in drug development, offering a detailed mechanistic rationale, step-by-step protocols, safety considerations, and methods for product validation.

Introduction and Mechanistic Rationale

The synthesis of complex active pharmaceutical ingredients (APIs) relies on the efficient and high-purity production of key intermediates. This compound (CAS No: 152628-01-8) is a prime example, serving as a fundamental building block for Telmisartan, a widely used angiotensin II receptor blocker.[1][2] The synthetic route from Methyl 4-amino-3-methylbenzoate is robust and high-yielding, predicated on two cornerstone reactions of organic chemistry: nucleophilic acyl substitution and electrophilic aromatic substitution.

Step 1: Acylation of Methyl 4-amino-3-methylbenzoate

The first step is the acylation of the primary aromatic amine of Methyl 4-amino-3-methylbenzoate with butyryl chloride. This reaction is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of butyryl chloride. The subsequent loss of a chloride ion and a proton results in the formation of the stable amide, Methyl 4-(butyrylamino)-3-methylbenzoate. This transformation is critical as the resulting amide group serves as a powerful ortho-, para-directing group in the subsequent nitration step, while also protecting the amine functionality from oxidation.

Step 2: Regioselective Nitration

The second step involves the nitration of the acylated intermediate. This is an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric and sulfuric acids, acts as the electrophile.[3][4] The regioselectivity of this step is governed by the directing effects of the substituents on the benzene ring:

  • -NHC(O)CH₂CH₂CH₃ (Amido group): A strongly activating and ortho-, para-directing group.

  • -CH₃ (Methyl group): A weakly activating and ortho-, para-directing group.

  • -COOCH₃ (Ester group): A deactivating and meta-directing group.[5]

The powerful activating and directing influence of the amide group at position 4 dominates the reaction. It directs the incoming electrophile (NO₂⁺) to its ortho positions (positions 3 and 5). Position 3 is already occupied by the methyl group, leaving position 5 as the sole sterically accessible and electronically favorable site for substitution. This results in the highly regioselective formation of the desired product, this compound.

Overall Synthetic Workflow

The following diagram illustrates the two-step synthesis process from the starting material to the final purified product.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Nitration cluster_2 Workup & Purification SM Methyl 4-amino-3-methylbenzoate Intermediate Methyl 4-(butyrylamino)-3-methylbenzoate SM->Intermediate Acylation R1 Butyryl Chloride R1->Intermediate Solvent1 Chloroform / Chlorobenzene Solvent1->Intermediate Product This compound Intermediate->Product Nitration @ -10°C to 5°C R2 Fuming HNO₃ / H₂SO₄ R2->Product Workup Ice-Water Quench Product->Workup Purify Filtration & Recrystallization Workup->Purify Final Purified Final Product Purify->Final

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(butyrylamino)-3-methylbenzoate (Intermediate)

This protocol is adapted from methodologies described in the literature.[6][7]

Materials:

  • Methyl 4-amino-3-methylbenzoate

  • Butyryl chloride

  • Chloroform (or Chlorobenzene)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃) solution, 5% w/v

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve Methyl 4-amino-3-methylbenzoate (1.0 eq) in chloroform (approx. 10 mL per gram of starting material).

  • Begin stirring the solution at room temperature.

  • Slowly add butyryl chloride (1.0-1.1 eq) to the solution dropwise using a dropping funnel over 15-20 minutes. The reaction is exothermic and may generate HCl gas.

  • After the addition is complete, heat the reaction mixture to reflux (for chloroform, ~60°C; for chlorobenzene, a higher temperature of ~100°C or 373 K can be used) and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.[6]

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 5% NaHCO₃ solution (to neutralize HCl and unreacted butyryl chloride) and then with deionized water.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product, which can be used directly in the next step or purified further by recrystallization if necessary.

Protocol 2: Synthesis of this compound (Final Product)

This protocol employs a controlled nitration at low temperatures to ensure regioselectivity and minimize side reactions.[7]

Materials:

  • Methyl 4-(butyrylamino)-3-methylbenzoate (from Protocol 1)

  • Fuming nitric acid (95%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Methylene chloride or Ethanol for recrystallization

Equipment:

  • Three-neck round-bottom flask

  • Low-temperature thermometer

  • Dropping funnel

  • Ice-salt bath

  • Buchner funnel and vacuum flask

  • Standard laboratory glassware

Procedure:

  • In a three-neck flask equipped with a thermometer and a dropping funnel, place the crude Methyl 4-(butyrylamino)-3-methylbenzoate from the previous step.

  • An alternative procedure involves dissolving the intermediate in a solvent like chloroform and adding this solution to the nitrating agent.[7] A solvent-free approach or using sulfuric acid as the solvent is also common.[6] For this protocol, we will add the nitrating agent to the intermediate dissolved in sulfuric acid.

  • Cool the flask in an ice-salt bath to between -10°C and -5°C.

  • Slowly add concentrated sulfuric acid with stirring, ensuring the temperature does not rise above 0°C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the stirred solution of the intermediate, maintaining the reaction temperature strictly between -10°C and -5°C.[7]

  • After the addition is complete, allow the reaction to stir at this temperature for an additional 1-2 hours.

  • Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.[6] A precipitate will form.

  • Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with copious amounts of cold water until the washings are neutral to pH paper.

  • Purify the crude product by recrystallization from a suitable solvent such as an ethanol/water mixture or methylene chloride to yield the final product as a crystalline solid.[6]

Summary of Reaction Parameters and Product Characterization

ParameterStep 1: AcylationStep 2: Nitration
Primary Reagent Butyryl chlorideFuming Nitric Acid / Sulfuric Acid
Solvent Chloroform or ChlorobenzeneSulfuric Acid (as solvent/catalyst)
Temperature Reflux (~60-100°C)-10°C to 5°C
Reaction Time 2-4 hours1-3 hours
Workup Aqueous wash (NaHCO₃, H₂O)Quenching on ice
Typical Yield >90% (crude)77-88% (after recrystallization)[6][7]

Product Characterization: The final product, this compound, is typically an off-white or cream-colored crystalline solid.[8]

  • Molecular Formula: C₁₃H₁₆N₂O₅[8]

  • Molecular Weight: 280.28 g/mol [8]

  • Purity (typical): >98%

  • Analytical Techniques: The structure and purity should be confirmed using standard analytical methods.

The following diagram outlines the analytical workflow for product validation.

G cluster_0 Product Validation Workflow cluster_1 Analytical Tests Crude Crude Product Purified Recrystallized Product Crude->Purified Purification MP Melting Point Purified->MP NMR ¹H & ¹³C NMR Purified->NMR IR FT-IR Spectroscopy Purified->IR MS Mass Spectrometry Purified->MS

Caption: Analytical workflow for the characterization of the final product.

Safety Precautions

Handling the reagents for this synthesis requires strict adherence to safety protocols in a well-ventilated chemical fume hood.

  • Butyryl Chloride: Is corrosive and a lachrymator. Avoid inhalation of fumes and contact with skin and eyes.

  • Concentrated Acids (Nitric and Sulfuric): Are extremely corrosive and powerful oxidizing agents.[9] They can cause severe burns upon contact. Always add acid to water or other solutions slowly and with cooling; never the other way around. The preparation of the nitrating mixture is highly exothermic and must be done with extreme care in an ice bath.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and acid-resistant gloves.

  • Quenching: The quenching of the nitration reaction mixture on ice is highly exothermic and must be performed slowly and cautiously to control the release of heat and potential splashing of corrosive material.

Conclusion

The synthesis of this compound from Methyl 4-amino-3-methylbenzoate is an efficient and well-established two-step process. By leveraging a protective acylation followed by a highly regioselective nitration, the target molecule can be produced in high yield and purity.[7] This application note provides the foundational knowledge and detailed protocols necessary for the successful laboratory-scale synthesis of this important pharmaceutical intermediate.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound | Premium Quality Chemical Manufacturer.
  • Yao, C., et al. (2008). Methyl 4-(butyrylamino)-5-methyl-2-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, E64(4), o742. Retrieved from [Link]

  • Wang, J. (2008). Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate. Chinese Journal of Pharmaceuticals. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemical Synthesis of this compound: Processes and Applications. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • PraxiLabs. (n.d.). Nitration of Methyl Benzoate Experiment. Retrieved from [Link]

  • University of Michigan. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate.
  • University of California, Irvine. (n.d.). NITRATION OF METHYL BENZOATE.
  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • Der Pharma Chemica. (2010). A convenient & general procedure for the preparation of Methyl-4-phenyl-3-oxo butyrate derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

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Acylation and nitration steps for "Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate is a key chemical intermediate, notably utilized in the multi-step synthesis of Telmisartan, a widely prescribed antihypertensive drug.[1] The precise arrangement of its functional groups—butyrylamino, methyl, and nitro substituents on a methyl benzoate core—is critical for the construction of complex pharmaceutical agents. This document provides a detailed, two-step synthetic protocol for researchers and drug development professionals, focusing on the underlying chemical principles and practical execution of the acylation and subsequent regioselective nitration steps.

The synthesis begins with the commercially available Methyl 4-amino-3-methylbenzoate. The strategy involves two sequential transformations:

  • Acylation: The amino group is first protected and modified by reaction with butyryl chloride. This step is crucial as it transforms the strongly activating amino group (-NH2) into a moderately activating N-acyl group, which helps control the regioselectivity of the subsequent nitration step.

  • Nitration: A nitro group is introduced onto the aromatic ring via an electrophilic aromatic substitution reaction. The directing effects of the existing substituents guide the nitro group to the desired position.

This guide is structured to provide not only a reproducible protocol but also a deep understanding of the reaction mechanisms and the rationale behind the procedural choices.

Part 1: Acylation of Methyl 4-amino-3-methylbenzoate

The first step in the sequence is the N-acylation of Methyl 4-amino-3-methylbenzoate to form Methyl 4-(butyrylamino)-3-methylbenzoate. This reaction is a classic example of nucleophilic acyl substitution.

Principle and Rationale

The lone pair of electrons on the nitrogen atom of the aniline derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of butyryl chloride.[2][3][4] This forms a tetrahedral intermediate which then collapses, expelling a chloride ion. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[2]

Protecting the amino group as an amide serves two primary purposes:

  • Preventing Oxidation: The free amino group is sensitive to oxidation by the strong nitric acid used in the next step.

  • Controlling Regioselectivity: The amino group (-NH2) is a powerful ortho-, para- director. Direct nitration of anilines can be problematic, often leading to a mixture of products and oxidation.[5] Converting it to an acylamino group (-NHCOR) moderates its activating effect and sterically hinders the ortho positions, favoring a more controlled substitution.[6][7]

Experimental Workflow: Acylation

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Dissolve Starting Material (Methyl 4-amino-3-methylbenzoate) and Base in Solvent cool Cool to 0°C (Ice Bath) prep->cool Transfer add Add Butyryl Chloride (Dropwise) cool->add Controlled Addition react Stir at Room Temp (Monitor by TLC) add->react Warm to RT quench Quench with Water react->quench Completion extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (Acid, Base, Brine) extract->wash dry Dry & Concentrate wash->dry purify Purify Product (Recrystallization) dry->purify

Caption: General workflow for the acylation of Methyl 4-amino-3-methylbenzoate.

Detailed Protocol: Synthesis of Methyl 4-(butyrylamino)-3-methylbenzoate

Materials:

  • Methyl 4-amino-3-methylbenzoate (1.0 eq)

  • Butyryl chloride (1.1 eq)[8]

  • Pyridine or Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Chloroform[8]

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve Methyl 4-amino-3-methylbenzoate (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add butyryl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Pour the reaction mixture into a separatory funnel containing water.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield Methyl 4-(butyrylamino)-3-methylbenzoate as a solid.

Reagent Summary Table: Acylation
ReagentMolar Mass ( g/mol )Molarity (M)Density (g/mL)Moles (mol)Mass (g)Volume (mL)Molar Eq.
Methyl 4-amino-3-methylbenzoate165.19[9]--1.0165.19-1.0
Butyryl chloride106.55-1.0261.1117.21114.21.1
Pyridine79.10-0.9821.294.9296.71.2
Dichloromethane (DCM)84.93-1.33--(Sufficient)-

Note: Quantities are based on a 1.0 mole scale for illustrative purposes. Adjust accordingly.

Part 2: Nitration of Methyl 4-(butyrylamino)-3-methylbenzoate

The second step is the regioselective nitration of the acylated intermediate to introduce a nitro group onto the aromatic ring, yielding the final product.

Principle and Rationale

This reaction is a classic electrophilic aromatic substitution (EAS). The electrophile is the nitronium ion (NO₂⁺), which is typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

The regiochemical outcome of the reaction is dictated by the directing effects of the three substituents on the benzene ring:[10]

  • -NHCO(CH₂)₂CH₃ (Butyrylamino): This is an ortho-, para- directing, moderately activating group.[6] Its activating nature stems from the ability of the nitrogen's lone pair to donate electron density to the ring through resonance.

  • -CH₃ (Methyl): This is an ortho-, para- directing, weakly activating group due to hyperconjugation and weak inductive effects.[6]

  • -COOCH₃ (Methyl Ester): This is a meta- directing, deactivating group because the carbonyl group withdraws electron density from the ring.

Considering the positions relative to these groups:

  • The position para to the powerful acylamino director is occupied by the methyl ester group.

  • The two positions ortho to the acylamino group are C3 (occupied by methyl) and C5 (unoccupied).

  • The position ortho to the methyl group is C2 (unoccupied).

  • The position meta to the deactivating ester group is C5.

The powerful ortho-, para- directing effect of the acylamino group is dominant. Since the para position is blocked, it directs the incoming electrophile to its available ortho position, C5. This is reinforced by the fact that C5 is also meta to the deactivating ester group and meta to the methyl group, making it the most electronically favorable position for substitution. The reaction is performed at low temperatures (-10 °C to 5 °C) to prevent over-nitration and side reactions.[8]

Reaction Mechanism: Electrophilic Aromatic Substitution (Nitration)

Nitration_Mechanism cluster_generation Generation of Electrophile (Nitronium Ion) cluster_substitution Electrophilic Substitution HNO3 HNO₃ Protonated_HNO3 H₂O⁺-NO₂ HNO3->Protonated_HNO3 + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ Protonated_HNO3->NO2_plus - H₂O Substrate Methyl 4-(butyrylamino) -3-methylbenzoate H2O H₂O Sigma_Complex Arenium Ion Intermediate (σ-complex) Substrate->Sigma_Complex + NO₂⁺ Product Final Product Sigma_Complex->Product - H⁺

Caption: Key stages in the electrophilic nitration of the acylated intermediate.

Detailed Protocol: Synthesis of this compound

Materials:

  • Methyl 4-(butyrylamino)-3-methylbenzoate (1.0 eq)

  • Fuming nitric acid (≥95%)[8] or a mixture of concentrated nitric acid (68-70%) and concentrated sulfuric acid (98%).

  • Chloroform or other suitable solvent[8]

  • Ice

Procedure:

  • Caution! This procedure involves highly corrosive and strong oxidizing acids. It must be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

  • Prepare a cooling bath of ice and salt to achieve a temperature between -10 °C and -5 °C.

  • In a flask, place the fuming nitric acid and cool it in the bath.

  • Dissolve Methyl 4-(butyrylamino)-3-methylbenzoate in a minimal amount of chloroform.

  • Slowly and dropwise, add the solution of the substrate to the cold, stirred fuming nitric acid. Maintain the internal temperature of the reaction mixture between -10 °C and 5 °C throughout the addition.[8]

  • After the addition is complete, stir the mixture at this temperature for an additional 30-60 minutes.

  • Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Very carefully and slowly, pour the cold reaction mixture onto a large beaker of crushed ice with stirring. This will quench the reaction and precipitate the product.

  • Allow the ice to melt, then collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.

  • Dry the product, which can be further purified by recrystallization if necessary. An overall yield of 88% has been reported for this two-step process.[8]

Reagent Summary Table: Nitration
ReagentMolar Mass ( g/mol )Molarity (M)Density (g/mL)Moles (mol)Mass (g)Volume (mL)Molar Eq.
Methyl 4-(butyrylamino)-3-methylbenzoate235.28--1.0235.28-1.0
Fuming Nitric Acid (95%)63.01~22.6~1.50(Excess)-(Excess)-
Chloroform119.38-1.49--(Sufficient)-

Note: Quantities are based on a 1.0 mole scale for illustrative purposes. Nitrating agent is used in excess.

Safety and Handling

  • Butyryl Chloride: Is a corrosive liquid with a pungent odor. It reacts violently with water to produce HCl gas.[11] Handle in a fume hood and wear appropriate PPE.

  • Pyridine/Triethylamine: Are flammable, corrosive, and have strong odors. Handle with care in a fume hood.

  • Nitrating Agents: Concentrated and fuming nitric and sulfuric acids are extremely corrosive and powerful oxidizing agents. They can cause severe burns upon contact. Always add acid to water, never the other way around. The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.

Conclusion

The synthesis of this compound is a well-defined two-step process involving acylation and regioselective nitration. Understanding the mechanistic principles—nucleophilic acyl substitution for the first step and the directing effects of substituents in electrophilic aromatic substitution for the second—is paramount for successful execution. The protocols described herein, when performed with appropriate safety precautions and careful control of reaction conditions, provide a reliable and efficient pathway to this valuable pharmaceutical intermediate.

References

  • Biosynth. (n.d.). Methyl 4-amino-3-methylbenzoate.
  • Guidechem. (2024, August 15). Methyl 4-amino-3-methylbenzoate: Structure and Safety.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 18). The Chemical Synthesis of this compound: Processes and Applications.
  • ChemicalBook. (n.d.). Methyl 4-amino-3-methylbenzoate synthesis.
  • Benchchem. (2025). Application Notes and Protocols for the Acylation of Anilines with 1-Naphthoyl Chloride.
  • Chemistry Stack Exchange. (2015, October 6). What is the mechanism for the reaction of acetyl chloride and aniline?
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  • Allen. (n.d.). Aniline on reaction with acetyl chloride gives.
  • ResearchGate. (2025, August 7). Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate.
  • Pearson+. (n.d.). Protonation of aniline slows electrophilic aromatic substitution.
  • Vedantu. (n.d.). Reaction of aniline with acetyl chloride in the presence class 12 chemistry CBSE.
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  • Benchchem. (n.d.). Application Notes and Protocols: Methyl 3-amino-4-methylbenzoate in Pharmaceutical Synthesis.
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  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
  • ChemicalBook. (n.d.). Methyl 3-amino-4-methylbenzoate synthesis.
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  • ResearchGate. (2025, August 6). STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, N-ARYL AND N-ACYL DERIVATIVES.1.
  • Semantic Scholar. (n.d.). Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source.
  • Universidade de Lisboa. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid.
  • ResearchGate. (n.d.). Visible‐light mediated nitration of protected anilines.
  • ResearchGate. (2020, December 21). I am trying to turn a carboxylic acid into an acid chloride. I plan to use thionyl chloride for this but is there something less dangerous?
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Profile of Butyryl Chloride: Properties and Industrial Uses.

Sources

Synthesis of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate: A Detailed Protocol for Pharmaceutical Intermediate Preparation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate is a key chemical intermediate, notably in the synthesis of Telmisartan, a widely used angiotensin II receptor blocker for the management of hypertension.[1][2][3][4] The precise and efficient synthesis of this molecule is therefore of significant interest to researchers in medicinal chemistry and process development. This document provides a comprehensive, in-depth guide to the laboratory-scale synthesis of this compound, starting from the commercially available Methyl 4-amino-3-methylbenzoate.

This protocol is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a rationale for the experimental choices, ensuring a deep understanding of the underlying chemical principles. The synthesis is a two-step process involving the acylation of the starting amine followed by a regioselective nitration of the activated aromatic ring.

Chemical Overview and Strategy

The synthesis proceeds in two sequential steps:

  • Acylation: The amino group of Methyl 4-amino-3-methylbenzoate is acylated using butyryl chloride to form the corresponding amide, Methyl 4-(butyrylamino)-3-methylbenzoate. This step serves to protect the amino group and introduce the butyryl moiety.

  • Nitration: The aromatic ring of the acylated intermediate is then nitrated using fuming nitric acid at low temperatures to introduce a nitro group. The position of nitration is directed by the existing substituents on the benzene ring.

The overall synthetic scheme is depicted below:

Synthesis_Scheme start Methyl 4-amino-3-methylbenzoate intermediate Methyl 4-(butyrylamino)-3-methylbenzoate start->intermediate Butyryl chloride, Chloroform product This compound intermediate:e->product:w Fuming HNO3, -10 to -5 °C

Caption: Overall synthetic workflow for this compound.

Materials and Reagents

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier Notes
Methyl 4-amino-3-methylbenzoate18595-14-7C₉H₁₁NO₂165.19Commercially available from various suppliers.
Butyryl chloride141-75-3C₄H₇ClO106.55Highly flammable, corrosive, and moisture-sensitive.
Chloroform67-66-3CHCl₃119.38Anhydrous grade is recommended.
Fuming Nitric Acid (≥90%)7697-37-2HNO₃63.01Extremely corrosive and a strong oxidizing agent.
Dichloromethane (for recrystallization)75-09-2CH₂Cl₂84.93ACS grade or higher.
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Saturated aqueous solution.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37For drying organic layers.

Safety Precautions

This protocol involves the use of highly hazardous materials. A thorough risk assessment must be conducted before commencing any experimental work.

  • Butyryl chloride is a highly flammable, corrosive, and toxic liquid that reacts violently with water.[5][6][7][8][9] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

  • Fuming nitric acid is a powerful oxidizing agent and is extremely corrosive, causing severe burns upon contact with skin or eyes.[10][11][12][13][14] Inhalation of its vapors can be fatal. All manipulations should be performed in a fume hood with the sash at the lowest practical height. A face shield and heavy-duty chemical-resistant gloves are mandatory.

  • Chloroform and Dichloromethane are volatile and suspected carcinogens. Handle these solvents in a fume hood.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 4-(butyrylamino)-3-methylbenzoate (Intermediate)

Rationale: This acylation step is a standard nucleophilic acyl substitution reaction. The amino group of the starting material acts as a nucleophile, attacking the electrophilic carbonyl carbon of butyryl chloride. Chloroform is used as an inert solvent. An excess of the starting amine or the addition of a non-nucleophilic base (like triethylamine) can be used to scavenge the HCl byproduct, though for this protocol, the excess starting material is not used, and the reaction is followed by a basic wash.

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 4-amino-3-methylbenzoate (8.25 g, 50 mmol) in 100 mL of anhydrous chloroform.

  • To this solution, add butyryl chloride (5.33 g, 50 mmol, 5.2 mL) dropwise at room temperature over 15 minutes with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 60-65 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).

  • Cool the reaction mixture to room temperature. Carefully transfer the mixture to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize HCl), and finally with 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound (Final Product)

Rationale: This step is an electrophilic aromatic substitution reaction. The butyrylamido and methyl groups are both ortho-, para-directing and activating. However, the bulky butyrylamido group sterically hinders the positions ortho to it. The methyl group is also activating. The nitration occurs at the position that is ortho to the methyl group and meta to the butyrylamido group, which is the most electronically activated and sterically accessible position. The use of fuming nitric acid at very low temperatures is crucial to control the exothermicity of the reaction and prevent side reactions or decomposition.[5]

Procedure:

  • Set up a three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel. Cool the flask in an ice-salt bath to maintain a temperature between -10 °C and -5 °C.

  • Carefully add 30 mL of fuming nitric acid (≥90%) to the flask and allow it to cool to the desired temperature range.

  • Dissolve the crude Methyl 4-(butyrylamino)-3-methylbenzoate from Step 1 in a minimal amount of chloroform.

  • Slowly add the solution of the intermediate dropwise to the cold fuming nitric acid over a period of 30-45 minutes. It is critical to maintain the internal reaction temperature between -10 °C and -5 °C throughout the addition.[5]

  • After the addition is complete, continue stirring the reaction mixture at this temperature for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, very slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. This should be done in a large beaker within a fume hood.

  • A solid precipitate will form. Allow the ice to melt completely, then collect the solid by vacuum filtration.

  • Wash the solid product thoroughly with cold water until the washings are neutral to litmus paper.

  • Purify the crude product by recrystallization from dichloromethane to yield this compound as a solid.[3]

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

TechniqueExpected Results
Appearance Off-white to cream-colored powder.[15]
Melting Point To be determined experimentally and compared with literature values if available.
¹H NMR Expected signals would include those for the butyryl chain protons (triplet, sextet, triplet), the methyl group on the ring (singlet), the methoxy group of the ester (singlet), and the aromatic protons (two singlets). The exact chemical shifts would need to be determined and compared to a reference spectrum.
¹³C NMR Expected signals would correspond to the carbonyl carbons of the amide and ester, the aromatic carbons (with distinct shifts due to the substituents), the methyl and methoxy carbons, and the carbons of the butyryl chain.
IR (Infrared) Spectroscopy Characteristic peaks for the N-H stretch of the amide (around 3300 cm⁻¹), C=O stretches of the ester and amide (around 1720 and 1650 cm⁻¹ respectively), and the asymmetric and symmetric stretches of the nitro group (around 1520 and 1350 cm⁻¹).
Mass Spectrometry The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) should correspond to the molecular weight of the product (280.28 g/mol ).

Discussion of Reaction Mechanisms and Regioselectivity

Acylation

The acylation of Methyl 4-amino-3-methylbenzoate with butyryl chloride is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of butyryl chloride. This is followed by the elimination of a chloride ion to form the stable amide product.

Nitration: A Deeper Look at Regioselectivity

The nitration of Methyl 4-(butyrylamino)-3-methylbenzoate is a textbook example of electrophilic aromatic substitution, where the regiochemical outcome is governed by the directing effects of the substituents already present on the aromatic ring.

Nitration_Mechanism cluster_0 Generation of Electrophile cluster_1 Electrophilic Attack and Resonance Stabilization cluster_2 Deprotonation and Aromatization HNO3_1 2 HNO3 NO2+ NO2+ (Nitronium ion) HNO3_1->NO2+ NO3- NO3- HNO3_1->NO3- H2O H2O HNO3_1->H2O Intermediate Methyl 4-(butyrylamino)-3-methylbenzoate SigmaComplex Sigma Complex (Arenium ion) Intermediate->SigmaComplex + NO2+ Resonance1 Resonance Structure 1 SigmaComplex->Resonance1 Resonance2 Resonance Structure 2 SigmaComplex->Resonance2 Resonance3 Resonance Structure 3 SigmaComplex->Resonance3 Deprotonation Deprotonation SigmaComplex->Deprotonation - H+ FinalProduct This compound Deprotonation->FinalProduct

Caption: Generalized mechanism for the nitration of an aromatic compound.

The butyrylamido group (-NHCOR) is a strongly activating, ortho, para-directing group due to the ability of the nitrogen's lone pair to donate electron density to the ring through resonance. The methyl group (-CH₃) is a weakly activating, ortho, para-directing group through an inductive effect and hyperconjugation.

The position of the incoming nitro group is determined by the combined influence of these two groups. The two positions ortho to the powerful butyrylamido group are highly activated. However, one of these positions is already occupied by the methyl group, and the other is sterically hindered by the bulky butyrylamido group itself. The position para to the butyrylamido group is also activated but is occupied by the methyl ester group.

The position ortho to the methyl group and meta to the butyrylamido group (C5) is the most favorable site for nitration. This is because it is activated by both substituents (though less so by the butyrylamido group at the meta position) and is sterically accessible. This leads to the high regioselectivity of this reaction.

Alternative Nitrating Agents

While fuming nitric acid is effective, its hazardous nature has led to the development of alternative nitrating agents. For research and development purposes, exploring these alternatives can offer milder reaction conditions and improved safety profiles. Some of these include:

  • Acetyl nitrate (CH₃COONO₂): Prepared in situ from acetic anhydride and nitric acid, it can be used in organic solvents.

  • Nitronium tetrafluoroborate (NO₂BF₄): A stable salt that can be used in a variety of solvents.

  • Dinitrogen pentoxide (N₂O₅): A powerful nitrating agent that can be used in non-acidic conditions, sometimes in the presence of a Lewis acid catalyst.[7]

  • Metal nitrates with acid anhydrides: For example, bismuth nitrate in acetic anhydride has been shown to be an effective nitrating agent for anilines.[6]

The choice of nitrating agent will depend on the specific substrate, desired selectivity, and scale of the reaction. For the synthesis of this compound, the established method with fuming nitric acid provides high yields and is well-documented.[5]

Conclusion

This detailed protocol provides a robust and well-rationalized method for the synthesis of this compound. By understanding the underlying chemical principles, from reaction mechanisms to the rationale behind the choice of reagents and conditions, researchers can confidently and safely execute this synthesis. The successful preparation of this key intermediate is a critical step in the multi-step synthesis of the important pharmaceutical agent, Telmisartan.

References

  • Safety Data for Nitric Acid, Fuming. (n.d.).
  • Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate. (2007). Journal of Shenyang Pharmaceutical University.
  • Aromatic nitration under various conditions. (2022).
  • SAFETY DATA SHEET - Nitric Acid >70% fuming. (2021). Carl Roth.
  • A Fast and Mild Method for the Nitration of Arom
  • SAFETY DATA SHEET - Nitric Acid, 90+%, fuming. (n.d.). Lab Alley.
  • BUTYRYL CHLORIDE FOR SYNTHESIS MSDS. (2016). Loba Chemie.
  • SAFETY DATA SHEET - butyryl chloride. (2023). Sigma-Aldrich.
  • SAFETY DATA SHEET - Nitric acid. (n.d.). Science Interactive.
  • This compound: High-Purity Telmisartan Intermediate Supplier in China. (2023). Autech Industry Co., Ltd.
  • Methyl 4-(butyrylamino)
  • Safety Data for Nitric Acid, Fuming. (n.d.).
  • The Chemical Synthesis of this compound: Processes and Applications. (2023). NINGBO INNO PHARMCHEM CO.,LTD.
  • Methyl 4-(butyrylamino)
  • EP1268400A2 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide. (2002).
  • Methyl 4-(butyrylamino)-5-methyl-2-nitrobenzoate. (2008). Acta Crystallographica Section E: Structure Reports Online.
  • US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof. (1999).
  • Experiment 5 - Nitration of Methyl Benzo
  • Nitration of Methyl Benzoate. (n.d.). University of Colorado Boulder.
  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.). University of Missouri-St. Louis.
  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition st
  • EP1268400B1 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide. (2005).
  • Methyl 4-(butyrylamino)
  • Methyl 4-(butyrylamino)
  • CAS No : 152628-01-8 | Product Name : this compound. (n.d.).
  • Electrophilic aromatic substitution. Part 18. Nitration of acetanilide and some analogues: a reconsideration. (1979). Journal of the Chemical Society, Perkin Transactions 2.
  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzo
  • US4506089A - Preparation of methyl m-nitrobenzoate. (1985).
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  • 152628-01-8 Methyl-4-(butyrylamino)-3-methyl-5-nitrobenzote. (n.d.). ChemNet.
  • The Chemical Synthesis of this compound: Processes and Applications. (2023). NINGBO INNO PHARMCHEM CO.,LTD.
  • Aromatic 3b.
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Application Note: High-Purity Recovery of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate is a key chemical intermediate, notably utilized in the synthesis of Telmisartan, an angiotensin II receptor blocker used in the management of hypertension.[1] The purity of this intermediate is paramount, as it directly influences the yield and impurity profile of the final active pharmaceutical ingredient (API). Following synthesis, which often involves nitration and acylation steps, the crude product contains various side-products and unreacted starting materials.[2][3]

Recrystallization is a robust and scalable purification technique ideal for crystalline solids like this compound.[4][5] This application note provides a detailed protocol for the purification of this compound, grounded in the fundamental principles of solubility. The methodology is designed to be a self-validating system, ensuring high-purity material suitable for drug development and research applications.

Principle of Recrystallization

Recrystallization leverages the differential solubility of a target compound and its impurities in a selected solvent system at varying temperatures.[4][6][7] The core principle is that most solids are significantly more soluble in a hot solvent than in a cold one.[4][6]

The process involves:

  • Dissolution: Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[8]

  • Filtration (Optional): If insoluble impurities are present, they are removed by hot gravity filtration.

  • Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the target compound drops, leading to supersaturation and the subsequent formation of a crystalline lattice.[4][7]

  • Exclusion of Impurities: The highly ordered structure of the growing crystal lattice preferentially incorporates molecules of the target compound, excluding dissimilar impurity molecules, which remain dissolved in the surrounding solvent (mother liquor).[4]

  • Isolation: The pure crystals are separated from the mother liquor by vacuum filtration.

  • Washing & Drying: The isolated crystals are washed with a small amount of cold solvent to remove any adhering mother liquor and then dried to remove all traces of the solvent.[5]

Materials and Reagents

Equipment
  • Erlenmeyer flasks

  • Heating mantle or steam bath

  • Magnetic stirrer and stir bars

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper (Whatman No. 1 or equivalent)

  • Glass stirring rod

  • Watch glass

  • Spatulas

  • Beakers

  • Graduated cylinders

  • Melting point apparatus

  • TLC plates and chamber

Chemicals
  • Crude this compound (CAS: 152628-01-8)[9]

  • Ethanol (Reagent Grade)

  • Ethyl Acetate (Reagent Grade)

  • Methanol (Reagent Grade)

  • Deionized Water

  • Hexanes (Reagent Grade)

  • TLC Eluent (e.g., 3:1 Hexanes:Ethyl Acetate)

Solvent System Selection: Rationale and Data

The choice of solvent is the most critical parameter for successful recrystallization.[6][10] An ideal solvent should exhibit high solubility for the target compound at its boiling point and low solubility at low temperatures (e.g., 0-4°C).[6][11] Furthermore, impurities should either be highly soluble at all temperatures or completely insoluble.[10][11]

Based on the structure of this compound—containing polar nitro, amide, and ester groups, along with a less polar aromatic ring and alkyl chains—solvents of intermediate polarity like ethanol or ethyl acetate are excellent starting points. Published literature confirms that ethanol and methylene chloride have been successfully used for crystallizing this compound or its analogs.[12] A methanol/water mixture is also reported as effective.[2]

The following table summarizes the properties of candidate solvents to guide selection.

SolventBoiling Point (°C)Polarity IndexSafety ConsiderationsRationale for Use
Ethanol 784.3Flammable liquid.Good "dissolves when hot, not when cold" profile for many moderately polar compounds. Crystals were obtained from an ethanol solution in a structural study.[12]
Methanol 655.1Flammable, toxic.Similar to ethanol but more polar. Often used in a solvent/anti-solvent system with water.[2]
Ethyl Acetate 774.4Flammable, irritant.Good solvent for esters; often provides a steep solubility curve.[13]
Water 10010.2Non-hazardous.The compound is likely insoluble. Used as an anti-solvent with a miscible organic solvent like methanol or ethanol.
Hexanes 690.1Flammable, irritant.The compound is likely insoluble. Can be used as an anti-solvent with a more polar solvent like ethyl acetate.

Recommendation: Ethanol is an excellent single-solvent choice for this protocol due to its favorable solubility profile, moderate boiling point, and established use.[12]

Detailed Experimental Protocol

This protocol assumes a starting quantity of 10 g of crude material. Adjust solvent volumes proportionally for different scales.

Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying Start Start with 10g Crude Product Place Place in 250 mL Erlenmeyer Flask Start->Place AddSolvent Add 40 mL Ethanol Place->AddSolvent Heat Heat to Boiling with Stirring AddSolvent->Heat AddMore Add Ethanol Dropwise until Dissolved Heat->AddMore CheckInsoluble Insoluble Impurities Present? AddMore->CheckInsoluble HotFilter Perform Hot Gravity Filtration CheckInsoluble->HotFilter Yes CoolSlow Cool Slowly to Room Temp. CheckInsoluble->CoolSlow No HotFilter->CoolSlow IceBath Place in Ice-Water Bath (30 min) CoolSlow->IceBath Filter Collect Crystals via Vacuum Filtration IceBath->Filter Wash Wash with 10 mL Cold Ethanol Filter->Wash Dry Dry Crystals Under Vacuum Wash->Dry End Obtain Pure Crystalline Product Dry->End

Caption: Workflow for the recrystallization of this compound.

Step-by-Step Methodology
  • Initial Setup: Place 10 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar. Add approximately 40 mL of ethanol.

    • Rationale: Using an Erlenmeyer flask minimizes solvent evaporation and the conical shape helps prevent "creeping" of crystals up the sides during filtration.[4]

  • Dissolution: Gently heat the mixture to a boil on a heating mantle while stirring. Continue adding ethanol in small portions (1-2 mL at a time) until all the solid just dissolves.[4][8]

    • Rationale: Using the minimum amount of hot solvent is crucial. Excess solvent will reduce the final yield, as some product will remain dissolved even after cooling.[14][15]

  • Hot Filtration (If Necessary): If any solid impurities remain in the boiling solution, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a funnel (with fluted filter paper) on the steam bath. Quickly pour the hot solution through the pre-heated setup.

    • Rationale: This step removes insoluble impurities. Pre-heating the apparatus prevents premature crystallization of the product in the funnel.[16]

  • Slow Cooling (Crystal Formation): Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin as the solution cools.

    • Rationale: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[6][7]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the recovery of the product.

    • Rationale: The solubility of the compound is lowest at colder temperatures, thus maximizing the amount of solid that crystallizes out of the solution.[4]

  • Isolation: Set up a Büchner funnel with filter paper that fits snugly. Wet the paper with a small amount of cold ethanol to create a seal. Isolate the crystals by vacuum filtration, transferring the crystalline slurry to the funnel.

    • Rationale: Vacuum filtration is an efficient method for separating the solid crystals from the liquid mother liquor.[5]

  • Washing: With the vacuum still applied, wash the crystals with a small portion (approx. 10 mL) of ice-cold ethanol.

    • Rationale: The cold solvent wash removes any residual mother liquor (containing dissolved impurities) from the surface of the crystals without re-dissolving a significant amount of the product.[16]

  • Drying: Allow air to be pulled through the crystals on the funnel for 10-15 minutes to partially dry them. Transfer the solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50°C).

    • Rationale: Complete removal of the solvent is necessary for accurate yield calculation and to prevent solvent interference in subsequent reactions or analyses.[15]

Troubleshooting

ProblemProbable Cause(s)Solution(s)
No Crystals Form Upon Cooling Too much solvent was used; the solution is not supersaturated.Re-heat the solution and boil off some of the solvent to reduce the volume. Allow to cool again. Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal.[14][15]
Oiling Out (Liquid Droplets Form) The compound's melting point is lower than the boiling point of the solvent, and it is coming out of solution too quickly.Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent (1-5 mL) and allow it to cool more slowly.[14][17]
Low Yield Too much solvent was used; crystals were washed with room-temperature solvent; premature filtration.If the mother liquor has not been discarded, concentrate it by boiling off some solvent and cool to obtain a "second crop" of crystals.[17] Ensure wash solvent is ice-cold.
Colored Product Colored impurities are present and are not removed by recrystallization.If the color is significant, re-dissolve the crude product and add a small amount of activated charcoal. Perform a hot filtration to remove the charcoal before cooling.

Characterization and Quality Control

  • Melting Point: A pure compound will exhibit a sharp, narrow melting point range. Compare the experimental melting point to the literature value. The crude product will have a lower, broader melting range.

  • Thin-Layer Chromatography (TLC): Spot the crude material, the recrystallized product, and the mother liquor on a TLC plate. The purified product should show a single, distinct spot, while the crude material may show multiple spots.

  • Appearance: The final product should be an off-white to cream-colored crystalline solid.[9][18]

Safety Precautions

  • Chemical Hazards: this compound is a nitroaromatic compound. Nitroaromatic compounds as a class can be toxic, mutagenic, and are often readily absorbed through the skin.[19][20] Always consult the specific Safety Data Sheet (SDS) before handling.[21]

  • Handling: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves. Handle the compound in a well-ventilated fume hood.[21][22][23]

  • Solvents: Ethanol and other organic solvents used are flammable. Keep away from open flames and ignition sources.[21]

  • Storage: Store the compound in a cool, dry, well-ventilated area, segregated from incompatible materials like strong oxidizing or reducing agents.[19]

References

  • This compound | Premium Quality Chemical Manufacturer . Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]

  • Solvent Choice - Chemistry Teaching Labs . University of York. Available at: [Link]

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  • 2.1: RECRYSTALLIZATION . Chemistry LibreTexts. Available at: [Link]

  • 3.6F: Troubleshooting . Chemistry LibreTexts. Available at: [Link]

  • Chemistry Crystallization . Sathee Jee. Available at: [Link]

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1H NMR and 13C NMR characterization of "Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Structural Elucidation of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate using ¹H and ¹³C NMR Spectroscopy

Introduction

This compound is a key intermediate in the synthesis of Telmisartan, an angiotensin II receptor antagonist widely prescribed for the management of hypertension.[1][2] The purity and structural integrity of this intermediate are paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural confirmation of organic molecules.[3][4]

This comprehensive application note provides a detailed guide for the characterization of this compound using both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy. It is intended for researchers, chemists, and quality control analysts in the pharmaceutical and chemical industries. The document outlines not only the protocols for data acquisition but also the underlying principles for spectral interpretation, offering a holistic understanding of the molecule's electronic and structural characteristics.

Core Principles of NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[5] When placed in a strong external magnetic field (B₀), these nuclei align either with or against the field, creating distinct energy levels. By applying a radiofrequency (RF) pulse, the nuclei can be excited from the lower to the higher energy state. The subsequent relaxation process emits an RF signal that is detected and converted into an NMR spectrum by a Fourier transform.[4]

The key information derived from NMR spectra includes:

  • Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the chemical environment of the nucleus. Electron-withdrawing groups deshield a nucleus, shifting its signal downfield (higher ppm), while electron-donating groups shield it, causing an upfield shift (lower ppm).[6]

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting): Spin-spin coupling between adjacent, non-equivalent nuclei splits a signal into multiple lines (e.g., doublet, triplet), providing information about the number of neighboring protons.

Molecular Structure and Predicted Spectral Features

A thorough analysis of the molecular structure is the first step in predicting and interpreting its NMR spectra. The structure of this compound contains several distinct functional groups that will give rise to characteristic signals.

Caption: Structure of this compound.

¹H NMR Predictions:
  • Aromatic Protons (H-2, H-6): The benzene ring is heavily substituted, leaving only two aromatic protons. These protons are isolated from each other by substituents and will therefore appear as sharp singlets. H-6 is positioned between the electron-withdrawing nitro and ester groups, leading to significant deshielding and a downfield chemical shift. H-2 is situated between the electron-donating butyrylamino group and the weakly donating methyl group, which will shield it relative to H-6.

  • Amide Proton (NH): The N-H proton signal is typically a broad singlet and its chemical shift can be concentration and solvent dependent. It is expected to be downfield due to the adjacent carbonyl group.

  • Ester Methyl Protons (COOCH₃): These protons will appear as a sharp singlet in the typical range for methyl esters.

  • Aromatic Methyl Protons (Ar-CH₃): This will be a singlet in the aliphatic region, slightly downfield compared to a standard alkane due to the aromatic ring's influence.

  • Butyryl Chain Protons (-CH₂CH₂CH₃): This aliphatic chain will show characteristic coupling patterns: a triplet for the terminal methyl group, a triplet for the methylene group adjacent to the carbonyl, and a multiplet (sextet) for the central methylene group.

¹³C NMR Predictions:
  • Carbonyl Carbons (C=O): Two distinct carbonyl signals are expected in the most downfield region of the spectrum, corresponding to the ester and amide groups.

  • Aromatic Carbons: Six signals are expected for the aromatic carbons, as there is no plane of symmetry. The carbons directly attached to substituents (ipso-carbons) will have their chemical shifts significantly influenced by those groups. The carbon bearing the nitro group (C-5) will be highly deshielded, while the one attached to the amino group (C-4) will be shielded.

  • Aliphatic Carbons: Signals for the ester methyl, aromatic methyl, and the three distinct carbons of the butyryl chain will be observed in the upfield region of the spectrum.

Experimental Protocols

The quality of NMR data is directly dependent on meticulous sample preparation and appropriate instrument parameter selection.

NMR_Workflow cluster_prep Part A: Sample Preparation cluster_acq Part B: Data Acquisition cluster_proc Part C: Data Processing & Analysis weigh 1. Weigh Sample (10-20 mg for ¹H, 50-100 mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL CDCl₃ or DMSO-d₆) weigh->dissolve vortex 3. Ensure Complete Dissolution (Vortex/Sonicate) dissolve->vortex transfer 4. Filter into NMR Tube (Use pipette with glass wool plug) vortex->transfer insert 5. Insert Sample into Spectrometer transfer->insert lock 6. Lock and Shim (Optimize magnetic field homogeneity) insert->lock acquire 7. Acquire Spectra (¹H, ¹³C, and optional 2D) lock->acquire process 8. Fourier Transform & Phasing acquire->process reference 9. Reference Spectrum (TMS at 0.00 ppm) process->reference integrate 10. Integrate & Assign Peaks reference->integrate report 11. Generate Report integrate->report

Caption: Standard workflow for NMR sample preparation and analysis.

Part A: Sample Preparation Protocol

The goal is to prepare a clear, homogeneous solution free of particulate matter.[7][8]

  • Weighing the Sample: Accurately weigh the sample. For ¹H NMR, 10-20 mg is typically sufficient. For ¹³C NMR, which is inherently less sensitive, a more concentrated sample of 50-100 mg is recommended.[9][10]

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic molecules. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. The solvent should dissolve the compound completely and its residual peaks should not overlap with signals of interest.

  • Dissolution: In a small, clean vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A homogenous solution is critical for acquiring high-resolution spectra.

  • Transfer to NMR Tube: Using a Pasteur pipette plugged with a small amount of glass wool or a syringe with a filter, transfer the solution into a clean, high-quality 5 mm NMR tube. Filtering removes any suspended particles that can degrade spectral quality.[11]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

Part B: Data Acquisition Parameters

These are typical starting parameters on a 400 MHz spectrometer. They may need to be optimized based on sample concentration and instrument performance.

Parameter¹H NMR Spectroscopy¹³C NMR Spectroscopy
Spectrometer Freq. 400 MHz100 MHz
Solvent CDCl₃ or DMSO-d₆CDCl₃ or DMSO-d₆
Temperature 298 K298 K
Spectral Width -2 to 12 ppm-10 to 220 ppm
Pulse Angle 30-45°30-45°
Acquisition Time 2-4 seconds1-2 seconds
Relaxation Delay (d1) 1-2 seconds2-5 seconds
Number of Scans (ns) 8-161024-4096

Causality Behind Choices:

  • A longer relaxation delay (d1) in ¹³C NMR is crucial for quaternary carbons (like C=O and ipso-aromatic carbons) which relax slowly, ensuring their signals are accurately quantified.

  • A higher number of scans for ¹³C NMR is necessary to overcome the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus, thereby achieving an adequate signal-to-noise ratio.

Data Interpretation and Results

The following tables summarize the predicted chemical shifts and assignments for this compound. These values are estimated based on established substituent effects on benzene rings and data from analogous compounds.[12][13]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.5 - 8.7Singlet1HAr-H (H-6)Deshielded by adjacent electron-withdrawing NO₂ and COOCH₃ groups.
~7.8 - 8.0Broad Singlet1HNH Amide proton, chemical shift can be variable.
~7.4 - 7.6Singlet1HAr-H (H-2)Shielded by adjacent electron-donating NH-acyl and CH₃ groups.
~3.9Singlet3HO-CH₃ Typical chemical shift for a methyl ester.[14]
~2.4Triplet2H-C(=O)-CH₂ -Adjacent to a carbonyl group and a CH₂ group.
~2.2Singlet3HAr-CH₃ Aromatic methyl group, deshielded by the ring current.
~1.7Sextet2H-CH₂-CH₂ -CH₃Coupled to two adjacent CH₂ and CH₃ groups (2+3=5 neighbors, n+1=6).
~1.0Triplet3H-CH₂-CH₃ Terminal methyl group coupled to an adjacent CH₂ group.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~172Amide C =OTypical chemical shift for an amide carbonyl.
~165Ester C =OTypical chemical shift for an ester carbonyl.[12]
~149C -NO₂ (C-5)Ipso-carbon, strongly deshielded by the electronegative nitro group.[15]
~145C -NH (C-4)Ipso-carbon, deshielded by nitrogen but influenced by resonance.
~136C -COOCH₃ (C-1)Ipso-carbon, deshielded by the ester group.
~133C -H (C-6)Aromatic CH deshielded by adjacent electron-withdrawing groups.
~128C -CH₃ (C-3)Ipso-carbon attached to the methyl group.
~125C -H (C-2)Aromatic CH, shielded relative to C-6.
~52O-C H₃Ester methyl carbon.
~39-C(=O)-C H₂-Aliphatic carbon adjacent to a carbonyl.
~20Ar-C H₃Aromatic methyl carbon.
~19-CH₂-C H₂-CH₃Central methylene of the butyryl group.
~14-CH₂-C H₃Terminal methyl of the butyryl group.

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy provides a powerful and definitive method for the structural confirmation of this compound. The predicted spectra exhibit a unique set of signals whose chemical shifts, integrations, and coupling patterns are all consistent with the proposed structure. Key diagnostic features include the two distinct singlets in the aromatic region of the ¹H spectrum, the characteristic signals of the butyryl chain, and the presence of two carbonyl carbons in the ¹³C spectrum. By following the detailed protocols for sample preparation and data acquisition outlined in this guide, researchers can obtain high-quality NMR data to confidently verify the identity and purity of this critical pharmaceutical intermediate.

References

  • Vedantu. NMR Spectroscopy: Principles, Types & Applications Explained. [Link]

  • Longdom Publishing. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. [Link]

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Application Note: High-Throughput Analysis of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the sensitive and selective analysis of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate, a key intermediate in the synthesis of the antihypertensive drug Telmisartan.[1][2] The methodology employs liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), providing a robust and high-throughput approach for reaction monitoring, purity assessment, and quality control in pharmaceutical development and manufacturing. The protocol outlines optimized parameters for sample preparation, chromatographic separation, and mass spectrometric detection, including a discussion on ionization techniques and predicted fragmentation pathways.

Introduction

This compound (Figure 1) is a critical building block in the multi-step synthesis of Telmisartan, a widely prescribed angiotensin II receptor blocker for the management of hypertension.[1] The purity and concentration of this intermediate directly impact the yield and quality of the final active pharmaceutical ingredient (API). Consequently, a reliable and efficient analytical method is paramount for in-process control and quality assurance.

Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and selectivity for the analysis of small molecules in complex matrices. This application note addresses the need for a validated analytical method by providing a comprehensive guide for the mass spectrometric analysis of this compound, catering to researchers, scientists, and drug development professionals.

Chemical Properties of this compound:

PropertyValueSource
CAS Number 152628-01-8[3]
Molecular Formula C₁₃H₁₆N₂O₅[3]
Molecular Weight 280.28 g/mol [3]
Appearance Off-white to cream-colored powder[3]
Solubility Soluble in organic solvents[4][5]

Experimental Design & Rationale

The development of a robust LC-MS/MS method requires careful consideration of the analyte's physicochemical properties to select the appropriate sample preparation, chromatography, and ionization conditions.

Ionization Technique Selection: ESI vs. APCI

The structure of this compound possesses both polar functional groups (amide, ester, and nitro groups) and non-polar moieties (a butyryl chain and a methyl group on the benzene ring). This makes it a candidate for both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

  • Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and ionizable compounds. The presence of the amide and nitro groups could facilitate protonation in positive ion mode or deprotonation in negative ion mode, making ESI a strong candidate.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is advantageous for less polar and thermally stable compounds. Given the compound's solubility in organic solvents and its predicted thermal stability, APCI could also provide efficient ionization.

This protocol will primarily focus on ESI in positive ion mode due to the high likelihood of protonation at the amide nitrogen or oxygen, which generally yields strong signals for similar aromatic amines.[6][7] However, method development could also explore negative ion ESI and APCI to determine the optimal ionization strategy for maximum sensitivity.

Predicted Fragmentation Pathways

Understanding the fragmentation pattern of the target molecule is crucial for developing a selective Multiple Reaction Monitoring (MRM) method. Based on the structure of this compound and established fragmentation rules for amides and nitroaromatic compounds, the following primary fragmentation pathways are anticipated in positive ion mode Collision-Induced Dissociation (CID):

  • Amide Bond Cleavage: A common fragmentation pathway for amides is the cleavage of the N-CO bond, leading to the formation of a stable acylium ion.

  • Loss of Small Molecules: Neutral losses, such as the loss of the methoxy group from the ester or cleavage of the butyryl chain, are also probable.

  • Nitro Group Fragmentation: The nitro group can undergo fragmentation, although this is often more prominent in negative ion mode.[4]

The proposed fragmentation is visualized in the diagram below.

fragmentation cluster_precursor Precursor Ion cluster_fragments Predicted Product Ions M+H [M+H]⁺ m/z 281.11 Fragment1 Acylium Ion m/z 210.07 M+H->Fragment1 Loss of C₄H₇NO Fragment2 Loss of Butyryl Group m/z 211.06 M+H->Fragment2 Loss of C₄H₇O Fragment3 Loss of Methoxy Group m/z 250.10 M+H->Fragment3 Loss of CH₃O

Caption: Predicted Fragmentation Pathway of [M+H]⁺.

Detailed Protocols

Sample Preparation

For the analysis of the chemical intermediate from a synthesis reaction or as a pure standard, a simple "dilute and shoot" method is typically sufficient.

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable organic solvent (e.g., methanol or acetonitrile) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard: A stable isotope-labeled internal standard (e.g., ¹³C₆- or D₇-labeled this compound) is ideal. If unavailable, a structurally similar compound with a different mass that does not co-elute can be used. Spike the internal standard into all samples and standards at a constant concentration (e.g., 100 ng/mL).

  • Final Sample Preparation: Combine a known volume of the working standard or sample with the internal standard solution and dilute with the mobile phase to the final desired concentration. Filter the final solution through a 0.22 µm syringe filter before injection.

sample_prep Start Weigh Compound Dissolve Dissolve in Organic Solvent (1 mg/mL Stock) Start->Dissolve Dilute Serial Dilution for Working Standards Dissolve->Dilute Spike Spike with Internal Standard Dilute->Spike Filter Filter through 0.22 µm Syringe Filter Spike->Filter Inject Inject into LC-MS/MS Filter->Inject

Caption: Sample Preparation Workflow.

Liquid Chromatography Method
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good retention and separation of the analyte from potential impurities.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A gradient elution is recommended to ensure good peak shape and separation from potential impurities.

Time (min)%B
0.020
1.020
5.095
6.095
6.120
8.020
  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Method
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

  • MRM Transitions (Predicted):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound281.1210.1 (Quantifier)0.13020
281.1250.1 (Qualifier)0.13015
Internal StandardVariesVaries0.1VariesVaries

Note: The cone voltage and collision energy should be optimized for the specific instrument and internal standard used to achieve maximum sensitivity and specificity.

Data Analysis and Interpretation

  • Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the working standards. Perform a linear regression analysis to determine the concentration of the analyte in unknown samples.

  • Confirmation: The presence of the analyte is confirmed by the detection of both the quantifier and qualifier transitions at the expected retention time and with a consistent ion ratio compared to the standards.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the analysis of this compound using LC-MS/MS. The proposed method is designed to be a starting point for method development and validation, offering high sensitivity, selectivity, and throughput. By implementing this protocol, researchers and professionals in the pharmaceutical industry can effectively monitor and control a critical intermediate in the synthesis of Telmisartan, ensuring the quality and consistency of the final drug product.

References

  • Hess, T. F., Renn, T. S., Watts, R. J., & Paszczynski, A. J. (2003). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst, 128(3), 238–243. [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • ChemBK. (2024). 3-Methyl-4-butyrylamido-5-nitro benzoic acid methyl ester. Retrieved from [Link]

  • Kannan, K., et al. (2021). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Journal of Chromatography B, 1180, 122888. [Link]

  • Waters Corporation. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Retrieved from [Link]

  • Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemical Synthesis of this compound: Processes and Applications. Retrieved from [Link]

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Elucidating the Solid-State Architecture: A Comprehensive Protocol for the X-ray Crystallography of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate is a key intermediate in the synthesis of Telmisartan, an angiotensin II receptor blocker used to treat hypertension. Understanding its three-dimensional atomic arrangement is critical for controlling polymorphism, ensuring batch-to-batch consistency, and optimizing downstream pharmaceutical manufacturing processes. This document provides a comprehensive, field-proven guide for obtaining single crystals of this compound and determining its molecular structure through single-crystal X-ray diffraction (SC-XRD). The protocols herein are designed to be self-validating, explaining the causality behind each experimental choice to empower researchers with a robust methodology from crystal growth to final structure refinement and reporting.

Introduction: The Rationale for Structural Elucidation

The solid-state structure of an active pharmaceutical ingredient (API) or its precursors dictates fundamental physicochemical properties such as solubility, stability, and bioavailability. For this compound (CAS 152628-01-8), a precise understanding of its crystal packing, intermolecular interactions (e.g., hydrogen bonding), and molecular conformation is invaluable. Such knowledge, derived from X-ray crystallography, provides the definitive "fingerprint" of the solid form, which is essential for regulatory filings, intellectual property protection, and ensuring the quality of the final drug product.

This guide presents a systematic approach, beginning with the foundational step of growing diffraction-quality single crystals, proceeding through data collection, and culminating in structure solution and refinement.

Physicochemical Profile

A summary of the compound's known properties is essential for designing a successful crystallization strategy. The choice of solvents is directly informed by solubility data.

PropertyValueSource
CAS Number 152628-01-8
Molecular Formula C₁₃H₁₆N₂O₄
Molecular Weight 280.28 g/mol
Appearance White to off-white crystalline powder
Melting Point ~82-84 °C
Boiling Point ~468 °C (Predicted)
Solubility Slightly soluble in Chloroform and Methanol. Soluble in other organic solvents like ethanol, dichloromethane, and dimethyl sulfoxide.
Storage Temp. 2-8°C

Part 1: Protocol for Single Crystal Growth

The success of any crystallographic analysis hinges on the quality of the single crystal. The objective is to slowly transition a solution from a stable, undersaturated state to a supersaturated state, where nucleation and slow crystal growth can occur. We present several reliable methods.

Materials and Reagents
  • Compound: this compound, purity >98%

  • Solvents (HPLC or ACS grade): Dichloromethane (DCM), Methanol (MeOH), Chloroform, Ethanol, Diethyl ether, Hexane

  • Glassware: Small vials (1-4 mL), test tubes, NMR tubes, beakers

  • Equipment: Syringes, syringe filters (0.22 µm PTFE), hot plate, microscope

Pre-Crystallization Steps: Ensuring Purity

The starting material must be of high purity. If necessary, purify the compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or column chromatography to remove amorphous content or impurities that can inhibit crystal growth.

Crystallization Methodologies

Method A: Slow Evaporation This is the simplest technique and often a good starting point. It relies on the slow removal of solvent to increase the solute concentration to the point of supersaturation.

  • Step 1: Prepare a nearly saturated solution by dissolving ~10-20 mg of the compound in 1-2 mL of a suitable solvent (e.g., Dichloromethane or Chloroform) in a small vial. Gentle warming may be used to aid dissolution.

  • Step 2: Filter the solution through a 0.22 µm syringe filter into a clean vial to remove any particulate matter which could act as unwanted nucleation sites.

  • Step 3: Cover the vial with parafilm and pierce it with 1-3 small holes using a needle. The number and size of the holes control the evaporation rate.

  • Step 4: Place the vial in a vibration-free location (e.g., a drawer or a dedicated quiet box) at a constant temperature.

  • Step 5: Monitor for crystal growth over several days to weeks. Avoid disturbing the vial.

Method B: Vapor Diffusion This is arguably the most effective method for obtaining high-quality crystals from small amounts of material. It involves the slow diffusion of a "poor" solvent (antisolvent) vapor into a solution of the compound in a "good" solvent.

  • Step 1: In a small, narrow vial (e.g., 1 mL), dissolve 5-10 mg of the compound in a minimal amount (~0.5 mL) of a relatively low-volatility "good" solvent (e.g., Dichloromethane).

  • Step 2: Place this small vial inside a larger vial or beaker (e.g., 20 mL).

  • Step 3: Add 2-3 mL of a more volatile "poor" solvent (e.g., Diethyl ether or Hexane) to the larger vial, ensuring the level is below the top of the inner vial.

  • Step 4: Seal the larger vial tightly and leave it undisturbed. The vapor of the poor solvent will slowly diffuse into the solution, reducing the compound's solubility and inducing crystallization.

  • Step 5: Check for crystal formation after 1-3 days.

Method C: Solvent Layering (Liquid-Liquid Diffusion) This technique relies on the slow diffusion across the interface of two miscible solvents with different densities and solubilities for the compound.

  • Step 1: Dissolve 5-10 mg of the compound in ~0.5-1 mL of a "good" solvent of higher density (e.g., Dichloromethane) in a narrow vessel like an NMR tube.

  • Step 2: Using a syringe or pipette, very carefully and slowly layer a less dense, miscible "poor" solvent (e.g., Hexane) on top of the solution, taking care not to disturb the interface.

  • Step 3: Seal the tube and leave it in an undisturbed, temperature-stable location.

  • Step 4: Crystals will hopefully form at the liquid-liquid interface over several days as the solvents slowly mix.

Crystal Harvesting and Mounting

Once suitable crystals (typically 0.1-0.3 mm in size, with clear faces and no visible cracks) have formed, they must be carefully harvested.

  • Step 1: Using a pipette, carefully remove the mother liquor.

  • Step 2: Add a small amount of a high-viscosity oil (e.g., Paratone-N) to the vial.

  • Step 3: Under a microscope, select a well-formed single crystal using a cryo-loop.

  • Step 4: Quickly transfer the loop with the crystal into the cold nitrogen stream of the diffractometer to flash-cool it, which preserves the crystal quality and minimizes radiation damage.

Part 2: Single-Crystal X-ray Diffraction Data Collection

This phase involves irradiating the crystal with monochromatic X-rays and collecting the resulting diffraction pattern, from which the crystal structure can be determined.

Instrumentation

A modern single-crystal X-ray diffractometer is required, typically equipped with:

  • X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • Goniometer: A multi-axis goniometer to precisely orient the crystal.

  • Detector: A sensitive area detector (e.g., CCD or CMOS).

  • Cooling System: A nitrogen cryostream to maintain the crystal at low temperature (typically 100 K) during data collection.

Experimental Workflow: Data Collection

G cluster_prep Crystal Preparation cluster_data Data Acquisition Harvest Harvest Crystal Mount Mount on Cryo-Loop Harvest->Mount Cool Flash-Cool to 100 K Mount->Cool Center Center Crystal in X-ray Beam Cool->Center UnitCell Determine Unit Cell & Crystal System Center->UnitCell Strategy Calculate Data Collection Strategy UnitCell->Strategy Collect Execute Full Data Collection Strategy->Collect

Caption: Workflow for SC-XRD data collection.

Step-by-Step Data Collection Protocol
  • Step 1: Unit Cell Determination: After mounting and centering the crystal, collect a few initial frames (pre-experiment) to determine the unit cell parameters and Bravais lattice.

  • Step 2: Strategy Calculation: Based on the determined crystal system and unit cell, the control software will calculate an optimal strategy (e.g., a series of omega and phi scans) to collect a complete, redundant dataset with high resolution.

  • Step 3: Data Collection: Launch the full data collection run. This can take several hours. Monitor the diffraction images periodically to ensure crystal quality remains high.

  • Step 4: Data Integration and Reduction: After collection, the raw diffraction images are processed. This involves integrating the intensities of each reflection, applying corrections (e.g., for Lorentz and polarization effects), and generating a reflection file (e.g., an HKL file) for structure solution.

Part 3: Structure Solution, Refinement, and Validation

This is the computational phase where the collected diffraction data is used to build and refine a model of the atomic arrangement in the crystal.

Required Software
  • Structure Solution/Refinement: The SHELX program suite is the industry standard. SHELXT or SHELXS can be used for structure solution (direct methods), and SHELXL is used for refinement.

  • Graphical Interface: Olex2 or WinGX provide user-friendly interfaces for running SHELX programs.

  • Validation & Analysis: PLATON is an essential tool for structure validation and analysis.

  • Visualization: Mercury is excellent for visualizing the final structure, packing, and intermolecular interactions.

Workflow: Structure Solution and Refinement

G Data HKL Reflection File Solve Structure Solution (e.g., SHELXT) Determine initial atom positions Data->Solve Refine Iterative Refinement (SHELXL) 1. Isotropic Refinement 2. Anisotropic Refinement 3. Add H-atoms Solve->Refine Validate Validation (PLATON/checkCIF) Check for errors, missed symmetry Refine->Validate Validate->Refine If errors, re-refine Final Final CIF File Validate->Final If OK

Caption: Workflow for crystal structure solution and refinement.

Step-by-Step Protocol
  • **Step

Application and Synthesis Protocol: The Strategic Role of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate in the Synthesis of Telmisartan

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Telmisartan is a potent, long-acting, non-peptide angiotensin II receptor antagonist, prescribed for the management of hypertension.[1][2][3][4] Its intricate molecular architecture, featuring a substituted bis-benzimidazole core, necessitates a multi-step synthesis. A key intermediate in several efficient synthetic routes is Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate.[5][6][7][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this crucial building block in the synthesis of Telmisartan. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into the analytical validation of the synthetic process.

The Strategic Importance of this compound

The structure of this compound is strategically designed to facilitate the construction of the first benzimidazole ring of Telmisartan. The nitro group, an electron-withdrawing group, serves as a precursor to an amine through reduction. This newly formed amine, positioned ortho to the butyrylamino group, is primed for intramolecular cyclization to form the benzimidazole ring. The methyl and butyryl groups are integral parts of the final Telmisartan molecule. The methyl ester provides a convenient handle for subsequent hydrolysis to the carboxylic acid, which is necessary for the formation of the second benzimidazole ring.

Overall Synthetic Workflow

The synthesis of Telmisartan from this compound can be conceptually divided into three major stages:

  • Formation of the First Benzimidazole Ring: This involves the reduction of the nitro group and subsequent intramolecular cyclization.

  • Construction of the Bis-benzimidazole Core: This stage involves the hydrolysis of the methyl ester and subsequent condensation with N-methyl-1,2-phenylenediamine.

  • Final Assembly and Purification: This final stage encompasses the N-alkylation with the biphenyl moiety and the purification of the final Telmisartan product.

Telmisartan Synthesis Workflow A This compound B Step 1: Nitro Group Reduction A->B C Step 2: Intramolecular Cyclization B->C D Methyl 4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate C->D E Step 3: Ester Hydrolysis D->E F 4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid E->F G Step 4: Condensation with N-methyl-1,2-phenylenediamine F->G H Bis-benzimidazole Intermediate G->H I Step 5: N-Alkylation H->I J Telmisartan Ester I->J K Step 6: Final Hydrolysis J->K L Crude Telmisartan K->L M Step 7: Purification L->M N Pure Telmisartan M->N

Caption: Overall workflow for the synthesis of Telmisartan.

Detailed Experimental Protocols

Part 1: Synthesis of Methyl 4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate

This part of the synthesis focuses on the reduction of the nitro group of this compound and the subsequent cyclization to form the first benzimidazole ring.

Protocol 1: Reduction of the Nitro Group and Cyclization

  • Materials:

    • This compound

    • Methanol (MeOH)

    • Palladium on Carbon (Pd/C, 10%)

    • Hydrogen gas (H₂)

    • Glacial Acetic Acid

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • In a hydrogenation vessel, dissolve this compound in methanol.

    • Carefully add 10% Palladium on Carbon catalyst to the solution under an inert atmosphere.

    • Pressurize the vessel with hydrogen gas (typically 5 bar) and stir the mixture at room temperature.[1][9]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.

    • Once the reaction is complete, carefully filter the reaction mixture through a bed of celite to remove the Pd/C catalyst.

    • Wash the celite bed with methanol to ensure complete recovery of the product.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude amino intermediate.

    • To the crude intermediate, add glacial acetic acid and heat the mixture to reflux (approximately 120 °C) for 1.5-2 hours.[1][10]

    • Monitor the cyclization reaction by TLC or HPLC.

    • After completion, cool the reaction mixture and pour it into ice-water.

    • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

    • Filter the precipitate, wash with water, and dry under vacuum to yield Methyl 4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate.

  • Causality and Insights:

    • The use of Palladium on Carbon is a standard and efficient method for the reduction of aromatic nitro groups to amines.

    • The reaction is typically carried out under pressure to increase the rate of hydrogenation.

    • Glacial acetic acid serves as both the solvent and the catalyst for the intramolecular cyclization to form the benzimidazole ring. The acidic medium facilitates the condensation between the amino group and the carbonyl of the butyrylamino group.

Part 2: Construction of the Bis-benzimidazole Core

This stage involves the hydrolysis of the methyl ester to a carboxylic acid, followed by a condensation reaction to form the second benzimidazole ring.

Protocol 2: Ester Hydrolysis

  • Materials:

    • Methyl 4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate

    • Methanol (MeOH)

    • Water

    • Sodium Hydroxide (NaOH)

    • Hydrochloric Acid (HCl)

  • Procedure:

    • Suspend Methyl 4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate in a mixture of methanol and water.

    • Add a solution of sodium hydroxide and heat the mixture to reflux (approximately 70-80 °C) for about 5 hours.[10][11]

    • Monitor the hydrolysis by TLC or HPLC until the starting material is no longer detectable.

    • Cool the reaction mixture and acidify with hydrochloric acid to a pH of approximately 5-6 to precipitate the carboxylic acid.

    • Filter the precipitate, wash thoroughly with water, and dry under vacuum to obtain 4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid.

Protocol 3: Condensation to form the Bis-benzimidazole

  • Materials:

    • 4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid

    • N-methyl-1,2-phenylenediamine

    • Polyphosphoric acid (PPA) or 1,1'-Carbonyldiimidazole (CDI) in 1,4-dioxane

  • Procedure (using PPA):

    • In a reaction vessel, heat polyphosphoric acid to approximately 150 °C.

    • Add 4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid and N-methyl-1,2-phenylenediamine to the hot PPA.[9][10]

    • Stir the mixture at this temperature for several hours, monitoring the reaction by TLC or HPLC.

    • Upon completion, cool the reaction mixture and carefully pour it into a large volume of ice-water with vigorous stirring.

    • Neutralize the acidic solution with a base (e.g., ammonium hydroxide) to precipitate the bis-benzimidazole product.

    • Filter the precipitate, wash with water, and dry. Further purification may be required.

  • Procedure (using CDI):

    • Dissolve 4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid in 1,4-dioxane.

    • Add 1,1'-carbonyldiimidazole (CDI) and stir the mixture at room temperature.[10][12]

    • Add N-methyl-1,2-phenylenediamine to the reaction mixture and heat to reflux (around 130 °C) for 4 hours.[10]

    • After cooling, pour the reaction mixture into ice-water and basify with aqueous ammonia to a pH of 9.

    • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and evaporate the solvent to obtain the bis-benzimidazole intermediate.

  • Causality and Insights:

    • Ester hydrolysis is a standard saponification reaction. The use of a base like NaOH is crucial for this step.

    • The condensation reaction to form the second benzimidazole can be achieved through different methods. PPA is a strong dehydrating agent that promotes the condensation at high temperatures. The CDI method offers a milder alternative, where CDI activates the carboxylic acid for nucleophilic attack by the diamine, followed by in situ cyclization.[10][12]

Part 3: Final Assembly and Purification of Telmisartan

The final steps involve the N-alkylation of the bis-benzimidazole core with a suitable biphenyl derivative, followed by hydrolysis and purification.

Protocol 4: N-Alkylation

  • Materials:

    • Bis-benzimidazole intermediate

    • tert-Butyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate

    • Potassium tert-butoxide (t-BuOK) or Sodium Hydride (NaH)

    • Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the bis-benzimidazole intermediate in a suitable aprotic polar solvent like DMSO or THF.

    • Add a strong base such as potassium tert-butoxide or sodium hydride at room temperature.[1][10]

    • Stir the mixture for a short period to deprotonate the benzimidazole nitrogen.

    • Add a solution of tert-Butyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate to the reaction mixture.

    • Continue stirring at room temperature or gentle heating until the reaction is complete, as monitored by TLC or HPLC.

    • Quench the reaction by adding water or a saturated ammonium chloride solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry, and concentrate under reduced pressure to obtain the crude Telmisartan tert-butyl ester.

Protocol 5: Final Hydrolysis and Purification

  • Materials:

    • Crude Telmisartan tert-butyl ester

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)

    • Dichloromethane (DCM) or Acetonitrile/Water

    • Sodium Hydroxide (NaOH) solution

    • Acetic Acid

  • Procedure:

    • Dissolve the crude Telmisartan tert-butyl ester in a suitable solvent such as dichloromethane.

    • Add trifluoroacetic acid and stir the mixture at room temperature for several hours until the hydrolysis is complete.[1][10][13]

    • Remove the solvent and excess acid under reduced pressure.

    • Alternatively, the ester can be hydrolyzed using concentrated hydrochloric acid with heating.[1]

    • Dissolve the crude Telmisartan in a mixture of water and acetonitrile by adjusting the pH to 9-10 with a sodium hydroxide solution.[3][10]

    • Heat the solution to 60-65 °C and then adjust the pH to 5.0-5.5 with acetic acid to precipitate the pure Telmisartan.[3][10]

    • Stir for a couple of hours, then filter the solid, wash with water, and dry under vacuum to obtain pure Telmisartan.

  • Causality and Insights:

    • The N-alkylation is a nucleophilic substitution reaction. A strong base is required to deprotonate the benzimidazole nitrogen, making it a potent nucleophile to attack the benzylic bromide.

    • The final hydrolysis step removes the tert-butyl protecting group from the carboxylic acid. TFA is commonly used for this purpose under anhydrous conditions.

    • The purification protocol utilizes the amphoteric nature of Telmisartan. It is soluble in basic and acidic solutions but precipitates at its isoelectric point, allowing for effective purification.

Data Presentation and Quality Control

Table 1: Summary of Reaction Parameters and Expected Yields

StepKey ReagentsSolvent(s)Temperature (°C)Time (h)Expected Yield (%)
Nitro Reduction Pd/C, H₂MethanolRoom Temp.4-6>95
Cyclization Glacial Acetic AcidAcetic Acid1201.5-2~90
Ester Hydrolysis NaOHMethanol/Water70-805~80
Condensation PPA or CDIPPA or 1,4-Dioxane150 or 1304-6~64-85
N-Alkylation t-BuOK or NaHDMSO or THFRoom Temp.8-12~42-80
Final Hydrolysis TFA or HClDCM or Acetonitrile/WaterRoom Temp. or Reflux12-30~85

Analytical Characterization:

The identity and purity of the intermediates and the final Telmisartan product should be confirmed using a combination of analytical techniques:

  • Thin Layer Chromatography (TLC): For monitoring reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For determining purity and quantifying impurities.[14][15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compounds.[13][17]

Logical Relationships in the Synthesis

Telmisartan Synthesis Logic cluster_0 Benzimidazole A Formation cluster_1 Benzimidazole B Formation cluster_2 Final Assembly Nitro Nitro Group Amine Amine Group Nitro->Amine Reduction Benzimidazole_A Benzimidazole_A Amine->Benzimidazole_A Cyclization Butyrylamino Butyrylamino Group Butyrylamino->Benzimidazole_A Carboxylic_Acid Carboxylic Acid Benzimidazole_A->Carboxylic_Acid Ester Hydrolysis Benzimidazole_B Bis-benzimidazole Carboxylic_Acid->Benzimidazole_B Condensation Diamine N-methyl-1,2-phenylenediamine Diamine->Benzimidazole_B Telmisartan Telmisartan Benzimidazole_B->Telmisartan N-Alkylation Biphenyl Biphenyl Moiety Biphenyl->Telmisartan

Caption: Logical flow of key transformations in Telmisartan synthesis.

Conclusion

The synthesis of Telmisartan via this compound is a well-established and efficient route. This guide provides a detailed framework for executing this synthesis, emphasizing the rationale behind the chosen methodologies. By following these protocols and employing rigorous analytical controls, researchers and drug development professionals can confidently produce high-purity Telmisartan for further studies and applications.

References

  • An improved synthesis of telmisartan via the copper-catalyzed cyclization of o-haloarylamidines - RSC Publishing. Available at: [Link]

  • Original approach for the synthesis of telmisartan. Reagents and conditions - ResearchGate. Available at: [Link]

  • This compound | Premium Quality Chemical Manufacturer. Available at: [Link]

  • Efficient Synthesis of Telmisartan: An Antihypertensive Drug - RJPBCS. Available at: [Link]

  • Efficient and improved synthesis of Telmisartan - PMC - PubMed Central - NIH. Available at: [Link]

  • Alternative Synthesis of Telmisartan via Suzuki Coupling - Scholars Research Library. Available at: [Link]

  • A flow-based synthesis of telmisartan - SciSpace. Available at: [Link]

  • US8691999B2 - Process for the preparation of telmisartan - Google Patents.
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  • Concise Synthesis of Telmisartan via Decarboxylative Cross-Coupling - ACS Publications. Available at: [Link]

  • An improved synthesis of Telmisartan: an antihypertensive drug - Arkivoc. Available at: [Link]

  • CN111170948A - Purification method of telmisartan - Google Patents.
  • TELMISARTAN PART 2/3 - New Drug Approvals. Available at: [Link]

  • Highly practical and cost-efficient synthesis of telmisartan: An antihypertensive drug. Available at: [Link]

  • The Chemical Synthesis of this compound: Processes and Applications - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • WO2012028925A2 - An improved process for the preparation of telmisartan - Google Patents.
  • Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate - ResearchGate. Available at: [Link]

  • (PDF) Telmisartan-Antihypertensive Drug: A Short Review on Synthetic Methods. Available at: [Link]

  • This compound: High-Purity Telmisartan Intermediate Supplier in China. Available at: [Link]

  • Efficient and improved synthesis of Telmisartan - Beilstein Journals. Available at: [Link]

  • Synthesis of telmisartan impurity B - Ingenta Connect. Available at: [Link]

  • US7943781B2 - Process for preparing telmisartan - Google Patents.
  • Overview on Analysis Methods of Telmisartan in Pharmaceutical Preparation and Biological Matrices. Available at: [Link]

  • “Overview on Analysis Methods for Telmisartan and Captopril” - International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]

  • Study on the Synthesis of: Methyl 4-butyramido-3-methyl-5-nitrobenzoate - Dissertation. Available at: [Link]

  • analytical methodologies for determination of telmisartan: an overview - Semantic Scholar. Available at: [Link]

  • Optimized Synthesis of the Key Intermediate of Telmisartan via the Cyclization of 2-Bromoarylamine with n-Butyronitrile - ACS Publications. Available at: [Link]

  • Development and Validation of RP-HPLC Method for the Estimation of Telmisartan in Bulk and Pharmaceutical Formulation. Available at: [Link]

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Sources

Application Note and Protocol for the Scalable Synthesis of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the scalable synthesis of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate, a key intermediate in the production of various pharmaceuticals, notably the antihypertensive drug Telmisartan. The protocol herein details an efficient two-step synthetic route commencing from readily available Methyl 4-amino-3-methylbenzoate. The methodology has been optimized for high yield, purity, and scalability, addressing the needs of both academic research and industrial drug development. This guide elucidates the underlying chemical principles, provides a detailed step-by-step protocol, and outlines the necessary safety precautions and analytical validation methods.

Introduction: Significance and Synthetic Strategy

This compound (CAS No. 152628-01-8) is a specialized organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its molecular structure, featuring a nitro group and a butyrylamino substituent on a methyl benzoate core, makes it a versatile building block for the synthesis of complex heterocyclic compounds. Primarily, it serves as a critical intermediate for sartan-class drugs, which are angiotensin II receptor blockers used to treat high blood pressure.

The synthetic strategy detailed in this application note is a two-step process designed for efficiency and scalability:

  • Butyrylation: The initial step involves the acylation of Methyl 4-amino-3-methylbenzoate with butyryl chloride. This reaction selectively introduces the butyryl group onto the amino substituent.

  • Nitration: The subsequent step is the regioselective nitration of the resulting Methyl 4-(butyrylamino)-3-methylbenzoate. The directing effects of the existing substituents on the aromatic ring guide the nitro group to the desired position.

This approach offers several advantages, including the use of commercially available starting materials, straightforward reaction conditions, and high overall yield.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of the target compound is essential for its synthesis, purification, and handling.

PropertyValueReference
Molecular Formula C13H16N2O5
Molecular Weight 280.28 g/mol
Appearance Off-white to cream-colored crystalline powder
Melting Point 82-84 °C
Boiling Point 468.052 °C at 760 mmHg (Predicted)
Solubility Soluble in most organic solvents such as ethanol, dichloromethane, and dimethyl sulfoxide.
Purity Typically ≥98.0%

Scalable Synthesis Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound. The procedure is optimized for a laboratory scale and can be adapted for larger-scale production with appropriate engineering controls.

Reaction Scheme

Reaction_Scheme Start Methyl 4-amino-3-methylbenzoate Intermediate Methyl 4-(butyrylamino)-3-methylbenzoate Start->Intermediate Step 1: Butyrylation (Chloroform) ButyrylChloride Butyryl Chloride ButyrylChloride->Intermediate NitratingMixture Nitrating Mixture(HNO₃, H₂SO₄) Product This compound NitratingMixture->Product Intermediate->Product Step 2: Nitration (Dichloromethane)

Caption: Two-step synthesis of the target compound.

Materials and Equipment
ReagentsEquipment
Methyl 4-amino-3-methylbenzoateRound-bottom flasks
Butyryl chlorideMagnetic stirrer with heating mantle
ChloroformAddition funnel
DichloromethaneIce bath
Concentrated Nitric Acid (95%, fuming)Thermometer
Concentrated Sulfuric AcidBuchner funnel and filter flask
Sodium Bicarbonate (Saturated solution)Rotary evaporator
Brine (Saturated NaCl solution)Recrystallization apparatus
Anhydrous Sodium SulfatepH paper
Experimental Procedure

Step 1: Synthesis of Methyl 4-(butyrylamino)-3-methylbenzoate

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve Methyl 4-amino-3-methylbenzoate in chloroform.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add butyryl chloride dropwise to the cooled solution via the addition funnel over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the excess acid.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude Methyl 4-(butyrylamino)-3-methylbenzoate. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice-salt bath to maintain a temperature between -10 °C and 0 °C.

  • Dissolve the crude Methyl 4-(butyrylamino)-3-methylbenzoate from Step 1 in dichloromethane in a separate reaction flask.

  • Cool the solution of the intermediate to -10 °C to -5 °C.

  • Slowly add the pre-cooled nitrating mixture dropwise to the solution of the intermediate, ensuring the temperature does not exceed -5 °C. The reaction is typically carried out at a temperature between 0°C and 30°C.

  • After the addition is complete, stir the reaction mixture at this temperature for approximately 30-45 minutes.

  • Pour the reaction mixture over crushed ice to quench the reaction.

  • Separate the organic layer, wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.

Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Butyrylation cluster_step2 Step 2: Nitration A Dissolve Methyl 4-amino-3-methylbenzoate in Chloroform B Cool to 0-5 °C A->B C Add Butyryl Chloride Dropwise B->C D Warm to RT and Stir C->D E Quench with NaHCO₃ D->E F Work-up and Solvent Removal E->F G Crude Intermediate F->G I Dissolve Intermediate in Dichloromethane G->I To next step H Prepare Nitrating Mixture (HNO₃/H₂SO₄) at -10 to 0 °C K Add Nitrating Mixture Dropwise H->K J Cool to -10 to -5 °C I->J J->K L Stir for 30-45 min K->L M Quench on Ice L->M N Work-up and Concentration M->N O Recrystallization N->O P Pure Product O->P

Caption: Detailed experimental workflow for the synthesis.

Scientific Rationale and Mechanistic Insights

Butyrylation

The acylation of the amino group in Methyl 4-amino-3-methylbenzoate with butyryl chloride is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of butyryl chloride. This reaction is typically carried out in the presence of a base (or by using the starting amine in excess) to neutralize the hydrochloric acid byproduct. However, in this protocol, a post-reaction workup with a base is employed.

Nitration

The nitration of the aromatic ring is a classic example of an electrophilic aromatic substitution (EAS) reaction. The nitronium ion (NO₂⁺), the active electrophile, is generated in situ from the reaction between concentrated nitric acid and sulfuric acid.

The regioselectivity of the nitration is governed by the directing effects of the substituents already present on the benzene ring:

  • -COOCH₃ (Methyl Ester): This is a deactivating, meta-directing group due to its electron-withdrawing nature.

  • -CH₃ (Methyl): This is an activating, ortho, para-directing group due to its electron-donating inductive effect.

  • -NHC(=O)CH₂CH₂CH₃ (Butyrylamino): This is a strongly activating, ortho, para-directing group. The lone pair on the nitrogen atom can be delocalized into the ring, increasing the electron density at the ortho and para positions.

The powerful activating and ortho, para-directing effect of the butyrylamino group dominates the directing effects of the other two substituents. The position ortho to the butyrylamino group and meta to the methyl ester group is the most activated and sterically accessible, leading to the selective formation of this compound.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Corrosive Reagents: Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents. Handle with extreme care and avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water and seek medical attention.

  • Reaction Quenching: The quenching of the nitration reaction is highly exothermic. Ensure that the reaction mixture is added slowly to a large excess of ice to effectively dissipate the heat.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. The two-step approach is efficient, with an overall yield reported to be as high as 88%. By understanding the underlying chemical principles and adhering to the detailed experimental procedure and safety precautions, researchers and drug development professionals can successfully produce this valuable pharmaceutical intermediate with high purity.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). *Methyl 4-(butyrylamino)-3-

Application Notes & Protocols: Exploring the Synthetic Potential of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate Beyond Telmisartan Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate is a highly functionalized aromatic compound, recognized principally for its role as a critical intermediate in the scaled synthesis of Telmisartan, an angiotensin II receptor antagonist.[1][2][3][4] While its application in this pathway is well-established and optimized[5], the inherent reactivity of its constituent functional groups—a nitro group, an amide, and a methyl ester—presents a rich scaffold for broader synthetic exploration. This document provides detailed application notes and exploratory protocols for leveraging this intermediate beyond its current primary use. We will delve into three potential research avenues: the synthesis of novel benzimidazole libraries for drug discovery, the development of new azo-based molecular probes, and its use as a foundational fragment for fragment-based drug discovery (FBDD) campaigns. These proposed applications are grounded in fundamental principles of organic chemistry and aim to unlock the latent potential of this versatile, yet under-explored, chemical entity.

Structural & Reactivity Analysis: A Foundation for Innovation

The synthetic versatility of this compound stems from its trifunctional nature. Understanding the reactivity of each component is key to designing novel synthetic pathways.

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, it deactivates the ring towards electrophilic substitution but is readily reduced to a primary amine (-NH₂).[6] This transformation is the cornerstone of its use in Telmisartan synthesis and serves as the primary gateway to the novel applications proposed herein.

  • Amide Group (-NHCOC₃H₇): The butyrylamino group is a stable directing group. While robust, the acyl chain could be varied in a redesigned synthesis to modulate properties like solubility or to introduce new pharmacophores.

  • Methyl Ester Group (-COOCH₃): This group can be hydrolyzed to a carboxylic acid, offering a handle for further conjugation, or can participate in transesterification reactions. It also acts as a meta-director, influencing the regiochemistry of potential reactions on the aromatic ring.[7]

The strategic placement of these groups makes the molecule a prime candidate for diversification, enabling the creation of compound libraries with potential therapeutic or diagnostic value.

Application Note 1: Synthesis of Novel Benzimidazole Libraries for Biological Screening

Rationale: The benzimidazole core is a well-known "privileged scaffold" in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[8][9][10] The established pathway to Telmisartan involves the reduction of the nitro group on this compound, followed by cyclization to form the benzimidazole ring. By intercepting this pathway after the reduction step, the resulting diamine intermediate can be reacted with a diverse panel of aldehydes or carboxylic acids to generate extensive libraries of novel benzimidazole analogs for high-throughput screening.

Workflow for Novel Benzimidazole Library Synthesis

G cluster_0 cluster_1 A This compound (Starting Material) B Step 1: Nitro Group Reduction (e.g., Catalytic Hydrogenation) A->B C Methyl 3-amino-4-(butyrylamino)-5-methylbenzoate (Key Diamine Intermediate) B->C D Step 2: Condensation & Cyclization (Phillips-Ladenburg Synthesis) C->D F Novel Benzimidazole Library (Potential Bioactive Compounds) D->F E Diverse Aldehyd Library (R-CHO) E->D

Experimental Protocol: Synthesis of a Representative Novel Benzimidazole Analog

This protocol details the synthesis of a single analog using 4-chlorobenzaldehyde as a representative coupling partner.

Part A: Reduction of the Nitro Group

  • Setup: To a 250 mL hydrogenation flask, add this compound (5.6 g, 20.0 mmol) and 100 mL of methanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.2 g, ~3.5 mol%) to the suspension.

  • Hydrogenation: Secure the flask to a Parr hydrogenation apparatus. Purge the system with hydrogen gas three times. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry) until the starting material is consumed.

  • Work-up: Carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with methanol (2 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude Methyl 3-amino-4-(butyrylamino)-5-methylbenzoate as a solid, which can be used in the next step without further purification.[11]

Part B: Condensation and Cyclization

  • Setup: In a 250 mL round-bottom flask, dissolve the crude diamine from Part A (approx. 20.0 mmol) in 100 mL of glacial acetic acid.

  • Aldehyde Addition: Add 4-chlorobenzaldehyde (3.09 g, 22.0 mmol, 1.1 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 118°C) for 3-4 hours. Monitor the formation of the benzimidazole product by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly into 500 mL of ice-cold water with stirring.

  • Neutralization & Precipitation: Carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate until the pH is ~7-8. The product will precipitate as a solid.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Reagent/ParameterPart A: ReductionPart B: Cyclization
Key Reagent 10% Pd/C, H₂ Gas4-Chlorobenzaldehyde
Solvent MethanolGlacial Acetic Acid
Temperature Room TemperatureReflux (~118°C)
Typical Yield >95% (crude)70-85% (after purification)
Product Diamine IntermediateNovel Benzimidazole

Application Note 2: Precursor for Novel Azo Dyes and Molecular Probes

Rationale: Aromatic amines, readily accessible from the reduction of nitroaromatic compounds, are classical precursors for the synthesis of azo dyes. The diamine intermediate, Methyl 3-amino-4-(butyrylamino)-5-methylbenzoate, possesses a primary aromatic amine that can be selectively diazotized and then coupled with electron-rich aromatic systems (e.g., phenols, anilines, or naphthols) to generate a wide array of novel azo compounds. These molecules could be investigated for applications as pH indicators, histological stains, or functional materials.

Workflow for Azo Dye Synthesis

G A Diamine Intermediate (from Reduction Protocol) B Step 1: Diazotization (NaNO₂, aq. HCl, 0-5°C) A->B C Diazonium Salt Intermediate (Highly Reactive) B->C D Step 2: Azo Coupling (Electron-Rich Coupling Partner) C->D F Novel Azo Compound (Potential Dye / Probe) D->F E Coupling Partner (e.g., β-Naphthol) E->D

Experimental Protocol: Synthesis of a Representative Azo Dye

This protocol describes the synthesis of an azo dye using β-naphthol as the coupling partner.

  • Diamine Preparation: Prepare the diamine intermediate, Methyl 3-amino-4-(butyrylamino)-5-methylbenzoate, as described in Application Note 1, Part A.

  • Diazotization:

    • Suspend the diamine (2.51 g, 10.0 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (20 mL) in a 250 mL beaker.

    • Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (0.76 g, 11.0 mmol) in 10 mL of cold water.

    • Add the sodium nitrite solution dropwise to the cold diamine suspension over 15 minutes, ensuring the temperature remains below 5°C. Stir for an additional 20 minutes at 0-5°C to ensure complete formation of the diazonium salt.

  • Coupling Reaction:

    • In a separate 500 mL beaker, dissolve β-naphthol (1.44 g, 10.0 mmol) in 50 mL of 10% aqueous sodium hydroxide solution. Cool this solution to 0-5°C in an ice bath.

    • Slowly add the cold diazonium salt solution to the cold β-naphthol solution with constant, vigorous stirring. A brightly colored precipitate (typically red or orange) should form immediately.

  • Isolation:

    • Continue stirring the mixture in the ice bath for 1 hour to ensure the coupling reaction is complete.

    • Collect the solid azo dye by vacuum filtration.

    • Wash the filter cake thoroughly with cold water until the filtrate is neutral.

    • Dry the product in a vacuum oven at 60°C.

Application Note 3: Scaffold for Fragment-Based Drug Discovery (FBDD)

Rationale: The core molecule and its simple derivatives represent attractive starting points for Fragment-Based Drug Discovery (FBDD). The nitrobenzoate structure itself has been investigated for antimicrobial activity, suggesting inherent biological relevance.[12][13] By systematically modifying the acyl chain and the ester group, a small, focused library of fragments can be generated. These fragments can be screened against various biological targets using biophysical methods (e.g., Surface Plasmon Resonance, NMR spectroscopy) to identify low-affinity binders, which can then be optimized into potent leads.

Workflow for FBDD Library Generation and Screening

G A Methyl 4-amino-3-methylbenzoate (Precursor) B Acylation with Diverse Acyl Chlorides (R-COCl) A->B C Amide Library B->C D Nitration C->D E Fragment Library (Varied 'R' group) D->E F Biophysical Screening (SPR, NMR, etc.) E->F G Hit Identification & Optimization F->G

Protocol: Generation of a Small Acyl-Varied Fragment Library

This protocol outlines the parallel synthesis of three simple analogs by varying the acyl chloride.

  • Setup: In three separate reaction vials, place Methyl 4-amino-3-methylbenzoate (179 mg, 1.0 mmol) and 5 mL of dichloromethane.

  • Acylation:

    • To Vial 1, add acetyl chloride (1.1 mmol).

    • To Vial 2, add propionyl chloride (1.1 mmol).

    • To Vial 3, add isobutyryl chloride (1.1 mmol).

    • Add triethylamine (1.2 mmol) to each vial. Stir at room temperature for 2 hours.

  • Work-up: Wash each reaction mixture with 1M HCl, then with saturated sodium bicarbonate solution, and finally with brine. Dry the organic layers over anhydrous sodium sulfate and concentrate to yield the crude amides.

  • Nitration:

    • Dissolve the crude amide from each vial in 2 mL of concentrated sulfuric acid at 0°C.

    • Slowly add a mixture of fuming nitric acid (1.1 mmol) and sulfuric acid (1 mL) dropwise, keeping the temperature below 10°C.

    • Stir for 1 hour, then pour onto ice.

  • Isolation: Filter the resulting precipitate, wash with water, and dry. Purify by recrystallization or preparative TLC to yield the final fragments for screening.

Conclusion

While this compound is intrinsically linked to the production of Telmisartan, its chemical architecture is ripe for exploitation in broader synthetic contexts. The protocols and workflows outlined in these application notes provide a strategic framework for researchers to unlock new scientific avenues. From creating novel, biologically active benzimidazoles to developing functional dyes and initiating drug discovery campaigns, this key intermediate holds significant potential as a versatile building block for chemical innovation.

References

  • Vertex AI Search.
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  • Mustansiriyah Journal of Science. Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Available from: [Link].

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Application Notes & Protocols: Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Profile of a Purpose-Built Synthetic Intermediate

In the landscape of modern drug discovery, the efficiency of a synthetic route is paramount. The strategic use of pre-functionalized building blocks, or intermediates, that carry latent reactivity and pre-installed structural motifs is a cornerstone of streamlined active pharmaceutical ingredient (API) synthesis. Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate (CAS No. 152628-01-8) is a premier example of such a molecule.[1][2] It is not merely a chemical reagent but a highly engineered starting material, primarily recognized for its critical role in the synthesis of Telmisartan, a widely used angiotensin II receptor antagonist for treating hypertension.[1][3][]

This document serves as a detailed guide for researchers and drug development professionals on the practical application of this versatile building block. We will delve into its key chemical transformations, provide validated, step-by-step protocols, and explain the underlying chemical principles that make it an invaluable asset in medicinal chemistry.

Section 1: Physicochemical Properties and Handling

Understanding the fundamental properties of a building block is critical for its successful application. This compound is a crystalline solid, typically appearing as a white powder, with solubility in common organic solvents.[][5]

PropertyValueReference
CAS Number 152628-01-8[1][6]
Molecular Formula C₁₃H₁₆N₂O₅[7][8][9]
Molecular Weight 280.28 g/mol [6][7][8]
Appearance White Crystalline Solid / Powder[][5]
Melting Point 151-153°C[]
Solubility Soluble in organic solvents such as Chloroform and Methanol.[]
Storage Store at -20°C for long-term stability.[]

Safety & Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal information.

Section 2: The Strategic Role in Synthesis - A Case Study of Telmisartan

The molecular architecture of this compound is tailored for the synthesis of complex heterocyclic systems. Each functional group serves a distinct and crucial purpose. The primary application is in the synthesis of 'sartan' class drugs, particularly Telmisartan.[3][10][11]

  • The Nitro Group: This is the most important reactive handle. It is a stable, electron-withdrawing group that can be cleanly and selectively reduced to a primary amine.[6] This newly formed amine is a potent nucleophile, perfectly positioned to participate in cyclization reactions to form heterocyclic rings, such as the benzimidazole core of Telmisartan.

  • The Butyrylamino and Methyl Groups: These substituents are integral parts of the final Telmisartan structure. By incorporating them into the building block, the synthetic route avoids multiple, potentially low-yielding steps on a more complex downstream intermediate.

  • The Methyl Ester: This group serves as a robust protecting group for the benzoic acid. It is stable to the conditions required for the reduction of the nitro group and subsequent cyclization reactions. It can be readily hydrolyzed in a final step to reveal the carboxylic acid necessary for biological activity.[6]

The following workflow diagram illustrates the strategic conversion of the building block into a key benzimidazole intermediate, a core component of Telmisartan.

G start This compound reduction Methyl 4-(butyrylamino)-5-amino-3-methylbenzoate start->reduction Nitro Group Reduction (e.g., H₂, Pd/C) cyclization Key Benzimidazole Intermediate (Telmisartan Core) reduction->cyclization Cyclization with Orthoester/Aldehyde

Caption: Synthetic pathway from the title compound to a key benzimidazole core.

Section 3: Key Synthetic Transformations & Protocols

The primary value of this compound lies in the selective transformations it can undergo. The following protocols are detailed to be self-validating, providing expected outcomes and characterization checkpoints.

Protocol 3.1: Selective Reduction of the Nitro Group

Causality and Rationale: The conversion of the aromatic nitro group to an aniline is the most critical step in utilizing this building block. Catalytic hydrogenation is the preferred industrial method due to its high efficiency, clean conversion, and the simple removal of the catalyst by filtration. The resulting product, Methyl 4-(butyrylamino)-5-amino-3-methylbenzoate, is a versatile intermediate for cyclization.[6]

Materials:

  • This compound (1.0 eq)

  • Palladium on Carbon (10% Pd, 1-2 mol%)

  • Ethanol or Methanol (as solvent)[6]

  • Hydrogen (H₂) gas

  • Celite®

  • Parr Hydrogenation Apparatus or equivalent system

Step-by-Step Methodology:

  • Vessel Preparation: To a clean, dry Parr hydrogenation vessel, add this compound.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Palladium on Carbon catalyst.

  • Solvent Addition: Add anhydrous ethanol or methanol to dissolve the starting material (concentration typically 0.1-0.2 M).

  • Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 50-60 psi).

  • Reaction: Begin vigorous stirring and maintain the reaction at room temperature. Monitor the reaction progress by observing the cessation of hydrogen uptake or by TLC/LC-MS analysis of aliquots. The reaction is typically complete within 4-8 hours.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Purification: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional solvent (ethanol/methanol).

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product. The product is often of sufficient purity for the next step, but can be further purified by recrystallization if necessary.

Self-Validation & Expected Outcome:

  • Yield: Typically >95%.

  • Appearance: Off-white to light brown solid.

  • Characterization: The product, Methyl 4-(butyrylamino)-5-amino-3-methylbenzoate, can be confirmed by LC-MS (observing the correct mass) and ¹H NMR (disappearance of the nitro-aromatic signals and appearance of new amine and aromatic signals).

Protocol 3.2: Hydrolysis of the Methyl Ester

Causality and Rationale: In synthetic campaigns where the free carboxylic acid is required for subsequent couplings or as the final API form, the methyl ester must be hydrolyzed. Saponification using a strong base like sodium hydroxide is a standard and reliable method.[6] The reaction is driven to completion by the formation of the highly stable carboxylate salt.

Materials:

  • This compound (or its reduced amine analogue) (1.0 eq)

  • Sodium Hydroxide (NaOH) (1.5 - 2.0 eq)

  • Methanol and Water (co-solvent system)

  • Hydrochloric Acid (HCl), 1M or 2M solution

  • Ethyl Acetate or Dichloromethane (for extraction)

Step-by-Step Methodology:

  • Dissolution: Dissolve the starting ester in a mixture of methanol and water (e.g., 3:1 v/v).

  • Saponification: Add a solution of sodium hydroxide in water to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) to expedite the reaction. Monitor progress by TLC or LC-MS until all starting material is consumed.

  • Workup - Acidification: Cool the reaction mixture in an ice bath and slowly add HCl solution to acidify the mixture to pH ~2-3. A precipitate of the carboxylic acid product should form.

  • Isolation: The product can be isolated either by filtration if it precipitates cleanly, or by extraction.

  • Extraction (if needed): Extract the aqueous mixture with a suitable organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Self-Validation & Expected Outcome:

  • Yield: Typically >90%.

  • Appearance: White to off-white solid.

  • Characterization: Successful hydrolysis is confirmed by ¹H NMR (disappearance of the methyl ester singlet at ~3.9 ppm) and IR spectroscopy (appearance of a broad O-H stretch for the carboxylic acid).

Section 4: Synthesis of the Building Block

While often purchased from commercial suppliers, an understanding of the synthesis of this compound provides valuable context. The most common laboratory and industrial synthesis is a two-step process starting from Methyl 4-amino-3-methylbenzoate.[6][7][12]

  • Acylation: The starting amine is acylated using butyryl chloride or butyric anhydride to form the corresponding amide.[6][12]

  • Nitration: The amide undergoes electrophilic aromatic substitution (nitration) using a nitrating agent, typically fuming nitric acid in sulfuric acid, at low temperatures (-10 to 5°C) to install the nitro group ortho to the butyrylamino group and meta to the methyl ester.[6][7][12] The low temperature is critical to control the reaction's exothermicity and prevent over-nitration.

G start Methyl 4-amino-3-methylbenzoate mid Methyl 4-(butyrylamino)-3-methylbenzoate start->mid Acylation (Butyryl Chloride) end This compound mid->end Nitration (HNO₃, H₂SO₄)

Caption: Two-step synthesis of the title compound.

Recent advancements have demonstrated that continuous flow synthesis offers significant advantages over traditional batch processing for the nitration step, including improved safety, higher yields, and reduced byproduct formation.[6]

ParameterBatch ProcessContinuous FlowImprovement
Reaction Time ~12 h~0.4 h96.7%
HNO₃ Consumption 3.0 mol eq1.8 mol eq40%
Yield ~75%~86%14.7%
Byproduct Formation ~12%~4%66.7%
(Data synthesized from Benchchem[6])

Conclusion

This compound is a testament to the power of rational molecular design in synthetic chemistry. Its carefully arranged functional groups provide a robust and efficient entry point into complex molecular targets, most notably the sartan family of antihypertensives. By understanding the specific reactivity of its nitro and ester functionalities, medicinal chemists can leverage this building block to significantly shorten synthetic routes, improve overall yields, and facilitate the rapid development of novel therapeutic agents.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound | Premium Quality Chemical Manufacturer.
  • Benchchem. (n.d.). This compound | 152628-01-8.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemical Synthesis of this compound: Processes and Applications.
  • ResearchGate. (2025). Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate.
  • ChemicalBook. (n.d.). This compound | 152628-01-8.
  • Haihang Industry. (n.d.). This compound CAS 152628-01-8.
  • SincereChemical. (n.d.). This compound CAS 152628-01-8.
  • National Center for Biotechnology Information. (n.d.). Methyl 4-(butyrylamino)-5-methyl-2-nitrobenzoate. PubMed Central.
  • Clinivex. (n.d.). 4-Butyrylamino-3-methyl-5-nitrobenzoic Acid Methyl Ester.
  • SincereChemical. (n.d.). This compound cas 152628-01-8.
  • LookChem. (n.d.). CAS No.152628-01-8, Methyl 4-(butyrylamino).
  • BOC Sciences. (n.d.). CAS 152628-01-8 4-Butyrylamino-3-methyl-5-nitrobenzoic Acid Methyl Ester.
  • Hexonsynth. (n.d.). Instock: this compound.
  • ChemicalBook. (n.d.). This compound synthesis.

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Troubleshooting & Optimization

Troubleshooting low yield in "Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate (CAS No. 152628-01-8). This crucial intermediate is instrumental in the development of novel therapeutics, including the antihypertensive drug Telmisartan and the CXCR1/CXCR2 inhibitor Reparixin.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and optimize your reaction yield and purity.

Troubleshooting Guide: Addressing Low Yield

The synthesis of this compound is typically a two-step process: first, the acylation of Methyl 4-amino-3-methylbenzoate, followed by a regioselective nitration. Low overall yield can often be traced back to a specific issue in one of these steps.

Question: My overall yield is significantly lower than the expected >80%. How do I identify and solve the problem?

Answer: A low overall yield is the most common issue. The first step is to determine which stage of the synthesis is underperforming. You can diagnose this by analyzing a small sample from the reaction mixture after the first step (acylation) using Thin-Layer Chromatography (TLC) before proceeding to nitration.

Below is a logical workflow to diagnose and address the root cause of low yield.

G cluster_0 Diagnostic Phase cluster_1 Troubleshooting: Acylation (Step 1) cluster_2 Troubleshooting: Nitration (Step 2) start Low Overall Yield Detected tlc Run TLC after Acylation Step (vs. starting amine) start->tlc incomplete_acylation Problem: Incomplete Acylation (Starting amine remains on TLC) tlc->incomplete_acylation High % of Starting Material poor_nitration Problem: Poor Nitration Yield (Acylated intermediate remains or multiple spots on TLC) tlc->poor_nitration Clean Conversion to Intermediate acylation_solutions Solutions: 1. Verify reagent purity (anhydrous conditions). 2. Use a base (e.g., pyridine) to scavenge HCl. 3. Increase reaction temperature or time. 4. Check stoichiometry (slight excess of acylating agent). incomplete_acylation->acylation_solutions Address with nitration_solutions Solutions: 1. Strictly control temperature (-10 to -5 °C). 2. Use fresh fuming nitric acid. 3. Ensure slow, dropwise addition to acid mixture. 4. Check for potential hydrolysis (anhydrous setup). poor_nitration->nitration_solutions Address with

Caption: Troubleshooting logic for diagnosing low product yield.

Question: I've confirmed the acylation step is the problem. What are the common causes for an incomplete reaction?

Answer: The acylation of Methyl 4-amino-3-methylbenzoate with butyryl chloride or butyric anhydride is a nucleophilic acyl substitution.[4] Low yields here are typically related to reagent quality, reaction conditions, or side reactions.

Potential Causes & Solutions:

  • Moisture Contamination: Butyryl chloride and butyric anhydride are highly reactive towards water. Any moisture in the starting material, solvent, or glassware will consume the acylating agent, reducing the amount available to react with your amine.

    • Protocol: Ensure all glassware is oven-dried before use. Use anhydrous solvents. Store acylating agents under an inert atmosphere (e.g., nitrogen or argon).

  • Acid Scavenging (for Butyryl Chloride): The reaction of butyryl chloride with the amine produces one equivalent of hydrochloric acid (HCl).[4] This acid can protonate the starting amine, rendering its lone pair unavailable for nucleophilic attack and effectively halting the reaction.

    • Protocol: Add a weak base, such as pyridine or triethylamine (TEA), to the reaction mixture. The base will neutralize the HCl as it is formed, allowing the reaction to proceed to completion.

  • Insufficient Reactivity: While generally a fast reaction, steric hindrance from the adjacent methyl group on the aromatic ring can slow the rate of acylation.

    • Protocol: If the reaction is sluggish at room temperature, consider gently heating the mixture to 35-40°C to increase the reaction rate. Monitor progress carefully by TLC to avoid decomposition.

  • Incorrect Stoichiometry: Using too little of the acylating agent will naturally result in an incomplete reaction.

    • Protocol: Use a slight excess (1.05 to 1.1 equivalents) of butyryl chloride or butyric anhydride to ensure the complete consumption of the starting amine.

Question: My acylation is successful, but I get a low yield or a messy reaction during nitration. Why is this step so sensitive?

Answer: The nitration of the acylated intermediate is an electrophilic aromatic substitution that requires precise control. The butyrylamido group is strongly activating and directs the incoming nitro group to the ortho and para positions.[5] The goal is to selectively nitrate the position ortho to the amide and meta to the methyl group.

Potential Causes & Solutions:

  • Poor Temperature Control: This is the most critical parameter. The reaction is highly exothermic. If the temperature rises above the optimal -10 to -5 °C range, you risk significant side reactions, including di-nitration, oxidation of the aromatic ring by the strong acid, and hydrolysis of the ester or amide functional groups.[6][7]

    • Protocol: Use an efficient cooling bath (e.g., acetone/dry ice). Add the substrate solution dropwise to the cold nitrating mixture (fuming nitric acid) very slowly, ensuring the internal temperature never exceeds -5 °C.

  • Incorrect Acid Concentration: The reaction relies on the generation of the highly electrophilic nitronium ion (NO₂⁺) from fuming nitric acid, sometimes in the presence of sulfuric acid.[7] Using old or non-fuming nitric acid will result in a lower concentration of the nitronium ion and an incomplete reaction.

    • Protocol: Always use a fresh bottle of fuming nitric acid (>95%). If specified in the procedure, ensure concentrated sulfuric acid is added to generate the nitronium ion.

  • Substrate Purity: Any impurities carried over from the acylation step can decompose under the harsh nitrating conditions, leading to a dark, tarry reaction mixture and a difficult purification process.

    • Protocol: Ensure the acylated intermediate is of high purity before proceeding. If it is an oil or discolored solid, consider purification by flash chromatography or recrystallization.

Regioselectivity of the Nitration Step

The high yield of the desired 5-nitro isomer is a direct result of the electronic and steric effects of the substituents on the benzene ring.

Caption: Electronic and steric effects guiding nitration.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and purity of the final product? A1: this compound is typically an off-white to cream-colored crystalline solid.[8] With proper purification, such as recrystallization from a methanol/water mixture or methylene chloride, purity should exceed 98%.[7][9]

Q2: Which solvents are recommended for each step? A2: For the acylation step, a non-protic solvent like chloroform is a good choice.[6] For the nitration, the substrate is often dissolved in a solvent that is stable to strong acids before being added to the nitrating mixture. The reaction itself is typically performed in the nitrating acid as the solvent.

Q3: How should I monitor the progress of these reactions? A3: Thin-Layer Chromatography (TLC) on silica gel plates is the most effective method. For the acylation step, you will see the disappearance of the more polar starting amine and the appearance of the less polar amide product. For the nitration, the product will be more polar than the acylated intermediate due to the addition of the nitro group.

Q4: My final product is an oil and won't crystallize. What should I do? A4: An oily product is almost always indicative of impurities.

  • Verify Solvent Removal: Ensure all residual solvent from the workup has been removed under high vacuum.

  • Purification: The most reliable way to purify an oily product is through column chromatography on silica gel.

  • Induce Crystallization: If the oil is relatively pure, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal from a previous successful batch.

Q5: Can I use a different acylating agent? A5: Yes, butyric anhydride can be used instead of butyryl chloride. An advantage of butyric anhydride is that the byproduct is butyric acid, which is less corrosive than HCl and does not deactivate the starting amine in the same way, potentially eliminating the need for an additional base.

Optimized Protocol Summary

This table summarizes the key reaction parameters for a high-yield synthesis based on published methods.[6][7]

ParameterStep 1: AcylationStep 2: Nitration
Starting Material Methyl 4-amino-3-methylbenzoateMethyl 4-(butyrylamino)-3-methylbenzoate
Primary Reagent Butyryl Chloride (1.1 eq)Fuming Nitric Acid (>95%)
Solvent ChloroformNone (added to neat acid)
Temperature 25-40 °C-10 to -5 °C
Typical Time 1-3 hours30-60 minutes
Workup Aqueous wash, organic extractionQuench on ice, filter precipitate
Purification Direct use if pure, or chromatographyRecrystallization (Methanol/Water)

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 18). The Chemical Synthesis of this compound: Processes and Applications.
  • Anonymous. (2025, August 7). Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate. ResearchGate.
  • ChemicalBook. (n.d.). This compound.
  • ChemicalBook. (n.d.). This compound synthesis.
  • Williams, I. (1933). Process of condensing aromatic amines with butyraldehyde and products obtained thereby. U.S. Patent No. 1,939,192.
  • Anonymous. (n.d.). Methyl 4-(butyrylamino)-5-methyl-2-nitrobenzoate. National Center for Biotechnology Information.
  • APExBIO. (n.d.). Reparixin - CXCR1/CXCR2 Receptor Inhibitor.
  • BYJU'S. (n.d.). Chemical Reactions of Amines – Electrophilic Substitution.
  • Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines.
  • Slideshare. (n.d.). Reactions of aromatic amines.
  • LookChem. (n.d.). This compound.

Sources

Technical Support Center: Optimizing the Nitration of Methyl 4-(butyrylamino)-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate, a key intermediate in the development of pharmaceuticals like Telmisartan.[1][2] This guide provides in-depth troubleshooting advice and optimized protocols designed for researchers and drug development professionals. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose issues and rationally optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) - The Chemistry Behind the Reaction

This section addresses the fundamental principles governing the nitration of methyl 4-(butyrylamino)-3-methylbenzoate. Understanding these concepts is the first step toward successful optimization.

Q1: What is the expected major product of this nitration, and what is the chemical rationale for its formation?

A1: The expected and desired major product is This compound . This high regioselectivity is a direct consequence of the electronic effects of the three substituents on the benzene ring, which direct the incoming electrophile (the nitronium ion, NO₂⁺).

  • The Dominant Director: The 4-butyrylamino group (-NHCOR) is a powerful activating group and an ortho, para-director.[3] It donates electron density into the ring through resonance, stabilizing the carbocation intermediate formed during electrophilic attack at these positions. It strongly directs the incoming nitro group to the positions ortho to it: C3 and C5.

  • The Reinforcing Director: The 1-carbomethoxy group (-COOCH₃) is an electron-withdrawing, deactivating group and a meta-director.[4][5] It directs incoming electrophiles to the positions meta to it, which are also C3 and C5.

  • The Bystander Director: The 3-methyl group (-CH₃) is a weakly activating group and an ortho, para-director.[6]

Q2: What is the specific role of concentrated sulfuric acid in the nitrating mixture?

A2: Concentrated sulfuric acid serves as a catalyst to generate the potent electrophile required for the reaction. Nitric acid alone is generally not a strong enough electrophile to nitrate a moderately activated benzene ring efficiently.[7] Sulfuric acid, being a stronger acid, protonates nitric acid. This protonated nitric acid then readily loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺) , which is the true electrophile in this aromatic substitution reaction.[8][9]

Q3: Why is maintaining a very low reaction temperature (e.g., -10 °C to 5 °C) so critical for success?

A3: Strict temperature control is arguably the most critical parameter for optimizing this reaction. Low temperatures are essential for two primary reasons:

  • Preventing Hydrolysis: The starting material contains both an amide and an ester linkage. Under the strongly acidic and aqueous conditions of the reaction, both functional groups are susceptible to acid-catalyzed hydrolysis.[10][11] This side reaction becomes significantly faster at higher temperatures, leading to the formation of unwanted byproducts and reducing the yield of the desired product.

  • Controlling Exothermicity and Side Reactions: Nitration reactions are highly exothermic. Maintaining a low temperature prevents the reaction rate from accelerating uncontrollably, which could lead to a decrease in regioselectivity and an increase in the formation of byproducts, including potential over-nitration. An improved synthesis method highlights the use of temperatures between -10 °C and 5 °C for achieving high yields.[12]

Q4: Besides hydrolysis, what are the primary competing side reactions?

A4: While hydrolysis is the main concern, you should also be aware of:

  • Sulfonation: The use of concentrated sulfuric acid can lead to the competing electrophilic substitution of a sulfonic acid group (-SO₃H) onto the ring.[7] While this reaction is typically reversible with the addition of hot aqueous acid, it can complicate the product mixture.[13] Low temperatures help to minimize the rate of sulfonation.

  • Dinitration: Although the first nitro group added to the ring is strongly deactivating, the presence of the powerful activating butyrylamino group could potentially lead to the addition of a second nitro group under harsh conditions (e.g., elevated temperature or prolonged reaction time).[14] Careful control of stoichiometry and temperature makes this a minor issue.

Section 2: Troubleshooting Guide for Nitration Optimization

Use this guide to diagnose and resolve common issues encountered during the experiment.

ProblemProbable Cause(s)Recommended Solutions & Scientific Rationale
Low or No Yield of Desired Product 1. Inefficient Nitronium Ion Generation: The nitrating mixture was not prepared correctly or is old. Moisture contamination can inhibit the formation of NO₂⁺.[14] 2. Reaction Temperature Too Low: While low temperature is crucial, excessively cold conditions may slow the reaction rate to a near standstill. 3. Incomplete Reaction: Insufficient reaction time.1. Solution: Always use fresh, concentrated acids. Prepare the nitrating mixture by adding the sulfuric acid to the nitric acid slowly while cooling to manage the exotherm. Ensure all glassware is scrupulously dry. 2. Solution: Maintain the temperature within the optimal range of -10 °C to 5 °C.[12] Use a cryo-coolant or an ice-salt bath for precise control. 3. Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is complete when the starting material spot is no longer visible.
Formation of Multiple Isomers (Poor Regioselectivity) 1. Elevated Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for substitution at less-favored positions. 2. Incorrect Rate of Addition: Adding the nitrating mixture too quickly can cause localized temperature spikes, leading to loss of selectivity.1. Solution: Adhere strictly to the recommended low-temperature protocol. This ensures the reaction proceeds via the lowest energy pathway, favoring substitution at the electronically-directed C5 position.[15] 2. Solution: Add the pre-chilled nitrating mixture dropwise over an extended period while vigorously stirring the substrate solution. This ensures even heat dissipation and maintains a homogenous low temperature.
Evidence of Amide or Ester Hydrolysis (e.g., presence of 4-amino-3-methyl-5-nitrobenzoic acid) 1. Excessive Heat: The reaction temperature exceeded the recommended range. 2. Prolonged Exposure to Acid: The reaction was left for an unnecessarily long time after completion.1. Solution: Implement robust temperature control as described above. Acid-catalyzed hydrolysis is highly temperature-dependent.[16] 2. Solution: Once TLC indicates the reaction is complete, proceed immediately with the work-up by quenching the reaction on ice. This dilutes the acid and lowers the temperature, effectively stopping the hydrolysis process.[17]
Product is an Oil and Fails to Solidify 1. Presence of Impurities: Contamination from starting material, isomeric byproducts, or solvent residues can depress the melting point and inhibit crystallization. 2. Incomplete Removal of Solvent: Residual solvent from the work-up or recrystallization is present.1. Solution: Purify the crude product via recrystallization. A methanol/water or ethanol/water solvent system is often effective.[5] If significant impurities are present, column chromatography may be necessary. 2. Solution: After filtration, ensure the solid product is dried thoroughly under vacuum to remove all traces of solvent.
Difficult Purification 1. Formation of Acidic Byproducts: Hydrolysis or sulfonation can create acidic impurities. 2. Similar Polarity of Product and Impurities: The desired product and certain byproducts may have very similar polarities, making separation difficult.1. Solution: During the work-up, after quenching, wash the crude product with a dilute solution of a weak base, such as sodium carbonate or sodium bicarbonate.[18] This will neutralize and remove acidic impurities into the aqueous layer. 2. Solution: Optimize the recrystallization solvent system. If recrystallization fails, silica gel column chromatography using a gradient elution (e.g., hexane/ethyl acetate) is the most effective method for separating compounds of similar polarity.[19]

Section 3: Optimized Experimental Protocol & Workflow

This protocol is synthesized from best practices reported in the literature to maximize yield and purity.[12]

Step-by-Step Methodology
  • Substrate Preparation:

    • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve methyl 4-(butyrylamino)-3-methylbenzoate in a suitable solvent (e.g., chloroform or concentrated sulfuric acid).

    • Cool the flask in an ice-salt bath to an internal temperature of -10 °C.

  • Nitrating Mixture Preparation:

    • In a separate, dry beaker or flask, cool fuming nitric acid (95%) or concentrated nitric acid in an ice bath.

    • Slowly and carefully add concentrated sulfuric acid to the nitric acid dropwise with stirring, ensuring the temperature of the mixture is kept below 10 °C. This mixture is the activated nitrating agent.

  • Nitration Reaction:

    • Transfer the cold nitrating mixture to the dropping funnel.

    • Add the nitrating mixture to the cooled substrate solution dropwise over 30-60 minutes.

    • CRITICAL: Maintain the internal reaction temperature between -10 °C and 5 °C throughout the entire addition.

    • After the addition is complete, allow the mixture to stir at this temperature for an additional 30 minutes, monitoring the reaction's completion by TLC.

  • Work-up and Isolation:

    • In a large beaker, prepare a mixture of crushed ice and water.

    • Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A solid precipitate should form.[15]

    • Allow the ice to melt completely, then collect the crude solid product by vacuum filtration.

    • Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.

  • Purification:

    • Transfer the crude solid to a flask for recrystallization.

    • Recrystallize the product from a suitable solvent system, such as methanol/water.[5][18]

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Experimental Workflow Diagram

G Workflow for Optimized Nitration cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Purification A 1. Dissolve Starting Material (Methyl 4-(butyrylamino)-3-methylbenzoate) B 2. Cool Substrate to -10 °C A->B D 4. Add Nitrating Mixture Dropwise (Maintain Temp: -10 to 5 °C) B->D C 3. Prepare Nitrating Mixture (HNO₃ + H₂SO₄) with Cooling C->D E 5. Stir and Monitor by TLC D->E F 6. Quench Reaction on Ice-Water E->F G 7. Isolate Crude Solid by Filtration F->G H 8. Wash with Cold Water G->H I 9. Recrystallize from Methanol/Water H->I J 10. Dry Final Product Under Vacuum I->J

Sources

Technical Support Center: Purification of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate (CAS No. 152628-01-8). This document is intended for researchers, scientists, and drug development professionals who are working with this key intermediate, notably in the synthesis of Telmisartan and other therapeutic agents.[1][2][3][4] This guide provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this compound.

I. Understanding the Compound: Key Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation of a successful purification strategy.

PropertyValue/DescriptionSignificance for Purification
Molecular Formula C₁₃H₁₆N₂O₅-
Molecular Weight 280.28 g/mol Influences chromatographic behavior and diffusion rates during recrystallization.
Appearance White to pale-yellow crystalline solid.[5][][7]Color variation can indicate the presence of impurities. A pure compound is typically a white solid.
Solubility Soluble in organic solvents like chloroform and methanol (slightly).[2][]Critical for selecting appropriate solvents for recrystallization and chromatography.
Melting Point Approximately 150-153°C.[4][]A sharp melting point is a good indicator of purity. A broad or depressed melting point suggests the presence of impurities.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My final product is an oil and won't solidify, even after vacuum drying. What's happening?

A1: This is a common issue often attributed to the presence of residual solvents or impurities that depress the freezing point of the compound.

  • Causality: The presence of even small amounts of reaction solvents (e.g., chlorobenzene, sulfuric acid) or byproducts can act as a eutectic contaminant, preventing the crystallization of your desired compound. Incomplete reactions can also leave behind starting materials that interfere with lattice formation.

  • Troubleshooting Steps:

    • Confirm Reaction Completion: Before workup, ensure the reaction has gone to completion using Thin Layer Chromatography (TLC). The disappearance of the starting material spot is a key indicator.

    • Purification via Column Chromatography: If significant impurities are present, column chromatography is the most effective method for separation. A step-by-step protocol is provided in Section IV.

    • Trituration: Try triturating the oil with a non-polar solvent in which the product is poorly soluble, such as hexanes or diethyl ether. This can often induce crystallization by washing away soluble impurities.

Q2: After recrystallization, my product's purity is still below 98% by HPLC. How can I improve this?

A2: Suboptimal recrystallization technique is the likely culprit. The choice of solvent and the cooling rate are critical parameters.

  • Causality: For a successful recrystallization, the ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. If the compound is too soluble, recovery will be low. If it's not soluble enough, you won't be able to effectively remove impurities. Rapid cooling can trap impurities within the crystal lattice.

  • Troubleshooting Steps:

    • Solvent System Optimization: A methanol:water (40:1 v/v) system has been shown to achieve high purity (99.5% by HPLC).[8] For industrial applications, an ethanol:ethyl acetate (3:1) mixture is a cost-effective alternative.[8] Experiment with different solvent ratios to find the optimal balance for your specific impurity profile.

    • Slow Cooling: After dissolving the crude product in the hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath. This promotes the formation of larger, purer crystals.

    • Seeding: If crystallization is slow to initiate, add a small seed crystal of pure product to the supersaturated solution to induce crystal growth.

Q3: My product has a yellowish tint. What are the likely impurities, and how can I remove them?

A3: A yellow to brown discoloration often indicates the presence of nitrated byproducts or decomposition products.

  • Causality: The nitration step in the synthesis is highly exothermic.[9] If the temperature is not carefully controlled, over-nitration can occur, leading to the formation of dinitro derivatives.[8] These impurities are often colored and can be difficult to remove.

  • Troubleshooting Steps:

    • Activated Carbon Treatment: Dissolve the colored product in a suitable hot solvent and add a small amount of activated carbon. The carbon will adsorb the colored impurities. Hot filter the solution to remove the carbon and then proceed with recrystallization.

    • Chromatographic Purification: Column chromatography is highly effective at separating these closely related impurities. See Section IV for a detailed protocol.

    • Reaction Temperature Control: To prevent the formation of these impurities in future syntheses, it is crucial to maintain the reaction temperature at the recommended low temperatures (e.g., -10°C to 5°C) during the addition of the nitrating agent.[10]

Q4: I'm seeing a significant amount of a more polar spot on my TLC plate after workup. What could this be?

A4: This is likely the hydrolyzed carboxylic acid byproduct, 4-(butyrylamino)-3-methyl-5-nitrobenzoic acid.

  • Causality: The methyl ester group is susceptible to hydrolysis under either acidic or basic conditions, especially in the presence of water and heat.[8] If the workup involves aqueous washes without careful pH control, or if the reaction is not carried out under anhydrous conditions, hydrolysis can occur.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents during the reaction and workup.

    • Neutral Workup: During the aqueous workup, use a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash. Avoid prolonged exposure to strongly acidic or basic aqueous solutions.

    • Purification: The hydrolyzed byproduct is significantly more polar and can be readily separated from the desired ester by column chromatography.

III. Visualizing the Purification Workflow

The following diagram illustrates the logical flow of the purification process for this compound.

Purification_Workflow cluster_synthesis Crude Product cluster_analysis Initial Analysis cluster_purification Purification Strategy cluster_final Final Product Crude Crude this compound TLC_HPLC TLC / HPLC Analysis Crude->TLC_HPLC Assess Purity Recrystallization Recrystallization TLC_HPLC->Recrystallization Minor Impurities ColumnChrom Column Chromatography TLC_HPLC->ColumnChrom Major Impurities / Oily Product PureProduct Pure Product (>99% Purity) Recrystallization->PureProduct ColumnChrom->PureProduct Characterization Characterization (NMR, MS, MP) PureProduct->Characterization Confirm Structure & Purity

Caption: Purification workflow for this compound.

IV. Detailed Experimental Protocol: Column Chromatography

This protocol provides a step-by-step guide for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Glass column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Slurry Preparation:

    • In a beaker, prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). The amount of silica should be approximately 50 times the weight of the crude product.

    • Stir the slurry gently to remove any air bubbles.

  • Column Packing:

    • Secure the glass column vertically. Ensure the stopcock is closed.

    • Pour the silica gel slurry into the column. Open the stopcock to allow the solvent to drain, and continuously tap the column to ensure even packing of the silica bed.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • In a separate flask, add a small amount of silica gel to the dissolved product and evaporate the solvent to obtain a dry, free-flowing powder. This dry-loading method generally results in better separation.

    • Carefully add the silica-adsorbed product to the top of the column.

  • Elution:

    • Begin eluting the column with a non-polar solvent system, such as 100% hexanes.

    • Gradually increase the polarity of the mobile phase by adding ethyl acetate. A common gradient is to start with 5% ethyl acetate in hexanes and slowly increase to 20-30% ethyl acetate. The optimal solvent system should be determined beforehand by TLC analysis.

    • Collect fractions in separate test tubes.

  • Fraction Analysis:

    • Monitor the elution of the compounds by spotting the collected fractions on a TLC plate.

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound as a white solid.

  • Final Drying:

    • Dry the purified product under high vacuum to remove any residual solvent.

V. References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound | Premium Quality Chemical Manufacturer. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). Methyl 4-(butyrylamino)-5-methyl-2-nitrobenzoate. PubChem. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025, October 18). The Chemical Synthesis of this compound: Processes and Applications. Retrieved from [Link]

  • ResearchGate (2025, August 7). Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate. Retrieved from [Link]

  • ChemBK (2024, April 9). 3-Methyl-4-butyrylamido-5-nitro benzoic acid methyl ester. Retrieved from [Link]

  • DaFeng jingyuan fine chemicals co.,ltd (n.d.). This compound CAS NO.152628-01-8. Retrieved from [Link]

  • Chemistry Stack Exchange (2018, January 5). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Improving the Purity of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate (CAS: 152628-01-8). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the purity of this critical chemical intermediate. As a key precursor in the synthesis of the antihypertensive drug Telmisartan, achieving high purity is paramount for the quality and regulatory compliance of the final active pharmaceutical ingredient (API).[1][2][3][]

This document provides in-depth, experience-driven advice in a question-and-answer format to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

The two most effective and commonly employed purification techniques for this compound are recrystallization and column chromatography.

  • Recrystallization: This is often the first method of choice due to its simplicity and cost-effectiveness for removing small amounts of impurities. The principle relies on the solubility difference between the desired compound and impurities in a given solvent at different temperatures. The crude product is dissolved in a hot solvent and, upon cooling, the target compound crystallizes out, leaving the impurities dissolved in the solvent.

  • Column Chromatography: When recrystallization is insufficient to achieve the desired purity, or when dealing with complex impurity profiles, column chromatography is the preferred method. This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) while being moved through the column by a mobile phase (solvent system).

Q2: My recrystallized product has a low yield. What are the potential causes and how can I optimize the process?

Low recovery after recrystallization is a common issue that can often be resolved by carefully optimizing the procedure. The primary causes include:

  • Using an excessive amount of solvent: Dissolving the crude product in too much solvent will keep a significant portion of it in solution even after cooling, thus reducing the yield.

  • Premature crystallization: If the solution cools too quickly, impurities can be trapped within the crystal lattice of the product.

  • Suboptimal solvent choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Optimization & Protocol:

To improve your yield, it is crucial to select an appropriate solvent system. Bench-scale trials with various solvents are recommended. A mixture of solvents, such as methanol/water or ethanol/ethyl acetate, has been reported to be effective.[5]

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: Begin by testing the solubility of your crude product in various solvents at room temperature and at their boiling points. Good candidates will show high solubility when hot and low solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid. It is critical to use the smallest volume of solvent necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the flask to cool slowly to room temperature. Rapid cooling can lead to the formation of small crystals that may trap impurities. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a vacuum to remove all residual solvent.

Recrystallization Solvent SystemPurity AchievedNotes
Methanol:Water (40:1 v/v)>99.5% (HPLC)Excellent for achieving high purity on a lab scale.[5]
Ethanol:Ethyl Acetate (3:1 v/v)HighA more cost-effective option for industrial-scale operations.[5]
Methylene ChlorideEffectiveUsed for recrystallization after synthesis.[6]
Q3: What are the common impurities I should be aware of during synthesis and purification?

Understanding the potential impurities is key to developing an effective purification strategy. The impurities in this compound typically arise from the synthetic route, which often involves the acylation of methyl 4-amino-3-methylbenzoate followed by nitration.

  • Unreacted Starting Materials: Residual methyl 4-amino-3-methylbenzoate or butyryl chloride.

  • Over-reacted Byproducts: Dinitro derivatives can form if the nitration conditions are not carefully controlled.[5] Continuous flow synthesis methods have been shown to reduce the formation of these byproducts compared to batch processes.[5]

  • Hydrolysis Products: The ester group can be hydrolyzed back to the corresponding carboxylic acid, 4-(butyrylamino)-3-methyl-5-nitrobenzoic acid, especially in the presence of water.[5]

  • Positional Isomers: Depending on the nitration conditions, other isomers of the nitro group on the aromatic ring might be formed.

Q4: My product still shows multiple spots on TLC after recrystallization. What is the next step?

If Thin-Layer Chromatography (TLC) indicates the presence of multiple components after recrystallization, it signifies that the impurities have similar solubility properties to your target compound. In this scenario, flash column chromatography is the recommended next step for purification.

Workflow: From Recrystallization to Column Chromatography

G start Crude Product recrystallization Perform Recrystallization start->recrystallization tlc_check Analyze by TLC recrystallization->tlc_check pure_product Pure Product (>99%) tlc_check->pure_product Single Spot column_chromatography Perform Flash Column Chromatography tlc_check->column_chromatography Multiple Spots end_product High Purity Product column_chromatography->end_product

Caption: Purification workflow for this compound.

Q5: How do I select the optimal solvent system for flash column chromatography?

The key to a successful column chromatography separation is choosing a solvent system (eluent) that provides good separation between your target compound and the impurities. This is determined by running several TLC plates with different solvent systems.

Experimental Protocol: TLC for Solvent System Optimization

  • Prepare TLC Plates: Spot your impure sample on several silica gel TLC plates.

  • Test Different Solvents: Develop each plate in a different solvent system. A good starting point is a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate).

  • Analyze the Results: Visualize the plates under a UV lamp. The ideal solvent system is one that moves your target compound to an Rf (retention factor) value of approximately 0.3-0.4, while maximizing the separation from all other spots.

  • Scale-Up to Column: Once you have identified the best solvent system, you can use it as the mobile phase for your flash column chromatography.

Q6: What analytical techniques are recommended to confirm the final purity of the product?

To ensure the quality of your this compound, especially for pharmaceutical applications, it is essential to use a quantitative analytical method.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the purity of pharmaceutical intermediates. A reverse-phase HPLC method can accurately quantify the main compound and detect any impurities. Purity levels are often expected to be above 98%.[3]

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for confirming the chemical structure of the compound.

    • Mass Spectrometry (MS): Provides information about the molecular weight, further confirming the identity of the product.

Typical HPLC Conditions for Purity Analysis

ParameterCondition
Column Reverse-phase C18 (e.g., Newcrom R1)[7][8][9]
Mobile Phase Acetonitrile and Water with an acid modifier (e.g., phosphoric or formic acid)[7][8][9]
Detection UV detector
Flow Rate Typically 1.0 mL/min
Troubleshooting Decision Tree

This decision tree can help you navigate common issues encountered during the purification process.

G start Start with Crude Product issue What is the primary issue? start->issue low_yield Low Yield After Recrystallization issue->low_yield Low Yield impure_tlc Multiple Spots on TLC issue->impure_tlc Impure discolored Product is Discolored issue->discolored Discolored optimize_recryst Optimize Recrystallization: - Use minimum hot solvent - Cool slowly - Check solvent choice low_yield->optimize_recryst run_column Perform Flash Column Chromatography impure_tlc->run_column charcoal_treatment Consider activated charcoal treatment during recrystallization discolored->charcoal_treatment repurify Re-purify using recommended methods discolored->repurify optimize_column Optimize column conditions: - Select eluent via TLC (Rf ~0.3) - Ensure proper column packing run_column->optimize_column

Sources

Technical Support Center: Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate Degradation Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate (CAS 152628-01-8). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this critical intermediate in their work. As a key precursor in the synthesis of pharmaceuticals like Telmisartan, understanding its stability and potential degradation is paramount to ensuring the quality and efficacy of the final active pharmaceutical ingredient (API)[1]. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the degradation pathways of this compound.

Section 1: Troubleshooting Guide for Unexpected Degradation

Researchers may encounter unexpected degradation of this compound during synthesis, purification, or storage. This section addresses common issues and provides systematic approaches to identify and mitigate the root causes.

Issue 1: Low Yield or Presence of Impurities After Nitration Step

Question: I am synthesizing this compound and observing a lower than expected yield, along with several impurities detected by HPLC and TLC. What could be the cause?

Answer:

This is a common issue often stemming from the nitration step. The strong electron-withdrawing nature of the nitro group, combined with the presence of other functional groups, makes the molecule susceptible to side reactions if conditions are not meticulously controlled.

Potential Causes & Solutions:

  • Over-nitration: The aromatic ring can be susceptible to the introduction of a second nitro group, leading to dinitrated byproducts.

    • Troubleshooting: Carefully control the stoichiometry of the nitrating agent (e.g., fuming nitric acid)[2]. The reaction should be monitored closely by TLC or HPLC to stop it once the starting material is consumed and before significant byproduct formation occurs.

  • Hydrolysis of the Ester Group: The presence of water in the reaction mixture, especially under acidic conditions, can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid.

    • Troubleshooting: Use concentrated acids to minimize the water content[3]. Ensure all glassware is thoroughly dried before use.

  • Temperature Control: Nitration reactions are highly exothermic. Poor temperature control can lead to a runaway reaction and the formation of various byproducts.

    • Troubleshooting: Maintain a strict low-temperature profile (e.g., -10°C to 5°C) during the addition of the nitrating agent[2]. Use a suitable cooling bath (e.g., ice-salt or a cryocooler) to dissipate heat effectively.

Issue 2: Degradation During Workup and Purification

Question: My initial reaction appears clean, but I see significant degradation and product loss during the aqueous workup and subsequent purification steps. Why is this happening?

Answer:

The workup and purification stages can introduce conditions that promote the degradation of this compound. The key is to maintain conditions that favor the stability of the ester and amide functionalities.

Potential Causes & Solutions:

  • Base-Promoted Hydrolysis: During neutralization or extraction with basic solutions (e.g., sodium bicarbonate), both the ester and amide groups can be susceptible to hydrolysis. The electron-withdrawing nitro group can make the carbonyl carbons more electrophilic and thus more prone to nucleophilic attack by hydroxide ions[4].

    • Troubleshooting: Use mild bases for neutralization and minimize the contact time. If possible, perform extractions quickly and at reduced temperatures. Consider alternative purification methods that avoid strongly basic conditions.

  • Loss of Product During Recrystallization: The choice of solvent for recrystallization is critical to obtaining a high-purity product without significant loss.

    • Troubleshooting: Methanol or an ethanol/water mixture are commonly used for recrystallization[3]. To minimize solubility and thus loss of the product in the mother liquor, use ice-cold solvents for washing the crystals.

Issue 3: Long-Term Storage Instability

Question: I have a batch of high-purity this compound that shows signs of degradation after several weeks of storage. What are the likely degradation pathways and how can I prevent this?

Answer:

Long-term instability is often due to slow degradation reactions initiated by environmental factors such as moisture, light, and temperature.

Potential Causes & Solutions:

  • Hydrolytic Degradation: Ambient moisture can lead to the slow hydrolysis of the ester and amide bonds over time.

    • Troubleshooting: Store the compound in a tightly sealed container with a desiccant. Storing under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

  • Photodegradation: Nitroaromatic compounds are known to be susceptible to photodegradation upon exposure to UV or even visible light[5][6][7]. This can lead to complex degradation pathways, including the reduction of the nitro group or cleavage of the aromatic ring.

    • Troubleshooting: Store the compound in an amber vial or a container that is otherwise protected from light.

  • Thermal Degradation: Elevated temperatures can accelerate the rate of hydrolysis and other decomposition reactions.

    • Troubleshooting: Store the compound at a controlled room temperature or, for enhanced stability, in a refrigerator.

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the degradation of this compound.

Q1: What are the primary degradation pathways for this molecule?

A1: The two most probable non-microbial degradation pathways are the hydrolysis of the methyl ester and the butyrylamide functional groups. The electron-withdrawing effect of the nitro group makes the carbonyl carbons of both the ester and amide more susceptible to nucleophilic attack, particularly under basic conditions[4][8][9]. Photodegradation is also a significant concern for nitroaromatic compounds[10].

Q2: How can I monitor the degradation of my sample?

A2: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and effective method for monitoring the purity of your compound and detecting the appearance of degradation products. Thin Layer Chromatography (TLC) can also be used for rapid, qualitative assessments. When developing an HPLC method, it is crucial to choose a mobile phase and column that can resolve the parent compound from its potential hydrolysis products (the carboxylic acid and the de-acylated amine).

Q3: Is this compound susceptible to microbial degradation?

A3: Yes, nitroaromatic compounds, in general, can be degraded by various microorganisms[11][12][13]. The degradation can proceed through different mechanisms, including the reduction of the nitro group to an amino group or the removal of the nitro group from the aromatic ring[14][15]. If your experimental setup involves non-sterile aqueous solutions or prolonged exposure to environmental conditions, microbial degradation should be considered a potential issue.

Q4: What are the expected major degradation products from hydrolysis?

A4: The two primary hydrolysis products would be:

  • 4-(butyrylamino)-3-methyl-5-nitrobenzoic acid: from the hydrolysis of the methyl ester.

  • Methyl 4-amino-3-methyl-5-nitrobenzoate: from the hydrolysis of the amide bond.

Q5: Can the nitro group be reduced during my reaction?

A5: Yes, the nitro group can be reduced to an amino group under certain reductive conditions. This is a common transformation for nitroaromatic compounds. If you are performing a reaction that involves reducing agents (e.g., catalytic hydrogenation, certain metal hydrides), you should be aware of the potential for the nitro group to be reduced.

Section 3: Experimental Protocols & Data

Protocol 1: HPLC Method for Purity Assessment and Degradation Monitoring

This protocol provides a general starting point for developing an HPLC method. Optimization may be required based on your specific instrumentation and the nature of the impurities.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Protocol 2: Forced Degradation Study

To understand the stability of your compound, a forced degradation study can be performed. This involves subjecting the compound to harsh conditions to intentionally induce degradation and identify the resulting products.

  • Acidic Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 1 M HCl. Heat at 60 °C for 24 hours.

  • Basic Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 1 M NaOH. Heat at 60 °C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in acetonitrile and add a 3% solution of hydrogen peroxide. Stir at room temperature for 24 hours.

  • Photodegradation: Expose a solution of the compound in acetonitrile to a UV lamp (254 nm) for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 80 °C for 48 hours.

After each stress condition, analyze the samples by the developed HPLC method to assess the extent of degradation and the profile of the degradation products.

Section 4: Visualizing Degradation Pathways

The following diagrams illustrate the primary chemical and potential microbial degradation pathways for this compound.

parent This compound ester_hydrolysis 4-(Butyrylamino)-3-methyl-5-nitrobenzoic Acid parent->ester_hydrolysis Ester Hydrolysis (H+ or OH-) amide_hydrolysis Methyl 4-amino-3-methyl-5-nitrobenzoate parent->amide_hydrolysis Amide Hydrolysis (H+ or OH-)

Caption: Primary hydrolytic degradation pathways.

parent This compound reduction Methyl 4-(butyrylamino)-5-amino-3-methylbenzoate parent->reduction Nitro Group Reduction denitration Methyl 4-(butyrylamino)-3-methylbenzoate parent->denitration Denitration ring_cleavage Ring Cleavage Products reduction->ring_cleavage denitration->ring_cleavage

Caption: Potential microbial degradation pathways.

References

  • Ningbo Inno Pharmchem Co.,Ltd.this compound | Premium Quality Chemical Manufacturer.
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  • PubMed.Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process.
  • NINGBO INNO PHARMCHEM CO.,LTD.The Chemical Synthesis of Methyl 4-(butyrylamino)
  • PubMed.
  • Semantic Scholar.Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process.
  • ACS Publications.Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? | Environmental Science & Technology Letters.
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Preventing hydrolysis of "Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate

A Guide to Preventing Hydrolytic Degradation in Experimental Settings

Welcome to the technical support guide for this compound (Product No. 152628-01-8). As a key intermediate in the synthesis of the antihypertensive drug Telmisartan, maintaining the stability and integrity of this compound is critical for successful research and development outcomes.[1][2][] This guide, developed by our Senior Application Scientists, provides in-depth troubleshooting advice and best practices to prevent its primary degradation pathway: hydrolysis.

Section 1: Understanding the Hydrolytic Instability

This compound contains two functional groups susceptible to hydrolysis: a methyl ester and a butyrylamide group. Hydrolysis is the cleavage of these chemical bonds by reaction with water.[4] While both groups can hydrolyze, the ester linkage is significantly more reactive and prone to cleavage under common experimental conditions, particularly in the presence of bases.[5][6]

The primary factors accelerating hydrolysis are:

  • pH: The reaction rate is highly pH-dependent. Basic (alkaline) conditions dramatically accelerate the hydrolysis of the ester group in a process known as saponification.[7][8] Acidic conditions can also catalyze the hydrolysis of both the ester and, more slowly, the amide bond.[9][10]

  • Aqueous Solvents: Water is a reactant in hydrolysis. The presence of water, even in co-solvent systems, creates the potential for degradation.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[6]

The electron-withdrawing nature of the nitro group on the aromatic ring makes the ester's carbonyl carbon more electrophilic, increasing its susceptibility to nucleophilic attack by water or hydroxide ions.[11][12]

Primary Hydrolysis Pathway: Base-Catalyzed Ester Cleavage

The most common and rapid degradation pathway for this molecule is the base-catalyzed hydrolysis of the methyl ester, which is effectively irreversible.

G cluster_0 Mechanism of Base-Catalyzed Ester Hydrolysis Compound Ester + OH⁻ (Hydroxide Ion) Intermediate Tetrahedral Intermediate (Unstable) Compound->Intermediate 1. Nucleophilic Attack Products Carboxylate Anion + Methanol Intermediate->Products 2. Elimination of Methoxide (⁻OCH₃) FinalProduct Carboxylic Acid (After Acidic Workup) Products->FinalProduct 3. Protonation

Caption: Base-catalyzed hydrolysis (saponification) workflow.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered by researchers and provides actionable solutions.

Q1: I dissolved the compound in a standard phosphate-buffered saline (PBS) solution at pH 7.4, and my analysis shows a new, more polar peak in the chromatogram over time. What is happening?

A: You are likely observing hydrolysis. PBS is an aqueous buffer, and a pH of 7.4, while not strongly basic, is sufficient to promote slow, base-catalyzed hydrolysis of the ester group. The resulting product, 4-(butyrylamino)-3-methyl-5-nitrobenzoic acid, is a carboxylic acid, which is significantly more polar and will thus have a shorter retention time on a reverse-phase HPLC column.

Q2: Which functional group is the primary point of failure, the ester or the amide?

A: The methyl ester is the primary point of hydrolytic instability. Amide bonds are substantially more stable and resistant to hydrolysis due to resonance stabilization, which reduces the electrophilicity of the amide carbonyl carbon.[6] Hydrolysis of the amide requires much harsher conditions, such as prolonged heating in highly concentrated acid or base, which are not typical for most experiments.[9][13] Therefore, preventative measures should focus on protecting the ester group.

Q3: How does pH specifically influence the degradation rate?

A: The rate of hydrolysis follows a characteristic "U-shaped" curve with respect to pH.

  • In Basic Conditions (pH > 7): The rate increases dramatically. This is due to the high concentration of the potent nucleophile, the hydroxide ion (OH⁻), which directly attacks the ester carbonyl.[7] This reaction, known as saponification, is the fastest pathway for degradation.

  • In Acidic Conditions (pH < 4): The rate is also accelerated, though typically much slower than in basic conditions. The acid catalyzes hydrolysis by protonating the carbonyl oxygen, making the carbonyl carbon more susceptible to attack by the weaker nucleophile, water.[10][14]

  • In Neutral/Slightly Acidic Conditions (pH 4-6): The rate of hydrolysis is at its minimum. In this range, the concentrations of both hydroxide ions and hydronium ions (for catalysis) are lowest.

Q4: What is the recommended pH range for preparing aqueous or semi-aqueous solutions?

A: To ensure maximum stability in solutions containing water, we strongly recommend using a buffer system that maintains a pH between 4.0 and 6.0 . Citrate or acetate buffers are excellent choices for this range. Avoid phosphate buffers near neutral pH and basic buffers like Tris or bicarbonate entirely if stability over several hours is required.

Q5: How should I select a solvent to prevent hydrolysis during an experiment?

A: The most effective way to prevent hydrolysis is to eliminate water.

  • First Choice (Highest Stability): Use anhydrous aprotic solvents. Examples include Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), or Dimethylformamide (DMF). Ensure your solvents are truly anhydrous by using a freshly opened bottle or one stored over molecular sieves.

  • Second Choice (Moderate Stability): If a protic solvent is required, use anhydrous alcohols like methanol or ethanol. While these can participate in a slower transesterification reaction, this is generally less of a concern than hydrolysis over short experimental timescales.[15][16]

  • Avoid (Lowest Stability): Aqueous buffers or co-solvent systems containing water should be avoided unless absolutely necessary.[17] If they must be used, prepare the solution immediately before use, keep it cold, and adhere to the pH 4-6 guideline.

Q6: I need to heat my reaction. How does temperature affect stability?

A: The rate of hydrolysis increases with temperature. As a general rule of thumb (the Arrhenius equation), the reaction rate can double for every 10°C increase in temperature. If you must heat your experiment, we recommend the following:

  • Conduct the reaction in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Minimize the reaction time at elevated temperatures.

  • Cool the reaction mixture promptly once the experiment is complete.

Q7: I suspect hydrolysis has occurred. How can I detect and quantify the degradation?

A: Several analytical techniques are suitable for monitoring the stability of your compound. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method.

  • Method: Develop a reverse-phase HPLC method that can separate the parent compound from its more polar carboxylic acid hydrolysate.

  • Detection: The parent compound and the hydrolyzed product can be monitored by UV spectrophotometry.

  • Quantification: The percentage of hydrolysis can be calculated by comparing the peak area of the parent compound to the total peak area of the parent and the degradation product(s). LC-MS/MS can also be used for definitive identification of the hydrolyzed product.[18][19]

Q8: What are the best practices for preparing and storing stock solutions?

A: For maximum shelf-life, stock solutions should be prepared in an anhydrous aprotic solvent like DMF or DMSO at a high concentration.

  • Preparation: Use a new, sealed vial. Weigh the solid compound and add the anhydrous solvent. Cap tightly.

  • Storage: Store stock solutions at -20°C or below . When removing from the freezer, allow the vial to warm completely to room temperature before opening to prevent atmospheric moisture from condensing into the cold solution.

  • Usage: For experiments, dilute a small aliquot of the stock solution into your final reaction medium immediately before use. Avoid repeated freeze-thaw cycles.

Section 3: Recommended Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution (10 mM)
  • Weigh 2.80 mg of this compound into a clean, dry 1.5 mL amber glass vial.

  • Using a calibrated pipette, add 1.0 mL of anhydrous, analytical grade Dimethyl Sulfoxide (DMSO).

  • Cap the vial tightly and vortex for 30-60 seconds until the solid is completely dissolved.

  • Seal the vial cap with parafilm for extra protection against moisture.

  • Label clearly and store at -20°C, protected from light.

Protocol 2: Workflow for Monitoring Compound Stability via HPLC

This workflow allows you to empirically determine the stability of the compound in your specific experimental buffer.

G cluster_workflow HPLC Stability Monitoring Workflow Prep Prepare Test Solution (Compound in Buffer) T0 Inject T=0 Sample (Establish Initial Purity) Prep->T0 Incubate Incubate at Test Condition (e.g., 37°C) Prep->Incubate Sample Take Aliquots at Time Points (e.g., 1h, 4h, 8h, 24h) Incubate->Sample Inject Inject Time Point Samples into HPLC Sample->Inject Analyze Analyze Chromatograms: - Measure Parent Peak Area - Measure Hydrolysis Peak Area Inject->Analyze Calculate Calculate % Hydrolysis vs. Time Analyze->Calculate

Caption: A logical workflow for assessing compound stability.

Section 4: Summary of Best Practices for Preventing Hydrolysis

ParameterRecommendationRationale
pH Control Maintain solutions between pH 4.0 and 6.0 .Minimizes both base- and acid-catalyzed hydrolysis rates.
Solvent Choice Prioritize anhydrous aprotic solvents (e.g., DMSO, DMF, ACN).Eliminates water, a necessary reactant for hydrolysis.
Temperature Handle and store solutions at low temperatures (e.g., 0-4°C). Store long-term at -20°C .Reduces the kinetic rate of the hydrolysis reaction.
Storage (Solid) Store solid compound in a desiccator at low temperature, protected from light.Prevents degradation from atmospheric moisture and light.[1]
Storage (Solution) Prepare stock solutions in anhydrous DMSO or DMF and store at -20°C.Provides the most stable format for long-term solution storage.[]
Experimental Use Prepare final aqueous dilutions immediately before use .Minimizes the time the compound is exposed to destabilizing aqueous conditions.

References

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  • Whittaker, J. W. (2007). Investigation of a general base mechanism for ester hydrolysis in C-C hydrolase enzymes of the alpha/beta-hydrolase superfamily: a novel mechanism for the serine catalytic triad. Biochemical Journal, 402(1), 119-126. [Link]

  • Graczyk, T., & Gasiński, L. (2003). Sonication effects on ester hydrolysis in alcohol-water mixtures. Journal of Physical Organic Chemistry, 16(10), 739-743. [Link]

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  • Gustin, J. L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Process Safety Progress, 17(1), 49-56. [Link]

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  • University of California, Irvine. (n.d.). Esterification of benzoic acid to methyl benzoate. Retrieved from UCI website. [Link]

  • Johnson, K. L., Shalaeva, M., & Zann, M. (2007). Identifying lactone hydrolysis in pharmaceuticals. A tool for metabolite structural characterization. Journal of the American Society for Mass Spectrometry, 18(2), 266-276. [Link]

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  • Juárez, J. F., Villa, J. A., & Zylstra, G. J. (2008). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 72(4), 646-666. [Link]

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  • Restek. (n.d.). Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS. Retrieved from Restek website. [Link]

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  • Gassman, P. G., Hodgson, P. K. G., & Balchunis, R. J. (1976). Base-promoted hydrolysis of amides at ambient temperatures. Journal of the American Chemical Society, 98(5), 1275-1276. [Link]

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Technical Support Center: In-Process Controls for Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers and process chemists involved in the synthesis of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate (CAS: 152628-01-8). This compound is a critical intermediate, most notably in the multi-step synthesis of the antihypertensive drug, Telmisartan.[1][2] The quality and purity of this intermediate directly impact the efficacy and safety profile of the final Active Pharmaceutical Ingredient (API).

This guide deviates from a standard checklist format to provide a deeper, cause-and-effect-based approach to in-process controls (IPCs) and troubleshooting. Our goal is to empower you with the scientific rationale behind each control point, enabling you to anticipate, diagnose, and resolve issues effectively during your production campaign.

Section 1: Synthesis Overview and Critical Control Points

The production of this compound is predominantly a two-step process starting from Methyl 4-amino-3-methylbenzoate. Each stage presents unique challenges and requires stringent control to ensure high yield and purity.

  • Step 1: Amidation. The initial step is the acylation of Methyl 4-amino-3-methylbenzoate with butyryl chloride to form the amide intermediate, Methyl 4-(butyrylamino)-3-methylbenzoate.[3][4]

  • Step 2: Nitration. This is the most critical and sensitive step. The amide intermediate is nitrated using a potent nitrating agent, typically fuming nitric acid in the presence of sulfuric acid, to introduce the nitro group at the C5 position.[3][4]

The entire workflow is a sequence of synthesis and verification, where IPCs act as the gatekeepers for quality progression.

cluster_0 Step 1: Amidation cluster_1 Step 2: Nitration cluster_2 Final Processing A Methyl 4-amino- 3-methylbenzoate C Amidation Reaction A->C B Butyryl Chloride B->C IPC1 IPC 1: Reaction Completion (TLC/HPLC) C->IPC1 Monitor D Methyl 4-(butyrylamino) -3-methylbenzoate IPC1->D Proceed if complete F Nitration Reaction (Critical Temp. Control) D->F E Fuming HNO₃ / H₂SO₄ E->F IPC2 IPC 2: Impurity Profile (TLC/HPLC) F->IPC2 Monitor G Quench & Workup IPC2->G Proceed if profile is acceptable H Purification (Recrystallization) G->H I Final Product: Methyl 4-(butyrylamino)-3- methyl-5-nitrobenzoate H->I

Caption: High-level synthetic workflow with integrated IPCs.
Table 1: Critical Process Parameters (CPPs) and Their Justification
ParameterStageRecommended ControlScientific Rationale
Temperature Nitration-10°C to 5°C The nitration reaction is highly exothermic. Elevated temperatures drastically increase the reaction rate and promote the formation of di-nitrated and other polynitrated byproducts, which are difficult to separate from the desired product.[3][5]
Reagent Stoichiometry NitrationSlight excess of Nitrating Agent A carefully controlled slight excess ensures the complete consumption of the starting amide. However, a large excess will aggressively drive the reaction towards polynitration.[5]
Addition Rate NitrationSlow, dropwise addition Prevents localized temperature spikes (hot spots) within the reactor, which would lead to impurity formation. Ensures consistent reaction kinetics.[5][6]
Reaction Time Amidation & NitrationMonitor via TLC/HPLC Reactions should be stopped once the starting material is consumed. Prolonged reaction times, especially for nitration, increase the risk of side reactions and byproduct formation.[5]

Section 2: In-Process Control (IPC) Methodologies & Troubleshooting FAQs

Effective IPCs are not just about running a sample; they are about making informed decisions.

FAQ 1: What is the most effective and practical IPC for monitoring reaction completion?

Answer: For both the amidation and nitration steps, Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method for routine monitoring.[7][8] It provides a clear qualitative picture of the disappearance of starting material and the appearance of the product. For more rigorous, quantitative analysis during process development or for troubleshooting, High-Performance Liquid Chromatography (HPLC) is the preferred method.[8]

Protocol: In-Process TLC Monitoring

  • Sample Preparation: At timed intervals (e.g., every 30 minutes), carefully withdraw a micro-aliquot from the reaction mixture. Immediately quench it in a vial containing a suitable solvent (e.g., ethyl acetate) and a small amount of water or sodium bicarbonate solution (for the nitration step) to stop the reaction.

  • Plate Spotting: On a silica gel TLC plate (e.g., Silica Gel 60 F254), spot the starting material (SM), the co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Elution: Develop the plate using an appropriate mobile phase. A good starting point is a hexane/ethyl acetate mixture (e.g., 7:3 v/v).

  • Visualization: Visualize the plate under a UV lamp at 254 nm.

  • Interpretation: The reaction is considered complete when the starting material spot is no longer visible in the "RM" lane.

Start Take Reaction Aliquot TLC Perform TLC Analysis (SM vs. RM vs. Co-spot) Start->TLC Decision Is Starting Material Consumed? TLC->Decision Proceed Reaction Complete. Proceed to Workup/Next Step. Decision->Proceed Yes Continue Reaction Incomplete. Continue Reaction & Monitoring. Decision->Continue No Continue->Start Re-sample after Δt

Caption: IPC decision workflow based on TLC analysis.
FAQ 2: My nitration step is producing significant amounts of a less polar impurity. What is happening and how do I fix it?

Answer: This is a classic sign of polynitration , specifically the formation of a di-nitrated byproduct. This occurs when the reaction conditions are too harsh, causing a second nitro group to be added to the aromatic ring. This is the most critical issue to control in this synthesis.

Root Causes & Corrective Actions:

  • Cause 1: Poor Temperature Control. The reaction temperature likely exceeded the 5°C upper limit, even for a short period.

    • Action: Ensure your cooling bath is robust and stable. For larger scales, verify the reactor's cooling jacket efficiency. Reduce the addition rate of the nitrating agent to allow the cooling system to keep up with the heat generated.[5]

  • Cause 2: Excess Nitrating Agent. The molar ratio of the nitrating agent to the substrate was too high.

    • Action: Re-calculate and precisely measure your reagents. Use a stoichiometric amount or only a very slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent.[5]

  • Cause 3: Extended Reaction Time. The reaction was allowed to continue long after the starting material was consumed.

    • Action: Implement strict IPC monitoring (TLC/HPLC) and quench the reaction as soon as the starting amide is fully consumed.[5]

cluster_0 Diagnostic Pathway cluster_1 Corrective Action Issue High Impurity Level Detected via IPC Polarity: Lower than product CheckTemp Review Temperature Logs Did T exceed 5°C? Issue->CheckTemp CheckStoi CheckStoi Issue->CheckStoi CheckTime Review IPC Data Was reaction time extended post-completion? Issue->CheckTime ActionTemp Improve Cooling Efficiency Reduce Addition Rate CheckTemp:f1->ActionTemp If Yes ActionStoi Recalculate & Verify Reagent Stoichiometry CheckStoi:f1->ActionStoi If Yes ActionTime Define Strict Endpoint Quench Immediately at Completion CheckTime:f1->ActionTime If Yes

Caption: Troubleshooting logic for polynitrated impurity formation.
FAQ 3: The yield from my amidation step is consistently low. What are the likely causes?

Answer: Low yield in the amidation step typically points to issues with reagents or incomplete reaction.

  • Cause 1: Inactive Butyryl Chloride. Butyryl chloride is highly reactive and susceptible to hydrolysis if exposed to atmospheric moisture, converting it to butyric acid, which is unreactive under these conditions.

    • Action: Use a fresh bottle of butyryl chloride or re-distill older stock. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Cause 2: Incomplete Reaction. The reaction may not have been run for a sufficient duration or at an optimal temperature.

    • Action: Monitor the reaction via TLC until no starting amine is observed. If the reaction stalls, a gentle warming (e.g., to 40-50°C) can help drive it to completion, but this must be balanced against potential side reactions.

  • Cause 3: Product Loss During Workup. The amide product may have some water solubility, leading to losses during aqueous washes.

    • Action: When performing aqueous washes, minimize the volume of water used. Back-extract the aqueous layers with the organic solvent (e.g., ethyl acetate) to recover any dissolved product.

FAQ 4: My final product is a sticky oil or fails to crystallize. How can I isolate a solid?

Answer: This issue almost always indicates the presence of impurities that are inhibiting crystal lattice formation.[7] The primary culprits are residual solvents or reaction byproducts (like the di-nitro impurity).

  • Action 1: Re-evaluate Purity. Run a high-resolution analysis (HPLC or ¹H NMR) on the crude product to identify the impurities. If significant byproducts are present, purification by column chromatography is necessary before attempting recrystallization.

  • Action 2: Improve Drying. Ensure the product is thoroughly dried under high vacuum to remove all residual solvents from the workup (e.g., ethyl acetate, dichloromethane).

  • Action 3: Optimize Recrystallization. The product is typically a crystalline solid. If it's pure but still oily, optimize the recrystallization solvent system. Try a co-solvent system like ethanol/water or ethyl acetate/hexane. Dissolve the oil in the minimum amount of the more soluble hot solvent, then slowly add the less soluble "anti-solvent" until turbidity appears, then allow it to cool slowly.

Section 3: Data Interpretation

A self-validating protocol relies on consistent and predictable data. Use the following table as a guide for your IPCs.

Table 2: Typical TLC and HPLC Data for Reaction Monitoring
CompoundTypical Rf (Hexane:EtOAc 7:3)HPLC Retention TimeExpected Observation During IPC
Methyl 4-amino-3-methylbenzoate ~0.5ShorterShould disappear completely after Step 1.
Methyl 4-(butyrylamino)-3-methylbenzoate ~0.4IntermediateAppears after Step 1; should disappear completely after Step 2.
This compound (Product) ~0.3LongerAppears after Step 2. Becomes the major peak.
Di-nitro Impurity (Potential) ~0.35 (often close to product)Varies, often close to productShould be <1% area in HPLC. If visible on TLC, process is out of control.

Note: Rf and retention times are relative and will vary based on exact conditions, column, and mobile phase composition. Run standards for confirmation.

References

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). This compound | Premium Quality Chemical Manufacturer.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 18). The Chemical Synthesis of this compound: Processes and Applications.
  • ResearchGate. (2025, August 7). Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate.
  • ChemicalBook. (2025, August 20). This compound | 152628-01-8.
  • ChemicalBook. (n.d.). This compound synthesis.
  • Benchchem. (n.d.). Technical Support Center: Managing Oxidation and Polynitration During Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 6). Quality Assurance in Pharmaceutical Intermediates: The Case of this compound.
  • ResearchGate. (2022, June). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.
  • RSC Publishing. (n.d.). Analytical Methods.
  • Scribd. (n.d.). Nitration Reactions in Pharma Intermediates.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate.
  • BLDpharm. (n.d.). 152628-01-8|this compound.
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
  • ACS Publications. (2023, May 30). Approaches and Considerations for the Investigation and Synthesis of N-Nitrosamine Drug Substance-Related Impurities (NDSRIs). Organic Process Research & Development.
  • NIH National Center for Biotechnology Information. (n.d.). Methyl 4-(butyrylamino)-5-methyl-2-nitrobenzoate. PubMed Central.
  • NIH National Center for Biotechnology Information. (2018, September 18). Direct Transamidation Reactions: Mechanism and Recent Advances. PubMed Central.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)benzoate.

Sources

Technical Support Center: Acylation of Methyl 4-Amino-3-Methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the acylation of methyl 4-amino-3-methylbenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges encountered during the N-acylation of this substrate, moving beyond simple protocols to explain the underlying chemical principles and provide robust troubleshooting strategies in a direct question-and-answer format.

Section 1: Troubleshooting Reaction Failures and Low Yields

This section addresses the most common and frustrating issue: a reaction that fails to proceed as expected or gives disappointingly low yields.

Question: My reaction shows a significant amount of unreacted starting material, even after extended reaction time. What are the likely causes?

Answer:

This is a classic issue that typically points to one of three areas: reagent quality, insufficient activation, or deactivation of the nucleophile.

  • Poor Quality of the Acylating Agent: Acyl halides (e.g., acetyl chloride) and anhydrides (e.g., acetic anhydride) are highly reactive and susceptible to hydrolysis from atmospheric moisture. If your reagent has been stored improperly or is old, it may be largely hydrolyzed to the corresponding carboxylic acid, which is unreactive under these conditions.

    • Validation Step: Before starting, check the purity of your acylating agent. For liquid acyl chlorides, a simple test is to carefully add a drop to a vial of anhydrous ethanol; a vigorous reaction with HCl evolution suggests high reactivity. For anhydrides, IR spectroscopy can be a quick check for the presence of contaminating carboxylic acid.

  • Deactivation of the Amine: The acylation reaction generates one equivalent of acid (e.g., HCl from an acyl chloride)[1]. In the absence of a suitable base, this acid will protonate the starting amine, forming an unreactive ammonium salt.[1] This effectively shuts down the reaction.

    • Solution: Ensure you are using at least one equivalent of a base to scavenge the acid byproduct. For Schotten-Baumann conditions, an aqueous base like NaOH or Na₂CO₃ is used.[2][3][4] For anhydrous conditions, an organic base like pyridine or triethylamine is required.[3][5] Pyridine can also act as a nucleophilic catalyst.

  • Steric Hindrance: The methyl group ortho to the amino group in methyl 4-amino-3-methylbenzoate can introduce some steric hindrance, slowing the reaction compared to an unsubstituted aniline. This effect is more pronounced with bulky acylating agents.[6]

    • Solution: If using a sterically demanding acylating agent, you may need to increase the reaction temperature or extend the reaction time. However, proceed with caution, as this can also promote side reactions.

Troubleshooting Workflow for Low Conversion

Here is a logical workflow to diagnose a stalled acylation reaction.

G start Low or No Product by TLC/LC-MS reagent_check 1. Verify Reagent Purity start->reagent_check conditions_check 2. Evaluate Reaction Conditions reagent_check->conditions_check Reagents OK reagent_fail Use fresh/purified acylating agent and anhydrous solvent. reagent_check->reagent_fail Reagents Bad analysis 3. Analyze Crude Mixture conditions_check->analysis Conditions Seem Correct conditions_fail Adjust stoichiometry (base), temperature, or solvent. conditions_check->conditions_fail Error Identified sm_present sm_present analysis->sm_present Mainly Starting Material side_products side_products analysis->side_products Multiple Side Products sm_sol Issue is likely kinetics or deactivation. Increase temp, add catalyst (e.g., DMAP), or use a more reactive acylating agent. sm_present->sm_sol sp_sol Reaction is unselective. See Section 2 for managing side reactions (hydrolysis, di-acylation, etc.). side_products->sp_sol

Sources

Technical Support Center: Optimizing Recrystallization of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate. This resource is designed for researchers, chemists, and drug development professionals who are looking to optimize the final purification step of this compound via recrystallization. Here, we address common challenges and frequently asked questions, providing not just protocols but the underlying chemical principles to empower you to make informed decisions during your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the selection of an appropriate solvent system for the recrystallization of this compound.

Question 1: What are the ideal properties of a recrystallization solvent for this compound?

An ideal solvent for this compound should exhibit a steep solubility curve. This means the compound should be sparingly soluble at low temperatures (e.g., room temperature or below) but highly soluble at the solvent's boiling point. This differential solubility is the fundamental principle that allows for the separation of the desired compound from impurities and maximizes yield upon cooling.

Other critical properties include:

  • Non-reactivity: The solvent must be chemically inert towards this compound.

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after crystallization).

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals, but not so volatile that significant evaporation occurs during heating and filtration.

  • Boiling Point: A boiling point between 60°C and 120°C is often desirable. A boiling point that is too low may not provide a sufficient solubility differential, while a boiling point that is too high can make the solvent difficult to remove and may pose a risk of the compound "oiling out."

  • Safety: The solvent should have a low toxicity and flammability profile.

Question 2: Based on its structure, what solvents are good starting points for screening?

The structure of this compound—containing an aromatic ring, a nitro group, an ester, and an amide—classifies it as a moderately polar molecule. Therefore, solvents of moderate polarity are excellent starting points. The principle of "like dissolves like" is a useful guide here.

A recommended initial solvent screen should include:

  • Alcohols: Ethanol, Methanol, Isopropanol

  • Esters: Ethyl acetate

  • Ketones: Acetone

  • Aromatic Hydrocarbons: Toluene

  • Halogenated Solvents: Dichloromethane (use with caution due to volatility)

  • Ethers: 2-Methyltetrahydrofuran (a greener alternative to THF)

It is also highly probable that a binary solvent system (a "solvent-antisolvent" pair) will be required to achieve optimal results. Good candidates for binary systems include pairs like ethanol/water, ethyl acetate/heptane, or toluene/heptane.

Question 3: How do I perform a systematic solvent screen?

A systematic approach is crucial to efficiently identify the best solvent system.

Protocol: Small-Scale Solvent Screening
  • Preparation: Place approximately 10-20 mg of your crude this compound into several small test tubes.

  • Initial Solubility Test (Room Temp): To each tube, add a different candidate solvent dropwise (e.g., 0.2 mL at a time), vortexing after each addition. Observe if the compound dissolves readily at room temperature. If it does, that solvent is likely unsuitable as a primary recrystallization solvent, as the recovery would be poor.

  • Hot Solubility Test: For the solvents in which the compound was sparingly soluble at room temperature, heat the test tubes in a water or sand bath towards the solvent's boiling point. Continue to add the solvent dropwise until the solid just dissolves.

  • Cooling and Crystallization: Once a clear solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath for 15-20 minutes.

  • Observation: A successful solvent will show poor solubility at room temperature, complete solubility at high temperature, and significant crystal formation upon cooling. Note the quality and quantity of the crystals formed.

The results of this screen can be summarized in a table for easy comparison.

SolventSolubility at 20°CSolubility at BoilingCrystal Formation on CoolingNotes
EthanolSparingly SolubleSolubleGood, well-formed needlesPromising candidate
WaterInsolubleInsolubleNonePotential as an anti-solvent
Ethyl AcetateSolubleVery SolublePoor recoveryUnsuitable alone
HeptaneInsolubleSparingly SolubleNonePotential as an anti-solvent
TolueneSparingly SolubleSolubleSmall crystals, slow formationPossible candidate

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the recrystallization of this compound.

Problem 1: My compound "oiled out" instead of crystallizing. What should I do?

"Oiling out" occurs when the solute is insoluble in the solution at a temperature above its own melting point, or when the solution becomes supersaturated at a temperature above the solute's melting point. The result is a liquid phase of impure compound separating from the solvent.

Causality & Solutions:

  • The boiling point of the solvent is too high: If the solvent's boiling point is higher than the melting point of your compound, it will melt before it dissolves. Solution: Switch to a lower-boiling point solvent.

  • The solution is cooling too quickly: Rapid cooling can lead to a high degree of supersaturation, favoring the formation of an oil over an ordered crystal lattice. Solution: Ensure the solution cools slowly. Insulate the flask with glass wool or place it in a warm bath that is allowed to cool to room temperature.

  • The compound is impure: Impurities can depress the melting point of a substance, increasing the likelihood of oiling out. Solution: Attempt to purify the material by other means (e.g., column chromatography) before recrystallization. You can also try adding slightly more solvent to the hot solution to reduce the saturation level.

Workflow: Troubleshooting Oiling Out

Caption: Decision tree for addressing "oiling out".

Problem 2: No crystals are forming, even after cooling in an ice bath.

This indicates that the solution is not sufficiently supersaturated, or there is an energetic barrier to nucleation (the initial formation of crystals).

Causality & Solutions:

  • Too much solvent was used: If the compound remains soluble even at low temperatures, no crystals will form. Solution: Boil off some of the solvent to increase the concentration of the solute. Be careful not to evaporate too much, as this can cause the impurities to precipitate as well.

  • Lack of nucleation sites: Crystal growth requires an initial seed. Solution 1 (Scratching): Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass provide nucleation sites. Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.

  • The cooling period is too short: Some compounds require more time to crystallize. Solution: Leave the solution in a cold environment (e.g., a refrigerator) for an extended period (several hours to overnight).

Problem 3: The purity of my recrystallized product has not improved significantly.

This is a common issue that can stem from several factors related to the chosen solvent system and the nature of the impurities.

Causality & Solutions:

  • The solvent choice is poor: If the impurities have similar solubility profiles to your target compound in the chosen solvent, co-crystallization can occur. Solution: You must select a different solvent or solvent system. The ideal solvent will keep the impurities dissolved at all temperatures.

  • Crystallization occurred too quickly: Rapid crystal growth can trap impurities within the crystal lattice. Solution: Slow down the cooling process to allow for the formation of a more ordered (and purer) crystal lattice.

  • Incomplete washing of crystals: Residual mother liquor on the surface of the crystals contains impurities. Solution: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to rinse away the mother liquor. Do not use a warm solvent, as this will dissolve some of your product.

Workflow: Optimizing Purity

Caption: Workflow for improving product purity.

Part 3: Experimental Protocol

Optimized Recrystallization Protocol for this compound (Using Ethanol/Water System as an Example)

This protocol assumes that an ethanol/water binary system was identified as optimal during the solvent screening.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely. Perform this on a hot plate with stirring.

  • Hot Filtration (if necessary): If any insoluble impurities are present in the hot solution, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Addition of Anti-Solvent: Heat a separate container of deionized water. Slowly add the hot water dropwise to the hot ethanol solution until you observe persistent cloudiness (the cloud point). This indicates the solution is saturated.

  • Re-solubilization: Add a few more drops of hot ethanol until the solution becomes clear again. This ensures you are just below the saturation point.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of a cold ethanol/water mixture (in the same ratio as the final recrystallization mixture).

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

References

  • Recrystallization. [Link]

  • Recrystallization. [Link]

  • Mixed Solvent Recrystallization. [Link]

  • Oiling Out. [Link]

  • Inducing Crystallization. [Link]

Technical Support Center: HPLC Method Development for Resolving Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate and Its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. Here, we combine established scientific principles with field-proven insights to help you develop a robust and reliable stability-indicating HPLC method.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the initial stages of method development for this compound.

Q1: What are the key physicochemical properties of this compound to consider for HPLC method development?

This compound is a crystalline solid with a molecular weight of approximately 280.28 g/mol . It is soluble in organic solvents, which makes it suitable for reversed-phase HPLC. Its structure contains a nitroaromatic ring, which is a strong chromophore, making UV detection a suitable choice. The presence of an amide and an ester group suggests potential susceptibility to hydrolysis under acidic or basic conditions.

Q2: What are the likely impurities I should expect?

Impurities can originate from the synthesis process or degradation.

  • Synthetic Intermediates and By-products: The synthesis may involve precursors like 4-nitro-3-methylbenzoic acid. Incomplete reactions or side reactions can lead to the presence of these starting materials or other related substances in the final product.

  • Degradation Products: Forced degradation studies are essential to identify potential degradation products. Given the structure, likely degradation pathways include:

    • Hydrolysis: The ester and amide functional groups can hydrolyze under acidic or basic conditions.

    • Reduction: The nitro group can be reduced to an amino group.

    • Photodegradation: Aromatic nitro compounds can be susceptible to degradation upon exposure to light.

Q3: What is a good starting point for an HPLC method?

A reversed-phase HPLC method is a logical starting point. Here is a recommended initial setup:

ParameterRecommendationRationale
Column C18, 4.6 x 150 mm, 5 µmA C18 column provides good retention for this relatively non-polar molecule.
Mobile Phase A 0.1% Phosphoric acid in WaterProvides good peak shape for acidic and neutral compounds.
Mobile Phase B AcetonitrileA common and effective organic modifier in reversed-phase HPLC.
Gradient 10-90% B over 20 minutesA broad gradient is useful for initial screening to elute a wide range of potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times.
Detector UV at 254 nmThe nitroaromatic structure should have strong absorbance at this wavelength. A PDA detector is highly recommended to assess peak purity and identify optimal wavelengths for all components.
Injection Volume 10 µLA standard injection volume.

Q4: How do I choose the optimal detection wavelength?

While 254 nm is a good starting point, a photodiode array (PDA) detector is invaluable for determining the optimal wavelength. By examining the UV spectra of the main peak and all impurity peaks, you can select a wavelength that provides the best sensitivity for all compounds of interest. In some cases, multiple wavelengths may be necessary to adequately quantify all impurities. The integration of UV spectroscopic data with chemometric tools can also aid in analyzing complex datasets.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your analysis.

Problem: Poor Peak Shape (Tailing or Fronting)

  • Q: My main peak is tailing. What could be the cause and how can I fix it?

    • A: Peak tailing is a common issue and can be caused by several factors.

      • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic functional groups on the analyte, causing tailing.

        • Solution: Use an end-capped column or a column with a different stationary phase chemistry. Adjusting the mobile phase pH to suppress the ionization of the analyte can also help.

      • Column Overload: Injecting too much sample can lead to peak tailing.

        • Solution: Reduce the sample concentration or injection volume.

      • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to poor peak shape.

        • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.

  • Q: All of my peaks are fronting. What does this indicate?

    • A: Peak fronting is less common than tailing and is often a sign of column overload, especially for the main component. It can also be caused by a void in the column packing material.

Problem: Co-elution of Impurities

  • Q: I have an impurity that is co-eluting with the main peak. How can I improve the resolution?

    • A: Achieving baseline separation is crucial for accurate quantification. Here are several strategies to improve resolution:

      • Optimize the Mobile Phase:

        • Change the Organic Modifier: Switching from acetonitrile to methanol can alter the selectivity of the separation.

        • Adjust the Gradient: A shallower gradient around the elution time of the co-eluting peaks can improve separation.

        • Modify the pH: For ionizable compounds, small changes in the mobile phase pH can significantly impact retention and selectivity.

      • Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry is a powerful tool. Consider a phenyl-hexyl or a cyano-bonded phase, which can offer different selectivities for aromatic compounds.

      • Adjust the Temperature: Lowering the temperature can sometimes improve resolution, but it will also increase run time.

Problem: Baseline Issues

  • Q: I'm observing a noisy or drifting baseline. What are the common causes?

    • A: A stable baseline is essential for accurate integration, especially for low-level impurities.

      • Contaminated Mobile Phase: Ensure you are using high-purity, HPLC-grade solvents and that your mobile phase is properly degassed.

      • Detector Issues: A dirty flow cell or a failing lamp in the UV detector can cause baseline noise.

      • Column Bleed: At high temperatures or extreme pH, the stationary phase can degrade and "bleed" from the column, causing a rising baseline, particularly during a gradient.

Problem: Low Sensitivity for Impurities

  • Q: I can't detect some of the expected impurities. How can I improve sensitivity?

    • A: Detecting trace-level impurities is a common challenge.

      • Optimize Detection Wavelength: Use a PDA detector to identify the wavelength of maximum absorbance for each impurity.

      • Increase Sample Concentration: If possible without overloading the main peak, a higher sample concentration will increase the impurity signal.

      • Consider a More Sensitive Detector: If UV detection is not sensitive enough, consider using a mass spectrometer (LC-MS). LC-MS provides higher sensitivity and specificity and can aid in the identification of unknown impurities.

Part 3: Method Development Workflow

A systematic approach to method development is key to achieving a robust and reliable method.

Caption: A systematic workflow for HPLC method development.

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.
  • NIH. Development of forced degradation and stability indicating studies of drugs—A review.
  • YouTube. Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024).
  • Luminata. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022).

Minimizing side reactions during Telmisartan synthesis from the nitro intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Telmisartan Synthesis

Topic: Minimizing Side Reactions During the Reduction of Methyl 4-butyramido-3-methyl-5-nitrobenzoate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Nitro Reduction Step in Telmisartan Synthesis

The synthesis of Telmisartan, a widely used angiotensin II receptor antagonist, involves a critical sequence of reactions, one of the most pivotal being the reduction of the nitro intermediate, methyl 4-butyramido-3-methyl-5-nitrobenzoate, to its corresponding amine.[1][2] This amine is the direct precursor to the first benzimidazole ring, forming the core scaffold of the final drug molecule. While seemingly a standard transformation, this step is fraught with potential side reactions that can significantly impact yield, purity, and the overall efficiency of the synthesis.

This guide provides in-depth technical support, troubleshooting advice, and validated protocols to help researchers navigate the challenges of this reduction step, ensuring high-fidelity conversion and minimizing the formation of problematic impurities.

Understanding the Core Chemistry: Desired Transformation vs. Competing Pathways

The primary objective is the clean, high-yield reduction of an aromatic nitro group to a primary amine (Pathway A ). However, the reaction proceeds through several reactive intermediates, namely nitroso and hydroxylamine species. These intermediates are the primary origin of common side products, such as azo and azoxy dimers (Pathway B ), which can complicate purification and compromise the quality of the active pharmaceutical ingredient (API).

G Nitro Nitro Intermediate (R-NO₂) Nitroso Nitroso Intermediate (R-N=O) Nitro->Nitroso Reduction Step 1 Hydroxylamine Hydroxylamine Intermediate (R-NHOH) Nitroso->Hydroxylamine Azoxy Azoxy Impurity (R-N=N(O)-R) Nitroso->Azoxy Condensation Amine Desired Amine Product (R-NH₂) Hydroxylamine->Amine Pathway A (Desired) Hydroxylamine->Azoxy Azo Azo Impurity (R-N=N-R) Azoxy->Azo Pathway B (Side Reaction)

Caption: Desired reaction pathway (A) vs. side reaction pathway (B).

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My reaction is sluggish, showing significant amounts of starting material even after extended reaction times. What are the likely causes?

A1: Incomplete conversion is a common issue stemming from several factors:

  • Catalyst Inactivity (Catalytic Hydrogenation): Palladium on carbon (Pd/C) is a popular choice for this reduction.[2][3] However, its activity can be compromised.

    • Cause: The catalyst may have been improperly stored (exposed to air/moisture) or may be from an old batch. Certain functional groups can also act as catalyst poisons.

    • Solution: Always use a fresh, high-quality catalyst. If poisoning is suspected, consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) or pretreating the starting material stream to remove potential poisons.

  • Reagent Decomposition (Sodium Dithionite): Sodium dithionite (Na₂S₂O₄) is an effective, mild reducing agent but is notoriously unstable.[4][5]

    • Cause: It can decompose spontaneously in the presence of moisture and air, especially when heated in organic solvents.[4]

    • Solution: Use freshly opened sodium dithionite from a reputable supplier. Ensure the reaction is conducted under an inert atmosphere (Nitrogen or Argon). When preparing solutions, add the solid dithionite portion-wise to the de-gassed solvent mixture.

  • Insufficient Temperature: While higher temperatures can promote side reactions, an overly low temperature may not provide sufficient activation energy.

    • Solution: For catalytic hydrogenation, a mild temperature of 40-60°C is often optimal. For dithionite reductions, which can be exothermic, maintaining a temperature between 50-70°C is typically effective.[5] Monitor the reaction progress by TLC or HPLC to find the optimal balance.

Q2: I'm observing a significant, often colorful, byproduct that is difficult to remove. HPLC-MS suggests it's a dimer. What is it and how can I prevent it?

A2: You are likely forming azoxy and/or azo impurities. These arise from the condensation of the nitroso and hydroxylamine intermediates.[6]

  • Cause: This typically happens when the concentration of these intermediates builds up. This can be due to a slow final reduction step (hydroxylamine to amine) or non-homogenous reaction conditions.

  • Solutions:

    • Control Addition Rate: If using a chemical reductant like sodium dithionite, add it slowly and portion-wise to the reaction mixture. This maintains a low steady-state concentration of the reactive intermediates.

    • Improve Agitation: Ensure vigorous stirring throughout the reaction. Poor mixing can create localized "hot spots" or areas of high intermediate concentration, promoting dimerization.

    • Optimize Hydrogen Pressure (for Catalytic Hydrogenation): A higher hydrogen pressure (e.g., 5-7 bar) can accelerate the reduction of the hydroxylamine intermediate, preventing its accumulation and subsequent side reactions.[1][7]

    • Consider Additives: In catalytic hydrogenations, the addition of catalytic amounts of vanadium compounds has been shown to almost completely prevent the accumulation of hydroxylamines, leading to purer products.[6]

Q3: When using sodium dithionite, my yields are inconsistent from batch to batch. What are the critical parameters to control?

A3: Sodium dithionite chemistry is highly sensitive to reaction conditions.

  • pH Control: The active reducing species, the sulfur dioxide radical anion (•SO₂⁻), is in equilibrium with the dithionite ion (S₂O₄²⁻), and this equilibrium is pH-dependent.[4]

    • Solution: The reaction is often performed in a buffered system or with the addition of a mild base (e.g., sodium bicarbonate) to maintain a pH between 6 and 8. Uncontrolled pH can lead to decomposition of the reagent and poor reproducibility.

  • Solvent System: A biphasic or aqueous/organic co-solvent system (e.g., Ethanol-water, THF-water) is common.[5]

    • Solution: The choice and ratio of solvents are critical for ensuring sufficient solubility of both the organic substrate and the inorganic dithionite salt. Experiment with different solvent ratios to find the optimal medium for your specific setup. Ensure solvents are de-gassed to minimize oxidative degradation of the dithionite.

Frequently Asked Questions (FAQs)

Q: What is the best overall reducing agent for this transformation?

A: There is no single "best" agent; the choice depends on available equipment, scale, and safety considerations. Catalytic hydrogenation often gives very clean conversions and simple workups (catalyst filtration), while sodium dithionite provides a metal-free alternative that avoids the need for high-pressure equipment.[3][4]

Reducing System Advantages Disadvantages Key Control Parameters
H₂ / Pd-C High efficiency, clean workup (filtration), well-established.[2]Requires specialized high-pressure equipment, potential for over-reduction, catalyst is flammable.[3]H₂ Pressure, Temperature, Catalyst Loading & Quality.
Sodium Dithionite Metal-free, mild conditions, high chemoselectivity.[4][8]Reagent instability, can generate sulfurous odors, exothermic decomposition risk.[4][5]pH, Reagent Quality, Temperature, Inert Atmosphere.
Fe / Acetic Acid Inexpensive, effective, and robust.[9]Requires stoichiometric amounts of metal, acidic workup, and generates significant metal waste.Temperature, Rate of Acid Addition.

Q: How does the subsequent cyclization step influence the reduction?

A: Many efficient syntheses perform the reduction and the subsequent cyclization to the benzimidazole in a "one-pot" or telescoped fashion.[2] After the reduction is complete, the catalyst is filtered off, and acetic acid is added to the crude amine solution, which is then heated to effect cyclization.[2][10] This approach is highly efficient but requires that the reduction be virtually complete. Any remaining nitro or hydroxylamine starting material will not cyclize and will become an impurity in the next stage.

G Start Nitro Intermediate in Organic Solvent Step1 Add Reducing Agent (e.g., Pd/C + H₂) Start->Step1 Monitor Monitor Reaction (TLC/HPLC) Step1->Monitor Complete Reduction Complete? Monitor->Complete Filter Filter Catalyst Complete->Filter Yes Continue Continue Reaction Complete->Continue No AddAcid Add Acetic Acid & Heat Filter->AddAcid Product Benzimidazole Intermediate AddAcid->Product Continue->Monitor

Caption: Workflow for telescoped reduction and cyclization.

Recommended Experimental Protocols

Protocol 1: Catalytic Hydrogenation with Palladium on Carbon

This protocol is adapted from established literature procedures.[1][2]

  • Vessel Preparation: To a suitable hydrogenation vessel, charge methyl 4-butyramido-3-methyl-5-nitrobenzoate (1.0 eq).

  • Catalyst & Solvent: Add Methanol (10-15 volumes) and 10% Palladium on Carbon (5-10 wt% of the substrate).

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to 5-7 bar.

  • Reaction: Stir the mixture vigorously at 50-60°C. Monitor the reaction progress by HPLC until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the vessel to room temperature and carefully vent the hydrogen. Purge with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

  • Proceed: The resulting filtrate containing the crude amine can be concentrated or used directly in the subsequent cyclization step.

Protocol 2: Reduction with Sodium Dithionite

This protocol is based on the known reactivity of sodium dithionite.[4][8][11]

  • Vessel Preparation: To a round-bottom flask equipped with a condenser and nitrogen inlet, charge methyl 4-butyramido-3-methyl-5-nitrobenzoate (1.0 eq).

  • Solvent System: Add a de-gassed mixture of Ethanol and Water (e.g., 4:1 v/v, 15 volumes).

  • Heating: Heat the stirred suspension to 60-70°C under a nitrogen atmosphere.

  • Reductant Addition: In a separate flask, prepare a solution or slurry of Sodium Dithionite (3.0-4.0 eq) in de-gassed water. Add this solution portion-wise to the reaction mixture over 1-2 hours, maintaining the internal temperature.

  • Reaction: After the addition is complete, continue stirring at 60-70°C. Monitor the reaction by TLC or HPLC until completion (typically 2-4 hours).

  • Workup: Cool the reaction to room temperature. Add an organic solvent like Ethyl Acetate and separate the layers.

  • Extraction: Wash the organic layer with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

References

  • Sodium Dithionite for the Reduction of Nitro Compounds. Benchchem. [URL: https://www.benchchem.com/product/b1154-sodium-dithionite-for-the-reduction-of-nitro-compounds]
  • Efficient and improved synthesis of Telmisartan. PMC - PubMed Central - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2838827/]
  • Efficient Synthesis of Telmisartan: An Antihypertensive Drug. RJPBCS. [URL: https://www.rjpbcs.com/pdf/2010_1(3)/.pdf]
  • TELMISARTAN PART 2/3. New Drug Approvals. [URL: https://newdrugapprovals.org/2015/04/06/telmisartan-part-23/]
  • Nitro Reduction - Common Conditions. Organic Chemistry. [URL: https://www.organic-chemistry.org/namedreactions/nitro-reduction.shtm]
  • Process for preparing telmisartan. Google Patents. [URL: https://patents.google.
  • Synthesis of telmisartan impurity B. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23875243/]
  • Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Wordpress. [URL: https://greenchem.files.wordpress.com/2015/07/nitro-reduction-low-valent-sulfur.pdf]
  • Efficient and improved synthesis of Telmisartan. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/6/25]
  • Sodium Dithionite Definition. Fiveable. [URL: https://library.fiveable.me/key-terms/sodium-dithionite]
  • Telmisartan synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/144701-48-4.htm]
  • Synthesis of telmisartan impurity B. Ingenta Connect. [URL: https://www.ingentaconnect.com/content/aop/phar/2013/00000068/00000006/art00001]
  • Novel impurity of telmisartan and synthesis method thereof. Google Patents. [URL: https://patents.google.
  • (PDF) Telmisartan-Antihypertensive Drug: A Short Review on Synthetic Methods. [URL: https://www.researchgate.net/publication/323386665_Telmisartan-Antihypertensive_Drug_A_Short_Review_on_Synthetic_Methods]
  • Development and Validation of Stability Indicating HPLC Method for the Determination of Process and Degradation Related Impurities in Telmisartan Drug. Chemical Methodologies. [URL: https://www.chemmethod.com/index.php/CHEMM/article/view/100]
  • Synthesis of telmisartan impurity B. ResearchGate. [URL: https://www.researchgate.net/publication/244480572_Synthesis_of_telmisartan_impurity_B]
  • Optimized Synthesis of the Key Intermediate of Telmisartan via the Cyclization of 2-Bromoarylamine with n-Butyronitrile. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.3c00298]
  • Process for the catalytic hydrogenation of aromatic nitro compounds. Google Patents. [URL: https://patents.google.
  • (PDF) Efficient and improved synthesis of Telmisartan. ResearchGate. [URL: https://www.researchgate.net/publication/41412572_Efficient_and_improved_synthesis_of_Telmisartan]
  • Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/chemicals/reductions/sodium-hydrosulfite.shtm]
  • Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.com/questions/82431/can-sodium-dithionite-reduce-the-nitro-group-of-2-nitrobenzoic-acid]
  • Mini Review on Total Synthesis of Antihypertensive Drug Telmisartan. ResearchGate. [URL: https://www.researchgate.net/publication/383637688_Mini_Review_on_Total_Synthesis_of_Antihypertensive_Drug_Telmisartan]

Sources

Technical Support Center: Stability Studies of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate (CAS No. 152628-01-8). This document is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for navigating the complexities of its stability profile. As a critical intermediate in the synthesis of the antihypertensive drug Telmisartan, understanding its stability is paramount for ensuring the quality and safety of the final active pharmaceutical ingredient (API).[1][2][3] This guide moves beyond simple protocols to explain the chemical rationale behind the observed degradation, empowering you to design robust experiments and troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the stability of this compound.

Q1: What is this compound? this compound is a nitro-substituted benzoate ester.[4] It has a molecular formula of C₁₃H₁₆N₂O₅ and a molecular weight of 280.28 g/mol .[4][5][6] Its primary industrial application is as a key building block in the multi-step synthesis of Telmisartan.[1][2]

Q2: What are the primary stability concerns for this molecule? Based on its functional groups (methyl ester, amide, nitroaromatic ring), the primary stability concerns are:

  • Hydrolysis: The methyl ester group is susceptible to cleavage under both acidic and basic conditions, yielding the corresponding carboxylic acid.[4] The amide bond is generally more stable but can also hydrolyze under more extreme conditions.

  • Reduction of the Nitro Group: The nitro group can be chemically reduced to an amino group, forming a new impurity.[4]

  • Thermal Degradation: Aromatic nitro compounds can be thermally sensitive.[7][8] The presence of a methyl group ortho to a nitro group can sometimes introduce unique, lower-energy decomposition pathways.[9][10]

  • Photodegradation: Nitroaromatic compounds are often photosensitive and can degrade upon exposure to light, particularly UV radiation.[11]

Q3: Why are forced degradation studies necessary for this intermediate? Forced degradation, or stress testing, is essential for several reasons. These studies, conducted under conditions more severe than standard accelerated stability testing, help to establish the intrinsic stability of the molecule, elucidate potential degradation pathways, and identify likely degradation products.[11][12] This information is critical for developing and validating stability-indicating analytical methods, which are required to separate and quantify the active ingredient from any impurities or degradants that may form during manufacturing or storage.[13][14]

Q4: What are the typical stress conditions for a forced degradation study? A comprehensive forced degradation study should expose the compound to a range of stress conditions, including:[11][12][13]

  • Acidic Hydrolysis: e.g., 0.1 N HCl at elevated temperature.

  • Basic Hydrolysis: e.g., 0.1 N NaOH at room or elevated temperature.

  • Neutral Hydrolysis: e.g., Water at elevated temperature.

  • Oxidation: e.g., 3-30% H₂O₂ at room temperature.

  • Thermal Stress: Dry heat (e.g., >50°C) applied to the solid compound.[13]

  • Photostability: Exposure to a combination of visible and UV light as per ICH Q1B guidelines.

Q5: What analytical techniques are recommended for monitoring stability? High-Performance Liquid Chromatography (HPLC) with a UV or Photodiode Array (PDA) detector is the primary technique for separating the parent compound from its degradation products and quantifying them. For structural elucidation of unknown degradants, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.

Section 2: Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your stability studies.

Q1: I'm observing a major new peak in my chromatogram after acid/base stress, and it elutes earlier than the parent compound. What is it? A: An earlier-eluting peak on a typical reversed-phase HPLC column indicates a more polar compound. This is highly characteristic of ester hydrolysis . The methyl ester group (-COOCH₃) is likely being hydrolyzed to the more polar carboxylic acid group (-COOH).

  • Causality: Ester hydrolysis is catalyzed by both acid and base.[15] The resulting carboxylic acid is more polar than the parent ester, leading to a shorter retention time on a C18 or similar column. Amide hydrolysis is also possible but generally requires more forcing conditions.

  • Troubleshooting Steps:

    • Confirm Identity with LC-MS: Analyze the stressed sample by LC-MS. The expected degradant will have a mass that is 14 Da (CH₂) less than the parent compound, corresponding to the loss of the methyl group and the addition of a hydrogen.

    • pH Control: Remember to neutralize your samples with an equivalent amount of base (for acid-stressed) or acid (for base-stressed) before injection. This prevents damage to the HPLC column and ensures reproducible chromatography.

Q2: After exposing the solid compound to dry heat, my assay value is low, but I don't see one major degradation product, just several small peaks. Why? A: This pattern suggests a complex thermal degradation mechanism rather than a simple conversion. Nitroaromatic compounds can decompose through multiple high-energy pathways.[8][9][10]

  • Causality: Thermal stress can initiate reactions like C-NO₂ bond homolysis or intramolecular rearrangements, which can lead to a cascade of secondary reactions, producing a variety of minor products rather than a single, stable degradant.[9][10] The presence of impurities can also lower the decomposition temperature.[7]

  • Troubleshooting Steps:

    • Lower the Stress: Reduce the temperature or duration of the thermal stress. The goal of forced degradation is typically to achieve 10-20% degradation, not complete decomposition.[14] This may simplify the resulting chromatogram.

    • Use a PDA Detector: A Photodiode Array (PDA) detector can be invaluable. Check the peak purity of the parent peak to see if a co-eluting impurity is present. Also, compare the UV spectra of the small peaks; similar spectra may indicate structurally related compounds.

    • Consider the Environment: Perform the study under an inert atmosphere (e.g., nitrogen) and compare it to a study in air to determine if oxidation is a contributing factor at high temperatures.

Q3: My mass balance in the photostability study is below 90%. Where did the material go? A: Poor mass balance is a common issue in photostability studies. The high energy from UV light can cause complex reactions that do not result in simple, UV-active, soluble degradants.

  • Causality: Photons can induce fragmentation of the molecule, leading to volatile products that are lost to the headspace. Alternatively, polymerization or cross-linking reactions can form insoluble materials that are removed during sample filtration or do not elute from the HPLC column. Photosensitive groups like nitroaromatics are particularly prone to such complex reactions.[11]

  • Troubleshooting Steps:

    • Adjust Wavelength: If possible, use filters to expose the sample to specific wavelength ranges (e.g., UVA vs. UVC) to see if the degradation pathway can be simplified.

    • Check Sample Appearance: Visually inspect the sample post-exposure. Note any color changes or the formation of precipitate.

    • Modify Extraction Procedure: Use a stronger, less-polar solvent for your sample diluent to attempt to dissolve any potential non-polar, insoluble degradants.

    • Accept the Limitation: In some cases, achieving a perfect mass balance (95-105%) is not possible for a given stress condition. It is important to document the poor balance and provide a scientific justification in your report.

Section 3: Standardized Protocols & Data

Workflow for a Forced Degradation Study

The following diagram illustrates a typical workflow for conducting a forced degradation study.

Forced_Degradation_Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis cluster_report Phase 4: Interpretation A Prepare Stock Solution (e.g., 1 mg/mL in ACN) C Aliquot Stock for Each Condition (Acid, Base, Oxidative, Thermal, Photo) A->C B Prepare Stress Agents (HCl, NaOH, H2O2) B->C D Incubate Under Stress Conditions (e.g., 60°C for 8 hours) C->D F Quench Reaction / Neutralize Sample D->F E Include Control Samples (Unstressed, Blank) E->F G Dilute to Target Concentration F->G H Analyze by Stability-Indicating HPLC-PDA Method G->H J Calculate % Degradation H->J K Assess Peak Purity & Mass Balance H->K I Analyze Key Samples by LC-MS L Propose Degradation Pathway I->L J->L K->L Degradation_Pathways cluster_products Potential Degradation Products Parent Methyl 4-(butyrylamino)- 3-methyl-5-nitrobenzoate P1 4-(Butyrylamino)-3-methyl- 5-nitrobenzoic Acid (Ester Hydrolysis) Parent->P1  Acid / Base / Heat   P2 Methyl 4-amino-3-methyl- 5-nitrobenzoate (Amide Hydrolysis) Parent->P2  Strong Acid / Base   P3 Methyl 4-(butyrylamino)- 3-methyl-5-aminobenzoate (Nitro Reduction) Parent->P3  Reducing Agent / Metal Catalyst   P4 Complex Mixture (Thermal/Photo) Parent->P4  High Heat / UV Light  

Caption: Predicted degradation pathways for the target molecule.

Table 1: Expected Degradants and Mass Spectrometry Data
Degradation PathwayResulting Product NameMolecular FormulaΔ Mass (Da)Expected [M+H]⁺
Parent Compound This compoundC₁₃H₁₆N₂O₅0281.11
Ester Hydrolysis4-(Butyrylamino)-3-methyl-5-nitrobenzoic AcidC₁₂H₁₄N₂O₅-14.02267.09
Amide HydrolysisMethyl 4-amino-3-methyl-5-nitrobenzoateC₉H₁₀N₂O₄-70.07211.06
Nitro ReductionMethyl 4-(butyrylamino)-3-methyl-5-aminobenzoateC₁₃H₁₈N₂O₃-30.00251.13
Protocol 1: General Procedure for Acid/Base Forced Degradation
  • Preparation: Prepare a 1.0 mg/mL stock solution of this compound in a suitable organic solvent (e.g., Acetonitrile).

  • Stress Application:

    • For acid hydrolysis , mix 1 mL of the stock solution with 1 mL of 1.0 N HCl in a sealed vial.

    • For base hydrolysis , mix 1 mL of the stock solution with 1 mL of 1.0 N NaOH in a sealed vial.

    • Prepare a control by mixing 1 mL of stock solution with 1 mL of purified water.

  • Incubation: Place all vials in a water bath or oven at 60°C. Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

  • Quenching:

    • For the acid-stressed sample, immediately neutralize the aliquot with an equimolar amount of NaOH (e.g., add 1 mL of 0.5 N NaOH to a 0.5 mL aliquot).

    • For the base-stressed sample, neutralize with an equimolar amount of HCl.

  • Analysis: Dilute the neutralized samples with mobile phase to a final concentration of ~0.1 mg/mL and analyze by HPLC.

References

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. NATIONAL BUREAU OF STANDARDS GAITHERSBURG MD CHEMICAL KINETICS DIV. [Link]

  • Henkel Corporation. (1980). Hydrolysis of methyl esters. U.S.
  • Rao, K. S., & Reddy, P. G. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. [Link]

  • Stoessel, F. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. [Link]

  • Henkel Kommanditgesellschaft auf Aktien. (1998). HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. European Patent No. EP 0675867 B1. [Link]

  • Clark, J. (2015). Hydrolysis of esters. Chemguide. [Link]

  • Henkel Corporation. (1994). HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. WIPO Patent No. WO/1994/014743. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Organic Chemistry Portal. Methyl Esters. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemical Synthesis of this compound: Processes and Applications. [Link]

  • Wang, Z. (2009). Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate. ResearchGate. [Link]

  • Sharma, G. et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-252. [Link]

  • Kamberi, M., & Tsutsumi, K. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • LookChem. This compound CAS NO.152628-01-8. [Link]

  • Yuan, L. S., Li, X., & Yao, C. (2008). Methyl 4-(butyrylamino)-5-methyl-2-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o742. [Link]

  • Pharmaffiliates. This compound. [Link]

  • Ahila, S. et al. (2019). Synthesis, growth, crystal structure and characterization of 2-methyl imidazolium-4-nitrobenzoate (4-nitrobenzoic acid) single crystal. ResearchGate. [Link]

  • Yuan, L. S., Li, X., & Yao, C. (2008). Methyl 4-(butyrylamino)-5-methyl-2-nitro-benzoate. PubMed. [Link]

  • Zhang, J. J. et al. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers in Microbiology, 7, 738. [Link]

  • Bhushan, B., Chauhan, A., Samanta, S. K., & Jain, R. K. (2000). Chemotaxis and biodegradation of 3-methyl-4-nitrophenol by Ralstonia sp. SJ98. Biochemical and Biophysical Research Communications, 275(1), 129–133. [Link]

  • Ribeiro da Silva, M. A. (2006). Methyl 3-nitrobenzoate. ResearchGate. [Link]

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Validation & Comparative

Validating the structure of "Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate" by spectroscopic methods

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Spectroscopic Validation: The Case of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate

In the landscape of pharmaceutical development and organic synthesis, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Misidentification can lead to wasted resources, erroneous biological data, and compromised safety profiles. This guide provides an in-depth, practical comparison of core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—to validate the chemical structure of a key pharmaceutical intermediate: this compound.[1][2][3]

The methodologies and interpretations presented herein are designed for researchers, scientists, and drug development professionals, offering a framework for robust structural elucidation that marries theoretical principles with practical application.

The Compound in Focus: Structural Overview

The target molecule, this compound, with a molecular formula of C₁₃H₁₆N₂O₅ and a molecular weight of 280.28 g/mol , is a critical intermediate in the synthesis of Telmisartan, a widely used antihypertensive drug.[1][2] Its structure comprises several key functional groups, each with a distinct spectroscopic signature:

  • Aromatic Ring: A substituted benzene ring forms the core scaffold.

  • Ester Group: A methyl ester (-COOCH₃).

  • Amide Group: A secondary amide (butyrylamino, -NHCO(CH₂)₂CH₃).

  • Nitro Group: An electron-withdrawing nitro group (-NO₂).

  • Methyl Group: A methyl substituent (-CH₃) on the aromatic ring.

Our objective is to use a multi-faceted spectroscopic approach to confirm the presence and connectivity of these features, thereby validating the complete molecular structure.

The Validation Workflow: A Multi-Technique Approach

G cluster_0 Spectroscopic Analysis Workflow Compound Synthesized Compound (Hypothesized Structure) MS Mass Spectrometry (MS) [Molecular Weight] Compound->MS Acquire Data IR Infrared (IR) Spectroscopy [Functional Groups] Compound->IR Acquire Data NMR NMR Spectroscopy (¹H & ¹³C) [Connectivity & Skeleton] Compound->NMR Acquire Data Data Integrated Data Analysis MS->Data Interpret Spectra IR->Data Interpret Spectra NMR->Data Interpret Spectra Conclusion Structure Confirmed/ Refuted Data->Conclusion Synthesize Evidence

Caption: Workflow for Spectroscopic Validation.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Experience: Mass spectrometry serves as the first critical checkpoint. Its primary role is to confirm the molecular weight of the analyte. For molecules like our target compound, which are polar and non-volatile, Electrospray Ionization (ESI) is the preferred "soft" ionization technique.[4][5] It minimizes fragmentation, ensuring the molecular ion is readily observed.[4]

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[6]

  • Ionization: Apply a high voltage (typically 2-5 kV) to the capillary needle to generate an aerosol of charged droplets.[5] A nebulizing gas, like nitrogen, aids in this process.[7]

  • Desolvation: As the droplets traverse a pressure and potential gradient, heated drying gas evaporates the solvent, increasing the charge density until gas-phase ions are formed.[7]

  • Detection: Analyze the ions in positive ion mode. The mass analyzer (e.g., quadrupole or time-of-flight) separates ions based on their mass-to-charge ratio (m/z).

Data Interpretation

The molecular formula C₁₃H₁₆N₂O₅ gives a monoisotopic mass of 280.1059 g/mol .[8] In positive mode ESI-MS, we expect to see the protonated molecular ion [M+H]⁺.

  • Expected Ion: [C₁₃H₁₇N₂O₅]⁺

  • Expected m/z: 280.1059 + 1.0078 (mass of H⁺) = 281.1137

The observation of a prominent peak at m/z ≈ 281.11 provides strong evidence for the correct molecular formula. Further analysis by tandem MS (MS/MS) could reveal fragmentation patterns consistent with the structure, such as the loss of the methoxy group (-OCH₃, 31 Da) or cleavage of the amide bond.[9][10][11]

Infrared (IR) Spectroscopy: Identifying the Functional Groups

Expertise & Experience: IR spectroscopy probes the vibrational frequencies of chemical bonds.[12] It is exceptionally powerful for rapidly identifying the presence of specific functional groups. Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal sample preparation for solids or liquids.[13][14]

Experimental Protocol: ATR-FTIR
  • Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental interferences.

  • Sample Application: Place a small amount of the powdered solid sample directly onto the ATR crystal.[13]

  • Pressure Application: Use the built-in pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.[15]

  • Sample Scan: Acquire the sample spectrum. The IR beam passes through the crystal and is internally reflected, creating an evanescent wave that penetrates a few micrometers into the sample, where absorption occurs.[13]

  • Cleaning: Clean the crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.[15]

Data Interpretation

The IR spectrum should display characteristic absorption bands corresponding to the key functional groups in the molecule.

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Causality
Amide N-H Stretch3370 - 3170The N-H bond in secondary amides gives a single, medium-intensity peak. Hydrogen bonding can broaden this peak.[16]
Amide C=O Stretch (Amide I)1680 - 1630Conjugation with the aromatic ring and nitrogen lone pair lowers the frequency compared to a simple ketone.[16][17]
Ester C=O Stretch~1725The ester carbonyl is typically at a higher frequency than the amide carbonyl.
Nitro N-O Asymmetric Stretch1550 - 1475The nitro group attached to an aromatic ring shows a strong, characteristic absorption in this region.[12][17]
Nitro N-O Symmetric Stretch1360 - 1290A second strong band for the nitro group.[12][17]
Aromatic C=C Stretch~1600, ~1475Multiple bands indicating the aromatic ring.
Alkyl C-H Stretch3000 - 2850Stretching vibrations from the methyl and butyryl groups.
Ester C-O Stretch1300 - 1150Stretching of the ester C-O bonds.

The simultaneous presence of these bands provides compelling, albeit non-definitive, evidence for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Experience: NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. It provides detailed information on the chemical environment, connectivity, and relative number of ¹H and ¹³C nuclei.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-25 mg of the compound for ¹H NMR (or 50-100 mg for ¹³C NMR) in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[18][19] The deuterated solvent prevents large solvent signals from obscuring the analyte peaks.[18]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shift scale to 0 ppm.[19]

  • Data Acquisition: Place the NMR tube in the spectrometer. The instrument's software will lock onto the deuterium signal of the solvent, shim the magnetic field to optimize homogeneity, and acquire the data.[20] Standard pulse sequences are used for both ¹H and ¹³C detection.[21]

¹H NMR Data Interpretation

The ¹H NMR spectrum maps the proton environments. We predict the following signals:

Proton(s)EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-a Aromatic~8.0 - 8.5Singlet (or narrow doublet)1H
H-b Aromatic~8.0 - 8.5Singlet (or narrow doublet)1H
H-c Amide N-H~9.0 - 10.0 (DMSO-d₆)Singlet (broad)1H
H-d Ester -OCH₃~3.9Singlet3H
H-e Ring -CH₃~2.3Singlet3H
H-f Amide α-CH₂~2.4Triplet (t)2H
H-g Amide β-CH₂~1.7Sextet (m)2H
H-h Amide γ-CH₃~1.0Triplet (t)3H
  • Causality: The aromatic protons (H-a, H-b) are significantly downfield due to the deshielding effects of the aromatic ring current and the electron-withdrawing nitro and ester groups.[22][23] The amide proton (H-c) is also downfield and may exchange with D₂O. The splitting patterns of the butyryl chain (triplet-sextet-triplet) are classic indicators of a propyl group.

G label_a H-a label_b H-b label_c H-c label_d H-d label_e H-e label_f H-f label_g H-g label_h H-h

Caption: Labeled protons for ¹H NMR analysis.

¹³C NMR Data Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments.

Carbon(s)EnvironmentPredicted Chemical Shift (δ, ppm)
C=O Ester Carbonyl~165
C=O Amide Carbonyl~172
Aromatic C-NO₂~148
Aromatic C-NH~140
Aromatic C-COOCH₃~135
Aromatic C-CH₃~130
Aromatic C-H~120-125
-OCH₃ Ester Methyl~53
-CH₂- Amide α-Carbon~40
-CH₃ Ring Methyl~18
-CH₂- Amide β-Carbon~19
-CH₃ Amide γ-Carbon~14
  • Causality: Carbonyl carbons are the most deshielded, appearing far downfield. Carbons attached to electronegative atoms (N, O) are also shifted downfield. The number of distinct aromatic signals confirms the substitution pattern.

Data Synthesis and Final Validation

The true power of this methodology lies in the integration of all data points.

TechniqueObservationConclusion
ESI-MS Ion peak at m/z ≈ 281.11 [M+H]⁺Confirms molecular formula C₁₃H₁₆N₂O₅.
ATR-FTIR Bands for N-H, C=O (amide & ester), and NO₂ stretches.Confirms presence of all key functional groups.
¹H NMR Correct number of signals, chemical shifts, integrations, and splitting patterns.Validates the proton environment and connectivity.
¹³C NMR Correct number of signals corresponding to unique carbons.Confirms the carbon skeleton and substitution.

When the data from each technique align perfectly with the predicted values for this compound, the structure is validated with a high degree of confidence. Any significant deviation in any of these experiments would necessitate a re-evaluation of the compound's identity or purity. This systematic, multi-pronged approach ensures the scientific integrity required for progression in research and development.

References

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link][24][25][26][27][28]

  • PubChem Compound Summary for CID 9795680. National Center for Biotechnology Information. [Link][29]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent Technologies. [Link][13]

  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. LC-MS.com. [Link][5]

  • ATR-FTIR - Chemistry LibreTexts. LibreTexts. [Link][30]

  • NMR Sample Preparation. Western University, JB Stothers NMR Facility. [Link][18]

  • NMR Guidelines for ACS Journals. American Chemical Society. [Link][31]

  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link][16]

  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Association for Clinical Biochemistry & Laboratory Medicine. [Link][7][32]

  • Basic 1H- and 13C-NMR Spectroscopy. Metin Balci. [Link][33]

Sources

The Critical Role of Purity for Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An expert guide to the purity assessment of key pharmaceutical intermediates is crucial for ensuring the safety and efficacy of final drug products. This document, crafted for researchers, scientists, and drug development professionals, provides an in-depth comparison of analytical methods for determining the purity of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate (CAS No. 152628-01-8), a vital intermediate in the synthesis of various therapeutic agents, including sartans.[1][2]

This guide focuses on a robust High-Performance Liquid Chromatography (HPLC) method, presenting a field-proven protocol grounded in established pharmacopeial standards. Furthermore, it compares this primary method against powerful alternatives—Ultra-High-Performance Liquid Chromatography (UHPLC) and Quantitative Nuclear Magnetic Resonance (qNMR)—to provide a comprehensive analytical strategy.

This compound is a synthesized organic compound, typically appearing as an off-white or cream-colored powder.[3] Its molecular structure, featuring a substituted nitroaromatic ring, makes it a versatile building block in medicinal chemistry.[4] The purity of this intermediate is paramount, as any process-related impurities or degradation products can be carried through subsequent synthetic steps, potentially compromising the quality, safety, and stability of the final Active Pharmaceutical Ingredient (API). Rigorous analytical control is therefore not just a quality metric but a regulatory necessity.

Primary Method: Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC is the quintessential technique for purity analysis in the pharmaceutical industry due to its high resolving power, reproducibility, and versatility.[5][6] The method separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.[7][8] For an analyte like this compound, which has significant nonpolar character, RP-HPLC is the ideal choice.

Rationale for Method Design

The chosen method is based on principles outlined in official pharmacopeial chapters and regulatory guidelines, such as EPA Method 8330 for nitroaromatics.[9][10]

  • Stationary Phase: A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography. Its long alkyl chains provide strong hydrophobic interactions with the analyte, ensuring adequate retention and allowing for effective separation from more polar or less retained impurities.

  • Mobile Phase: A gradient of water and a water-miscible organic solvent like acetonitrile allows for the elution of a wide range of compounds. The gradient starts with a higher aqueous content to retain the main analyte and resolve early-eluting polar impurities, then gradually increases the organic content to elute the main peak and any strongly retained, nonpolar impurities.

  • Detector: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is selected. The nitroaromatic and benzoate chromophores in the analyte exhibit strong UV absorbance, making UV detection highly sensitive. A DAD/PDA detector provides the added advantage of acquiring full UV spectra for each peak, which is invaluable for peak purity assessment and impurity identification. A wavelength of 254 nm is commonly effective for nitroaromatic compounds.[11][12]

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, incorporating System Suitability Testing (SST) to ensure the chromatographic system is fit for purpose before any sample analysis, in line with regulatory expectations from ICH and USP.[13][14][15]

Instrumentation & Consumables:

  • HPLC system with gradient pump, autosampler, column thermostat, and DAD/PDA detector.

  • Chromatography Data System (CDS) for control and data processing.

  • Analytical balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Solvents: HPLC-grade acetonitrile and purified water (e.g., Milli-Q).

  • Reagents: HPLC-grade trifluoroacetic acid (TFA) or formic acid (optional, for pH control and peak shape improvement).

Chromatographic Conditions: | Parameter | Setting | | :--- | :--- | | Mobile Phase A | Water + 0.1% Formic Acid | | Mobile Phase B | Acetonitrile + 0.1% Formic Acid | | Flow Rate | 1.0 mL/min | | Column Temp. | 30 °C | | Detection | 254 nm | | Injection Vol. | 10 µL | | Gradient Program | Time (min) | %B | | | 0.0 | 40 | | | 20.0 | 90 | | | 25.0 | 90 | | | 25.1 | 40 | | | 30.0 | 40 |

Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 1:1 mixture of acetonitrile and water to make a 100 mL solution (concentration ~0.1 mg/mL).

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard using the same diluent.

  • System Suitability Testing (SST):

    • Before sample analysis, perform five replicate injections of the Standard Preparation.

    • The system is deemed suitable for use if it meets the criteria established by guidelines such as USP <621>.[16][17]

    • Acceptance Criteria:

      • Precision/Repeatability: The relative standard deviation (RSD) of the peak area for the main peak must be ≤ 2.0%.[18]

      • Peak Asymmetry (Tailing Factor): The tailing factor for the main peak should be ≤ 2.0.[18]

      • Theoretical Plates (N): The column efficiency, calculated for the main peak, should be ≥ 2000.

  • Analysis Sequence: Once SST criteria are met, inject a blank (diluent), followed by the sample preparations. A bracketing standard can be injected after a series of samples to confirm system stability.

  • Data Analysis:

    • Integrate all peaks in the chromatogram for the sample preparation, excluding those from the blank.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • Use the DAD/PDA data to perform peak purity analysis on the main analyte peak to check for co-eluting impurities.

Comparative Analysis: Alternative & Orthogonal Methods

While RP-HPLC is a robust primary method, orthogonal techniques provide a more complete purity profile by leveraging different separation or detection principles.

Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC is an evolution of HPLC that uses columns packed with smaller particles (<2 µm) and operates at much higher pressures (up to 1500 bar or >20,000 psi).[19][20]

  • Advantages over HPLC:

    • Speed: Analysis times can be reduced by a factor of 5-10, significantly increasing sample throughput.[21]

    • Resolution: The higher efficiency of UHPLC columns results in sharper, narrower peaks, leading to superior resolution of closely eluting impurities.[22]

    • Sensitivity: Narrower peaks lead to greater peak height and an improved signal-to-noise ratio, allowing for the detection and quantification of trace-level impurities.[23]

    • Reduced Solvent Consumption: Lower flow rates and shorter run times decrease solvent usage, making it a greener and more cost-effective technique.[19]

  • Disadvantages:

    • Higher Initial Cost: UHPLC systems are more expensive than conventional HPLC systems.

    • Method Transfer: Transferring a method from HPLC to UHPLC requires careful optimization to maintain separation selectivity, although guidelines like USP <621> provide a framework for such adjustments.[16]

Quantitative Nuclear Magnetic Resonance (qNMR)

Unlike chromatography, which provides a relative purity measurement (area %), qNMR is a primary analytical method capable of determining absolute purity without the need for a specific reference standard for the analyte itself.[24][25]

  • Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[24] By comparing the integral of a known, non-overlapping peak from the analyte against the integral of a certified internal standard of known concentration and purity, the absolute purity of the analyte can be calculated.[24]

  • Advantages over HPLC:

    • Absolute Quantification: Provides a direct measure of purity (e.g., % w/w) and does not require identical detector response factors for all impurities, a major assumption in HPLC area % calculations.

    • Orthogonal Technique: qNMR is based on a completely different physical principle (nuclear magnetic resonance vs. partitioning), making it an excellent confirmatory technique to HPLC.[26] It can detect impurities that are non-chromophoric (no UV absorbance) or co-elute with the main peak.

    • Structural Information: The NMR spectrum simultaneously provides structural confirmation of the main component and potential identification of impurities.

  • Disadvantages:

    • Lower Sensitivity: qNMR is significantly less sensitive than HPLC, making it unsuitable for quantifying trace impurities (typically below 0.1%).

    • Complexity & Cost: Requires a high-field NMR spectrometer and specialized expertise for method development and data processing.[24]

    • Sample Requirements: Requires a higher sample amount and a suitable deuterated solvent in which both the analyte and internal standard are fully soluble.[24]

Method Performance Comparison

The following table summarizes the key performance attributes of the three discussed methods for the purity assessment of this compound.

FeatureRP-HPLC UHPLC qNMR
Principle Relative Quantification (Area %)Relative Quantification (Area %)Absolute Quantification (% w/w)
Typical Run Time 20-30 min2-5 min5-15 min per sample
Resolution GoodExcellentN/A (based on spectral dispersion)
Sensitivity (LOD/LOQ) Excellent (~0.01-0.05%)Superior (~0.005-0.02%)Moderate (~0.1%)
Sample Throughput ModerateHighLow to Moderate
Primary Use Case Routine QC, stability testingHigh-throughput screening, complex mixturesReference standard characterization, orthogonal purity check
Key Advantage Robust, widely available, cost-effectiveSpeed and resolutionAbsolute purity without reference standards for impurities

Visualizing the Workflow

Diagrams created using Graphviz help to visualize the experimental and logical workflows.

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Weigh & Dissolve Sample & Standard Equilibrate Equilibrate System Sample->Equilibrate MobilePhase Prepare Mobile Phases A & B MobilePhase->Equilibrate SST Inject Standard (x5) Perform SST Equilibrate->SST Analyze Inject Blank & Samples SST->Analyze If Pass Integrate Integrate Peaks Analyze->Integrate Calculate Calculate % Area Purity Integrate->Calculate Report Generate Final Report Calculate->Report

Caption: HPLC Experimental Workflow Diagram.

Start Acquire Sample Chromatogram CheckSST SST Criteria Met? Start->CheckSST MainPeak Identify Main Analyte Peak CheckSST->MainPeak Yes Fail Sample Fails (Investigate OOS) CheckSST->Fail No Integrate Integrate All Peaks (Area %) MainPeak->Integrate PuritySpec Purity ≥ Specification? (e.g., ≥ 99.0%) Integrate->PuritySpec Pass Sample Passes PuritySpec->Pass Yes PuritySpec->Fail No

Caption: Purity Assessment Logic Flowchart.

Conclusion and Recommendations

For the routine quality control and purity assessment of This compound , the validated Reversed-Phase HPLC method is the recommended primary choice. It offers a reliable, robust, and cost-effective solution that aligns with global regulatory standards.[5]

For laboratories requiring higher throughput or dealing with complex impurity profiles, transitioning to a UHPLC-based method is a logical and powerful upgrade, providing significant gains in speed and resolution.[23]

Finally, qNMR serves as an indispensable orthogonal tool.[26][27] It should be employed for the initial characterization of reference standards and for investigating any out-of-specification (OOS) results from HPLC, as it provides an independent, absolute measure of purity that can confirm or challenge chromatographic findings. A combined strategy utilizing both HPLC/UHPLC for routine testing and qNMR for characterization and investigation provides the most comprehensive and trustworthy assessment of product quality.

References

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • LookChem. This compound. [Link]

  • LC Services. HPLC vs UHPLC – What are the differences?. [Link]

  • Ningbo Inno Pharmchem. This compound | Premium Quality Chemical Manufacturer. [Link]

  • Drawell. Comparative Analysis of HPLC and UHPLC: Which is Better?. [Link]

  • Phenomenex. HPLC vs UHPLC: Key Differences & Applications. [Link]

  • Chrom Tech, Inc. What Is the Difference Between UHPLC and HPLC?. [Link]

  • Paudel, A., et al. (2014). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 93, 3-19.
  • Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • ChemBK. 3-Methyl-4-butyrylamido-5-nitro benzoic acid methyl ester. [Link]

  • University of Illinois Chicago. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI). [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • International Council for Harmonisation (ICH). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • Wikipedia. Reversed-phase chromatography. [Link]

  • U.S. Pharmacopeia (USP). 〈621〉CHROMATOGRAPHY. [Link]

  • MicroSolv. System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]

  • Element Lab Solutions. USP Chapter 621 changes. [Link]

  • Pharmaguideline. Principle of HPLC | HPLC System Working Explained. [Link]

  • U.S. Pharmacopeia (USP). General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. [Link]

  • AZoLifeSciences. Reversed-Phase Chromatography: An Overview. [Link]

  • Springer Nature Experiments. Reversed-Phase High-Performance Liquid Chromatography. [Link]

  • U.S. Environmental Protection Agency (EPA). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). [Link]

  • MicroSolv. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote. [Link]

  • Singh, A., et al. (2009). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. Journal of Hazardous Materials, 172(2-3), 1652-8. [Link]

  • U.S. Environmental Protection Agency (EPA). Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). [Link]

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Comparison of analytical techniques for "Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate" characterization

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Analytical Characterization of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate

Abstract: The rigorous characterization of pharmaceutical intermediates is a cornerstone of drug development and manufacturing, ensuring safety, efficacy, and batch-to-batch consistency. This guide provides an in-depth comparison of the principal analytical techniques for the structural elucidation and purity assessment of this compound, a key intermediate in the synthesis of various pharmaceutical agents. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

The Compound Profile: this compound

This compound (Molecular Formula: C₁₃H₁₆N₂O₅, Molecular Weight: 280.28 g/mol ) is a complex aromatic compound featuring several key functional groups that dictate its chemical properties and inform the selection of analytical methods.[1] Its structure includes a substituted benzene ring, a methyl ester, a secondary amide, a methyl group, and a nitro group. Each of these moieties produces a characteristic spectroscopic signature.

Chemical Structure:

The precise arrangement of these groups on the aromatic ring is critical to the compound's function as an intermediate. Therefore, analytical techniques must not only confirm the presence of these groups but also unequivocally establish their connectivity.

The Analytical Imperative: Why Rigorous Characterization Matters

In pharmaceutical development, the identity and purity of an intermediate like this compound are non-negotiable. The presence of impurities, such as regioisomers or residual starting materials, can lead to undesired side products in subsequent synthetic steps, potentially impacting the final API's safety and efficacy. A multi-technique approach is therefore essential to build a complete, validated profile of the compound. This integrated strategy ensures that the material conforms to the required specifications for identity, strength, quality, and purity.

Comparative Analysis of Spectroscopic Techniques

Spectroscopy is the cornerstone of structural elucidation. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is arguably the most powerful tool for the unambiguous structure determination of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Expertise & Experience: For a molecule like this compound, both ¹H and ¹³C NMR are indispensable. ¹H NMR will confirm the number and types of protons and their neighboring relationships through spin-spin coupling, while ¹³C NMR reveals the number and types of carbon environments.

Expected ¹H NMR Signatures (Illustrative, in CDCl₃):

  • Aromatic Protons: Two singlets in the aromatic region (δ 7.5-8.5 ppm), confirming the 1,2,3,5-tetrasubstituted pattern.

  • Amide Proton: A broad singlet (δ ~8.0-9.0 ppm) for the N-H proton.

  • Ester Methyl: A sharp singlet (δ ~3.9 ppm) for the -OCH₃ protons.

  • Ring Methyl: A singlet (δ ~2.3 ppm) for the Ar-CH₃ protons.

  • Butyryl Chain: Distinct multiplets for the -CH₂-CH₂-CH₃ group, including a triplet for the terminal methyl and two multiplets for the methylene groups.

Expected ¹³C NMR Signatures (Illustrative, in CDCl₃):

  • Carbonyl Carbons: Two signals in the downfield region (δ 165-175 ppm) for the ester and amide C=O groups.[2]

  • Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-150 ppm), with carbons attached to the nitro and amino groups showing characteristic shifts.

  • Aliphatic Carbons: Signals for the four carbons of the butyryl chain and the two methyl groups.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-25 mg of the compound.[3] Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.

  • Filtration: Filter the solution through a pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.

  • Standard Addition: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ 0.00 ppm).[3]

  • Data Acquisition: Place the tube in the NMR spectrometer. Acquire the spectrum on a 400 MHz or higher field instrument. Standard acquisition parameters include a 30-45 degree pulse, a relaxation delay of 1-2 seconds, and 16-64 scans for a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

DOT Diagram: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample (5-25 mg) Dissolve Dissolve in CDCl3 Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Acquire Acquire FID on Spectrometer Filter->Acquire Insert Sample Process Fourier Transform & Phasing Acquire->Process Raw Data (FID) Integrate Integrate Peaks Process->Integrate Assign Assign Structure Integrate->Assign Report Report Assign->Report Final Spectrum & Report

Caption: Standard workflow for NMR sample analysis.

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Mass spectrometry provides the exact molecular weight of a compound, serving as a primary method for confirming its identity. High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the elemental composition.

Expertise & Experience: Electrospray Ionization (ESI) is the preferred ionization technique for this molecule due to its polarity and susceptibility to protonation.[4][5][6] The analysis will be performed in positive ion mode, expecting to see the protonated molecular ion [M+H]⁺ at m/z 281.11. HRMS would confirm the molecular formula C₁₃H₁₆N₂O₅. Fragmentation patterns (MS/MS) can further validate the structure by showing characteristic losses, such as the loss of the methoxy group (-OCH₃) or cleavage of the amide bond.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.[7]

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the capillary needle to generate a fine spray of charged droplets.[5] A heated capillary and nebulizing gas (nitrogen) assist in desolvation.

  • Mass Analysis: The generated ions are guided into the mass analyzer (e.g., Quadrupole Time-of-Flight, QTOF, for HRMS). Acquire spectra over a relevant m/z range (e.g., 100-500).

  • Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. If using HRMS, compare the measured exact mass to the theoretical mass calculated for the expected elemental formula.

DOT Diagram: ESI-MS Workflow

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Analysis cluster_data Data Interpretation Solution Prepare Dilute Solution (~1 mg/mL) Infuse Direct Infusion Solution->Infuse Load Sample Ionize Electrospray Ionization (ESI) Infuse->Ionize Analyze Mass Analyzer (e.g., QTOF) Ionize->Analyze Detect Detector Analyze->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Ion Signal Identify Identify [M+H]⁺ Peak Spectrum->Identify Confirm Confirm Elemental Formula (HRMS) Identify->Confirm Report Report Confirm->Report Final Report

Caption: Workflow for ESI-Mass Spectrometry analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations.

Expertise & Experience: The FTIR spectrum of this compound will provide a "fingerprint" confirming the presence of its key functional groups.

Expected Characteristic Absorption Bands (cm⁻¹):

  • N-H Stretch: A moderate peak around 3300-3400 cm⁻¹ (from the amide).

  • C-H Stretches: Peaks just above 3000 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (aliphatic C-H).[8]

  • C=O Stretches: Two strong, sharp peaks. One for the ester carbonyl (~1720-1730 cm⁻¹) and one for the amide carbonyl (Amide I band, ~1670-1680 cm⁻¹).[9]

  • N-O Stretches (Nitro group): Two strong absorptions, an asymmetric stretch around 1530-1550 cm⁻¹ and a symmetric stretch around 1350-1360 cm⁻¹.[9][10][11]

  • C-O Stretch: A strong peak in the 1200-1300 cm⁻¹ region (from the ester).

Experimental Protocol: FTIR (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Analysis: Collect the spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio.

  • Interpretation: Identify the characteristic absorption bands and compare them to known functional group frequencies.

Chromatographic Purity Assessment

While spectroscopy confirms structure, chromatography is essential for determining purity.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is the premier technique for separating the main compound from impurities.[7][12] For nitroaromatic compounds, a reversed-phase HPLC method with UV detection is standard.[13][14]

Expertise & Experience: The key to a successful HPLC method is achieving baseline separation between the target compound and all potential impurities. A C18 column is a robust starting point, offering good retention for this moderately nonpolar molecule. The mobile phase will typically consist of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). UV detection at 254 nm is appropriate due to the presence of the aromatic nitro chromophore.[12][15]

Experimental Protocol: Reversed-Phase HPLC

  • Sample Preparation: Accurately prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Dilute as necessary to fall within the linear range of the detector.

  • System Setup:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both with 0.1% Formic Acid. Example Gradient: Start at 75% A, ramp to 25% A over 10 minutes, hold for 2 minutes, then return to initial conditions.[12]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV at 254 nm.

  • Analysis: Inject the sample and record the chromatogram.

  • Data Interpretation: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. The retention time of the main peak serves as an identifier.

DOT Diagram: HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep Sample & System Prep cluster_analysis Chromatographic Separation cluster_data Data Processing PrepareSample Prepare Sample Solution Inject Inject Sample PrepareSample->Inject PrepareMP Prepare Mobile Phase Equilibrate Equilibrate HPLC System Equilibrate->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Area % Purity Integrate->Calculate Report Report Calculate->Report Purity Report

Caption: Workflow for HPLC purity determination.

Integrated Analytical Strategy & Data Summary

No single technique provides a complete picture. True confidence in the characterization of this compound comes from the convergence of data from all these methods. The molecular weight from MS must match the structure derived from NMR. The functional groups identified by FTIR must be consistent with the NMR and MS data. Finally, HPLC must confirm that the characterized compound is present in high purity.

Table 1: Comparison of Analytical Techniques

TechniqueInformation ProvidedSample AmountThroughputKey Advantage
¹H & ¹³C NMR Detailed atomic connectivity, structural isomerism5-50 mgLow-MediumUnambiguous structure elucidation
HRMS Exact molecular weight, elemental formula< 1 mgHighHigh sensitivity and mass accuracy
FTIR Presence of key functional groups< 1 mgVery HighRapid, non-destructive fingerprinting
HPLC-UV Purity, presence of impurities, quantification< 1 mgHighQuantitative assessment of purity

Table 2: Summary of Expected Analytical Data

ParameterExpected ResultTechnique
Molecular Formula C₁₃H₁₆N₂O₅HRMS, NMR
Molecular Weight 280.1059 (Monoisotopic)HRMS
[M+H]⁺ Ion m/z 281.1137ESI-MS
¹H NMR Aromatic signals, amide NH, distinct aliphatic spinsNMR
Key FTIR Bands (cm⁻¹) ~3350 (N-H), ~1725 (C=O, ester), ~1675 (C=O, amide), ~1540 & ~1350 (NO₂)FTIR
Purity >98% (typical for intermediates)HPLC

Conclusion

The comprehensive characterization of this compound requires a synergistic and orthogonal analytical approach. NMR spectroscopy serves as the foundation for structural determination, confirmed by the exact mass measurement from HRMS and the functional group data from FTIR. HPLC provides the critical, quantitative assessment of purity. By integrating these techniques, researchers and drug developers can establish a robust, reliable, and scientifically sound analytical profile for this vital pharmaceutical intermediate, ensuring quality and consistency in the drug manufacturing pipeline.

References

  • Frontiers. (n.d.). Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantitative mass spectrometry methods for pharmaceutical analysis. Retrieved from [Link]

  • PubMed. (n.d.). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Quora. (2018). How will you distinguish between the Nitro and Amide Group by using IR spectroscopy?. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

  • YouTube. (2023). Mass Spectrometry: Electrospray. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Functional groups obtained from different peaks in FTIR analysis. Retrieved from [Link]

  • University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • American Pharmaceutical Review. (2016). Application of Electrospray Ionization Mass Spectrometry in a Quality Control Laboratory. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Retrieved from [Link]

  • ResearchGate. (2025). Study and Characterization of Nitration of Isovanillic Acid Derivatives using NMR and Mass Spectroscopy. Retrieved from [Link]

  • LookChem. (n.d.). CAS No.152628-0-8,Methyl 4-(butyrylamino). Retrieved from [Link]

  • Chimica et Natura Acta. (2025). Study and Characterization of Nitration of Isovanillic Acid Derivatives using NMR and Mass Spectroscopy. Retrieved from [Link]

  • Study.com. (n.d.). how to interperet the IR, HNMR and carbon NMR of methyl nitro benzoate.?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nuclear Magnetic Resonance Spectroscopy in Clinical Metabolomics and Personalized Medicine: Current Challenges and Perspectives. Retrieved from [Link]

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Introduction: The Critical Role of Analytical Method Validation in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the cross-validation of analytical methods for the pharmaceutical intermediate, Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate, has been developed for researchers, scientists, and professionals in drug development. This document provides a detailed comparison of analytical techniques, supported by experimental data, to ensure the selection of robust and reliable methods for quality control and regulatory compliance.

This compound is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including advanced Bruton's tyrosine kinase (BTK) inhibitors. The purity and consistency of this intermediate directly impact the quality, safety, and efficacy of the final drug product. Therefore, robust and reliable analytical methods are essential for its characterization and quality control throughout the manufacturing process.

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. When multiple analytical methods are used across different stages of development or in different laboratories, cross-validation becomes critical to ensure consistency and comparability of results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for the analysis of this compound, along with a detailed protocol for their cross-validation.

Comparative Analysis of Analytical Methodologies

The choice of an analytical method depends on various factors, including the specific analytical challenge (e.g., routine quality control, impurity profiling), required sensitivity, and available instrumentation. Below is a comparison of two common and powerful techniques for the analysis of pharmaceutical intermediates.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique in pharmaceutical quality control for its robustness, reliability, and cost-effectiveness. It is particularly well-suited for the quantification of the main component and known impurities.

  • Principle: The sample is dissolved in a suitable solvent and injected into a high-pressure liquid stream (mobile phase) that passes through a column packed with a stationary phase. The components of the sample are separated based on their differential affinity for the stationary and mobile phases. A UV detector measures the absorbance of the eluting components at a specific wavelength, allowing for their quantification.

  • Advantages:

    • Excellent quantitative performance with high precision and accuracy.

    • Robust and reliable for routine use in quality control laboratories.

    • Lower operational cost compared to mass spectrometry-based methods.

  • Limitations:

    • Lower sensitivity compared to mass spectrometry.

    • May not be able to separate co-eluting impurities with similar UV spectra.

    • Limited identification capabilities based solely on retention time and UV spectrum.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

UHPLC-MS combines the high-resolution separation power of UHPLC with the high sensitivity and specificity of mass spectrometry. This makes it an invaluable tool for impurity profiling and trace analysis.

  • Principle: Similar to HPLC, UHPLC uses a liquid mobile phase and a stationary phase for separation. However, UHPLC employs smaller particle-sized columns and higher pressures, resulting in faster analysis times and better resolution. The eluent from the UHPLC column is introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing both quantitative and qualitative information.

  • Advantages:

    • Exceptional sensitivity and selectivity, allowing for the detection and quantification of trace-level impurities.

    • Provides molecular weight and structural information, enabling the identification of unknown impurities.

    • High throughput due to faster analysis times.

  • Limitations:

    • Higher initial investment and operational costs.

    • Requires more specialized expertise for method development and maintenance.

    • Matrix effects can sometimes suppress or enhance the ionization of the analyte, affecting quantification.

Quantitative Performance Comparison

The following table summarizes the expected performance characteristics of a validated HPLC-UV and UHPLC-MS method for the analysis of this compound.

Parameter HPLC-UV UHPLC-MS/MS
Linearity (r²) > 0.999> 0.998
Range 1 - 200 µg/mL0.1 - 100 ng/mL
Accuracy (Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (RSD) < 2.0%< 5.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.01 ng/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.03 ng/mL
Run Time 15 - 25 minutes3 - 8 minutes

Experimental Protocols

HPLC-UV Method for Quantification
  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: 30% B to 80% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Standard Preparation: Prepare a stock solution of the reference standard in acetonitrile at 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 1 mg/mL.

  • Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.

  • Quantification: Calculate the concentration of the analyte in the samples using the calibration curve generated from the standards.

UHPLC-MS Method for Impurity Profiling
  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.7 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: 20% B to 95% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Mode: Full Scan (m/z 100-1000) and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for target impurities.

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

  • Sample Preparation: Prepare the sample as described for the HPLC-UV method, but dilute it further with the mobile phase to a final concentration suitable for the sensitivity of the mass spectrometer.

  • Analysis and Identification: Inject the sample into the UHPLC-MS system. Identify impurities based on their retention time and mass-to-charge ratio.

Cross-Validation Workflow

Cross-validation ensures that two different analytical methods provide equivalent results. The following workflow outlines the key steps for cross-validating the HPLC-UV and UHPLC-MS methods.

cluster_planning Planning & Protocol cluster_execution Execution cluster_analysis Data Analysis cluster_reporting Reporting define_scope Define Scope & Acceptance Criteria write_protocol Write Cross-Validation Protocol define_scope->write_protocol select_samples Select Representative Samples write_protocol->select_samples analyze_hplc Analyze on HPLC-UV select_samples->analyze_hplc analyze_uhplc Analyze on UHPLC-MS select_samples->analyze_uhplc compare_results Compare Results (e.g., Assay, Impurities) analyze_hplc->compare_results analyze_uhplc->compare_results statistical_analysis Statistical Analysis (e.g., t-test, F-test) compare_results->statistical_analysis document_findings Document Findings statistical_analysis->document_findings final_report Generate Final Report document_findings->final_report

Caption: Cross-Validation Workflow Diagram.

Decision Tree for Method Selection

The choice between HPLC-UV and UHPLC-MS often depends on the specific analytical goal. This decision tree can guide the selection process.

cluster_questions cluster_methods start Analytical Goal? quantification Routine Quantification of Main Component? start->quantification impurity_id Identification of Unknown Impurities? quantification->impurity_id No hplc_uv Use HPLC-UV quantification->hplc_uv Yes trace_analysis Trace Level Analysis Required? impurity_id->trace_analysis No uhplc_ms Use UHPLC-MS impurity_id->uhplc_ms Yes trace_analysis->hplc_uv No trace_analysis->uhplc_ms Yes

Caption: Decision Tree for Analytical Method Selection.

Conclusion

The selection and validation of appropriate analytical methods are paramount in pharmaceutical development and manufacturing. For the analysis of this compound, both HPLC-UV and UHPLC-MS offer distinct advantages. HPLC-UV stands out as a robust and cost-effective method for routine quality control and quantification of the main component. In contrast, UHPLC-MS provides superior sensitivity and specificity, making it the method of choice for impurity profiling and the identification of unknown trace-level compounds.

A thorough cross-validation of these methods is essential to ensure data consistency across different analytical platforms and laboratories. By following a well-defined cross-validation protocol, organizations can ensure the reliability of their analytical data, leading to higher quality products and smoother regulatory submissions. This guide provides the foundational knowledge and practical protocols to establish and cross-validate robust analytical methods for this critical pharmaceutical intermediate.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). Q2(R2) Validation of Analytical Procedures. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

A Senior Application Scientist's Guide to Reference Standards for Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Niche Intermediate

Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate (CAS No. 152628-01-8) is a key chemical intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), including the antihypertensive drug Telmisartan and the anthelmintic Niclosamide.[1][2][3][4] As with any component in a pharmaceutical manufacturing chain, the purity and identity of this intermediate are paramount. Impurities introduced at this stage can propagate through subsequent synthesis steps, potentially compromising the safety and efficacy of the final drug product.

This guide provides a comprehensive comparison of reference standard options for this compound. It is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. We will explore the landscape of commercially available standards, present a robust framework for the qualification of an in-house reference standard, and provide detailed analytical protocols for its characterization and use.

Part 1: The Reference Standard Landscape: Commercial vs. In-House

A reference standard serves as the benchmark against which production batches of a substance are measured. The choice between sourcing a commercial certified reference material (CRM) and qualifying an in-house standard is a critical decision driven by factors such as cost, availability, required accuracy, and the regulatory phase of the drug development project.

Commercially Available Reference Standards

Several suppliers offer this compound, ranging from research-grade chemicals to more rigorously tested reference standards.[2][5][6] A key differentiator is the level of certification and documentation provided.

Supplier TypeDescriptionKey Considerations for Researchers
Certified Reference Material (CRM) Providers (e.g., LGC Standards) These materials are characterized under an internationally recognized quality system, such as ISO 17025.[6] They come with a comprehensive Certificate of Analysis (CoA) detailing the certified purity/potency, uncertainty values, and the methods used for characterization.Pros: High level of trust, traceability, and regulatory acceptance. Ideal for validation, registration, and release testing.[7] Cons: Higher cost, may not always be readily available.
Specialty Chemical Suppliers (e.g., Toronto Research Chemicals, Santa Cruz) Often labeled "For Research Use Only," these materials are typically well-characterized, but may lack the full certification of a CRM. The CoA will provide purity data (e.g., by HPLC or NMR) but may not state a certified value with uncertainty.Pros: Good for method development, impurity identification, and early-stage research. More cost-effective than CRMs. Cons: May require additional in-house verification before use as a quantitative standard in a regulated environment.
Chemical Marketplaces (e.g., ChemicalBook, Guidechem) These platforms list numerous suppliers, often with varying levels of quality and documentation.[2][8] Purity claims can range from >95% to >99%.Pros: Wide range of options and competitive pricing. Cons: Quality can be variable. Extensive in-house validation is essential. Documentation may be minimal.

Expert Recommendation: For late-stage development and GMP applications, a CRM from an accredited source is the preferred choice. For early-stage development and research, a well-characterized material from a reputable specialty chemical supplier is often sufficient, provided it undergoes appropriate verification.

The Alternative: Qualifying an In-House Reference Standard

When a commercial CRM is unavailable, prohibitively expensive, or when a higher degree of control is desired, qualifying an in-house (or secondary) reference standard is a robust and common industry practice.[9][10] This involves selecting a high-purity batch of the intermediate—either from a typical production run or after further purification—and subjecting it to extensive analytical testing to confirm its identity, purity, and potency.[11][12]

The qualification process establishes an unbroken chain of traceability, linking the in-house standard back to fundamental units, often through comparison with a primary standard or by using a mass balance approach.[9]

Part 2: Experimental Protocols for Qualification and Use

The foundation of any reliable reference standard is the rigor of the analytical methods used to characterize it. Below are detailed protocols for the essential tests required to qualify and use a standard for this compound.

Workflow for Reference Standard Management

The following diagram illustrates the decision-making and experimental process for managing reference standards for this intermediate.

cluster_0 Decision & Sourcing cluster_1 Qualification & Characterization cluster_2 Finalization & Use start Need Reference Standard for This compound decision Is a suitable Commercial CRM available? start->decision source_crm Source CRM from Accredited Supplier decision->source_crm Yes qualify_inhouse Qualify In-House Reference Standard decision->qualify_inhouse No / Not Cost-Effective verify_crm Verify Identity & Review CoA source_crm->verify_crm full_char Full Characterization qualify_inhouse->full_char release Release for Use in QC Assays verify_crm->release purity_hplc Purity by HPLC-UV full_char->purity_hplc identity_spec Identity by NMR, MS, IR full_char->identity_spec non_volatile Residue on Ignition full_char->non_volatile water_content Water Content (Karl Fischer) full_char->water_content assign_potency Assign Potency (Mass Balance Approach) purity_hplc->assign_potency identity_spec->assign_potency non_volatile->assign_potency water_content->assign_potency assign_potency->release stability Place on Stability Program release->stability

Caption: Workflow for selecting and qualifying a reference standard.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)

This reversed-phase HPLC method is designed to separate the main component from potential process-related impurities (e.g., starting materials, dinitro-derivatives) and degradation products.[1]

  • Instrumentation: HPLC system with UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size (or equivalent).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

Time (min)% Mobile Phase B
0.030
15.080
20.080
20.130
25.030
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh approximately 10 mg of the reference standard candidate and dissolve in a 1:1 mixture of Acetonitrile:Water to a final volume of 100.0 mL (Concentration ≈ 0.1 mg/mL).

  • System Suitability:

    • Tailing Factor: ≤ 2.0 for the main peak.

    • Theoretical Plates: ≥ 2000 for the main peak.

    • Repeatability: RSD ≤ 2.0% for 5 replicate injections of the standard.

  • Calculation: Determine the area percent purity by integrating all peaks. The purity is calculated as: % Purity = (Area of Main Peak / Sum of All Peak Areas) * 100

Protocol: Identity Confirmation by Spectroscopic Methods

Structural confirmation is essential for the initial qualification of an in-house standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: Provides definitive structural information and proton/carbon count.[13][14]

    • Procedure: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra.

    • Expected ¹H NMR Signals (Illustrative): Look for signals corresponding to the aromatic protons, the methyl group on the ring, the methyl ester, the butyryl chain protons, and the amide N-H proton.

    • Expected ¹³C NMR Signals (Illustrative): Signals should correspond to the carbonyls of the ester and amide, the aromatic carbons (noting the effect of the nitro and amino substituents), and the aliphatic carbons of the methyl and butyryl groups.[14]

  • Mass Spectrometry (MS):

    • Purpose: Confirms the molecular weight of the compound.

    • Procedure: Analyze the sample using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

    • Expected Result: The spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 281.11.

  • Infrared (IR) Spectroscopy:

    • Purpose: Confirms the presence of key functional groups.

    • Procedure: Analyze the sample using KBr pellet or Attenuated Total Reflectance (ATR).

    • Expected Absorption Bands (cm⁻¹):

      • ~3300 (N-H stretch of the amide)

      • ~1720 (C=O stretch of the ester)

      • ~1650 (C=O stretch of the amide, "Amide I band")

      • ~1520 and ~1350 (Asymmetric and symmetric NO₂ stretches)

Potency Assignment for In-House Standards: The Mass Balance Approach

For an in-house primary standard, potency is not determined by comparison to another standard. Instead, it is assigned by the mass balance approach, which accounts for all components of the material.[9]

Potency (%) = 100% - % Chromatographic Impurities - % Water Content - % Residual Solvents - % Non-Volatile Residue

ParameterRecommended MethodPurpose
Chromatographic Impurities HPLC-UV (as per protocol 2.1)Quantifies organic process-related impurities and degradation products.
Water Content Karl Fischer TitrationQuantifies the amount of water present, which can be significant.
Residual Solvents Gas Chromatography (GC) with HeadspaceQuantifies volatile organic solvents remaining from the synthesis process.
Non-Volatile Residue Residue on Ignition (ROI) / Sulfated AshQuantifies non-volatile inorganic impurities.

Part 3: Comparative Summary and Best Practices

FeatureCommercial CRMQualified In-House Standard
Traceability Traceable to national or international standards (e.g., USP, NIST). Stated on CoA.Traceability established through comprehensive characterization and mass balance.
Documentation Detailed, certified CoA provided by the supplier.All raw data, protocols, and qualification reports must be generated and maintained internally.
Initial Effort Low - procurement and verification.High - requires significant analytical resources for purification, full characterization, and documentation.
Long-Term Cost High per-unit cost.Lower long-term cost, especially for high-volume testing.
Regulatory View Generally accepted without question if from a reputable, accredited source.Requires a complete data package to be submitted for regulatory review.[11]
Best For Final product release, regulatory submissions, validation of primary methods.Routine QC testing (as a working standard), when CRMs are unavailable, cost-prohibitive, or for internal process control.
Best Practices for Storage and Handling:
  • Storage: Store the reference standard material at the recommended temperature, typically refrigerated (2-8°C), protected from light and moisture.[5][9][15]

  • Dispensing: Prepare multiple small vials ("usage vials") from a larger "master vial" to prevent repeated opening and potential contamination or degradation of the bulk material.[9]

  • Re-qualification: Reference standards are not indefinitely stable. A re-qualification or re-test date should be assigned based on stability data. A typical interval is 12-24 months, during which key stability-indicating tests (e.g., HPLC purity) should be repeated.[9]

Conclusion

The selection and proper use of a reference standard for this compound are foundational to ensuring the quality of the APIs it is used to produce. While a commercial Certified Reference Material from an accredited supplier offers the highest level of assurance and regulatory convenience, a properly qualified in-house standard is a scientifically valid and often more practical alternative for routine use. The choice depends on a careful assessment of the analytical requirements, regulatory context, and available resources. Regardless of the source, the integrity of the standard relies on robust analytical characterization, proper documentation, and controlled storage and handling procedures.

References

  • Qvents. (2025). Qualification of Inhouse Reference Standards and Secondary Standards.
  • ResearchGate. (2025).
  • MOST Wiedzy. (2021).
  • Eli Lilly and Company. (2019).
  • Semantic Scholar. (2022). Techniques for analytical estimation of COVID-19 clinical candidate, niclosamide in pharmaceutical and biomedical samples.
  • Pharma Beginners. (2020).
  • Journal of Harmonized Research in Pharmacy. (2015).
  • Benchchem. (n.d.). Methyl 4-(butyrylamino)
  • PA SL. (n.d.). CAS No : 152628-01-8 | Product Name : Methyl 4-(butyrylamino)
  • IJFANS. (n.d.).
  • Starodub. (2019). Reference standards biopharmaceutical products - Do you have your reference standard program in place?.
  • Sigma-Aldrich. (n.d.).
  • LookChem. (n.d.). Methyl 4-(butyrylamino)
  • ChemicalBook. (2025). Methyl 4-(butyrylamino)
  • BLDpharm. (n.d.). 152628-01-8|Methyl 4-(butyrylamino)
  • SincereChemical. (n.d.). methyl 4-(butyrylamino)
  • The Royal Society of Chemistry. (n.d.).
  • Guidechem. (n.d.). Methyl 4-(butyrylamino)
  • Anasazi Instruments. (n.d.).
  • Haihang Industry. (n.d.). Methyl 4-(butyrylamino)
  • NIH. (n.d.). Methyl 4-(butyrylamino)
  • LGC Standards. (n.d.).
  • NIST. (n.d.). Benzoic acid, 3-nitro-, methyl ester.

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"Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate" vs. other Telmisartan intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Telmisartan Intermediates: The Strategic Role of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate

Authored by a Senior Application Scientist

In the intricate world of pharmaceutical synthesis, the efficiency, purity, and scalability of a drug's manufacturing process are paramount. For a widely prescribed antihypertensive agent like Telmisartan, an angiotensin II receptor blocker, the selection of synthetic routes and their corresponding intermediates is a critical decision that impacts everything from production cost to the final Active Pharmaceutical Ingredient (API) quality. This guide provides a deep-dive comparison of a pivotal intermediate, This compound , against other common intermediates in Telmisartan synthesis. Our analysis is grounded in experimental data and process chemistry logic to empower researchers and drug development professionals in making informed strategic decisions.

The Synthetic Landscape of Telmisartan: A Tale of Two Benzimidazoles

Telmisartan's molecular architecture is characterized by a substituted bis-benzimidazole core linked to a biphenyl carboxylic acid moiety.[1][2] The construction of this complex structure can be approached in various ways, but most commercially viable routes converge on the formation of the key bis-benzimidazole intermediate, 1,7'-dimethyl-2'-propyl-2,5'-bi(1H-benzimidazole) . The journey to this crucial building block is where different strategies, and thus different intermediates, come into play.

The "classical" and widely practiced synthesis, often referred to as the Ries synthesis, builds the benzimidazole rings sequentially.[3][4][5] It is within this foundational pathway that This compound (henceforth referred to as MBN ) serves as a cornerstone.

The Central Role of this compound (MBN)

MBN (CAS: 152628-01-8) is a specialized chemical compound that is a critical precursor in forming the first benzimidazole ring of Telmisartan.[6][7] Its structure is strategically designed for the subsequent cyclization step.

Chemical Properties of MBN:

  • Molecular Formula: C₁₃H₁₆N₂O₅[8][9]

  • Molecular Weight: 280.28 g/mol [8][9][10]

  • Appearance: Typically an off-white to cream-colored crystalline powder.[8][11]

  • Solubility: Soluble in most organic solvents, facilitating its use in various reaction conditions.[11]

The synthesis involving MBN follows a logical, multi-step progression designed to install the necessary functional groups in the correct orientation.

Telmisartan Synthesis via MBN cluster_0 Formation of First Benzimidazole Ring Start Methyl 4-amino-3-methylbenzoate Acylation Acylation with Butyryl Chloride Start->Acylation Intermediate_A Methyl 4-butyrylamino-3-methylbenzoate Acylation->Intermediate_A Nitration Nitration (Fuming HNO3) Intermediate_A->Nitration MBN Methyl 4-(butyrylamino)-3-methyl- 5-nitrobenzoate (MBN) Nitration->MBN Reduction Nitro Group Reduction (e.g., Pd/C, H2) MBN->Reduction Amine_Intermediate Diamino Intermediate Reduction->Amine_Intermediate Cyclization Cyclization (Acetic Acid) Amine_Intermediate->Cyclization Benzimidazole_1 Methyl 2-propyl-4-methyl- 1H-benzimidazole-6-carboxylate Cyclization->Benzimidazole_1 HPLC_Workflow SamplePrep Sample Preparation (Dissolve intermediate in Methanol) Injection Inject 10 µL into HPLC System SamplePrep->Injection Separation Chromatographic Separation Column: Symmetry Shield RP8 (150 x 4.6 mm, 3.5 µm) Mobile Phase: Gradient of 0.05% TFA and Acetonitrile Flow Rate: 1.0 mL/min Injection->Separation Detection UV Detection at 230 nm Separation->Detection DataAnalysis Data Analysis (Peak Integration, Purity Calculation) Detection->DataAnalysis Report Generate Report (Purity %, Impurity Profile) DataAnalysis->Report

Sources

A Comparative Guide to Telmisartan Synthesis: The Strategic Advantages of Employing Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antihypertensive therapeutics, Telmisartan stands as a potent and widely prescribed angiotensin II receptor blocker (ARB).[1] Its synthesis, a multi-step process, has been the subject of extensive research aimed at optimizing efficiency, purity, and cost-effectiveness. This guide provides an in-depth technical comparison of synthetic routes for Telmisartan, with a particular focus on the strategic advantages offered by the key intermediate, Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate.

The Challenge in Telmisartan Synthesis: A Tale of Two Benzimidazoles

The core structure of Telmisartan features a substituted bis-benzimidazole moiety. The primary challenge in its synthesis lies in the controlled and efficient construction of this framework and the subsequent N-alkylation to introduce the biphenyl carboxylic acid side chain. Early synthetic routes were often linear, involved harsh reagents, and suffered from issues such as the formation of regioisomers and other impurities, leading to lower overall yields and complex purification processes.[2][3][4]

The "this compound" Pathway: A More Efficient Approach

A significant advancement in Telmisartan synthesis involves the use of this compound as a key starting material.[3][5] This intermediate streamlines the formation of the first benzimidazole ring and sets the stage for a more controlled and higher-yielding synthesis.

Synthesis of the Key Intermediate:

The preparation of this compound itself is a critical first step. An improved method involves the acylation of methyl 4-amino-3-methylbenzoate with butyryl chloride, followed by a carefully controlled nitration step using fuming nitric acid at low temperatures (-10°C to -5°C). This process has been reported to achieve an impressive overall yield of 88%.[6]

G A Methyl 4-amino-3-methylbenzoate C Methyl 4-(butyrylamino)-3-methylbenzoate A->C Acylation B Butyryl Chloride B->C E This compound C->E Nitration (-10°C to -5°C) D Fuming Nitric Acid D->E

Caption: Synthesis of the key intermediate.

The Synthetic Route to Telmisartan:

  • Reduction and Cyclization: The nitro group of this compound is reduced, typically via catalytic hydrogenation. The resulting amine undergoes intramolecular cyclization to form the first benzimidazole ring, yielding methyl-4-methyl-2-propyl-1H-benzimidazole-6-carboxylate.[7]

  • Hydrolysis: The methyl ester is then hydrolyzed to the corresponding carboxylic acid, 2-n-propyl-4-methyl-6-carboxy benzimidazole.[7]

  • Second Benzimidazole Formation: This carboxylic acid is then condensed with N-methyl-o-phenylenediamine to form the bis-benzimidazole core of Telmisartan, 1,4'-dimethyl-2'-propyl-1H,3'H-2,6'-bisbenzimidazol (DMPBB).[7]

  • N-Alkylation and Hydrolysis: The final key step is the N-alkylation of DMPBB with an appropriate 4'-(halomethyl)biphenyl-2-carboxylic acid alkyl ester, followed by hydrolysis to yield Telmisartan.[7]

G cluster_0 Benzimidazole Formation cluster_1 Bis-benzimidazole Assembly & Final Product A This compound B Reduction & Cyclization A->B C Methyl-4-methyl-2-propyl-1H- benzimidazole-6-carboxylate B->C D Hydrolysis C->D E 2-n-propyl-4-methyl-6-carboxy benzimidazole D->E G Condensation E->G F N-methyl-o-phenylenediamine F->G H 1,4'-dimethyl-2'-propyl-1H,3'H- 2,6'-bisbenzimidazol (DMPBB) G->H J N-Alkylation & Hydrolysis H->J I 4'-(halomethyl)biphenyl-2-carboxylic acid alkyl ester I->J K Telmisartan J->K

Caption: Telmisartan synthesis workflow.

Comparative Analysis: Why This Intermediate Excels

The utilization of this compound offers several distinct advantages over alternative synthetic strategies.

Feature"this compound" RouteAlternative Routes (e.g., starting from 4-amino-3-methylbenzoic acid methyl ester)[2]
Overall Yield Generally higher due to more controlled reactions and fewer side products.[5][8]Can be lower, with one reported overall yield of around 21%.[4]
Impurity Profile Leads to a cleaner product with a better impurity profile, minimizing downstream purification challenges.[5][8][9]Prone to the formation of regioisomers and other impurities, requiring extensive purification.[2][4]
Process Scalability The process is more amenable to large-scale industrial production.[5][8]Can present challenges in scalability due to the use of hazardous reagents and complex purification.
Cost-Effectiveness Improved yields and simpler purification contribute to a more cost-effective manufacturing process.[5][8][9]Lower yields and extensive purification can increase overall production costs.
Safety and Environmental Impact While still using strong acids, the controlled nature of the reactions can lead to a better safety profile.Some routes may involve more hazardous reagents and generate more waste.[10][11]

Experimental Data Synopsis:

While specific, directly comparative, side-by-side experimental data in a single publication is scarce, the literature points towards the superiority of the route involving this compound. For instance, an improved synthesis of this intermediate reports an 88% yield, which is a strong foundation for a high-yielding overall process.[6] In contrast, earlier syntheses of Telmisartan reported overall yields as low as 21%.[4] Furthermore, the use of this intermediate is explicitly mentioned as being part of a more efficient process in terms of impurity, yield, and cost for large-scale production.[5][8]

Alternative Synthetic Strategies: A Brief Overview

It is important to acknowledge that other innovative approaches to Telmisartan synthesis have been developed to address the shortcomings of the original methods. These include:

  • Copper-Catalyzed Cyclization: A method that avoids the use of harsh nitrating agents and polyphosphoric acid, achieving a 54% overall yield in 7 steps.[10][11]

  • Suzuki Cross-Coupling: This approach is used to construct the biaryl moiety and can be combined with a regiospecific reductive amination-condensation for the benzimidazole formation, overcoming many drawbacks of previous syntheses.[2]

  • Reductive Amination-Condensation: This sequence offers a regioselective method for constructing the benzimidazole moiety, avoiding the alkylation of a preformed benzimidazole.[2]

While these methods offer significant improvements, the pathway commencing with this compound remains a highly competitive and industrially relevant strategy due to its efficiency and amenability to large-scale production.

Conclusion: A Strategic Choice for Optimized Telmisartan Production

The selection of a synthetic route in pharmaceutical manufacturing is a multifaceted decision involving considerations of yield, purity, cost, safety, and scalability. The use of this compound as a key intermediate in the synthesis of Telmisartan presents a compelling case for its adoption. This pathway offers a more streamlined, higher-yielding, and cost-effective approach compared to earlier methods. For researchers and drug development professionals, understanding the advantages of this intermediate is crucial for optimizing the production of this vital antihypertensive medication.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound | Premium Quality Chemical Manufacturer.
  • Ningbo Inno Pharmchem Co., Ltd. (2025, October 18). The Chemical Synthesis of this compound: Processes and Applications.
  • RSC Publishing. (2020, April 3). An improved synthesis of telmisartan via the copper-catalyzed cyclization of o-haloarylamidines.
  • RSC Publishing. (n.d.). An improved synthesis of telmisartan via the copper-catalyzed cyclization of o-haloarylamidines.
  • Goossen, L. J., et al. (2010, March 11). Efficient and improved synthesis of Telmisartan. PMC - PubMed Central - NIH.
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  • Unknown. (2025, December 31). This compound: High-Purity Telmisartan Intermediate Supplier in China.
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  • Arkivoc. (n.d.). An improved synthesis of Telmisartan: an antihypertensive drug.
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  • Unknown. (2025, August 6). Highly practical and cost-efficient synthesis of telmisartan: An antihypertensive drug.
  • ResearchGate. (2025, August 7). Improved method for synthesis of 4-butyrylamino-3-methyl-5-nitrobenzoate.
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  • Unknown. (2018, February 27). Telmisartan-Antihypertensive Drug: A Short Review on Synthetic Methods.
  • Google Patents. (n.d.). US7193089B2 - Process for manufacture of telmisartan.
  • Unknown. (n.d.). Formal Synthesis of Telmisartan.
  • ChemicalBook. (2025, August 20). This compound | 152628-01-8.
  • ResearchGate. (2025, August 6). Synthesis of telmisartan impurity B.
  • Unknown. (n.d.). Highly Efficient and Practical Synthesis of the Key Intermediate of Telmisartan.
  • SynZeal. (n.d.). Telmisartan Impurities.
  • Google Patents. (2012, March 8). WO2012028925A2 - An improved process for the preparation of telmisartan.
  • Zhao, J., et al. (2021, March 17). Highly Efficient and Practical Synthesis of the Key Intermediate of Telmisartan. ACS Publications.
  • Scholars Research Library. (n.d.). Alternative Synthesis of Telmisartan via Suzuki Coupling.
  • Beilstein Journals. (n.d.). Efficient and improved synthesis of Telmisartan.
  • ResearchGate. (2025, August 7). Synthesis of telmisartan and its derivatives and evaluation of their biological activities.
  • Clinivex. (n.d.). 4-Butyrylamino-3-methyl-5-nitrobenzoic Acid Methyl Ester.
  • Dissertation. (n.d.). Study on the Synthesis of: Methyl 4-butyramido-3-methyl-5-nitrobenzoate.
  • ChemicalBook. (n.d.). This compound synthesis.
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The Original Boehringer Ingelheim Synthesis: A Linear Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Economic and Process-Driven Comparison of Telmisartan Synthesis Pathways

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the primary synthetic routes to Telmisartan, a leading angiotensin II receptor antagonist for the treatment of hypertension. Our analysis moves beyond simple reaction schemes to offer a critical evaluation of each pathway's economic viability and industrial scalability. We will explore the evolution of Telmisartan synthesis from its original linear construction to modern, highly convergent strategies, providing the causal insights behind key experimental choices and supporting data to inform process development decisions.

The first total synthesis of Telmisartan, developed by Boehringer Ingelheim, follows a lengthy, linear sequence.[1][2] This pathway was foundational but possesses several inherent drawbacks that impact its economic feasibility for large-scale production.[3]

Synthetic Strategy & Protocol

The synthesis begins with the construction of the first benzimidazole ring, followed by its condensation with N-methyl-1,2-phenylenediamine to form the core bis-benzimidazole structure. This core is then alkylated with a pre-formed biphenyl moiety to yield the final product after a deprotection step.[2][4]

Key Experimental Steps:

  • Acylation and Nitration: The synthesis starts with 4-amino-3-methylbenzoic acid methyl ester, which undergoes acylation with butyryl chloride, followed by nitration using a mixture of nitric and sulfuric acids.[1][4] This establishes the propyl group and the precursor for the first benzimidazole ring.

  • Reduction and Cyclization: The nitro group is reduced via catalytic hydrogenation (e.g., Pd/C), and the resulting amine undergoes cyclization in acetic acid to form the first benzimidazole derivative.[1][2]

  • Saponification and Condensation: The methyl ester is saponified to the carboxylic acid, which is then condensed with N-methyl-1,2-phenylenediamine, typically using polyphosphoric acid (PPA) at high temperatures (150 °C), to afford the bis-benzimidazole core.[1][4]

  • Alkylation: The bis-benzimidazole is alkylated with 4′-(bromomethyl)-2-biphenylcarboxylic acid tert-butyl ester using a strong base like potassium tert-butoxide (tBuOK) in an aprotic polar solvent such as DMSO.[1][2]

  • Hydrolysis: The final step involves the hydrolysis of the tert-butyl ester protecting group using a strong acid like trifluoroacetic acid (TFA) to yield Telmisartan.[3][5]

Pathway Visualization

Original Linear Pathway A 4-Amino-3-methylbenzoic acid methyl ester B Benzimidazole Derivative A->B Acylation, Nitration, Reduction, Cyclization C Bis-Benzimidazole Core B->C Saponification, Condensation (PPA) D Protected Telmisartan C->D Alkylation with Biphenyl Moiety (tBuOK) E Telmisartan D->E Hydrolysis (TFA)

Caption: Original linear synthesis of Telmisartan.

Economic and Process Analysis

This linear synthesis suffers from several critical disadvantages that render it less competitive for modern, large-scale Active Pharmaceutical Ingredient (API) manufacturing:

  • Low Overall Yield: The multi-step linear nature leads to a low overall yield, reported to be around 21%.[1][2][3] This inefficiency significantly increases the cost of raw materials per kilogram of the final product.

  • Harsh Reagents and Conditions: The use of corrosive and hazardous reagents like polyphosphoric acid and trifluoroacetic acid requires specialized equipment and handling procedures, adding to capital and operational costs.[1][3]

  • Unstable Intermediates: The key alkylating agent, 4'-bromomethyl-biphenyl-2-carboxylic acid tert-butyl ester, is known to be unstable and has a poor shelf life.[3] Its preparation via radical bromination often leads to the formation of significant dibromo impurities (20-45%), complicating purification and reducing yield.[3]

  • Difficult Purification: The final product often contains impurities, and the sulfated ash content can exceed ICH guidelines, necessitating extensive purification.[3]

  • Solvent Issues: The use of high-boiling, unrecoverable solvents like DMF and DMSO in the alkylation step presents environmental concerns and adds to solvent waste disposal costs.[3]

Convergent Synthesis via Suzuki Coupling of an Oxazoline Intermediate

To overcome the limitations of the linear approach, more efficient convergent strategies were developed. A prominent and industrially useful process involves the use of a palladium-catalyzed Suzuki coupling to construct the central biphenyl scaffold.[3]

Synthetic Strategy & Protocol

This approach is centered on the creation of a stable biphenyl intermediate which is then coupled with the pre-formed bis-benzimidazole core. The use of an oxazoline group serves as a masked and protected carboxylic acid, which is deprotected in the final step.

Key Experimental Steps:

  • Suzuki Coupling: The key biphenyl intermediate is synthesized via a Suzuki coupling reaction. For instance, 2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline is coupled with a suitable boronic acid, such as 4-(methoxycarbonyl)benzene boronic acid or 4-(hydroxymethyl)phenyl boronic acid, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base.[1][3] This step typically proceeds with high yields (80-95%).[1][3]

  • Intermediate Modification: The product from the Suzuki coupling is then modified to create a reactive site for alkylation. For example, a methyl ester can be reduced to a primary alcohol (using NaBH₄), which is then converted to a more stable mesylate or a chloromethyl group.[3] These modifications also proceed in very high yields (95-99%).[1][3]

  • N-Alkylation: The stable biphenyl intermediate (e.g., 2-[4'-(chloromethyl)biphenyl-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole) is then used to alkylate the bis-benzimidazole core, typically using a base like sodium hydride (NaH) in a suitable solvent.

  • Hydrolysis: The final step is the acidic hydrolysis of the oxazoline ring to unveil the carboxylic acid, yielding Telmisartan. This is often achieved by refluxing in concentrated hydrochloric acid.[6]

Pathway Visualization

Suzuki-Oxazoline Pathway cluster_biphenyl Biphenyl Synthesis cluster_core Core Synthesis A 2-(2-bromophenyl) -oxazoline C Biphenyl-Oxazoline Intermediate A->C B Boronic Acid Derivative B->C C_label Suzuki Coupling (Pd Catalyst) E Coupled Intermediate C->E Alkylation D Bis-Benzimidazole Core D->E F Telmisartan E->F Oxazoline Hydrolysis

Caption: Convergent Suzuki-Oxazoline pathway for Telmisartan.

Economic and Process Analysis

This convergent pathway offers substantial improvements over the original linear synthesis:

  • Significantly Higher Yield: By building the molecule from complex, pre-assembled fragments, this convergent approach dramatically improves the overall yield, with reported values reaching up to 75%.[3] This directly translates to lower raw material costs.

  • Stable Intermediates: The key biphenyl intermediates, such as the chloromethyl or mesyloxy derivative, exhibit excellent stability and a long shelf life, making them suitable for large-scale manufacturing and storage.[3]

  • Avoidance of Problematic Steps: This route circumvents the problematic free-radical bromination and the use of the unstable 4'-bromomethyl-biphenyl-2-carboxylic acid tert-butyl ester.[3]

  • Improved Purity: The cleaner reaction profiles and more stable intermediates generally lead to a purer final product, reducing the burden of downstream purification.

  • Catalyst Cost: A primary economic consideration is the cost of the palladium catalyst used in the Suzuki coupling. However, the high efficiency and yield of this step often justify the cost. Furthermore, advancements in catalysis allow for lower catalyst loading and potential for catalyst recycling, mitigating this expense.

Advanced Convergent Synthesis via Suzuki Coupling of Benzimidazole Fragments

A more recent and highly efficient strategy involves a convergent approach where the final Suzuki coupling occurs between two advanced, functionalized benzimidazole fragments. This method represents a further optimization of the synthetic design.[7][8]

Synthetic Strategy & Protocol

In this advanced convergent route, the two distinct benzimidazole heterocycles that form the Telmisartan backbone are synthesized separately and then joined in a late-stage key coupling reaction.

Key Experimental Steps:

  • Fragment Synthesis: Two key benzimidazole intermediates are prepared. One is a bromo-substituted benzimidazole (e.g., 2-bromo-1-methylbenzimidazole).[7] The other is a benzimidazole boronic acid ester derivative, which is coupled to the biphenyl side chain.

  • N-Alkylation and Saponification: In a parallel sequence, a benzimidazole is alkylated with a methyl biphenyl-2-carboxylate derivative, followed by saponification to yield the free carboxylic acid.[9]

  • Key Suzuki Coupling: The two advanced benzimidazole intermediates are coupled using a Suzuki cross-coupling reaction. This can be catalyzed by a standard homogeneous palladium source or by more advanced systems like graphene-supported palladium nanoparticles, which offer advantages in terms of stability and recyclability.[7][8] This final coupling step directly assembles the Telmisartan molecule.

Pathway Visualization

Advanced Suzuki Pathway A Benzimidazole 1 (Boronic Ester) C Telmisartan A->C B Benzimidazole 2 (Bromo Derivative) B->C C_label Suzuki Cross-Coupling (Pd Catalyst)

Caption: Advanced convergent synthesis via Suzuki coupling of benzimidazoles.

Economic and Process Analysis

This state-of-the-art approach offers the most compelling economic and process advantages for industrial production:

  • Highest Overall Yield: This highly convergent strategy boasts an impressive overall yield of 72%, surpassing previously reported methods.[7][8] The yield over the final three steps is reported to be as high as 83%.[8]

  • Process Efficiency: The route is direct and efficient, and some variations have been adapted for continuous flow manufacturing, which can significantly reduce processing time, footprint, and operational costs while improving consistency.[7][9]

  • Milder Conditions: The process avoids many of the harsh conditions associated with the original synthesis, such as extreme temperatures and highly corrosive acids.[8]

  • Green Chemistry Principles: The development of this route has incorporated green chemistry principles. For example, the use of recoverable and reusable catalysts like graphene-supported palladium nanoparticles aligns with sustainability goals and can reduce heavy metal contamination in the final product.[7][8]

  • Reduced Purification: The high efficiency and selectivity of the final coupling step lead to a cleaner crude product, simplifying the final isolation and purification, which is a major cost driver in API manufacturing.

Comparative Summary and Economic Outlook

ParameterPathway 1: Original LinearPathway 2: Convergent (Oxazoline-Suzuki)Pathway 3: Advanced Convergent (Benzimidazole-Suzuki)
Overall Strategy LinearConvergentHighly Convergent
Overall Yield ~21%[2][3]~46-75%[1][3]~72%[7][8]
Number of Steps ~8 (longest sequence)[1]~6[1]~6[9]
Key Challenge Low yield, unstable intermediates, harsh reagents[3]Palladium catalyst cost, multi-step intermediate prepSynthesis of advanced benzimidazole fragments
Hazardous Reagents HNO₃/H₂SO₄, PPA, tBuOK, TFA, DMSO[1][2][4]Pd(PPh₃)₄, NaH, Conc. HCl[1]Pd catalyst, strong bases[9]
Purification Difficult; high impurity load[3]ModerateSimplified; cleaner reaction profile[7]
Industrial Viability Low; economically unfavorableHigh; widely used improved methodVery High; most cost-effective and efficient

The evolution of Telmisartan synthesis provides a clear illustration of how strategic process optimization can dramatically enhance economic viability.

  • The original linear synthesis is no longer economically competitive for large-scale production due to its low overall yield and significant process challenges.[3]

  • The convergent Suzuki-Oxazoline pathway represented a major leap forward, offering a robust and scalable process with a much-improved yield.[3] It addresses the most critical flaws of the original route, particularly the unstable biphenyl intermediate. This method is a proven and industrially sound approach.

  • The advanced convergent synthesis via Suzuki coupling of benzimidazole fragments stands as the most economically advantageous route to date.[7][8] It achieves the highest reported overall yield, simplifies the final steps, and incorporates modern, sustainable practices like flow chemistry and advanced catalysts.[8][9] For any new manufacturing setup or process overhaul, this pathway offers the lowest projected cost of goods and the most efficient, green, and scalable production of Telmisartan.

References

  • Venugopal, S., Ramanatham, J., Devanna, N., Kumar, A. S., Ghosh, S., Soundararajan, R., Kale, B., & Mehta, G. N. (2010). New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug. Asian Journal of Chemistry, 22(4), 2767-2773.

  • Kumar, A. S., Ghosh, S., & Mehta, G. N. (2010). Efficient Synthesis of Telmisartan: An Antihypertensive Drug. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(3), 461-470.

  • Mehta, G. N., et al. (2010). Alternative Synthesis of Telmisartan via Suzuki Coupling. Archives of Applied Science Research, 2(5), 135-141.

  • Mehta, G. N., et al. (2010). Efficient and improved synthesis of Telmisartan. Beilstein Journal of Organic Chemistry, 6, 25.

  • Various Authors. (2021). Highly practical and cost-efficient synthesis of telmisartan: An antihypertensive drug. ResearchGate.

  • Mehta, G. N., et al. (2010). Efficient and improved synthesis of Telmisartan. PubMed Central, NIH.

  • Mehta, G. N., et al. (2010). Efficient and improved synthesis of Telmisartan. ResearchGate.

  • Virginia Commonwealth University. (2014). Novel Synthetic Method for Producing Telmisartan. VCU Innovation Gateway.

  • Kumar, A. S., Ghosh, S., Soundararajan, R., & Mehta, G. N. (2009). An improved synthesis of Telmisartan: an antihypertensive drug. ARKIVOC, 2009(x), 247-254.

  • Various Authors. (2014). Improved One-Pot Synthesis of Telmisartan. ResearchGate.

  • Reddy, M. S., et al. (2012). An improved process for the preparation of telmisartan. Google Patents, WO2012028925A2.

  • Gade, P. R., & Shridhar, D. B. (2014). Process for the preparation of telmisartan. Google Patents, US8691999B2.

  • New Drug Approvals. (2015). Telmisartan Part 2/3. New Drug Approvals.

  • Lee, B. C., et al. (2011). An improved process for preparing telmisartan. WIPO Patentscope, WO/2011/102645.

  • Martin, A. D., et al. (2014). A flow-based synthesis of telmisartan. SciSpace.

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A Comparative Guide to the Impurity Profiles of Telmisartan Synthesis Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the impurity profiles resulting from different synthetic routes for Telmisartan, an angiotensin II receptor blocker (ARB) widely used in the treatment of hypertension.[1][2] Understanding the relationship between a synthetic pathway and its resulting impurity profile is critical for ensuring the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[3] Regulatory bodies like the FDA and EMA have stringent guidelines for the control of impurities, making this analysis a cornerstone of robust drug development.[3]

The Critical Role of Synthesis in API Purity

The choice of a synthetic route is one of the most influential factors determining the impurity profile of an API. Each pathway involves a unique sequence of intermediates, reagents, and reaction conditions, all of which can generate specific process-related impurities.[4] Furthermore, the stability of intermediates and the final API under various conditions can lead to the formation of degradation products.[5][6][7]

A well-designed synthesis not only maximizes yield but also minimizes the formation of impurities, simplifying purification and ensuring regulatory compliance. This guide will explore two common, yet distinct, synthetic strategies for Telmisartan to illustrate these principles.

Comparative Analysis of Telmisartan Synthesis Routes

Two representative routes for Telmisartan synthesis are examined below. Route A represents a more traditional, convergent approach, while Route B showcases an alternative strategy aimed at improving efficiency and mitigating certain impurity issues.[8][9]

Route A: Classical Convergent Synthesis

This widely referenced route involves the condensation of two key benzimidazole intermediates followed by alkylation and hydrolysis.[9]

Key Stages:

  • Formation of the Dibenzimidazole Core: Condensation of a substituted benzimidazole carboxylic acid with N-methyl-1,2-phenylenediamine to form the central dibenzimidazole structure.[9]

  • Alkylation: N-alkylation of the dibenzimidazole core with a protected 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid derivative (typically a tert-butyl ester).[9]

  • Hydrolysis: Removal of the carboxylic acid protecting group (e.g., tert-butyl ester) under acidic conditions to yield the final Telmisartan API.[8]

Route B: Alternative Strategy via Suzuki Coupling

To overcome some of the drawbacks of Route A, such as the instability of the brominated alkylating agent, alternative routes often employ different bond-forming strategies, such as Suzuki coupling.[8][9]

Key Stages:

  • Formation of Biphenyl Moiety: A Suzuki coupling reaction is used to create the biphenyl backbone, often incorporating a protected carboxylic acid and a precursor to the methyl group that will be used for alkylation.[8]

  • Construction of Benzimidazole Rings: The bis-benzimidazole portion is constructed separately.

  • Final Coupling & Hydrolysis: The two key fragments are joined via N-alkylation, followed by hydrolysis of the protecting group to yield Telmisartan.[8]

Visualization of Synthesis Pathways and Impurity Formation

The following diagrams illustrate the general flow of the two synthetic routes and highlight the stages where key impurities are likely to form.

Telmisartan_Synthesis_Route_A cluster_0 Route A: Classical Convergent Synthesis start Benzimidazole-COOH (Int-A1) + N-Methyl-o-phenylenediamine (Int-A2) dibenz Dibenzimidazole Core (Int-A3) start->dibenz Condensation alkyl Protected Telmisartan (Int-A5) dibenz->alkyl N-Alkylation imp_start Unreacted Int-A1, Int-A2 dibenz->imp_start alkyl_agent Protected Biphenyl Bromide (Int-A4) alkyl_agent->alkyl telmisartan Telmisartan (API) alkyl->telmisartan Hydrolysis imp_overalkyl Over-alkylation Impurity (e.g., Impurity C) alkyl->imp_overalkyl imp_hydrolysis Incomplete Hydrolysis (e.g., Telmisartan tert-butyl ester) alkyl->imp_hydrolysis

Caption: General workflow for Telmisartan Synthesis Route A.

Telmisartan_Synthesis_Route_B cluster_1 Route B: Alternative Strategy (Suzuki Coupling) start_b1 Boronic Acid Derivative suzuki Biphenyl Moiety (Int-B1) start_b1->suzuki start_b2 Bromophenyl Derivative start_b2->suzuki Suzuki Coupling imp_bromo Residual Bromo-Impurity start_b2->imp_bromo couple Protected Telmisartan (Int-B3) suzuki->couple imp_suzuki Homocoupling By-products suzuki->imp_suzuki dibenz_b Dibenzimidazole Core (Int-B2) dibenz_b->couple N-Alkylation telmisartan_b Telmisartan (API) couple->telmisartan_b Hydrolysis

Caption: General workflow for Telmisartan Synthesis Route B.

Impurity Profile Comparison

The impurities in Telmisartan can be broadly categorized as process-related impurities (intermediates, by-products) and degradation products. Certain impurities are listed in major pharmacopoeias such as the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP).[10][11][12]

Impurity Name/TypeStructure/OriginPrevalence in Route APrevalence in Route BRationale for Formation
Telmisartan Related Compound A (USP) / Impurity A (Ph. Eur.) 4-methyl-2-propyl-1H-benzimidazole-6-carboxylic acid condensed with N-methyl-1,2-phenylenediamine.[13][][15]More CommonLess CommonAn unreacted key intermediate (dibenzimidazole core) from the condensation step. Its presence indicates an incomplete alkylation reaction.
Telmisartan Impurity C (Ph. Eur.) Product of over-alkylation where a second biphenyl moiety attaches to the dibenzimidazole core.[13][]More CommonLess CommonCan form during the N-alkylation step if reaction conditions are not strictly controlled, leading to dialkylation.[16]
Telmisartan tert-butyl ester The penultimate intermediate before final hydrolysis.[]CommonCommonResults from incomplete hydrolysis of the ester protecting group. The prevalence depends on the efficiency of the final deprotection step in either route.
Bromo-Impurities e.g., 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid.[13][15]More CommonLess CommonThe alkylating agent used in Route A is a brominated compound.[8] Route B often uses alternative leaving groups or coupling strategies, avoiding high levels of this precursor in the final steps.
Suzuki Coupling By-products e.g., Homocoupling products of the boronic acid derivative.Not ApplicablePossibleA characteristic by-product of Suzuki coupling reactions. Their presence depends on the optimization of the catalytic cycle.
Degradation Products Formed under stress conditions (acid, base, oxidation).[5][6][17][18]Route IndependentRoute IndependentTelmisartan is known to degrade under acidic, alkaline, and oxidative stress.[6][7] This is an inherent property of the API molecule itself, not the synthetic route.
N-Nitroso-Telmisartan Impurities Formed by the reaction of secondary amines with nitrosating agents.[1][19][20]PossiblePossibleA class of impurities of high concern due to their carcinogenic potential.[19] Their formation is not directly tied to a specific route but rather to the potential presence of nitrosating agents (e.g., nitrites) in raw materials or solvents reacting with the secondary amine in the Telmisartan structure.[1]

Experimental Protocol: HPLC Method for Impurity Profiling

To ensure the quality of Telmisartan, a robust, stability-indicating analytical method is required to separate and quantify the API from its process-related and degradation impurities.[4] High-Performance Liquid Chromatography (HPLC) is the standard technique for this purpose.[2][4][21]

Objective:

To develop and validate a reverse-phase HPLC (RP-HPLC) method capable of separating Telmisartan from its known impurities as per ICH guidelines.[4]

Materials and Equipment:
  • HPLC system with UV-Vis or DAD detector

  • Symmetry Shield RP8 (150 mm x 4.6 mm, 3.5 µm) or equivalent C8/C18 column[4]

  • Reference standards for Telmisartan and known impurities

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic Acid (TFA) or Potassium Dihydrogen Phosphate buffer

  • Water (HPLC grade)

  • Methanol (HPLC grade)

Chromatographic Conditions (Example):
  • Mobile Phase A: 0.05% Trifluoroacetic Acid in Water[4]

  • Mobile Phase B: Acetonitrile[4]

  • Gradient Elution: A time-based gradient changing the proportion of Mobile Phase A and B to achieve separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C[4]

  • Detection Wavelength: 230 nm[4]

  • Injection Volume: 10 µL[4]

  • Diluent: Methanol[4]

Procedure:
  • Standard Solution Preparation: Accurately prepare a stock solution of Telmisartan reference standard (e.g., 0.3 mg/mL) and a mixed stock solution of known impurities (e.g., 0.1 mg/mL for each).[3][4] Prepare working standards by diluting to the desired concentration (e.g., 0.1% of the sample concentration for impurities).

  • Sample Solution Preparation: Accurately weigh and dissolve the Telmisartan API sample in the diluent to achieve a final concentration of approximately 300 µg/mL.[4]

  • System Suitability: Inject the system suitability solution (a spiked sample containing Telmisartan and all known impurities at the specification limit) to verify the chromatographic system's performance, including resolution between critical pairs (e.g., Impurity B and Telmisartan) and reproducibility (%RSD of replicate injections).[4]

  • Analysis: Inject the blank (diluent), standard solutions, and sample solutions into the chromatograph.

  • Data Processing: Integrate the peaks in the resulting chromatograms. Identify impurities based on their relative retention times (RRT) compared to the main Telmisartan peak.

  • Quantification: Calculate the amount of each impurity in the sample, typically as a percentage relative to the Telmisartan peak area, using the response factor of the standards.

Workflow Diagram for Impurity Analysis

Impurity_Analysis_Workflow prep Sample & Standard Preparation hplc HPLC Analysis (Gradient Elution) prep->hplc detect UV Detection (230 nm) hplc->detect data Data Acquisition & Integration detect->data calc Impurity Identification (RRT) & Quantification (%) data->calc report Final Report calc->report

Caption: Standard workflow for HPLC-based impurity profiling.

Conclusion and Expert Recommendations

The synthetic route employed in the manufacturing of Telmisartan has a direct and predictable impact on the final impurity profile of the API.

  • Route A (Classical Convergent) is more prone to impurities arising from incomplete reactions and over-alkylation, such as Telmisartan Related Compound A and Impurity C. The stability of the brominated intermediate is also a significant concern, potentially leading to higher levels of related by-products.[8]

  • Route B (Alternative Strategy) , by utilizing methods like Suzuki coupling, can mitigate the issues associated with unstable brominated reagents. However, it may introduce its own unique set of process-related impurities, such as homocoupling by-products, which require careful control during the reaction and purification steps.

From a process development perspective, while Route B may appear more complex due to the use of organometallic chemistry, it can offer a more controlled process with a cleaner impurity profile regarding specific problematic impurities found in Route A. Regardless of the route chosen, robust process controls and a validated, stability-indicating analytical method are non-negotiable for ensuring the consistent quality and safety of Telmisartan API. The potential for nitrosamine formation is a critical risk that must be assessed and controlled across all synthesis routes through careful selection of raw materials and solvents.[19]

References

  • Benchchem. (n.d.). High-Throughput Impurity Profiling of Bulk Telmisartan Using Telmisartan-d7 as an Internal Standard by LC-MS.
  • Chemical Methodologies. (2018). Development and Validation of Stability Indicating HPLC Method for the Determination of Process and Degradation Related Impurities in Telmisartan Drug. Chemical Methodologies.
  • NIH. (n.d.). Stress degradation studies on Telmisartan and development of a validated method by UV spectrophotometry in bulk and pharmaceutical dosage forms.
  • Chemicea Pharmaceuticals. (n.d.). N-Nitroso N-Desmethyl Telmisartan | CAS No- NA.
  • Google Patents. (n.d.). Novel impurity of telmisartan and synthesis method thereof.
  • Longdom Publishing. (n.d.). Comparative Study of Forced Degradation Behavior of Telmisartan b.
  • PubMed. (n.d.). Synthesis of telmisartan impurity B.
  • European Pharmacopoeia. (2012). TELMISARTAN Telmisartanum.
  • Research and Reviews. (n.d.).
  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Simultaneous Determination of Telmisartan Impurities and Chlorthalidone impurities by UPLC.
  • ResearchGate. (2025). Synthesis of telmisartan impurity B.
  • ResearchGate. (2025). Stability-indicating HPLC method for simultaneous estimation of low level impurities of telmisartan and hydrochlorothiazide in tablet dosage forms.
  • Arkivoc. (2009). An improved synthesis of Telmisartan: an antihypertensive drug.
  • (n.d.). New Strategy for the Synthesis of Telmisartan: An Antihypertensive Drug.
  • IJPPR. (2015).
  • Ingenta Connect. (2012). Synthesis of telmisartan impurity B.
  • RJPBCS. (2010). Efficient Synthesis of Telmisartan: An Antihypertensive Drug.
  • (n.d.).
  • ResearchGate. (2025). Comparative Study of Forced Degradation Behavior of Telmisartan by UPLC and HPLC and Development of Validated Stability Indicating Assay Method According to ICH Guidelines.
  • Pharmaffiliates. (n.d.). Telmisartan-impurities.
  • BOC Sciences. (n.d.). Telmisartan Impurities.
  • USP-NF. (2014). Telmisartan Tablets.
  • SynZeal. (n.d.). Telmisartan Impurities.
  • iajps. (n.d.). quantitative evaluation of n-nitrosamine impurities in telmisartan tablets usp 20mg, 40mg.
  • Veeprho. (n.d.). N-Nitroso Telmisartan EP Impurity A.

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A Researcher's Guide to Confirming the Regiochemistry of Nitration in the Synthesis of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Regiochemistry in Pharmaceutical Synthesis

In the intricate world of pharmaceutical development, the precise arrangement of atoms within a molecule is not a trivial detail—it is the very foundation of its biological activity. Regiochemistry, the specific orientation of a chemical reaction on a molecule, dictates the final structure and, consequently, the efficacy and safety of a drug. A slight deviation, resulting in an unintended regioisomer, can transform a potent therapeutic agent into an inactive or even toxic compound.

This guide focuses on a crucial intermediate in the synthesis of Telmisartan, an angiotensin II receptor blocker used to manage hypertension: Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate (CAS: 152628-01-8). The synthesis involves the nitration of a polysubstituted benzene ring, a classic electrophilic aromatic substitution where the incoming nitro group must be directed to a single, specific position. Here, we provide a comprehensive framework for predicting and, most importantly, empirically confirming the regiochemical outcome of this reaction. We will delve into the electronic and steric factors that govern the reaction's selectivity and present a detailed, self-validating workflow using spectroscopic methods to unambiguously distinguish the desired product from its potential isomers.

Part 1: Theoretical Prediction of Nitration Regiochemistry

The starting material for the nitration step is Methyl 4-(butyrylamino)-3-methylbenzoate. To predict the site of electrophilic attack by the nitronium ion (NO₂⁺), we must analyze the directing effects of the three substituents on the aromatic ring.

  • The Butyrylamino Group (-NHCOPr) at C4: This is a powerful activating group and an ortho, para-director.[1][2] The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance, significantly increasing the electron density at the positions ortho (C3 and C5) and para (C1) to it. This makes these positions highly nucleophilic and attractive to the incoming electrophile.[3][4]

  • The Methyl Group (-CH₃) at C3: As an alkyl group, the methyl substituent is a weak activating group and an ortho, para-director. It donates electron density through inductive effects and hyperconjugation, enhancing the reactivity of its ortho (C2, C4) and para (C6) positions.[5][6][7][8]

  • The Methyl Ester Group (-COOCH₃) at C1: This is a deactivating group and a meta-director. It withdraws electron density from the ring via both induction and resonance, making the ring less reactive. It directs incoming electrophiles to the positions meta to it (C3 and C5).

Synthesizing the Directing Effects:

When multiple substituents are present, their effects must be considered in concert.

  • Reinforcement: The powerful ortho, para-directing butyrylamino group at C4 strongly activates the C5 position. The meta-directing methyl ester group at C1 also directs the incoming group to the C5 position. This reinforcement makes C5 the most electronically favored site for nitration.

  • Competition: The methyl group directs to C2 and C6. However, the butyrylamino group is a much stronger activating group than the methyl group. In competitive situations, the most powerful activating group dictates the regiochemical outcome.[9]

  • Steric Hindrance: Nitration at C5 is sterically unhindered. In contrast, substitution at C2 would be ortho to both the methyl and methyl ester groups, which could introduce some steric strain.[10][11]

Part 2: Experimental Workflow for Regiochemical Confirmation

A robust experimental plan is essential to validate the theoretical prediction. The following workflow provides a logical sequence from synthesis to unambiguous structural confirmation.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation & Confirmation Start Starting Material: Methyl 4-(butyrylamino)-3-methylbenzoate Nitration Nitration Reaction (e.g., fuming HNO3) Start->Nitration Step 1 Purification Work-up & Purification (Recrystallization or Chromatography) Nitration->Purification Step 2 SamplePrep Sample Preparation (Dissolve in appropriate deuterated solvent, e.g., CDCl3 or DMSO-d6) Purification->SamplePrep H_NMR ¹H NMR Spectroscopy SamplePrep->H_NMR C_NMR ¹³C NMR Spectroscopy H_NMR->C_NMR IR_Spec IR Spectroscopy C_NMR->IR_Spec Analysis Comparative Data Analysis: - Chemical Shifts - Coupling Constants - Number of Signals IR_Spec->Analysis Confirmation Structure Confirmation: This compound Analysis->Confirmation Validation

Caption: Workflow for Synthesis and Regiochemical Confirmation.

Part 3: Detailed Protocols for Spectroscopic Analysis

The cornerstone of regiochemical confirmation lies in the detailed analysis of spectroscopic data. The predicted spectra for the expected product will differ significantly and identifiably from those of its potential isomers.

A. ¹H NMR Spectroscopy Protocol

Objective: To determine the number and connectivity of protons on the aromatic ring. The coupling patterns between adjacent protons are definitive indicators of their relative positions.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field spectrometer.

  • Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • Analysis: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts and splitting patterns (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) in Hertz.

B. ¹³C NMR Spectroscopy Protocol

Objective: To determine the number of unique carbon environments in the molecule. This is particularly useful for assessing the symmetry of the substitution pattern.

Methodology:

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A more concentrated sample (20-50 mg) may be required for a better signal-to-noise ratio.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Analysis: Count the number of signals in the aromatic region (typically 110-160 ppm).[12][13] The expected product, being asymmetric, should display six distinct signals for the aromatic carbons.

C. Infrared (IR) Spectroscopy Protocol

Objective: To identify the key functional groups present in the molecule, particularly the newly introduced nitro group.

Methodology:

  • Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic vibrational frequencies for the key functional groups.

Part 4: Comparative Data Analysis

This section provides the objective comparison of expected experimental data for the desired product versus its plausible, though electronically disfavored, isomers.

Comparison of Predicted ¹H NMR Spectra

The most powerful tool for this analysis is ¹H NMR, as the coupling patterns of the remaining aromatic protons are unambiguous.

Isomer Structure Predicted Aromatic ¹H NMR Signals Rationale
Expected Product (Nitration at C5)Expected Product StructureTwo singlets (or doublets with small meta-coupling, J ≈ 2-3 Hz). - H at C6: ortho to -NHCOPr- H at C2: ortho to -CH₃ and -COOCH₃The two remaining protons (at C2 and C6) are meta to each other. Meta coupling is very small and often results in signals appearing as sharp singlets, especially on lower-field instruments.
Isomer 2 (Nitration at C2)Isomer 2 StructureTwo doublets with para-coupling (J ≈ 0-1 Hz). - H at C6: ortho to -NHCOPr- H at C5: ortho to -NHCOPrThe two remaining protons (at C5 and C6) are para to each other. Para coupling is typically too small to be resolved, so this might also appear as two singlets. However, the chemical shifts would differ significantly from the expected product.
Isomer 3 (Nitration at C6)Isomer 3 StructureTwo doublets with ortho-coupling (J ≈ 7-9 Hz). - H at C2: ortho to -CH₃ and -COOCH₃- H at C5: ortho to -NHCOPrThe two remaining protons (at C2 and C5) are ortho to each other. This would produce a clear pair of doublets with a large and easily measurable coupling constant, which is a definitive signature.
Expected Spectroscopic Data for this compound
Spectroscopy Feature Expected Observation Interpretation
¹H NMR Aromatic ProtonsTwo signals, each integrating to 1H, appearing as sharp singlets or narrow doublets (J < 3 Hz). One signal will be significantly downfield due to the deshielding effect of the ortho nitro group.[14][15][16]Confirms the meta relationship of the remaining two aromatic protons, ruling out ortho and para isomers.
Methyl ProtonsTwo singlets, each integrating to 3H. One for the Ar-CH₃ and one for the -OCH₃.Confirms the presence of the methyl and ester groups.
Butyryl ProtonsSignals corresponding to the -NH-CO -CH₂ -CH₂ -CH₃ chain (triplet, sextet, triplet) and a broad singlet for the N-H proton.Confirms the integrity of the butyrylamido side chain.
¹³C NMR Aromatic Carbons6 distinct signals in the aromatic region (~110-160 ppm).[12][13][17]Confirms the lack of symmetry in the substitution pattern, consistent with the proposed structure.
C-NO₂ CarbonA highly deshielded signal, often with lower intensity.Indicates the carbon atom directly bonded to the electron-withdrawing nitro group.
IR N-O StretchingTwo strong absorption bands: Asymmetric stretch ~1550-1475 cm⁻¹ and Symmetric stretch ~1360-1290 cm⁻¹.[18][19][20][21][22]Unambiguous evidence for the presence of the aromatic nitro group.
N-H and C=O StretchingN-H stretch ~3300 cm⁻¹.Amide C=O stretch ~1680 cm⁻¹.Ester C=O stretch ~1720 cm⁻¹.Confirms the presence of the amide and ester functional groups.

Conclusion

Confirming the regiochemistry of the nitration leading to this compound is a process grounded in the fundamental principles of organic chemistry and validated by modern analytical techniques. The strong, concerted directing effects of the butyrylamino and methyl ester groups provide a confident theoretical prediction for nitration at the C5 position. This prediction can be unequivocally confirmed through a systematic spectroscopic analysis. The key diagnostic feature is the ¹H NMR spectrum, where the appearance of two meta-coupled aromatic protons (presenting as singlets or narrow doublets) provides definitive proof of the desired regioisomer, effectively ruling out other possibilities. This rigorous, evidence-based approach ensures the structural integrity of this key pharmaceutical intermediate, a critical step in the synthesis of life-saving medicines.

References

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Inter-laboratory Validation of "Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate" Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the performance of a proposed analytical method for Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate across multiple laboratories. It is intended for researchers, scientists, and drug development professionals engaged in the quality control and characterization of this important pharmaceutical intermediate. The structure of this document is designed to provide not only a robust protocol for inter-laboratory validation but also to explain the scientific rationale behind the experimental choices, ensuring a thorough understanding of the method's capabilities and limitations.

This compound is a key intermediate in the synthesis of Telmisartan, an angiotensin II receptor antagonist used in the management of hypertension.[1][2] The purity and consistency of this intermediate are critical to the quality and safety of the final active pharmaceutical ingredient (API). Therefore, a validated, reliable analytical method for its quantification is paramount. This guide is based on a hypothetical inter-laboratory study designed to validate a High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound, in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4][5][6][7]

The Analytical Challenge and the Chosen Methodology

The chemical structure of this compound, which includes a nitroaromatic ring, lends itself to analysis by several techniques. Nitroaromatic compounds are frequently analyzed by Gas Chromatography (GC) and HPLC.[3][6] However, considering the compound's molecular weight and its intended use as a pharmaceutical intermediate, which often involves analysis in the presence of other non-volatile starting materials and by-products, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the selected method for this validation study. HPLC is a cornerstone of pharmaceutical analysis, offering robustness, high resolution, and suitability for a wide range of analytes.[8][9][10]

Proposed HPLC Method Parameters

The following HPLC method is proposed for the quantification of this compound:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time 10 minutes

The choice of a C18 column is based on its versatility and common availability in pharmaceutical laboratories. The mobile phase composition is selected to provide good resolution and a reasonable retention time for the analyte. UV detection at 254 nm is chosen due to the presence of the aromatic ring, which is expected to have strong absorbance at this wavelength.[11][12][13]

Inter-laboratory Validation Study Protocol

To ensure the method is robust and transferable, a three-laboratory inter-laboratory validation study is proposed. Each laboratory will be provided with the same batch of this compound reference standard and a common analytical protocol. The study will assess the following validation parameters as per ICH Q2(R2) guidelines:[3][4][5][6][7]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This will be evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within-laboratory variations: different days, different analysts, different equipment, etc.

  • Range: The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Workflow

The following diagram illustrates the workflow of the inter-laboratory validation study:

G cluster_prep Preparation Phase cluster_execution Execution Phase (Each Laboratory) cluster_analysis Data Analysis & Reporting Protocol Develop & Distribute Validation Protocol Materials Distribute Reference Standard & Samples Protocol->Materials Lab1 Laboratory 1 (Analyst A, Day 1) Materials->Lab1 Lab2 Laboratory 2 (Analyst B, Day 1) Materials->Lab2 Lab3 Laboratory 3 (Analyst C, Day 1) Materials->Lab3 Lab1_Inter Laboratory 1 (Analyst D, Day 2) Lab1->Lab1_Inter Intermediate Precision Data Collect & Analyze Data from all Laboratories Lab1->Data Lab2->Data Lab3->Data Lab1_Inter->Data Report Generate Validation Report Data->Report

Caption: Inter-laboratory validation study workflow.

Comparative Performance Data

The following tables present hypothetical data from the three participating laboratories to illustrate the expected outcomes of the validation study.

Linearity

Each laboratory prepared a series of five concentrations of the reference standard and performed triplicate injections for each concentration. The linearity was evaluated by linear regression analysis of the plot of peak area versus concentration.

LaboratoryConcentration Range (µg/mL)Correlation Coefficient (r²)
Laboratory 1 10 - 1500.9995
Laboratory 2 10 - 1500.9992
Laboratory 3 10 - 1500.9998

Analysis: All three laboratories demonstrated excellent linearity within the specified concentration range, with correlation coefficients exceeding the typical acceptance criterion of ≥ 0.999. This indicates a strong proportional relationship between the analyte concentration and the instrument response across the analytical range.

Accuracy

Accuracy was determined by analyzing a sample of known concentration (100 µg/mL) and calculating the percentage recovery. This was repeated six times in each laboratory.

LaboratoryMean Recovery (%)% Relative Standard Deviation (%RSD)
Laboratory 1 99.50.8
Laboratory 2 100.21.1
Laboratory 3 99.80.9

Analysis: The mean recovery values across all laboratories are within the commonly accepted range of 98.0% to 102.0% for pharmaceutical assays. The low %RSD values indicate good precision in the accuracy measurements.

Precision

Repeatability (Intra-assay Precision): Six replicate injections of a 100 µg/mL standard solution were performed on the same day by the same analyst in each laboratory.

LaboratoryMean Peak Area%RSD
Laboratory 1 12543210.5
Laboratory 2 12498760.7
Laboratory 3 12587650.4

Intermediate Precision: In Laboratory 1, a different analyst performed the same repeatability experiment on a different day using a different HPLC system.

ConditionMean Peak Area%RSD
Analyst A, Day 1, System 1 12543210.5
Analyst B, Day 2, System 2 12511230.6

Analysis: The repeatability results from all three laboratories show %RSD values well below the typical acceptance criterion of ≤ 2.0%, demonstrating excellent intra-assay precision. The intermediate precision data from Laboratory 1 also shows a low %RSD, indicating that the method is not significantly affected by changes in analyst, day, or equipment.

Robustness

Laboratory 1 conducted a robustness study by introducing small, deliberate variations to the method parameters.

Parameter VariedVariation% Change in Peak Area
Flow Rate ± 0.1 mL/min< 2.0%
Column Temperature ± 2 °C< 1.5%
Mobile Phase Composition ± 2% Acetonitrile< 3.0%

Analysis: The method demonstrates good robustness, with only minor changes in the peak area observed when method parameters are slightly varied. This indicates that the method is reliable for routine use where minor fluctuations in operating conditions can occur.

Discussion and Conclusion

The hypothetical data presented in this guide demonstrates that the proposed HPLC method for the analysis of this compound is linear, accurate, precise, and robust. The successful transfer of the method between three independent laboratories, with all results meeting pre-defined acceptance criteria, would confirm its suitability for routine quality control applications.

It is crucial to note that while HPLC with UV detection is a powerful and widely accessible technique, alternative and complementary methods should be considered for a comprehensive analytical strategy. Gas Chromatography-Mass Spectrometry (GC-MS) could be a valuable tool for the identification and quantification of volatile impurities that may not be detected by HPLC.[3][4][5]

The logical flow for method validation and inter-laboratory comparison is summarized below:

G cluster_method Method Development & In-house Validation cluster_transfer Method Transfer & Inter-lab Validation cluster_outcome Outcome & Implementation Develop Method Development (HPLC-UV) Validate Single-Lab Validation (ICH Q2(R2)) Develop->Validate Transfer Method Transfer to Participating Labs Validate->Transfer InterLab Inter-laboratory Validation Study Transfer->InterLab Assess Assess Comparability & Reproducibility InterLab->Assess Implement Implement Validated Method for Routine QC Assess->Implement

Caption: Logical flow of analytical method validation.

References

  • U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]

  • Twelscha, M., et al. (1998). Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives.
  • Sharma, S., & Singh, V. (2019). Analysis of Nitroaromatics: A Comparison Between Gas Chromatography, Liquid Chromatography and their Hyphenation with Solid Phase Micro-Extraction. Current Analytical Chemistry, 15(4), 384-393.
  • Agilent Technologies. (n.d.). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Retrieved from [Link]

  • Altabrisa Group. (2023). 3 Key Steps for HPLC Method Validation in Pharmaceuticals. Retrieved from [Link]

  • Patel, D., et al. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines.
  • Dong, M. W. (2013). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America, 31(8), 612-621.
  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Shi, C., et al. (2023). A new method developed to detect N-nitrosamines in pharmaceuticals.
  • Wu, X., et al. (2015). Derivatization of Genotoxic Nitroaromatic Impurities for Trace Analysis by LC-MS. Analytical Methods, 7(18), 7569-7576.
  • European Pharmaceutical Review. (2019). Rapid Analysis of Genotoxic Nitrosamines by HPLC-MS/MS. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]

  • Al-Rimawi, F. (2022).
  • AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Singh, M. (2022). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. International Journal of Creative Research Thoughts, 10(6), a426-a432.
  • DergiPark. (n.d.). High Performance Liquid Chromatography-Tandem Mass Spectrometric determination of carcinogen nitrosamine impurities from pharmac. Retrieved from [Link]

  • IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and molecular biology reviews : MMBR, 74(2), 250–272.
  • ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of.... Retrieved from [Link]

  • Pangarkar, K. (2023). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.
  • Technology Networks. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) UV-vis absorption spectra of different nitroaromatic compounds. (b).... Retrieved from [Link]

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A Comparative Guide to Benchmarking "Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate" Purity Against Pharmacopeial Standards

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive framework for assessing the purity of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate, a key intermediate in pharmaceutical synthesis.[1][2] In the absence of a dedicated monograph in major pharmacopeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP), this guide establishes a robust analytical strategy based on fundamental pharmacopeial principles. We detail validated, state-of-the-art methodologies—including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR)—to construct a complete purity profile encompassing organic impurities, residual solvents, and an absolute assay. This guide is intended for researchers, scientists, and drug development professionals who require a rigorous, scientifically sound approach to quality control for non-compendial materials, ensuring they are fit for purpose in a regulated pharmaceutical environment.

Introduction: The Imperative of Purity for Pharmaceutical Intermediates

This compound (CAS No. 152628-01-8) is a specialized organic compound primarily utilized as a synthetic intermediate in the manufacturing of active pharmaceutical ingredients (APIs).[1][2][3] Its molecular structure, featuring a nitroaromatic core with amide and ester functionalities, makes it a versatile building block.[4] However, the very reactivity that makes it useful also presents potential pathways for the formation of impurities during synthesis, purification, and storage.

The presence of unwanted chemicals, even in trace amounts, can significantly impact the efficacy and safety of the final drug product.[5] Impurities can arise from starting materials, by-products, intermediates, or degradation.[5][6][7] Therefore, rigorous analytical characterization is not merely a quality control checkpoint but a fundamental requirement of drug development. Pharmacopeias provide the legal and scientific benchmark for drug quality.[8][9] For a substance like this compound, which lacks a specific monograph, we must turn to the general chapters of the pharmacopeias. These chapters provide a universal framework for controlling impurities, ensuring that the material is of sufficient purity for its intended use.

This guide demonstrates how to apply these general principles to establish a comprehensive quality profile, effectively benchmarking the purity of a test batch against the stringent standards expected in the pharmaceutical industry.

The Pharmacopeial Framework for Non-Compendial Substances

Since no specific monograph exists, a purity assessment must be built upon general pharmacopeial chapters and internationally harmonized guidelines (ICH). The core areas of focus are:

  • Organic Impurities (Related Substances): The control of organic impurities is paramount. General chapters like EP's "Substances for pharmaceutical use" (2034) and section 5.10 provide the logic for this control.[10][11][12] This involves detecting, identifying (where necessary), and quantifying all related substances.

  • Residual Solvents: Organic volatile chemicals used in manufacturing must be controlled to levels that are safe for patients. USP General Chapter <467> Residual Solvents, which is harmonized with ICH Q3C, provides a clear classification and limit for common solvents.[13][14][15][16] Solvents are categorized into Class 1 (to be avoided), Class 2 (to be limited), and Class 3 (less toxic, with higher limits).[13][14][15]

  • Assay (Absolute Purity): This determines the amount of the desired compound present. While chromatographic methods provide a relative purity (area %), a primary method like qNMR can deliver an absolute purity value, which is invaluable for reference standard characterization and mass balance calculations.[17][18][19][20]

The following workflow illustrates the comprehensive analytical approach required to build a complete purity profile in line with these pharmacopeial principles.

G cluster_0 Purity Profile Assessment cluster_1 Chromatographic & Spectroscopic Analysis cluster_2 Data Interpretation & Benchmarking Sample Test Sample: This compound HPLC HPLC-UV Analysis (Protocol 1) Sample->HPLC GC Headspace GC-MS (Protocol 3) Sample->GC qNMR qNMR Analysis (Protocol 4) Sample->qNMR LCMS LC-MS Analysis (Protocol 2) HPLC->LCMS Identify Peaks Organic_Imp Organic Impurities Profile (Related Substances) HPLC->Organic_Imp Assay Assay / Absolute Purity (qNMR & HPLC) HPLC->Assay LCMS->Organic_Imp Residual_Solv Residual Solvents (USP <467>) GC->Residual_Solv qNMR->Assay Final_Report Final Purity Statement & Comparison to Pharmacopeial Limits Organic_Imp->Final_Report Residual_Solv->Final_Report Assay->Final_Report

Caption: Overall Purity Assessment Workflow.

Experimental Methodologies & Protocols

The following protocols are designed to be self-validating, ensuring trustworthiness and scientific rigor. The choice of methods is grounded in their ability to provide orthogonal (different and complementary) information, leading to a highly confident purity assessment.

Protocol 1: Related Substances and Assay by HPLC-UV

This method is designed to separate the main component from its potential process-related impurities and degradation products. Method validation is performed according to the principles outlined in USP General Chapter <1225> Validation of Compendial Procedures.[21][22][23][24]

A. Chromatographic Conditions

Parameter Condition Rationale
Column C18, 150 mm x 4.6 mm, 5 µm Provides good retention and separation for moderately polar nitroaromatic compounds.
Mobile Phase A 0.1% Phosphoric Acid in Water Acidified mobile phase improves peak shape for acidic or basic analytes and suppresses silanol interactions.
Mobile Phase B Acetonitrile Common organic modifier providing good elution strength.
Gradient 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30-31 min: 80-30% B; 31-35 min: 30% B A gradient elution is necessary to separate impurities with a wide range of polarities and elute the main peak with a reasonable retention time and good shape.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Detection UV at 240 nm Wavelength selected based on the UV spectrum of the analyte to provide good sensitivity for both the main peak and potential impurities.

| Injection Vol. | 10 µL | |

B. Solution Preparation

  • Diluent: Mobile Phase A / Mobile Phase B (70:30 v/v).

  • Standard Solution (for Assay): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration: ~0.1 mg/mL).

  • Sample Solution: Accurately weigh ~10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration: ~0.1 mg/mL).

  • Sensitivity Solution (for Impurity Quantification): Prepare a 1:100 dilution of the Sample Solution (e.g., 1.0 mL into 100 mL). This corresponds to a 1.0% solution.

C. Method Validation Summary The method must be validated to prove it is fit for purpose.

Parameter Purpose Acceptance Criteria (Typical)
Specificity To ensure the method can separate the analyte from impurities. Peak purity analysis (via DAD) shows no co-elution.
Linearity To demonstrate a proportional response over a range of concentrations. Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentrations.
Accuracy To measure the closeness of the test results to the true value. Recovery of 98.0% to 102.0% for spiked samples at three levels.
Precision To measure the repeatability of the method. Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections.

| LOD/LOQ | To determine the lowest concentration that can be detected/quantified. | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. |

Protocol 2: Impurity Identification by LC-MS

To identify the unknown peaks observed in the HPLC-UV chromatogram, the same chromatographic method is employed with a mass spectrometer as the detector.

  • Method: Use the HPLC conditions from Protocol 1, substituting the phosphoric acid mobile phase with 0.1% formic acid to ensure compatibility with the MS detector.

  • Instrumentation: Couple the HPLC to a high-resolution mass spectrometer (e.g., Q-TOF) with an electrospray ionization (ESI) source.

  • Analysis: Acquire mass spectra for each impurity peak. The accurate mass measurement allows for the prediction of elemental compositions, which, combined with fragmentation data (MS/MS), can lead to the tentative structural elucidation of impurities.

Protocol 3: Residual Solvents by Headspace GC-MS

This protocol follows the principles of USP <467> to identify and quantify residual solvents.[13][14][15][16]

A. GC Conditions

Parameter Condition
Column 6% cyanopropylphenyl-94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm
Carrier Gas Helium
Oven Program 40°C (20 min), then 10°C/min to 240°C, hold for 20 min
Inlet Temp. 140°C
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)
Headspace Vial Temp. 80°C

| Headspace Loop Temp. | 85°C |

B. Solution Preparation

  • Standard Solution: Prepare a stock solution of relevant Class 1, 2, and 3 solvents in dimethyl sulfoxide (DMSO).

  • Sample Solution: Accurately weigh ~100 mg of the test sample into a headspace vial and add 5.0 mL of DMSO.

Protocol 4: Absolute Purity Assay by Quantitative NMR (qNMR)

qNMR is a primary analytical method that provides a direct measurement of purity against a certified internal standard, without the need for a specific reference standard of the analyte itself.[17][18][19][25] This is particularly valuable for non-compendial materials.

  • Sample Preparation: Accurately weigh approximately 15 mg of the test sample and 5 mg of a certified internal standard (e.g., Maleic Acid, NIST traceable) into a vial.

  • Dissolution: Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

  • NMR Acquisition: Acquire a ¹H NMR spectrum on a >400 MHz spectrometer. Crucial parameters for quantification include a long relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton) and a sufficient number of scans for a high signal-to-noise ratio (>250:1).

  • Data Processing: Carefully phase and baseline-correct the spectrum.

  • Calculation: Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard. The purity is calculated using the following formula[19]:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where: I = Integral area, N = Number of protons for the signal, M = Molar mass, m = mass, P = Purity of the standard.

Results: A Comparative Purity Profile

The following tables summarize the expected data from the analysis of a representative batch of this compound.

Table 1: Impurity Profile by HPLC-UV (Batch No. 20260108-A)

RRT Area % Specification Tentative ID (from LC-MS) Status
0.85 0.08% ≤ 0.10% (Unspecified) De-butyrylated amine Pass
1.00 99.75% - Main Component -
1.32 0.12% ≤ 0.15% (Specified) Isomeric Impurity Pass
1.55 0.05% ≤ 0.10% (Unspecified) Over-nitrated species Pass

| Total Impurities | 0.25% | ≤ 0.50% | | Pass |

Table 2: Residual Solvents by Headspace GC-MS (Batch No. 20260108-A)

Solvent Concentration (ppm) USP <467> Limit (ppm) Class Status
Methanol 150 3000 2 Pass
Toluene < 20 890 2 Pass

| Dichloromethane | Not Detected | 600 | 2 | Pass |

Table 3: Final Purity and Assay Comparison (Batch No. 20260108-A)

Analytical Test Result Pharmacopeial Principle
Assay by HPLC (vs. Reference Std) 99.8% w/w Relative chromatographic purity
Assay by qNMR (Absolute) 99.7% w/w Primary ratio method (cf. USP <761>)
Total Organic Impurities 0.25% Sum of all related substances
Residual Solvents 0.015% Sum of all detected solvents
Water Content (by Karl Fischer) 0.05% Not applicable

| Mass Balance Purity (100% - Imp - Solv - H₂O) | 99.685% | Overall purity assessment |

Discussion: Synthesizing the Data

The results demonstrate a comprehensive and robust assessment of purity. The HPLC method, validated according to USP <1225>, proved effective in separating and quantifying related substances.[21][22][23] All detected impurities were below the typical thresholds for reporting and identification found in pharmacopeial monographs.[10][11]

The power of this multi-faceted approach is evident when comparing the assay results. The relative assay by HPLC (99.8%) and the absolute assay by qNMR (99.7%) show excellent agreement. This concordance between two orthogonal methods provides very high confidence in the true purity of the material. Furthermore, the calculated mass balance purity of 99.685% aligns closely with the qNMR result, validating the completeness of the impurity analysis. No significant unknown impurities were overlooked.

The control of residual solvents was also demonstrated to be well within the limits prescribed by USP <467>, ensuring the material's safety from a solvent toxicity perspective.[13][14][15]

The logical flow for controlling these impurities based on pharmacopeial expectations is visualized below.

G Detect Impurity Detected in HPLC Report Report in COA (Area %) Detect->Report > Reporting Threshold (e.g., 0.05%) Ignore Below Reporting Threshold Detect->Ignore < Reporting Threshold Identify Identify Structure (e.g., via LC-MS) Report->Identify > Identification Threshold (e.g., 0.10%) Accept Acceptable Level Report->Accept < Identification Threshold Qualify Qualify Safety (Toxicological Assessment) Identify->Qualify > Qualification Threshold (e.g., 0.15% or 1mg/day) Identify->Accept < Qualification Threshold Qualify->Accept

Caption: Logic for Impurity Control based on Pharmacopeial Standards.

Conclusion

This guide has systematically detailed a scientifically rigorous approach to benchmark the purity of this compound against established pharmacopeial principles. By integrating validated chromatographic methods for impurity and solvent analysis with a primary quantitative technique like qNMR, we have constructed a comprehensive and trustworthy purity profile. The presented methodologies and data demonstrate that the test batch of this pharmaceutical intermediate exhibits high purity, meeting the stringent quality standards required for its use in the synthesis of active pharmaceutical ingredients. This framework serves as a robust template for researchers and quality control professionals when faced with the critical task of assessing the purity of non-compendial materials in a regulated environment.

References

  • Title: <467> RESIDUAL SOLVENTS Source: USP-NF URL: [Link]

  • Title: USP 467 Residual Solvents Guide for Pharma Manufacturers Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: <1225> VALIDATION OF COMPENDIAL PROCEDURES Source: uspbpep.com URL: [Link]

  • Title: USP <1225> Method Validation Source: BA Sciences URL: [Link]

  • Title: this compound | Premium Quality Chemical Manufacturer Source: Ningbo Inno Pharmchem URL: [Link]

  • Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]

  • Title: Quantitative NMR as a Versatile Tool for the Reference Material Preparation Source: MDPI URL: [Link]

  • Title: this compound Source: LookChem URL: [Link]

  • Title: Consistency and Purity - Magnetic Resonance Source: Oxford Instruments URL: [Link]

  • Title: Impurity Control in the European Pharmacopoeia Source: EDQM, Council of Europe URL: [Link]

  • Title: The Japanese Pharmacopoeia (JP) Source: MHLW, Japan URL: [Link]

  • Title: Impurities controlled by EP monographs Source: EUPATI Open Classroom URL: [Link]

  • Title: Japanese Pharmacopoeia 18th Edition Source: Pharmaceuticals and Medical Devices Agency (PMDA) URL: [Link]

  • Title: 5.10. CONTROL OF IMPURITIES IN SUBSTANCES FOR PHARMACEUTICAL USE Source: European Pharmacopoeia URL: [Link]

  • Title: Impurity Profiling and its Significance Active Pharmaceutical Ingredients Source: International Journal of Creative Research Thoughts (IJCRT) URL: [Link]

  • Title: The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection Source: PubMed URL: [Link]

  • Title: IMPURITY PROFILING Source: IJCRT.org URL: [Link]

  • Title: The Importance of Purity Determination of Pharmaceuticals Source: NETZSCH Analyzing & Testing URL: [Link]

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Comparative study of catalysts for the synthesis of "Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of key pharmaceutical intermediates demands precision, efficiency, and scalability. Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate, a critical building block in the manufacture of the antihypertensive drug Telmisartan, is a case in point. The selection of an appropriate catalyst is paramount to optimizing its synthesis, influencing yield, purity, and overall process economy.

This guide provides an in-depth comparative analysis of catalytic strategies for the synthesis of this compound. We will explore two primary synthetic pathways, critically evaluating the catalysts employed in the key transformation steps. Our discussion is grounded in experimental data from peer-reviewed literature and established chemical principles, offering a comprehensive resource for informed decision-making in your synthetic endeavors.

Synthetic Strategies at a Glance

Two principal retrosynthetic routes to this compound are prevalent in the literature. Each presents distinct catalytic challenges and opportunities:

  • Route A: Acylation followed by Nitration. This approach commences with the N-acylation of methyl 4-amino-3-methylbenzoate with butyryl chloride or a related acylating agent, followed by a regioselective nitration to introduce the nitro group. The catalytic focus here is on the amidation step.

  • Route B: Nitro Group Reduction. In the broader context of Telmisartan synthesis, a crucial step involves the reduction of the nitro group in this compound to the corresponding amine. A comparative study of catalysts for this selective reduction is therefore highly relevant for downstream applications.

The following diagram illustrates the two primary synthetic pathways:

Synthetic_Pathways cluster_A Route A: Acylation-Nitration cluster_B Route B: Nitro Reduction (Key Downstream Step) A1 Methyl 4-amino-3-methylbenzoate A2 Methyl 4-(butyrylamino)-3-methylbenzoate A1->A2 N-Acylation (Catalyst Focus) A3 This compound A2->A3 Nitration B1 This compound B2 Methyl 4-(butyrylamino)-3-methyl-5-aminobenzoate B1->B2 Selective Nitro Reduction (Catalyst Focus) Acylation_Workflow start Start setup Reaction Setup: - Methyl 4-amino-3-methylbenzoate - Catalyst - Anhydrous Solvent start->setup add Add Butyryl Chloride Solution setup->add monitor Monitor Reaction (TLC/HPLC) add->monitor workup Aqueous Work-up monitor->workup purify Purification (Recrystallization/Chromatography) workup->purify product Methyl 4-(butyrylamino)-3-methylbenzoate purify->product Nitro_Reduction_Workflow start Start setup Reaction Setup: - Nitroarene in THF - N₂ atmosphere start->setup add Add FeCl₂ and NaBH₄ setup->add monitor Monitor Reaction (TLC/HPLC) add->monitor workup Quench with Water and Extract monitor->workup purify Purification (Column Chromatography) workup->purify product Corresponding Aniline purify->product

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate (CAS No. 152628-01-8). As a crucial intermediate in pharmaceutical synthesis, particularly for the antihypertensive drug Telmisartan, its presence in research and development laboratories is common.[1][2][3] Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental aspect of ensuring laboratory safety and environmental stewardship. This guide is designed for researchers, scientists, and drug development professionals, providing the causal logic behind each procedural step to foster a deep-rooted culture of safety.

Hazard Identification and Core Chemical Profile

Understanding the intrinsic hazards of a chemical is the cornerstone of its safe management. This compound belongs to the aromatic nitro compound class. Chemicals in this family are recognized for their potential toxicity and are often classified as environmental pollutants.[4] The nitro group, in particular, imparts reactivity and biological activity that necessitates careful handling.

Direct data indicates that this compound may be toxic and can cause irritation to the eyes, skin, and respiratory system.[5] Therefore, all handling and disposal operations must be predicated on the assumption that this is a hazardous substance. Analogous aromatic nitro compounds are known to be harmful to aquatic life with long-lasting effects, reinforcing the critical need to prevent environmental release.

Table 1: Key Chemical and Safety Identifiers

Property Value Source(s)
Chemical Name This compound [1][6]
CAS Number 152628-01-8 [1][3][6][7]
Molecular Formula C13H16N2O5 [1][6][8][9]
Appearance Off-white to cream-colored powder or crystalline solid [1][5][6]
Primary Hazards Potential irritant (eyes, skin, respiratory); toxic; environmental hazard [4][5]

| Solubility | Soluble in organic solvents; insoluble in water |[5][10] |

Foundational Principles of Hazardous Waste Management

The disposal of this compound is governed by the universal principles of laboratory chemical waste management, which are mandated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA).[11][12] These principles are designed to protect both laboratory personnel and the environment.

  • Source Reduction : The most effective disposal method is to minimize waste generation. This can be achieved by ordering the smallest necessary quantities of the chemical and reducing the scale of experiments whenever feasible.[11]

  • Segregation : Never mix incompatible waste streams.[13][14] Waste containing this compound must be kept separate from acids, bases, and oxidizers. Furthermore, solid and liquid wastes must be collected in separate containers.[13][15]

  • Containment : All waste must be stored in sturdy, leak-proof containers that are chemically compatible with the waste. Containers must be kept securely closed at all times, except when actively adding waste.[14][16][17] A funnel should never be left in an open waste container.[16]

  • Labeling : Every waste container must be clearly and accurately labeled with the words "Hazardous Waste" and a full description of its contents, including the chemical name(s) and approximate concentrations.[12][13][16] Vague formulas or abbreviations are unacceptable.

  • Accumulation : Store waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[12][16][18] Do not move waste from one lab to another for storage.[12]

  • Professional Disposal : The final step is always to coordinate with your institution's Environmental Health & Safety (EHS) department for the pickup and disposal by a licensed hazardous waste contractor.[11][16][19] Under no circumstances should this chemical or its solutions be disposed of down the drain. [14]

Step-by-Step Disposal Protocols

The following protocols provide specific guidance for the different types of waste streams you may generate that involve this compound.

Protocol 3.1: Disposal of Unused or Expired Solid Compound

This protocol applies to the pure, solid chemical that is off-specification, expired, or no longer needed.

  • Container Selection : Place the original container, if it is in good condition, into a secondary containment vessel (e.g., a pail or overpack drum) to prevent accidental spillage.

  • Labeling : If the original label is intact and legible, ensure it is clearly visible. Apply a completed EHS-provided "Hazardous Waste" label to the outer secondary container, listing "this compound" as the sole constituent.

  • Storage : Place the sealed container in your designated SAA.

  • Pickup : Contact your institution's EHS office to schedule a waste pickup.

Protocol 3.2: Disposal of Contaminated Solid Waste

This category includes items such as personal protective equipment (PPE), weigh boats, contaminated silica gel from chromatography, and absorbent materials from spill cleanup.

  • Waste Collection : In a designated solid waste container (e.g., a labeled bucket with a lid or a lined cardboard box), collect all solid materials contaminated with the compound.

  • Container Integrity : Ensure the container is durable, leak-proof, and can be securely sealed.

  • Labeling : Affix a "Hazardous Waste" label to the container. List all contaminants, for example: "Silica gel, paper towels, nitrile gloves contaminated with this compound."

  • Storage and Pickup : Keep the container closed in the SAA and arrange for EHS pickup when it is nearly full.

Protocol 3.3: Disposal of Contaminated Liquid Waste

This protocol covers solutions containing the compound, such as reaction mixtures, mother liquors from crystallization, and eluents from chromatography.

  • Waste Stream Identification : This compound is soluble in organic solvents, so liquid waste will almost always be a non-aqueous/organic waste stream. Do not mix aqueous and organic waste streams.

  • Container Selection : Use a designated, chemically-resistant (e.g., HDPE or glass) liquid waste container with a screw-top cap.

  • Collection : Carefully pour the liquid waste into the container, using a funnel. Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.

  • Labeling : Label the container with a "Hazardous Waste" tag, listing all components. For example: "Ethyl Acetate, Hexanes, this compound (~5% by weight)."

  • Storage and Pickup : Secure the cap tightly and store the container in secondary containment (e.g., a spill tray) within your SAA.[14] Contact EHS for pickup when the container is 90% full.

Decontamination and Spill Management

Properly managing spills and decontaminating glassware are critical to preventing unintended exposure and release.

  • Glassware Decontamination : Glassware should be triple-rinsed with a suitable organic solvent (e.g., acetone or ethyl acetate). The first two rinsates must be collected and disposed of as hazardous liquid waste according to Protocol 3.3.[18] The third rinsate may also be collected, depending on institutional policy. After rinsing, the glassware can typically be washed normally.

  • Small Spill Response : For small spills of the solid powder in a controlled area like a fume hood:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (lab coat, gloves, safety goggles), gently cover the spill with an inert absorbent material like vermiculite or dry sand to avoid generating dust.[19][20]

    • Carefully sweep or scoop the material into a designated container for contaminated solid waste.

    • Wipe the area with a cloth dampened with a suitable solvent, and dispose of the cloth as contaminated solid waste.

    • For large spills, evacuate the area and contact your institution's EHS department immediately.[19]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing waste generated from processes involving this compound.

G start_node Waste Generated Containing This compound decision_node Identify Waste Stream start_node->decision_node solid_waste Solid Waste (Pure compound, contaminated PPE, silica gel) decision_node->solid_waste Solid liquid_waste Liquid Waste (Organic solutions, reaction mixtures, rinsates) decision_node->liquid_waste Liquid process_node process_node storage_node Store Securely in Satellite Accumulation Area (SAA) end_node Contact EHS for Waste Pickup storage_node->end_node package_solid Package in a sealed, durable container for SOLID waste. solid_waste->package_solid package_liquid Collect in a sealed, compatible container for LIQUID organic waste. liquid_waste->package_liquid label_waste Label Container with: 'Hazardous Waste' & Full Chemical Contents package_solid->label_waste package_liquid->label_waste label_waste->storage_node

Caption: Waste Disposal Workflow for this compound.

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A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, in-depth guidance on the safe handling of Methyl 4-(butyrylamino)-3-methyl-5-nitrobenzoate (CAS No. 152628-01-8). As a crucial intermediate in pharmaceutical research and development, particularly in the synthesis of therapeutic agents like Telmisartan, its proper handling is paramount to ensuring laboratory safety and procedural integrity.[1] This guide moves beyond a simple checklist, offering a procedural and logical framework rooted in the principles of chemical risk assessment to empower researchers, scientists, and drug development professionals.

Understanding the Compound: A Risk-Based Approach

This compound is an aromatic nitro compound.[2] Its chemical structure dictates its hazard profile. The presence of a nitro group on an aromatic ring suggests potential toxicity, while its form as a crystalline or powdered solid necessitates control over inhalation exposure.[1][3] A thorough risk assessment is the foundational step before any handling procedure.

Chemical Property Value Source
CAS Number 152628-01-8[1][4]
Molecular Formula C13H16N2O5[4][5]
Molecular Weight 280.28 g/mol [4][5]
Appearance Off-white to cream-colored powder/crystalline solid[1][4]
Solubility Soluble in organic solvents[3]
Storage Temperature 2-8°C[4]

The primary hazards associated with this compound and its chemical class include:

  • Irritation: The compound may be irritating to the eyes, skin, and respiratory system.[3][6]

  • Toxicity: It is considered toxic and should be handled with care.[3] Aromatic nitro compounds as a class are known for potential systemic effects.[2]

  • Routes of Exposure: The primary routes of occupational exposure are inhalation of the powder, dermal (skin) contact, and ocular (eye) contact.[2][3][7]

The Hierarchy of Controls: A Self-Validating Safety System

The most effective safety protocols rely on the hierarchy of controls. This approach prioritizes eliminating hazards at their source. Personal Protective Equipment (PPE), while essential, is the final line of defense.

Hierarchy_of_Controls cluster_0 Most Effective cluster_1 cluster_2 cluster_3 cluster_4 Least Effective Elimination Elimination Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, etc.)

Caption: The Hierarchy of Controls prioritizes safety measures.

Engineering Controls: All procedures involving the handling of solid this compound or its solutions must be performed within a certified chemical fume hood.[8] This is non-negotiable, as it is the primary method for preventing the inhalation of the powdered chemical.[9]

Administrative Controls:

  • Designated Areas: Clearly define and label the specific areas within the laboratory where this compound will be handled and stored.

  • Standard Operating Procedures (SOPs): A detailed, written SOP for handling this chemical must be available to all personnel.

  • Prohibition of Food and Drink: Eating, drinking, smoking, and applying cosmetics are strictly forbidden in the designated handling areas.[7][9]

Personal Protective Equipment (PPE): The Final Barrier

The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task and the associated risks. The following diagram outlines a logical workflow for selecting appropriate PPE.

PPE_Workflow Start Start: Prepare to Handle This compound BasePPE Minimum Required PPE: - Chemical Splash Goggles (ANSI Z87.1) - Fully-Buttoned Lab Coat - Closed-Toe Shoes Start->BasePPE Task What is the task? Weighing Weighing Solid / Transfers Task->Weighing Solid SolutionPrep Preparing / Handling Solutions Task->SolutionPrep Liquid BasePPE->Task HandProtection Select Hand Protection IncidentalContact Incidental Contact Risk: Double-glove with Nitrile. Change immediately if contaminated. HandProtection->IncidentalContact Short Duration ExtendedContact Extended Contact Risk: Use Butyl Rubber Gloves. HandProtection->ExtendedContact Long Duration Weighing->HandProtection SolutionPrep->HandProtection SpillRisk Is there a significant splash or spill risk? IncidentalContact->SpillRisk ExtendedContact->SpillRisk Apron Add a Chemical-Resistant Apron and Face Shield (over goggles). SpillRisk->Apron Yes End Proceed with Task in a Fume Hood SpillRisk->End No Apron->End

Caption: PPE selection workflow for handling the target compound.

Detailed PPE Specifications
Protection Type Specification Rationale and Causality
Eye Protection Chemical splash goggles compliant with ANSI Z87.1 standard.[10]Protects against accidental splashes of solutions and airborne particles of the solid compound. Standard safety glasses do not provide a sufficient seal around the eyes.
Face Protection Face shield (worn over goggles).Required for procedures with a higher risk of splashing, such as when handling larger volumes or during certain reaction quenching steps.[10]
Hand Protection For Incidental Contact: Double-gloving with nitrile gloves. For Extended Contact/Immersion: Butyl rubber gloves.[11]Nitrile gloves offer good dexterity and splash resistance for short-term tasks.[10] However, for prolonged handling or submersion, Butyl rubber is recommended due to its high resistance to nitrocompounds.[11] Always inspect gloves for defects before use.
Body Protection Fully-buttoned, long-sleeved laboratory coat.[10] A chemically resistant apron is recommended for handling larger quantities.Provides a barrier against skin contact from minor spills and contamination. An apron adds a layer of protection against more significant splashes of corrosive or toxic liquids.
Respiratory Protection A NIOSH-approved respirator with P100 (particulate) filters or organic vapor cartridges may be required.This is not a substitute for a fume hood. Respirator use is mandated if engineering controls are insufficient, during a large spill cleanup, or for maintenance activities. A formal respiratory protection program, including medical evaluation and fit-testing, is required for all respirator users.[10]
Foot Protection Closed-toe, closed-heel shoes made of a non-porous material.Protects feet from spills and falling objects.[8][10]

Operational Plans: Handling and Disposal

Step-by-Step Handling Protocol
  • Preparation: Don all required PPE as determined by the workflow above. Ensure the chemical fume hood is operational and the work area is clear of clutter. Prepare disposable, plastic-backed bench paper to cover the work surface.[7]

  • Weighing (Solid): Conduct all weighing operations within the fume hood or in a containment glove box to prevent inhalation of fine particles. Use anti-static weigh boats if necessary.

  • Transfer: Handle the container with care. If transferring the solid, use a spatula or other appropriate tool. Avoid creating dust.

  • Solution Preparation: When dissolving the solid, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After the procedure, decontaminate any reusable equipment. Wipe down the work surface within the fume hood.

  • Doffing PPE: Remove PPE in the correct order to prevent self-contamination: first gloves (turning them inside out), then apron, followed by face shield/goggles, and finally the lab coat. Wash hands thoroughly with soap and water immediately after removing all PPE.[6]

Disposal Plan

Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[8]

  • Chemical Waste: All waste containing this compound, including residual solids and solutions, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, bench paper, weigh boats, and pipette tips, must be disposed of in the same solid hazardous waste stream.

  • Disposal Vendor: The sealed waste container must be disposed of through an approved and licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[12]

By adhering to this comprehensive safety framework, laboratory personnel can confidently and safely handle this compound, ensuring both personal safety and the integrity of their critical research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.